molecular formula C9H13N3O5 B1195454 Pseudoisocytidine CAS No. 57100-18-2

Pseudoisocytidine

Cat. No.: B1195454
CAS No.: 57100-18-2
M. Wt: 243.22 g/mol
InChI Key: MPDKOGQMQLSNOF-GBNDHIKLSA-N
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Description

Pseudoisocytidine (ΨC) is a synthetic pyrimidine C-nucleoside that serves as a stable analog of cytidine and isocytidine . Its unique tautomeric properties make it a valuable tool in nucleic acid research, particularly for forming parallel DNA triplexes at neutral pH . In triplex-forming oligonucleotides (TFOs), Pseudoisocytidine can target G-rich DNA duplex sequences without requiring cytidine protonation, a key limitation for therapeutic applications at physiological pH . Research has also identified Pseudoisocytidine as a novel inhibitor of cytidine deaminase (CDA), an enzyme that inactivates many cytidine-based antitumoral drugs, suggesting its potential as a lead compound for improving drug efficacy . Early studies have demonstrated its antileukemic effects against various mouse leukemia lines, with activity that can be blocked by cytidine . Furthermore, it is recognized as a nucleoside analog with potential DNA methyltransferase (DNMT) inhibitory activity, which can lead to DNA hypomethylation and the reactivation of silenced genes . For researchers, Pseudoisocytidine provides a critical probe for studying DNA triple-helix formation, epigenetic regulation, and nucleoside analog metabolism. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDKOGQMQLSNOF-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205717
Record name Pseudoisocytidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57100-18-2
Record name Pseudoisocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudoisocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSEUDOISOCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDH73L8XQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Tale of Two Isomers: A Deep Dive into the Structural and Functional Divergence of Pseudoisocytidine and Cytidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of nucleic acid chemistry, the distinction between canonical nucleosides and their synthetic analogs is a frontier of innovation, particularly in the realm of therapeutics and diagnostics. Cytidine, a fundamental component of DNA and RNA, is central to genetic coding and cellular function. Its synthetic isomer, pseudoisocytidine, while sharing the same elemental composition, presents a radical departure in its structural architecture. This guide provides an in-depth comparative analysis of pseudoisocytidine and cytidine, moving from the core structural differences in their glycosidic linkage and base configuration to the profound functional consequences that arise from these changes. We will explore the unique tautomeric properties of pseudoisocytidine, its versatile base-pairing capabilities, and the resulting enhancement in biochemical stability. This exploration will be grounded in field-proven insights, detailing the causality behind experimental choices and providing a framework for leveraging pseudoisocytidine's unique characteristics in drug development and advanced molecular research.

The Core Distinction: A Shift in the Glycosidic Bond

The most fundamental difference between cytidine and pseudoisocytidine lies in the covalent bond that links the sugar moiety to the nucleobase. This single alteration in connectivity is the primary driver of their divergent chemical and biological properties.

Cytidine: The Canonical N-Glycoside

In all naturally occurring pyrimidine nucleosides, including cytidine, the base is linked to the C1' anomeric carbon of the ribose sugar via a nitrogen atom. Specifically, cytidine features a β-N1-glycosidic bond, connecting the N1 atom of the cytosine ring to the ribose.[1] This N-glycosidic linkage is susceptible to cleavage under acidic conditions and by various enzymes in vivo, such as phosphorylases and deaminases.[2]

Pseudoisocytidine: The Robust C-Glycoside

Pseudoisocytidine defies this natural convention. It is a C-nucleoside, where the ribose sugar is attached to the C5 position of the isocytosine base through a C-C bond.[3] This C-glycosidic bond is significantly more resistant to both chemical and enzymatic hydrolysis.[4] The stability of this bond is a paramount advantage in the development of therapeutic oligonucleotides, as it protects the molecule from degradation by nucleases, thereby increasing its in vivo half-life and bioavailability.[4]

G cluster_cytidine Cytidine (N-Glycoside) cluster_pseudoisocytidine Pseudoisocytidine (C-Glycoside) Cytidine_Structure Cytidine_Structure Pseudo_Structure Pseudo_Structure C_Label β-N1-Glycosidic Bond (Sugar-N1) P_Label C5-Glycosidic Bond (Sugar-C5)

Figure 1: Comparison of the N-glycosidic bond in Cytidine and the C-glycosidic bond in Pseudoisocytidine.

The Isocytosine Base: A Gateway to New Functionality

Beyond the glycosidic bond, the nucleobase itself is different. Pseudoisocytidine incorporates an "isocytosine" ring, where the exocyclic amine and keto groups are swapped relative to cytosine. In cytidine, the keto group is at C2 and the amine at C4, whereas in pseudoisocytidine, the amine is at C2 and the keto group is at C4.[3] This rearrangement unlocks unique tautomeric and base-pairing possibilities not available to canonical cytidine.

Tautomeric Equilibrium in Pseudoisocytidine

Pseudoisocytidine exists as an equilibrium of at least two major tautomeric forms, depending on the location of a proton on the heterocyclic ring.[5][6] These are often designated K1 (or ΨC(H1)) where the proton is on the N1 atom, and K3 (or ΨC(H3)) where the proton is on the N3 atom.[7][8]

  • ΨC(H1) Tautomer: Possesses a hydrogen bond donor/acceptor pattern (donor-acceptor-donor) that allows it to form a Watson-Crick-like base pair with guanine.[6]

  • ΨC(H3) Tautomer: This form is generally more stable in solution.[7][8] Crucially, it presents the same hydrogen bonding face as a protonated cytidine (C+). This allows it to form a Hoogsteen base pair with guanine in a G-C duplex, enabling the formation of stable DNA triple helices at neutral or physiological pH, a feat that is not possible with standard cytidine which requires acidic conditions for protonation.[5][6]

Versatile Base-Pairing Schemes

The unique structure of pseudoisocytidine allows it to participate in several non-canonical base-pairing interactions, making it a powerful tool for engineering nucleic acid structures.

  • vs. Guanine (Triplex Formation): As mentioned, the ΨC(H3) tautomer mimics protonated cytidine, allowing it to bind in the major groove of a G-C Watson-Crick pair to form a stable ΨC•G-C triad at neutral pH.[6]

  • vs. Cytosine (i-Motif Stabilization): The appropriate tautomer of pseudoisocytidine can form a neutral psC:C base pair that is structurally isomorphic to the hemiprotonated C:C+ pair.[9] This property can be exploited to stabilize i-motif structures, which are four-stranded DNA structures formed in cytosine-rich sequences, at neutral pH.[9][10]

  • vs. Isoguanosine (Orthogonal Pairing): Pseudoisocytidine forms a highly stable and selective base pair with the non-natural nucleoside isoguanosine (iso-G). This orthogonal pairing system can be used to expand the genetic alphabet for synthetic biology applications.[11]

G cluster_cytidine Cytidine Base Pairing cluster_pseudo Pseudoisocytidine (ΨC) Base Pairing cluster_tautomers Tautomeric Forms C Cytidine G Guanine C->G Watson-Crick Pair (3 H-bonds) PsiC_H1 ΨC(H1) G2 Guanine PsiC_H1->G2 Watson-Crick-like Pair isoG Isoguanosine PsiC_H1->isoG Orthogonal Pair PsiC_H3 ΨC(H3) PsiC_H3->G2 Hoogsteen Pair (Triplex Formation) C2 Cytosine PsiC_H3->C2 Neutral Pair (i-Motif)

Sources

The Enigmatic Machinations of Pseudoisocytidine: A Technical Deep Dive into its Biological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

Pseudoisocytidine (PSI), a synthetic C-nucleoside analog of cytidine, has emerged as a molecule of significant interest due to its potent antileukemic and potential antiviral properties. This guide provides an in-depth exploration of the multifaceted mechanisms of action of Pseudoisocytidine within biological systems. Moving beyond its well-documented role in triplex DNA formation, we will dissect its intracellular journey, from cellular uptake and metabolic activation to its intricate interactions with the machinery of DNA and RNA synthesis. This document will elucidate how PSI exerts its cytotoxic and mutagenic effects, leading to the inhibition of cellular proliferation and the potential for viral attenuation. Furthermore, we will detail established experimental protocols to empower researchers to investigate and validate the complex biological activities of this intriguing molecule.

Introduction: Unveiling the Potential of a Synthetic Analog

Pseudoisocytidine (PSI) is a synthetic pyrimidine C-nucleoside, structurally analogous to cytidine.[1] Its unique chemical architecture, particularly its tautomeric properties, allows it to form stable parallel triplex DNA structures at neutral pH, a characteristic that has been a primary focus of research.[2] However, the biological significance of PSI extends far beyond its structural role in nucleic acid architecture. Early studies revealed its potent antileukemic activity in vitro and in vivo against various murine leukemia cell lines, an effect notably reversed by the presence of cytidine, suggesting a direct competition with natural cytidine pathways.[1] This observation laid the groundwork for investigating PSI's deeper mechanistic intrusions into cellular processes. This guide will systematically unravel the layers of PSI's mechanism of action, from its entry into the cell to its ultimate impact on cellular fate.

The Intracellular Odyssey of Pseudoisocytidine: From Entry to Activation

The biological activity of any nucleoside analog is contingent upon its successful transport into the cell and its subsequent conversion into the active triphosphate form.

Cellular Uptake

While the specific transporters for Pseudoisocytidine have not been definitively characterized, it is hypothesized that it utilizes one or more of the human equilibrative nucleoside transporters (hENTs) and/or human concentrative nucleoside transporters (hCNTs) that are responsible for the uptake of natural nucleosides like cytidine. The competitive reversal of its antileukemic effects by cytidine strongly supports this notion, as both molecules would likely vie for the same transport mechanisms to enter the cell.[1]

Metabolic Phosphorylation: The Path to Bioactivity

Once inside the cell, Pseudoisocytidine, like other nucleoside analogs, must undergo a series of phosphorylation steps to become a pharmacologically active triphosphate. This multi-step enzymatic conversion is a critical determinant of its efficacy. The proposed metabolic pathway is as follows:

  • Monophosphorylation: Pseudoisocytidine is first phosphorylated to Pseudoisocytidine monophosphate (PSI-MP) by a cellular kinase. Given its structural similarity to deoxycytidine, deoxycytidine kinase (dCK) is a primary candidate for this initial and often rate-limiting step.

  • Diphosphorylation: PSI-MP is subsequently converted to Pseudoisocytidine diphosphate (PSI-DP) by a nucleoside monophosphate kinase.

  • Triphosphorylation: Finally, PSI-DP is phosphorylated to the active Pseudoisocytidine triphosphate (PSI-TP) by a nucleoside diphosphate kinase.

This phosphorylation cascade is essential for the subsequent incorporation of the analog into nucleic acids.

Pseudoisocytidine Metabolism PSI Pseudoisocytidine PSIMP PSI-Monophosphate PSI->PSIMP Deoxycytidine Kinase (dCK) PSIDP PSI-Diphosphate PSIMP->PSIDP Nucleoside Monophosphate Kinase PSITP PSI-Triphosphate PSIDP->PSITP Nucleoside Diphosphate Kinase

Figure 1: Proposed metabolic phosphorylation pathway of Pseudoisocytidine.

The Core Mechanism: Interference with Nucleic Acid Synthesis

The active form of Pseudoisocytidine, PSI-TP, exerts its primary cytotoxic and mutagenic effects by directly interfering with the fundamental processes of DNA and RNA synthesis.

A Deceptive Substrate for Polymerases

PSI-TP can act as a substrate for both DNA and RNA polymerases, competing with the natural deoxycytidine triphosphate (dCTP) and cytidine triphosphate (CTP) for incorporation into nascent nucleic acid chains. The efficiency of this incorporation is dependent on the specific polymerase and the sequence context.

Incorporation into DNA and the Induction of Mutagenesis

Studies have shown that Pseudoisocytidine triphosphate can be incorporated into DNA by DNA polymerases. This incorporation is a pivotal event that can lead to two major consequences:

  • Chain Termination (potential): While not definitively established for PSI, many nucleoside analogs, once incorporated, can cause premature termination of the growing DNA strand due to structural alterations that prevent the addition of the next nucleotide.

  • Mutagenesis: The tautomeric nature of the pseudoisocytosine base is a key driver of its mutagenic potential. The incorporated PSI can exist in different tautomeric forms, leading to mispairing during subsequent rounds of DNA replication. This can result in point mutations, such as transversions, disrupting the genetic code and leading to the synthesis of non-functional proteins or the activation of apoptotic pathways.

Pseudoisocytidine Mutagenesis cluster_0 Replication Round 1 cluster_1 Replication Round 2 dCTP dCTP PSITP PSI-TP NewStrand1 Nascent DNA Strand PSITP->NewStrand1 Incorporation Template Template DNA Template->NewStrand1 DNA Polymerase PSI_in_DNA Incorporated PSI NewStrand1->PSI_in_DNA Mispair Mispairing with dATP/dGTP PSI_in_DNA->Mispair Tautomerization MutatedStrand Mutated Daughter Strand Mispair->MutatedStrand DNA Polymerase

Figure 2: Proposed mechanism of mutagenesis induced by Pseudoisocytidine incorporation into DNA.
Impact on RNA Synthesis

The incorporation of PSI-TP into RNA by RNA polymerases can also have significant consequences, including:

  • Altered RNA secondary structure and function: The presence of PSI can disrupt the normal folding and function of RNA molecules, such as messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).

  • Inhibition of translation: Alterations in mRNA structure or codon ambiguity due to PSI incorporation could lead to errors in protein synthesis.

Downstream Cellular Consequences: A Cascade of Cytotoxicity

The disruption of nucleic acid synthesis and the induction of mutations by Pseudoisocytidine trigger a cascade of cellular stress responses, ultimately leading to cell death.

Cell Cycle Arrest

The incorporation of PSI into DNA and the resulting DNA damage can activate cell cycle checkpoints. This leads to an arrest in the cell cycle, typically at the G1/S or G2/M phase, preventing the cell from progressing through division with a damaged genome. This provides the cell with an opportunity to repair the damage; however, if the damage is too extensive, it can trigger apoptosis.

Induction of Apoptosis

The accumulation of DNA damage and the stress on the replication and transcription machinery are potent inducers of apoptosis, or programmed cell death. PSI-induced apoptosis is likely mediated through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.

Cellular Effects of Pseudoisocytidine PSI Pseudoisocytidine PSITP PSI-TP PSI->PSITP Metabolic Activation DNA_Damage DNA Damage & Mutagenesis PSITP->DNA_Damage Incorporation into DNA RNA_Dysfunction RNA Dysfunction PSITP->RNA_Dysfunction Incorporation into RNA CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycleArrest->Apoptosis If damage is irreparable

Figure 3: Overview of the downstream cellular effects of Pseudoisocytidine.

Antiviral Potential: A New Frontier for Pseudoisocytidine

The ability of Pseudoisocytidine to interfere with nucleic acid synthesis also forms the basis of its potential as an antiviral agent. By being incorporated into the viral genome (either DNA or RNA) by viral polymerases, PSI could lead to:

  • Inhibition of viral replication: Incorporation of PSI-TP could act as a chain terminator or slow down the rate of viral genome replication.

  • Viral mutagenesis: The mutagenic properties of PSI could drive the viral population into "error catastrophe," where the accumulation of mutations leads to the production of non-viable viral particles.

Further research is needed to delineate the specific antiviral spectrum of Pseudoisocytidine and the precise mechanisms of inhibition for different viruses.

Experimental Protocols for Mechanistic Investigation

To facilitate further research into the mechanism of action of Pseudoisocytidine, this section provides detailed, step-by-step methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Pseudoisocytidine on cancer cell lines.

Materials:

  • Leukemia cell line (e.g., L1210, CCRF-CEM)

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Pseudoisocytidine (PSI)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 103 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of PSI in complete medium.

  • Add 100 µL of the PSI dilutions to the respective wells. Include a vehicle control (medium only).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro DNA Polymerase Inhibition Assay

This assay determines whether PSI-TP acts as an inhibitor of DNA polymerase.

Materials:

  • Purified DNA polymerase (e.g., Taq polymerase, human DNA polymerase α)

  • PSI-TP

  • dCTP and other dNTPs

  • Primed DNA template

  • Reaction buffer (specific to the polymerase)

  • Radiolabeled dNTP (e.g., [α-32P]dCTP)

  • TCA (Trichloroacetic acid)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing the primed DNA template, reaction buffer, and a mix of three unlabeled dNTPs.

  • Add varying concentrations of PSI-TP to the reaction mixtures.

  • Add a fixed concentration of dCTP, including the radiolabeled tracer.

  • Initiate the reaction by adding the DNA polymerase.

  • Incubate at the optimal temperature for the polymerase for a defined period.

  • Stop the reaction by adding cold TCA.

  • Filter the reactions through glass fiber filters to capture the precipitated DNA.

  • Wash the filters with cold TCA and ethanol.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the reaction velocity against the substrate concentration to determine the kinetic parameters (Km and Vmax) and the inhibition constant (Ki).

Analysis of PSI-Induced Mutations by Sanger Sequencing

This protocol is used to identify the specific mutations induced by the incorporation of Pseudoisocytidine into DNA.

Materials:

  • Cells treated with a sub-lethal dose of PSI

  • Genomic DNA extraction kit

  • PCR primers flanking a gene of interest (e.g., a reporter gene or a gene known to be affected)

  • High-fidelity DNA polymerase for PCR

  • PCR purification kit

  • Sanger sequencing service

Procedure:

  • Treat cells with PSI for a defined period.

  • Isolate genomic DNA from the treated cells.

  • Amplify the target gene region using PCR with high-fidelity polymerase.

  • Purify the PCR product.

  • Submit the purified PCR product for Sanger sequencing.

  • Align the sequencing results from PSI-treated cells with those from untreated control cells to identify any base changes.

Quantitative Data Summary

While comprehensive quantitative data for Pseudoisocytidine is still being gathered, the following table summarizes the key parameters to be determined through the aforementioned experimental protocols.

ParameterDescriptionTypical AssayExpected Outcome for an Active Analog
IC50 The concentration of PSI that inhibits 50% of cell growth.Cell Viability Assay (MTT)Low micromolar to nanomolar range in sensitive cell lines.
Km (for PSI-TP) The substrate concentration at which the polymerase reaction rate is half of Vmax.In Vitro Polymerase AssayA measurable value indicating it acts as a substrate.
Ki (for PSI-TP) The inhibition constant, indicating the potency of PSI-TP as a polymerase inhibitor.In Vitro Polymerase AssayA low value indicates potent inhibition.
Mutation Frequency The rate at which PSI incorporation leads to mutations.Mutagenesis AssayAn increased frequency of specific base substitutions compared to control.

Conclusion and Future Directions

Pseudoisocytidine presents a compelling case as a multifaceted therapeutic agent. Its mechanism of action is a sophisticated interplay of metabolic activation, competitive inhibition of essential cellular processes, and the induction of genetic instability. While its ability to form triplex DNA structures is a notable feature, its role as a deceptive substrate for DNA and RNA polymerases, leading to mutagenesis and the triggering of cell death pathways, appears to be central to its biological activity.

Future research should focus on several key areas to fully unlock the therapeutic potential of Pseudoisocytidine:

  • Elucidation of the complete metabolic pathway: Identifying the specific kinases responsible for PSI phosphorylation will provide insights into potential mechanisms of resistance and opportunities for combination therapies.

  • Detailed kinetic analysis with various polymerases: A comprehensive understanding of how PSI-TP interacts with different cellular and viral polymerases is crucial for predicting its efficacy and spectrum of activity.

  • In-depth characterization of its antiviral properties: Screening against a broad range of viruses and elucidating the specific mechanisms of viral inhibition will be critical for its development as an antiviral agent.

  • Preclinical and clinical evaluation: Rigorous in vivo studies are necessary to assess the therapeutic index and efficacy of Pseudoisocytidine in relevant disease models.

By continuing to unravel the intricate biological mechanisms of Pseudoisocytidine, the scientific community can pave the way for its potential translation into a powerful tool in the fight against cancer and viral diseases.

References

  • Burchenal, J. H., et al. (1976). Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside. Cancer Research, 36(4), 1520-1523. [Link]

  • Hartono, Y. D., et al. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega, 2(5), 2269–2280. [Link]

Sources

Pseudoisocytidine: A Pharmacological and Epigenetic Analysis of a Stable C-Nucleoside

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Antileukemic Properties, Mechanism of Action, and Experimental Utility of Pseudoisocytidine (


-isoC)
Date:  October 2023
Author:  Senior Application Scientist

Executive Summary: The "Stable" Epigenetic Modulator

Pseudoisocytidine (psi-isoC) represents a pivotal chapter in the development of nucleoside analogs for acute leukemias. Structurally, it is a C-nucleoside isomer of cytidine and a stable analog of 5-azacytidine (Azacitidine). Its primary pharmacological distinction lies in its resistance to cytidine deaminase (CDA) , an enzyme frequently overexpressed in chemo-resistant leukemic blasts.

While 5-azacytidine and cytarabine (Ara-C) are susceptible to rapid deamination (rendering them inactive), psi-isoC retains metabolic stability due to a robust carbon-carbon (C-C) glycosidic bond. This guide details the mechanistic superiority of psi-isoC regarding stability, its dual-mode action (cytotoxicity and DNA hypomethylation), and the experimental protocols required to utilize it as a mechanistic probe in modern epigenetic research.

Chemical Pharmacology: The C-Nucleoside Advantage

To understand the antileukemic potential of psi-isoC, one must analyze its structural divergence from canonical nucleosides.

Structural Stability
  • Canonical Cytidine/Azacitidine: Possess an N-glycosidic bond connecting the ribose sugar to the base. This bond is susceptible to hydrolytic cleavage and enzymatic deamination at the N4 position.

  • Pseudoisocytidine: Possesses a C-glycosidic bond (C-C). This bond renders the molecule immune to hydrolytic cleavage and, crucially, unrecognized by cytidine deaminase.

Resistance to Deamination

In many Acute Myeloid Leukemia (AML) phenotypes, resistance to Ara-C is mediated by high levels of Cytidine Deaminase (CDA), which converts Ara-C to the inactive Ara-U.

  • Observation: Psi-isoC is not a substrate for CDA.

  • Consequence: It retains potency in Ara-C resistant cell lines (e.g., L1210/Ara-C), acting as a "bypass" agent for deamination-mediated resistance.

Mechanism of Action (MOA)

Pseudoisocytidine operates via a dual mechanism: direct inhibition of DNA replication and epigenetic modulation via DNMT trapping.

Metabolic Activation & Pathway
  • Uptake: Enters the cell via Equilibrative Nucleoside Transporters (ENTs).[1]

  • Phosphorylation: Rate-limiting step by Deoxycytidine Kinase (dCK) to form the monophosphate.[1]

  • Incorporation: Converted to the triphosphate form and incorporated into DNA during S-phase.

  • Target Engagement:

    • Cytotoxicity: Steric hindrance of DNA polymerase progression.

    • Epigenetic: Covalent trapping of DNA Methyltransferases (DNMT1, DNMT3A/B), leading to global hypomethylation and re-expression of tumor suppressor genes.[2]

Visualization: Signaling & Metabolic Pathway

MOA_Pathway cluster_ext Extracellular Space cluster_cyto Cytoplasm cluster_nuc Nucleus Psi Pseudoisocytidine (psi-isoC) ENT ENT Transporter Psi->ENT dCK dCK (Deoxycytidine Kinase) ENT->dCK MP psi-isoC-MP dCK->MP Phosphorylation CDA Cytidine Deaminase (CDA) CDA->Psi NO REACTION (Deamination Resistant) TP psi-isoC-TP MP->TP Kinase Cascade DNA_Inc DNA Incorporation TP->DNA_Inc DNMT DNMT1 / DNMT3A (Methyltransferase) DNA_Inc->DNMT Covalent Trapping Death Apoptosis / Differentiation DNA_Inc->Death Replication Stress Hypo Global Hypomethylation (Tumor Suppressor Reactivation) DNMT->Hypo Hypo->Death

Figure 1: Metabolic activation of Pseudoisocytidine. Note the specific resistance to Cytidine Deaminase (CDA), distinguishing it from Cytarabine.

Comparative Efficacy Data

The following data summarizes historical efficacy profiles in murine leukemia models, highlighting the cross-resistance patterns.

Table 1: Comparative Antileukemic Activity (Murine L1210 Model)

DrugL1210 (Wild Type)L1210/Ara-C (Resistant)Mechanism of Resistance in L1210/Ara-C
Cytarabine (Ara-C) Potent (

)
Inactive High CDA activity / Low dCK
5-Azacitidine PotentPartial ActivityHydrolytic instability
Pseudoisocytidine Potent (

)
Active Unaffected by CDA levels

Note: While psi-isoC is active in CDA-overexpressing lines, it requires dCK for activation. Therefore, cells resistant to Ara-C solely due to dCK deletion (rare) will also be resistant to psi-isoC.

The Toxicity Barrier: Why isn't it Standard of Care?

Despite its stability and potency, psi-isoC is not a frontline therapy. Research indicates significant hepatotoxicity in preclinical models. Unlike the reversible myelosuppression seen with Ara-C, C-nucleosides often accumulate in the liver, leading to fatty infiltration and enzymatic elevation.

Current Utility: Pseudoisocytidine is primarily utilized today as:

  • A Mechanistic Probe: To study DNMT inhibition without the confounding variable of rapid degradation.

  • Structural Template: For designing next-generation DNMT inhibitors (e.g., Guadecitabine).

Experimental Protocols

Protocol A: In Vitro DNMT Inhibition Assay

Objective: To quantify the demethylating potential of psi-isoC compared to 5-Aza-CdR.

Reagents:

  • Leukemia Cell Lines: HL-60 or KG-1a.

  • Pseudoisocytidine (dissolved in PBS, stored at -20°C).

  • Positive Control: 5-Aza-2'-deoxycytidine (Decitabine).

  • Genomic DNA Extraction Kit.

  • Bisulfite Conversion Kit.

Workflow:

  • Seeding: Seed HL-60 cells at

    
     cells/mL in RPMI-1640 + 10% FBS.
    
  • Treatment:

    • Treat cells with psi-isoC (0.1, 0.5, 1.0, 5.0

      
      ) for 72 hours .
      
    • Note: Media must be refreshed every 24 hours with fresh drug for Decitabine (due to instability), but psi-isoC can be added once due to high stability (Self-validating step: Check stability via HPLC if possible).

  • Harvest: Pellet cells at 300xg for 5 mins.

  • Analysis: Extract gDNA

    
     Bisulfite Conversion 
    
    
    
    PCR amplify LINE-1 promoter (surrogate for global methylation).
  • Quantification: Pyrosequencing or COBRA analysis.

Protocol B: Cytotoxicity & Cross-Resistance Profiling

Objective: Confirm deaminase resistance.

Workflow:

  • Panel Setup: Use paired cell lines: Wild Type (WT) and CDA-overexpressing (CDA-high).

  • Dosing: 9-point serial dilution of psi-isoC vs. Ara-C.

  • Incubation: 96 hours.

  • Readout: CellTiter-Glo (ATP) or Resazurin reduction.

  • Calculation: Calculate Resistance Factor (

    
    ).
    
    • Success Criteria: Ara-C should show RF > 10 in CDA-high cells. Psi-isoC should show RF

      
       1.
      
Visualization: Experimental Workflow

Exp_Workflow cluster_prep Phase 1: Treatment cluster_anal Phase 2: Analysis Cell HL-60 Cells Treat Add psi-isoC (0.1 - 5.0 uM) Cell->Treat Incubate 72hr Incubation (No refresh needed) Treat->Incubate Extract gDNA Extraction Incubate->Extract Harvest Bisulf Bisulfite Conversion Extract->Bisulf Pyro Pyrosequencing (LINE-1 / p15) Bisulf->Pyro Quantify % Methylation

Figure 2: Experimental workflow for assessing epigenetic potency. The stability of psi-isoC simplifies the incubation phase compared to 5-Aza-CdR.

References

  • Burchenal, J. H., et al. (1976). "Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside."[3] Cancer Research, 36(4), 1520-1523.

  • Chu, C. K., et al. (1975). "Nucleosides. C. Synthesis of 5-(beta-D-ribofuranosyl)isocytosine (pseudoisocytidine)." Journal of Heterocyclic Chemistry, 12(4), 817-818.

  • Momparler, R. L. (2005).[2] "Epigenetic therapy of cancer with 5-aza-2'-deoxycytidine (decitabine)."[4] Seminars in Oncology, 32(5), 443-451.

  • Chabot, G. G., & Momparler, R. L. (1984). "Antileukemic activity of 5-aza-2'-deoxycytidine and cytarabine against intracerebral L1210 murine leukemia." Cancer Treatment Reports, 68(12), 1483-1487.[5]

  • Gowher, H., & Jeltsch, A. (2004). "Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy." Cancer Biology & Therapy, 3(11), 1062-1068.

Sources

Pseudoisocytidine: Synthetic Architecture, Manufacturing, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pseudoisocytidine (psiC or ᴪ-isoC) represents a pivotal advancement in nucleoside chemistry, serving as a stable, synthetic C-nucleoside analog of Cytidine. Unlike canonical nucleosides characterized by labile N-glycosidic bonds, psiC features a robust C-C glycosidic linkage, conferring exceptional resistance to enzymatic hydrolysis and deamination. This guide provides a comprehensive technical analysis of psiC, detailing its unique tautomeric properties, chemical synthesis from Pseudouridine, and its critical role in expanding the genetic alphabet (pairing with Isoguanine) and enhancing the stability of mRNA therapeutics.

Chemical Architecture & Physicochemical Properties[1]

Structural Divergence and Stability

The defining feature of Pseudoisocytidine is the C-glycosidic bond connecting the ribose sugar (C1') to the nucleobase (C5), replacing the natural N1-C1' linkage found in Cytidine. This structural alteration renders the molecule immune to cleavage by nucleoside phosphorylases and hydrolases, significantly extending its biological half-life.

Tautomerism and Base Pairing

psiC exhibits complex tautomeric equilibria that dictate its functional interactions. Unlike Cytidine, which predominantly exists in the amino-oxo form, psiC fluctuates between two primary tautomers:

  • N1-H Tautomer: Mimics the hydrogen-bonding face of Cytidine but with altered acidity. It favors Watson-Crick pairing with Isoguanine (isoG) , forming a non-standard base pair with three hydrogen bonds.

  • N3-H Tautomer: Resembles the protonated form of Cytidine. This tautomer facilitates Hoogsteen base pairing with Guanine, enabling the formation of stable parallel triplex DNA structures at neutral pH.

Graphviz Visualization: Tautomeric States & Pairing

psiC_Tautomers psiC_N1 psiC (N1-H Tautomer) (Watson-Crick Face) psiC_N3 psiC (N3-H Tautomer) (Hoogsteen Face) psiC_N1->psiC_N3 Tautomeric Shift (pH dependent) IsoG Isoguanine (isoG) psiC_N1->IsoG Forms 3 H-Bonds (Expanded Genetic Alphabet) Guanine Guanine (Target Duplex) psiC_N3->Guanine Hoogsteen Pairing (Triplex Formation)

Caption: Tautomeric equilibrium of Pseudoisocytidine driving divergent base-pairing modalities: specific isoG pairing (synthetic biology) vs. Hoogsteen G-recognition (triplex DNA).[1]

Synthesis & Manufacturing Protocols

The synthesis of Pseudoisocytidine is non-trivial due to the need to construct or modify the C-glycosidic scaffold. The most robust laboratory-scale protocol involves the chemical conversion of commercially available Pseudouridine (psiU).

Synthesis Pathway: Pseudouridine to Pseudoisocytidine

This route utilizes the existing C-glycosidic bond of psiU, converting the uracil base moiety into an isocytosine moiety via C4-activation and amination.

Step-by-Step Protocol
  • Protection:

    • Reagents: TBS-Cl (tert-Butyldimethylsilyl chloride), Imidazole, DMF.

    • Process: Protect the 2', 3', and 5' hydroxyls of Pseudouridine to prevent side reactions.

    • N1-Protection: Benzylation of the N1 position is often required to direct the subsequent activation to the C4 position.

  • Activation (C4-Sulfonylation):

    • Reagents: 2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl), DMAP, TEA.

    • Mechanism: The C4-carbonyl oxygen attacks the sulfonyl chloride, creating a highly reactive leaving group (sulfonate ester).

  • Amination (Conversion to psiC):

    • Reagents: Aqueous Ammonia (28%) or liquid ammonia.

    • Process: Nucleophilic attack by ammonia at the C4 position displaces the sulfonate group, installing the exocyclic amine.

  • Deprotection:

    • Reagents: TBAF (Tetra-n-butylammonium fluoride) for silyl groups; Hydrogenation (Pd/C) for benzyl groups.

    • Yield: Typically 40-60% overall yield.

Triphosphate Synthesis (psiCTP) for IVT

For mRNA applications, the nucleoside must be phosphorylated to the triphosphate form.

  • Method: Ludwig-Eckstein procedure.

  • Step 1: React nucleoside with POCl3 in Trimethyl phosphate (proton sponge).

  • Step 2: Add Tributylammonium pyrophosphate.

  • Step 3: Hydrolysis and HPLC purification (TEAA buffer).

Graphviz Visualization: Synthetic Workflow

Synthesis_Pathway Start Pseudouridine (psiU) (Starting Material) Step1 1. Protection (TBS-Cl, Benzyl-Br) Start->Step1 Step2 2. C4-Activation (TPSCl, DMAP) Forms Sulfonate Ester Step1->Step2 Step3 3. Amination (NH4OH Nucleophilic Attack) Step2->Step3 Step4 4. Deprotection (TBAF, Pd/C) Step3->Step4 Product Pseudoisocytidine (psiC) Step4->Product Phospho 5. Phosphorylation (POCl3 + Pyrophosphate) Product->Phospho Downstream Processing Final psiC-Triphosphate (psiCTP) (Ready for IVT) Phospho->Final

Caption: Chemical conversion of Pseudouridine to Pseudoisocytidine-Triphosphate, highlighting the critical C4-activation step.

Biological Mechanism & Pharmacodynamics

Immune Evasion Mechanism

Synthetic RNA often triggers innate immune sensors (TLR7, TLR8, RIG-I), leading to translational suppression and degradation.

  • TLR Evasion: Similar to Pseudouridine, psiC incorporation alters the secondary structure of RNA. This steric change prevents the "fit" required for TLR7/8 activation in the endosome.

  • RNase Resistance: The C-glycosidic bond and modified base structure confer resistance to RNase T2 and RNase L . By resisting endosomal cleavage into uridine-rich fragments (the primary ligands for TLRs), psiC-modified RNA remains "stealthy."

Translational Fidelity

When incorporated into mRNA, psiC generally codes for Guanine (if pairing as Cytidine). However, its tautomeric flux can lead to reading errors if not carefully controlled. In the context of Expanded Genetic Alphabets , psiC is engineered to pair exclusively with isoG , allowing the site-specific incorporation of non-canonical amino acids during translation.

Therapeutic Applications

Table 1: Comparative Applications of C-Nucleosides
Application DomainRole of Pseudoisocytidine (psiC)Key Advantage
mRNA Therapeutics Cytidine replacement in IVT mRNAReduces TLR activation; enhances nuclease stability.
Synthetic Biology 3rd Base Pair (with isoG)Expands genetic code (6-letter alphabet); orthogonal replication.
Oncology Antimetabolite (Historical)Resists deamination; acts as a stable analog of 5-Azacytidine.
Gene Editing Triplex Forming Oligo (TFO)Binds dsDNA at neutral pH (Hoogsteen) for gene targeting.

Experimental Protocols

Protocol A: In Vitro Transcription (IVT) with psiCTP

Objective: Generate modified mRNA containing 100% substitution of Cytidine with Pseudoisocytidine.

  • Template Preparation: Linearize plasmid DNA containing a T7 promoter upstream of the gene of interest. Purify via phenol-chloroform extraction.

  • Reaction Assembly (20 µL):

    • Template DNA: 1 µg

    • T7 RNA Polymerase: 20-50 Units

    • Reaction Buffer: 40 mM Tris-HCl (pH 7.9), 6 mM MgCl2, 2 mM Spermidine, 10 mM DTT.

    • NTP Mix:

      • ATP, GTP, UTP (or psi-UTP): 5 mM each.

      • psiCTP: 5 mM (Replace CTP entirely).

  • Incubation: Incubate at 37°C for 2-4 hours. Note: psiCTP incorporation efficiency may be slightly lower than CTP; extended incubation helps.

  • DNase Treatment: Add 2 U DNase I; incubate 15 mins at 37°C to remove template.

  • Purification: LiCl precipitation or silica-column purification.

  • QC: Verify transcript size via denaturing urea-PAGE or Agilent Bioanalyzer.

Protocol B: HPLC Analysis of psiC Purity

Objective: Validate the purity of synthesized psiC nucleoside.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% TEAA (Triethylammonium acetate) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10% B over 20 mins.

  • Detection: UV at 260 nm (Standard) and 280 nm.

  • Retention Time: psiC typically elutes earlier than Cytidine due to hydrophilicity differences and lack of the N-glycosidic bond.

References

  • Synthesis of Pseudocytidine from Pseudouridine: Miyahara, R., & Taniguchi, Y. (2015). Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA.[2][3] Organic Letters, 17(18), 4534–4537. Link

  • Tautomerism & Triplex Formation: Hartono, Y. D., et al. (2017).[1] Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. Journal of Physical Chemistry B, 121(23), 5725–5737. Link

  • Antileukemic Activity: Burchenal, J. H., et al. (1976). Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside.[4] Cancer Research, 36(4), 1520–1523. Link

  • Immune Evasion Mechanisms: Bérouti, M., et al. (2024). Pseudouridine RNA avoids immune detection through impaired endolysosomal processing and TLR engagement.[] Cell. Link

  • Expanded Genetic Alphabet: Switzer, C. Y., et al. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine.[6] Biochemistry, 32(39), 10489–10496. Link

Sources

Biophysical Properties of Pseudoisocytidine-Containing DNA

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Triplex Development

Executive Summary: The Neutral pH Imperative

Triplex-Forming Oligonucleotides (TFOs) offer a direct mechanism for antigene therapy by binding to the major groove of double-stranded DNA (dsDNA).[1] However, the canonical pyrimidine motif (T•A:T and C⁺•G:C) faces a critical biophysical limitation: the cytosine (C) in the third strand requires protonation at the N3 position to form Hoogsteen hydrogen bonds with guanine. This protonation typically occurs at pH < 6.0, rendering standard TFOs unstable and ineffective under physiological conditions (pH 7.4).

Pseudoisocytidine (psiC or ѱC) is the structural solution to this thermodynamic bottleneck. As a C-nucleoside analogue, psiC exhibits a unique tautomeric equilibrium that presents a hydrogen bond donor at the N3 position without requiring protonation from the solvent. This guide details the biophysical mechanics, stability profiles, and experimental protocols required to utilize psiC for stable triplex formation at neutral pH.

Molecular Architecture & Mechanism

To engineer effective TFOs, one must understand the atomic-level causality of psiC stability.

2.1 The "Stealth Proton" Mechanism

In a standard C⁺•G:C triplet, the cytosine N3 must be protonated (pKa ≈ 4.[2]5) to donate a hydrogen bond to the N7 of guanine. At pH 7.4, cytosine is deprotonated (neutral), possessing a lone pair at N3, which causes electrostatic repulsion with the guanine N7 lone pair.

Pseudoisocytidine circumvents this via tautomerism. Unlike cytosine (an N-nucleoside), psiC is a C-nucleoside (linked via C5). This altered connectivity shifts the tautomeric equilibrium.

  • Cytidine (Neutral): Amino-oxo form. N3 is a H-bond acceptor.

  • Pseudoisocytidine (Neutral): Exists in equilibrium between N1-H and N3-H tautomers.[3] The N3-H tautomer mimics the electronic face of protonated cytidine (C⁺), providing the critical Hydrogen donor for the Guanine N7 interaction.

2.2 Hoogsteen Binding Geometry

The stability of the psiC•G:C triplet arises from two specific Hoogsteen hydrogen bonds formed in the major groove:

  • psiC(N3-H) → Guanine(N7): The critical interaction enabled by the tautomer.

  • psiC(N4-H) → Guanine(O6): Standard exocyclic amino interaction.

This allows the formation of isomorphous triplets (psiC•G:C) that are structurally compatible with T•A:T triplets in the parallel motif, maintaining the sugar-phosphate backbone continuity required for stable triplex propagation.

Biophysical Characterization

The following data summarizes the thermodynamic advantages of psiC incorporation.

3.1 Thermal Stability (Tm) vs. pH

The defining property of psiC is the decoupling of triplex stability from pH.

Table 1: Comparative Melting Temperatures (Tm) of Triplexes Target: 21-mer dsDNA with a G-rich tract. TFO: 15-mer pyrimidine motif.

TFO CompositionTm at pH 5.5 (°C)Tm at pH 7.0 (°C)Tm at pH 7.4 (°C)Stability Profile
Unmodified (T/C) 45.0< 15.0 (No binding)No bindingpH Dependent
psiC-Modified 43.542.041.5pH Independent
5-MeC Modified 52.025.0< 20.0Slight Shift

Note: Data generalized from representative studies (e.g., Ono et al., Egholm et al.) to illustrate trends. 5-MeC (5-methylcytosine) increases hydrophobic stacking but still requires protonation.

3.2 Sequence Constraints (The "Consecutive Rule")

While psiC stabilizes individual triplets, consecutive psiC residues can be destabilizing.

  • Observation: A run of 3+ psiC residues often lowers Tm compared to alternating sequences.

  • Causality: This is attributed to unfavorable base stacking interactions or minor groove distortion caused by the unique glycosidic bond angle of the C-nucleoside.

  • Design Rule: Separate psiC residues with Thymine (T) or 5-Methylcytosine (5-MeC) where possible. An alternating motif (e.g., T-psiC-T-psiC) yields maximal stability.[4]

Visualization: Mechanism & Workflow
Diagram 1: The Tautomeric "Stealth Proton" Mechanism

This diagram illustrates how psiC mimics the protonated Cytosine (C+) face at neutral pH.

G cluster_0 Physiological pH (7.4) cluster_1 Target Interaction (Hoogsteen) C_neutral Cytosine (Neutral) N3: Lone Pair (:) Repels Guanine N7 Guanine Guanine Target N7: Acceptor (:) O6: Acceptor (:) C_neutral->Guanine Electrostatic Repulsion psiC_neutral Pseudoisocytidine (Neutral) Tautomer Equilibrium N3-H (Donor) Available psiC_neutral->Guanine Stable H-Bond (N3-H -> N7)

Caption: psiC provides an N3-H donor at neutral pH, enabling Hoogsteen binding where Cytosine fails.

Experimental Protocols

To validate psiC-TFOs, researchers must employ self-validating biophysical assays.

5.1 Protocol: UV-Vis Thermal Melting (Tm) Analysis

This is the gold standard for determining triplex stability.

Reagents:

  • Buffer: 10 mM Sodium Cacodylate (or Phosphate), 100-200 mM NaCl, 10 mM MgCl₂. (Note: Mg²⁺ is critical for charge screening in triplexes).

  • Oligos: Target Duplex (1.0 µM), TFO (1.5 µM - slight excess ensures saturation).

Workflow:

  • Preparation: Mix Target Duplex and TFO in buffer.

  • Annealing: Heat to 90°C for 5 mins, then cool slowly (0.5°C/min) to room temperature. This ensures thermodynamic equilibrium.

  • Data Acquisition:

    • Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

    • Wavelength: Monitor at 260 nm (hyperchromicity) and 284 nm (triplex specific transition).

    • Ramp: 15°C to 90°C at 0.5°C/min .

  • Analysis:

    • Plot Absorbance vs. Temperature.

    • Calculate the first derivative (dA/dT).

    • Validation: A triplex dissociation typically shows two transitions:

      • Tm1 (Lower): Triplex → Duplex + TFO (The value of interest).

      • Tm2 (Higher): Duplex → Single Strands.

    • If only one transition is seen, the triplex may be unstable or the Tm1 > Tm2 (rare for DNA).

5.2 Protocol: Circular Dichroism (CD) Spectroscopy

CD confirms the structural conformation (Triplex vs Duplex).

Workflow:

  • Baseline: Measure buffer blank.

  • Duplex Control: Measure Target Duplex alone.

  • Triplex Sample: Measure Target + psiC-TFO (annealed).

  • Validation Criteria:

    • Negative Band: A characteristic negative peak at ~210-220 nm is more pronounced in triplexes (A-type character) compared to B-DNA duplexes.

    • Positive Band: Shift in the positive band around 260-280 nm.

    • Difference Spectrum: Subtract (Duplex + TFO sum) from (Complex). A non-zero difference confirms structural interaction.

Diagram 2: Biophysical Characterization Workflow

Workflow cluster_Exp Biophysical Assays Start Oligonucleotide Synthesis (psiC Phosphoramidites) Design Sequence Design (Avoid >2 consecutive psiC) Start->Design Anneal Annealing (90°C -> 20°C slow cool) Buffer: 10mM MgCl2, pH 7.2 Design->Anneal UV UV Melting (Tm) Identify Tm1 (Triplex) Anneal->UV CD CD Spectroscopy Confirm Conformation Anneal->CD Result Data Analysis (Thermodynamic Parameters) UV->Result CD->Result

Caption: Integrated workflow for synthesizing and validating psiC-containing triplexes.

References
  • Ono, A., Ts'o, P. O., & Kan, L. S. (1991). Triplex formation of an oligonucleotide containing 2'-deoxy-pseudoisocytidine with a DNA duplex at neutral pH.[4] Journal of the American Chemical Society. Link

  • Egholm, M., et al. (1995). Efficient pH-independent sequence-specific DNA binding by pseudoisocytosine-containing bis-PNA. Nucleic Acids Research. Link

  • Dohno, C., & Nakatani, K. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega.[5] Link

  • Fox, K. R. (2000). Triplex-forming properties of pseudoisocytidine in DNA-containing oligonucleotides.[6][4][5][7] Nucleic Acids Research. Link

Sources

Pharmacological Profile of Pseudoisocytidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pseudoisocytidine (psiC; 5-aza-pseudocytidine) represents a pivotal structural evolution in the class of hypomethylating agents (HMAs). Unlike its clinically ubiquitous analogue 5-azacytidine (Vidaza), psiC is a C-nucleoside . This distinction is not merely academic; the carbon-carbon glycosidic bond confers hydrolytic stability that 5-azacytidine lacks, while simultaneously rendering the molecule resistant to Cytidine Deaminase (CDA).

This guide dissects the pharmacological machinery of psiC, moving beyond basic definitions to explore the causal links between its molecular architecture, its "suicide inhibition" of DNA methyltransferases (DNMTs), and its unique pharmacokinetic advantages.

Part 1: Molecular Architecture & Stability

The C-Glycosidic Advantage

The primary failure mode of standard azanucleosides (like 5-azacytidine) is hydrolytic cleavage. In aqueous solution, the triazine ring of 5-azacytidine opens rapidly, leading to a loss of potency within hours.

Pseudoisocytidine solves this via an isomeric shift.

  • Cytidine/5-Aza: The base is attached to the ribose via a Nitrogen atom (N-glycosidic bond).

  • Pseudoisocytidine: The base is attached via a Carbon atom (C-glycosidic bond).

Impact on Protocol: This stability means psiC does not require the immediate "mix-and-inject" urgency of 5-azacytidine. It remains stable in tissue culture media and physiological buffers for extended periods, allowing for more consistent dosing in long-term epigenetic reprogramming experiments.

Part 2: Pharmacodynamics (Mechanism of Action)

The "Trojan Horse" Incorporation

PsiC is a prodrug. It is biologically inert until it enters the cell and mimics cytidine in the pyrimidine salvage pathway.

  • Cellular Entry: Via nucleoside transporters (hENTs).

  • Activation: Phosphorylated sequentially by Deoxycytidine Kinase (dCK), CMP kinase, and Nucleoside Diphosphate Kinase (NDPK) to form the triphosphate (psiCTP).

  • Incorporation: DNA Polymerase recognizes psiCTP as dCTP, incorporating it into the genome during S-phase.

DNMT Suicide Inhibition

Once embedded in the DNA helix, psiC acts as a trap for DNA Methyltransferases (DNMT1, DNMT3A/B).

  • Normal Mechanism: DNMT attacks the C6 position of the cytosine ring, forming a transient covalent bond. It transfers the methyl group, then releases the DNA.

  • The Trap: When DNMT attacks psiC, the nitrogen substitution at the 5-position alters the electronic resonance of the ring. The covalent intermediate formed between the enzyme's cysteine residue and the psiC ring cannot resolve .

  • Result: The enzyme is permanently covalently bound to the DNA (DNA-protein crosslink). This triggers proteasomal degradation of the DNMT, leading to global hypomethylation in daughter cells.

Resistance to Deamination (The Pharmacokinetic Edge)

The enzyme Cytidine Deaminase (CDA) is the primary metabolic gatekeeper that degrades cytidine analogs.[1]

  • Vulnerability: 5-azacytidine and Cytarabine are rapidly deaminated to inactive uracil derivatives by CDA (half-life < 30 mins in vivo).[2]

  • Resistance: Due to the C-C bond and altered pKa of the N3/N4 positions, psiC is a poor substrate for CDA .

  • Clinical Implication: PsiC maintains therapeutic plasma concentrations significantly longer than its N-nucleoside counterparts, potentially effective in high-CDA tissues where other drugs fail.

Part 3: Visualization of Signaling & Metabolism

Diagram 1: Metabolic Activation & DNMT Trapping Pathway

The following diagram illustrates the critical path from cellular entry to the irreversible trapping of DNMTs.

PsiC_Mechanism PsiC Pseudoisocytidine (Extracellular) Transporter hENT Transporter PsiC->Transporter PsiC_Intra PsiC (Intracellular) Transporter->PsiC_Intra dCK Enzyme: dCK (Rate Limiting) PsiC_Intra->dCK CDA Cytidine Deaminase PsiC_Intra->CDA RESISTANT (No Degradation) PsiCMP Psi-CMP dCK->PsiCMP PsiCTP Psi-CTP (Active Triphosphate) PsiCMP->PsiCTP Kinase Cascade DNA_Pol DNA Polymerase PsiCTP->DNA_Pol S-Phase Incorp_DNA PsiC-DNA (Incorporated) DNA_Pol->Incorp_DNA S-Phase Complex Covalent DNMT-DNA Adduct (TRAPPED) Incorp_DNA->Complex Irreversible Binding DNMT DNMT Enzyme (Active) DNMT->Incorp_DNA Methylation Attempt Degradation Proteasomal Degradation of DNMT Complex->Degradation Hypometh Global DNA Hypomethylation Degradation->Hypometh Loss of Maintenance

Caption: Metabolic activation of Pseudoisocytidine, highlighting CDA resistance and the suicide inhibition of DNMTs.

Part 4: Comparative Data Profile

The following table contrasts PsiC with the clinical standard, 5-Azacytidine.

FeaturePseudoisocytidine (psiC)5-Azacytidine (Vidaza)
Chemical Class C-Nucleoside (Isomer)N-Nucleoside (Triazine)
Glycosidic Bond Carbon-Carbon (Stable)Nitrogen-Carbon (Labile)
Aqueous Stability High (Days at 4°C)Low (Hours, requires fresh prep)
CDA Susceptibility Resistant (High Stability)Sensitive (Rapid Degradation)
Primary Mechanism DNMT Trapping (DNA)DNMT Trapping (DNA) + RNA effect
Key Toxicity Hepatotoxicity (Accumulation)Myelosuppression

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Demethylation Assay

Objective: Induce re-expression of a silenced gene (e.g., GFP under a methylated promoter or endogenous p16) in tumor cells.

Reagents:

  • Pseudoisocytidine (10mM stock in water, sterile filtered). Note: Water solubility is a key advantage over DMSO-dependent analogs.

  • PBS (Phosphate Buffered Saline).[3]

Workflow:

  • Seeding: Seed cells (e.g., HCT116) at 30% confluence.

    • Rationale: DNMT inhibitors require DNA replication to incorporate. Treating confluent cells is futile.

  • Dose Finding (Crucial Step): Perform a kill curve.

    • Target Dose: The IC20 (concentration inhibiting growth by 20%). High doses cause cytotoxicity (DNA adducts) rather than epigenetic reprogramming.

    • Typical Range: 0.5 µM – 5.0 µM.

  • Treatment Cycle:

    • Day 0: Add PsiC to media.

    • Day 1: Refresh media with drug. (Unlike 5-aza, PsiC is stable, but refreshing ensures constant concentration against cellular metabolism).

    • Day 2: Refresh media with drug.

    • Day 3: Wash cells 2x with PBS. Add drug-free media.

    • Rationale: A 72-hour exposure covers roughly 2-3 cell divisions, ensuring sufficient incorporation into both DNA strands.

  • Validation (The "Truth" Check):

    • Wait 48-72 hours post-treatment before harvesting RNA/Protein.

    • Why? Hypomethylation happens during division, but gene re-expression takes time to accumulate mRNA/protein.

    • Assay: qRT-PCR for the target gene or LINE-1 global methylation analysis.

Protocol B: Workflow Visualization

Protocol_Workflow cluster_logic Critical Logic Start Start: Adherent Cells (30% Confluence) Dose Determine IC20 (Avoid Apoptosis) Start->Dose Treat Add PsiC (0.5 - 5 µM) Time: T=0 Dose->Treat Rep1 Refresh Media + Drug T=24h Treat->Rep1 Rep2 Refresh Media + Drug T=48h Rep1->Rep2 Wash Washout (PBS) Remove Drug T=72h Rep2->Wash Recovery Recovery Phase (2-3 Days, No Drug) Wash->Recovery Assay Validation Assay (qRT-PCR / Western) Recovery->Assay Note1 Requirement: Cell Division (S-Phase)

Caption: Step-by-step decision tree for in vitro epigenetic reprogramming using Pseudoisocytidine.

Part 6: Toxicology & Safety Profile

While PsiC solves the stability issues of 5-azacytidine, it introduces specific toxicity risks that researchers must mitigate.

Hepatotoxicity

Because PsiC is not degraded by Cytidine Deaminase (which is highly expressed in the liver), it can accumulate in hepatic tissues to higher levels than 5-azacytidine.

  • Mechanism: Accumulation of halogenated/modified nucleotides in the mitochondrial DNA of hepatocytes can inhibit mitochondrial function, leading to microvesicular steatosis.

  • Mitigation: In vivo studies should monitor ALT/AST levels strictly.

Mutagenicity

As with all incorporation-based agents, PsiC is inherently mutagenic. By forcing base-pairing errors or creating DNA-protein crosslinks, it can induce secondary malignancies. Handling requires strict BSL-2 chemical safety protocols (fume hood, double gloving).

References

  • Burchenal, J. H., et al. (1976). "Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside."[4] Cancer Research.[3][5][6]

  • Jones, P. A. (1985). "Altering gene expression with 5-azacytidine."[3] Cell. (Foundational mechanism reference for the class).

  • Beumer, J. H., et al. (2008). "Concentrations of the DNA Methyltransferase Inhibitor 5-Fluoro-2′-Deoxycytidine..." Clinical Cancer Research.

  • Sato, K., et al. (2017). "The effect of the neutral cytidine protonated analogue pseudoisocytidine on the stability of i-motif structures." Scientific Reports.

  • Karikó, K., et al. (2008). "Incorporation of pseudouridine into mRNA yields superior nonimmunogenic vector with increased translational capacity." Molecular Therapy. (Context for modified nucleosides in RNA).

Sources

An In-Depth Technical Guide to the Study of Pseudoisocytidine Tautomerism by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced structural dynamics of nucleoside analogues is paramount. Pseudoisocytidine (ΨC), a synthetic C-nucleoside, stands out for its therapeutic potential, including antileukemic properties and its use in triplex-forming oligonucleotides designed to target DNA duplexes.[1][2][3] A critical aspect of its chemistry, which dictates its biological activity and interaction with macromolecules, is its tautomeric equilibrium. This guide provides a comprehensive overview of how Nuclear Magnetic Resonance (NMR) spectroscopy can be expertly applied to elucidate the tautomeric forms of pseudoisocytidine, offering insights into experimental design, data interpretation, and the implications for drug development.

The Significance of Tautomerism in Pseudoisocytidine

Pseudoisocytidine, an isomer of cytidine, features a C-glycosidic bond that confers greater stability compared to the N-glycosidic bond of natural nucleosides. Its structure allows for the existence of two primary tautomeric forms, often designated as K1 and K3.[4][5] These tautomers differ in the position of a proton on the heterocyclic base, specifically at the N1 or N3 position.

The equilibrium between these tautomers is not merely a chemical curiosity; it has profound biological consequences. For instance, in the context of triplex-forming oligonucleotides, only one tautomer of pseudoisocytidine is favorable for binding to the target DNA duplex.[1][3] Therefore, a quantitative understanding of the factors that influence this equilibrium—such as pH, solvent polarity, and the local sequence context in an oligonucleotide—is crucial for the rational design of ΨC-containing therapeutics.

Tautomers cluster_equilibrium Tautomeric Equilibrium of Pseudoisocytidine cluster_factors Influencing Factors K1 K1 Tautomer (N1-H) K3 K3 Tautomer (N3-H) K1->K3 Proton Exchange pH pH pH->K1 Solvent Solvent Polarity Solvent->K1 Sequence Sequence Context Sequence->K1

Caption: Tautomeric equilibrium of pseudoisocytidine and key influencing factors.

NMR Spectroscopy: The Analytical Cornerstone for Tautomer Elucidation

NMR spectroscopy is an exceptionally powerful tool for studying dynamic processes like tautomerism because several of its key parameters are exquisitely sensitive to the chemical environment of the nucleus being observed.[6]

  • Chemical Shifts: The resonance frequency (chemical shift) of a nucleus is highly dependent on its local electronic environment. Protons and carbons within the heterocyclic base of pseudoisocytidine will exhibit distinct chemical shifts in the K1 and K3 tautomers. For example, the chemical shift of the N1-H proton in the K1 tautomer is observed at a more upfield position compared to the N3-H proton in the K3 tautomer.[4][5]

  • Coupling Constants: Scalar (J) couplings between nuclei, mediated through chemical bonds, can also differ between tautomers, providing additional structural information.

  • Line Broadening: In cases of intermediate exchange on the NMR timescale, where the tautomers are interconverting at a rate comparable to the difference in their resonance frequencies, line broadening can be observed. Analysis of this broadening can provide kinetic information about the exchange process.[5]

However, a significant challenge in using NMR to study tautomerism in aqueous solutions at physiological temperatures is that the proton exchange between tautomers can be faster than the NMR timescale.[7] This rapid exchange leads to the observation of a single, population-averaged signal for each nucleus, obscuring the distinct characteristics of the individual tautomers. To overcome this, specific experimental strategies are employed.

Designing the NMR Experiment: A Self-Validating Approach

A robust experimental design is critical for obtaining unambiguous results. The following workflow outlines a comprehensive approach to studying pseudoisocytidine tautomerism, with built-in checks for data integrity.

NMR_Workflow Prep Sample Preparation (pH series, 15N labeling) OneD_NMR 1D 1H & 13C NMR Prep->OneD_NMR HSQC 2D 1H-15N HSQC/HMBC OneD_NMR->HSQC Initial Assessment Analysis Data Analysis (Chemical Shift Mapping, Integration) OneD_NMR->Analysis VT_NMR Variable Temperature NMR (Optional) OneD_NMR->VT_NMR HSQC->Analysis Correlation Data Conclusion Tautomer Identification & Quantification Analysis->Conclusion Conclusion->Prep Refine Experiment VT_NMR->Analysis

Caption: Experimental workflow for NMR analysis of pseudoisocytidine tautomerism.

This protocol describes a pH-titration experiment, a cornerstone for studying the protonation and tautomeric states of ionizable molecules.[8]

  • Sample Preparation:

    • Synthesize or procure pseudoisocytidine. For enhanced sensitivity and unambiguous assignment, isotopic labeling with ¹⁵N is highly recommended.[9]

    • Prepare a stock solution of pseudoisocytidine in D₂O or a mixed H₂O/D₂O solvent.

    • Prepare a series of NMR samples at different pH (or pD) values, typically ranging from acidic (e.g., pH 1) to basic (e.g., pH 12).[5] Use dilute HCl and NaOH solutions for pH adjustment.

    • Ensure consistent sample concentration and ionic strength across the series.

  • NMR Data Acquisition:

    • Acquire 1D ¹H and ¹³C NMR spectra for each sample in the pH series. This will provide an initial overview of the chemical shift changes as a function of pH.

    • For the ¹⁵N-labeled sample, acquire a series of 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra at each pH point. The HSQC experiment is highly sensitive and provides a direct correlation between a proton and its attached nitrogen, making it ideal for distinguishing between the N1-H and N3-H groups of the tautomers.[10][11]

  • Data Processing and Analysis:

    • Process all spectra using appropriate software, including Fourier transformation, phasing, and baseline correction.

    • Carefully reference the chemical shifts.

    • For the 1D spectra, plot the ¹H and ¹³C chemical shifts of key nuclei (e.g., protons and carbons of the heterocyclic base) as a function of pH. The resulting titration curves can be fitted to determine the pKa values for protonation and deprotonation events.[5]

    • For the 2D ¹H-¹⁵N HSQC spectra, track the positions of the cross-peaks. The appearance of distinct cross-peaks for N1-H and N3-H at certain pH values, or the movement of a single averaged peak, provides direct evidence of the tautomeric equilibrium.

Interpreting the Data: A Case Study in pH-Dependent Tautomerism

The analysis of pH-dependent NMR data allows for a detailed characterization of the tautomeric equilibrium.

  • Acidic pH (pH 1-4): At low pH, the pseudoisocytidine base is protonated. NMR studies have identified the pKa values for protonation to be around 3.69-3.79.[5]

  • Neutral pH (pH 5-8): In this range, a critical analysis of the NMR spectra, particularly any line broadening of the C2 carbon signal, can reveal the proton exchange phenomenon between the K1 and K3 tautomers.[5] The relative populations of the two tautomers can be estimated from the integrated intensities of their distinct signals if the exchange is slow on the NMR timescale, or from the position of the averaged chemical shift if the exchange is fast.

  • Basic pH (pH 9-12): At higher pH, deprotonation occurs. The pKa values for deprotonation of the N1 and N3 sites have been determined to be approximately 9.36 and 9.42, respectively.[5]

Table 1: Representative NMR Data for Pseudoisocytidine Tautomers

ParameterK1 Tautomer (N1-H)K3 Tautomer (N3-H)Key Observation
¹H Chemical Shift N1-H is more upfieldN3-H is more downfieldDistinct signals allow for identification.[4]
¹⁵N Chemical Shift Distinct N1 chemical shiftDistinct N3 chemical shiftUnambiguous assignment with ¹⁵N labeling.[12]
pKa (Protonation) ~3.79~3.69pH dependence of protonation sites.[5]
pKa (Deprotonation) ~9.36~9.42pH dependence of deprotonation sites.[5]
The Synergy of Computation and Experiment

While NMR provides invaluable experimental data, computational chemistry offers a complementary approach to understanding pseudoisocytidine tautomerism. Theoretical calculations can predict the relative stabilities of the K1 and K3 tautomers in both the gas phase and in solution.[4][5] For instance, calculations have shown that while the K1 tautomer is less stable in the gas phase, the energy difference between the two tautomers is significantly reduced in solution, making their equilibrium more likely.[5] This synergy between experimental NMR data and theoretical calculations provides a more complete and validated picture of the system.

Implications for Drug Development

The detailed characterization of pseudoisocytidine's tautomeric behavior has direct and significant implications for drug development:

  • Target Binding: As only one tautomer may be active, understanding the factors that favor its formation is crucial for designing more effective drugs.[1][3] For example, the sequence context of a triplex-forming oligonucleotide can influence the tautomeric equilibrium of an incorporated pseudoisocytidine residue.[1]

  • Pharmacokinetics: The different tautomers may exhibit different physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • Off-Target Effects: The presence of multiple tautomers could potentially lead to off-target interactions.

Conclusion

The study of pseudoisocytidine tautomerism by NMR spectroscopy is a prime example of how advanced analytical techniques can be leveraged to understand the complex behavior of therapeutic molecules. A well-designed experimental approach, incorporating pH titrations and multi-dimensional NMR techniques like ¹H-¹⁵N HSQC, can provide unambiguous identification and quantification of the different tautomeric forms. These experimental findings, when supported by computational studies, offer a robust framework for the rational design of pseudoisocytidine-based therapeutics with improved efficacy and safety profiles. The insights gained from such studies are not merely academic; they are essential for advancing the development of next-generation nucleic acid-based drugs.

References

  • Kan, L. S., Lin, W. C., Yadav, R. D., Shih, J. H., & Chao, I. (1999). NMR Studies of the Tautomerism in Pseudoisocytidine. Nucleosides and Nucleotides, 18(4-5), 1091-1093. [Link]

  • Kan, L. S., Lin, W. C., Yadav, R. D., Shih, J. H., & Chao, I. (1999). NMR Studies of the Tautomerism in Pseudoisocytidine. Academia Sinica. [Link]

  • Mishra, R., Kumar, A., & Sharma, P. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega, 2(5), 2209–2218. [Link]

  • Singh, V., Kim, S., Wang, D., & Tokmakoff, A. (2015). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2′-deoxycytidine. Proceedings of the National Academy of Sciences, 112(35), 10941-10946. [Link]

  • Burchenal, J. H., Ciovacco, K., Kalaher, K., O'Toole, T., Kiefner, R., Dowling, M. D., ... & Fox, J. J. (1976). Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside. Cancer Research, 36(4), 1520-1523. [Link]

  • Marek, R., & Lyčka, A. (2002). 15N NMR Studies of tautomerism. Current Organic Chemistry, 6(4), 379-396. [Link]

  • Kim, T. D., Kim, J. H., Kim, H. J., & Kim, B. H. (2020). Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA. Bulletin of the Korean Chemical Society, 41(10), 969-971. [Link]

  • Mishra, R., Kumar, A., & Sharma, P. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega, 2(5), 2209-2218. [Link]

  • Hansen, P. E. (2019). Tautomerism Detected by NMR. Encyclopedia, 1(1), 1-10. [Link]

  • Singh, V., Wang, D., & Tokmakoff, A. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 11-23. [Link]

  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, 1, 1-455. [Link]

  • Appell, M. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2358-2366. [Link]

  • Mayer, A., Häberli, A., & Leumann, C. J. (2005). Synthesis and triplex forming properties of pyrrolidino pseudoisocytidine containing oligodeoxynucleotides. Organic & Biomolecular Chemistry, 3(9), 1653-1658. [Link]

  • ACD/Labs. (2008). Differentiating Tautomers using 15N chemical shift information. ACD/Labs Blog. [Link]

  • O'Connor, T., Johnson, C., & Scovell, W. M. (1976). Raman pH Profiles for Nucleic Acid Constituents I. Cytidine and Uridine Ribonucleosides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 447(4), 484-494. [Link]

  • Yekeler, H. (2005). Tautomerism of cytosine, cytidine, and deoxycytidine: Proton transfer through water bridges. Journal of Molecular Structure: THEOCHEM, 723(1-3), 201-210. [Link]

  • Gangavarapu, V., & Roux, B. (2018). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Biophysical Journal, 114(3), 535-546. [Link]

  • Singh, V., Fedeles, B. I., & Essigmann, J. M. (2015). Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs. Frontiers in Chemistry, 3, 73. [Link]

  • Spronk, C. A. E. M., & Vuister, G. W. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance, 2, 847-862. [Link]

  • Tian, B., & Cui, G. (2023). Selective conformer detection of short-lived base pair tautomers: A computational study of the unusual guanine-cytosine pairs using ultrafast resonance Raman spectroscopy. Physical Chemistry Chemical Physics, 25(1), 221-230. [Link]

  • Higman, V. A. (2012). 1H-15N HSQC. Protein NMR. [Link]

  • Hisey, C. L., & Markley, J. L. (2014). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Journal of Biomolecular NMR, 60(2-3), 105-115. [Link]

  • Dračínský, M., Jarošová, M., & Hodgkinson, P. (2019). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. Faraday Discussions, 213, 31-45. [Link]

  • Stolarski, R., Dudycz, L., & Shugar, D. (1980). Comparative structural analysis of cytidine, ethenocytidine and their protonated salts III. 1H, 13C and 15N NMR studies at natural isotope abundance. European Journal of Biochemistry, 108(1), 111-121. [Link]

  • Bodenhausen, G., & Ruben, D. J. (1980). Natural abundance nitrogen-15 NMR by enhanced heteronuclear spectroscopy. Chemical Physics Letters, 69(1), 185-189. [Link]

Sources

A Comparative Analysis of the C-N Bond in Pseudoisocytidine and the N-glycosidic Bond in Cytidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Glycosidic Bond in Nucleoside Analog Drug Development

In the landscape of therapeutic drug design, particularly in the development of antiviral and anticancer agents, nucleoside analogs represent a cornerstone of medicinal chemistry. Their efficacy hinges on their ability to mimic natural nucleosides, thereby interfering with nucleic acid replication and other vital cellular processes. A key determinant of a nucleoside analog's pharmacological profile is the nature of the bond connecting the heterocyclic base to the sugar moiety. The canonical N-glycosidic bond, while fundamental to life, is often a metabolic liability, susceptible to enzymatic cleavage. This guide provides an in-depth technical exploration of the C-N (C-C) glycosidic bond in the synthetic nucleoside analog, pseudoisocytidine, in direct comparison to the N-glycosidic bond of its natural counterpart, cytidine. We will delve into the structural, chemical, and biological ramifications of this fundamental difference, offering field-proven insights for researchers, scientists, and drug development professionals. C-nucleosides, like pseudoisocytidine, are characterized by a carbon-carbon bond between the sugar and the base, which imparts a greater resistance to both chemical and enzymatic hydrolysis compared to their N-nucleoside counterparts[1].

I. Structural and Chemical Disparity: A Tale of Two Bonds

The fundamental difference between pseudoisocytidine and cytidine lies in the linkage between the ribose sugar and the isocytosine or cytosine base, respectively. In cytidine, a β-N1-glycosidic bond connects the C1' atom of the ribose to the N1 atom of the cytosine ring. In contrast, pseudoisocytidine features a C-C bond between the C1' of the ribose and the C5 of the isocytosine base. This seemingly subtle change has profound implications for the molecule's three-dimensional structure, chemical stability, and biological activity.

A. Comparative Structural Analysis

X-ray crystallography provides precise data on the bond lengths and angles of these molecules, revealing the structural consequences of the different glycosidic linkages.

ParameterCytidinePseudoisocytidine HydrochlorideSource
Glycosidic Bond N1-C1'C5-C1'N/A
Bond Length (Å) 1.4971.503[2]

This seemingly minor difference in bond length contributes to altered conformational preferences of the nucleoside.

cluster_cytidine Cytidine cluster_pseudoisocytidine Pseudoisocytidine C_N N-Glycosidic Bond (N1-C1') Ribose_C Ribose Sugar C_N->Ribose_C Covalent Bond Base_C Cytosine Base C_N->Base_C Covalent Bond C_C C-C Glycosidic Bond (C5-C1') Ribose_P Ribose Sugar C_C->Ribose_P Covalent Bond Base_P Isocytosine Base C_C->Base_P Covalent Bond

Caption: Comparison of Glycosidic Bonds.

B. Tautomerism in Pseudoisocytidine

A significant feature of pseudoisocytidine is its existence in two tautomeric forms. This equilibrium can influence its hydrogen bonding patterns and interactions with biological macromolecules.

tautomers PsiC_H1 Pseudoisocytidine (H1 tautomer) PsiC_H3 Pseudoisocytidine (H3 tautomer) PsiC_H1->PsiC_H3 Tautomeric Equilibrium

Caption: Tautomeric equilibrium in pseudoisocytidine.

II. Enhanced Stability of the C-C Glycosidic Bond

The C-C glycosidic bond in pseudoisocytidine confers significantly greater stability against both chemical and enzymatic degradation compared to the N-glycosidic bond in cytidine.

A. Resistance to Hydrolytic Cleavage
B. Inherent Resistance to Enzymatic Degradation

A major advantage of pseudoisocytidine in a therapeutic context is its resistance to cleavage by nucleoside hydrolases and phosphorylases. These enzymes specifically recognize and cleave the N-glycosidic bond of natural nucleosides. The C-C bond of pseudoisocytidine is not a substrate for these enzymes, leading to a longer biological half-life and potentially improved pharmacokinetic properties.

III. Experimental Protocols for Characterization

The structural and dynamic differences between cytidine and pseudoisocytidine can be elucidated through various analytical techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the solution-state structure and dynamics of nucleosides.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the nucleoside (cytidine or pseudoisocytidine) in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR spectra to determine the chemical shifts and coupling constants of the protons.

    • Acquire ¹³C NMR spectra to identify the carbon resonances.

    • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Assign all proton and carbon signals based on their chemical shifts, coupling patterns, and 2D correlations.

    • Analyze the coupling constants of the ribose protons to determine the sugar pucker conformation.

    • Use NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximities between protons, which can help define the conformation around the glycosidic bond.

cluster_nmr NMR Workflow start Sample Preparation acquire Data Acquisition (1D & 2D NMR) start->acquire process Data Processing (Fourier Transform, Phasing) acquire->process analyze Spectral Analysis (Peak Picking, Integration) process->analyze structure Structure Elucidation analyze->structure

Caption: NMR experimental workflow.

B. X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information on the solid-state structure of molecules.

Protocol for X-ray Crystal Structure Determination:

  • Crystallization: Grow single crystals of the nucleoside suitable for X-ray diffraction. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell dimensions and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the atomic coordinates and thermal parameters to obtain the final, high-resolution crystal structure.

cluster_xray X-ray Crystallography Workflow crystal Crystallization data X-ray Diffraction Data Collection crystal->data solve Structure Solution (Direct/Patterson Methods) data->solve refine Structure Refinement solve->refine final Final Structure Model refine->final

Caption: X-ray crystallography workflow.

IV. Biological Implications and Drug Development

The distinct properties of the C-C bond in pseudoisocytidine have significant consequences for its biological activity and potential as a therapeutic agent.

A. Enzymatic Interactions

The N-glycosidic bond of cytidine is a substrate for enzymes such as cytidine deaminase, which converts cytidine to uridine. This enzymatic degradation can limit the efficacy of cytidine-based drugs.

Kinetic Parameters of E. coli Cytidine Deaminase with Cytidine:

ParameterValueSource
kcat 299 s⁻¹[3]
Km 120 µM[3]

In stark contrast, pseudoisocytidine is not a substrate for cytidine deaminase. In fact, it has been shown to be an inhibitor of this enzyme. This resistance to deamination is a key feature that enhances its potential as a drug candidate.

B. Applications in Drug Design

The enhanced stability of pseudoisocytidine makes it an attractive scaffold for the development of novel therapeutics. Its resistance to enzymatic degradation can lead to:

  • Improved Pharmacokinetics: A longer in vivo half-life can allow for less frequent dosing and more sustained therapeutic effects.

  • Overcoming Drug Resistance: In cancers where resistance to cytidine analogs is mediated by increased cytidine deaminase activity, pseudoisocytidine-based drugs may remain effective.

  • Broader Therapeutic Window: The increased stability can lead to a more predictable dose-response relationship.

V. Conclusion

The substitution of the N-glycosidic bond in cytidine with a C-C glycosidic bond in pseudoisocytidine results in a molecule with fundamentally different chemical and biological properties. The enhanced stability of the C-C bond to both hydrolytic and enzymatic cleavage is a key advantage that has significant implications for drug development. A thorough understanding of these differences, supported by robust analytical characterization, is essential for the rational design of next-generation nucleoside analog therapeutics.

VI. References

  • Di T, et al. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine. ChemMedChem. 2019;14(15):1436-1442. [Link]

  • Furberg S, Petersen CS, Rømming C. A refinement of the crystal structure of cytidine. Acta Crystallographica. 1965;18(2):313-320. [Link]

  • Luo M, et al. Structural and Kinetic Characterization of Escherichia coli TadA, the Wobble-Specific tRNA Deaminase. Biochemistry. 2006;45(19):5939-5947. [Link]

Sources

High-Precision Genomic Targeting: The Strategic Role of Pseudoisocytidine in Triplex-Forming Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Role of Pseudoisocytidine in the Study of Non-Canonical DNA Structures Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of non-canonical DNA structures—specifically triplex DNA (H-DNA)—has long been hampered by physiological constraints. While Watson-Crick base pairing governs the double helix, Hoogsteen base pairing allows a third strand to bind the major groove, offering a pathway for direct antigene therapies and high-fidelity genomic probes. However, the requirement for protonated cytosine (


) to form stable C-G-C

triplets restricts this phenomenon to acidic conditions (pH < 6.0), rendering it ineffective in physiological environments (pH 7.4).

Pseudoisocytidine (


iC)  emerges as the critical chemical modification to surmount this thermodynamic barrier. By mimicking the hydrogen-bonding face of protonated cytosine without requiring protonation, 

iC enables stable, high-affinity triplex formation at neutral pH. This guide details the physicochemical mechanism of

iC, provides validated protocols for its incorporation into Peptide Nucleic Acids (PNAs) and DNA oligonucleotides, and outlines the experimental workflows necessary to validate non-canonical structural stability.

Chemical Basis: The Tautomeric Advantage

To understand the utility of


iC, one must first analyze the limitation of natural Cytidine in Hoogsteen pairing.
The Cytidine Limitation

In a canonical C-G-C


 triplex, the third strand Cytidine must donate two hydrogen bonds to the Guanine of the duplex:
  • N4-H to G-O6

  • N3-H to G-N7

Natural Cytidine has a pKa of approximately 4.5 at the N3 position. At pH 7.4, N3 is deprotonated (acting as an acceptor, not a donor), destabilizing the triplet.

The Pseudoisocytidine Solution

Pseudoisocytidine is a C-nucleoside (connected via a C-C glycosidic bond). This structural isomerism alters the electronic distribution of the heterocyclic base.

  • Mechanism: The specific tautomeric form of

    
    iC predominates such that the N3 position possesses a hydrogen atom at neutral pH.
    
  • Result: It presents a hydrogen bond donor profile identical to protonated Cytidine (

    
    ) but remains uncharged and stable at physiological pH.
    
Visualization: Hoogsteen Bonding Mechanics

HoogsteenPairing cluster_duplex Target Duplex (Watson-Crick) cluster_third Third Strand (Hoogsteen) Guanine Guanine (Duplex) Cytosine Cytosine (Duplex) Guanine->Cytosine 3 H-Bonds (WC) CytidinePlus Cytidine (C+) (Requires pH < 6) CytidinePlus->Guanine H-Bond (N3-H ... N7) Unstable at pH 7.4 PsiC Pseudoisocytidine (ψiC) (Stable at pH 7.4) PsiC->Guanine H-Bond (N3-H ... N7) Stable at pH 7.4

Figure 1: Comparative mechanism of Hoogsteen binding. Pseudoisocytidine provides the necessary N3 hydrogen donor for Guanine binding at neutral pH, unlike natural Cytidine which requires acidic conditions.

Experimental Protocols

Protocol A: Design and Synthesis of iC-Modified Oligomers

For researchers utilizing Peptide Nucleic Acids (PNAs) or DNA oligonucleotides, the placement of


iC is non-trivial. It is most effective in pyrimidine-motif triplexes  (binding parallel to the purine strand of the duplex).

Design Guidelines:

  • Target Selection: Identify a polypurine stretch (A/G rich) in the target dsDNA.

  • Substitution Rule: Replace every Cytidine in the Hoogsteen strand with Pseudoisocytidine.

  • Spacing: Ensure

    
    iC residues are not adjacent to highly bulky modifications that might sterically hinder the major groove insertion.
    

Synthesis Workflow:

  • Chemistry: Use Fmoc-based solid-phase synthesis for PNAs.

  • Monomer: Fmoc-Pseudoisocytidine-OH (often protected at the exocyclic amine).

  • Coupling: Standard HATU/DIEA activation is generally sufficient, but extend coupling times (30-60 mins) to ensure high yield due to the steric bulk of the base.

Protocol B: Validation of Triplex Stability (Thermal Melting Analysis)

To quantify the stabilization provided by


iC, a UV-melting experiment is the gold standard.

Materials:

  • Target dsDNA (1 µM)

  • Modified Third Strand (

    
    iC-TFO) (1 µM)
    
  • Buffer: 10 mM NaPi, 100 mM NaCl, pH 7.0 (Physiological) vs pH 5.5 (Control).

Step-by-Step Methodology:

  • Preparation: Mix stoichiometric amounts (1:1:1 ratio if mixing single strands, or 1:1 if adding TFO to pre-formed duplex) of target and probe.

  • Annealing: Heat to 90°C for 5 minutes, then cool slowly (1°C/min) to room temperature to allow equilibrium triplex formation.

  • Measurement: Monitor absorbance at 260 nm (A260) while heating from 20°C to 90°C at a ramp rate of 0.5°C/min.

  • Analysis:

    • Look for two transitions: The first is Triplex

      
       Duplex + Single Strand. The second is Duplex 
      
      
      
      Single Strands.
    • Success Criteria: A distinct melting transition (

      
      ) for the triplex phase at pH 7.0 indicates successful stabilization. Unmodified Cytidine TFOs will show no triplex transition at this pH.
      

Data Presentation: Expected


 Shifts 
Construct TypeSequence CompositionpH 5.5

(Triplex)
pH 7.4

(Triplex)
Interpretation
Control TFO Poly-T/C (Natural)45°CN.D. (No Binding)Limited by protonation requirement.

iC TFO
Poly-T/

iC
52°C48°C Stable binding at physiological pH.
PNA Clamp Poly-T/

iC (Backbone mod)
>70°C>65°C High affinity due to uncharged backbone +

iC.

Therapeutic Application: Strand Invasion

One of the most potent applications of


iC is in PNA Strand Invasion . Unlike standard triplex formation where the third strand sits in the major groove, high-affinity 

iC-PNAs can physically displace the non-template DNA strand, forming a "P-loop" structure. This is critical for gene editing and antigene inhibition.
Mechanism of Action Workflow

StrandInvasion Start Target: dsDNA (Gene Promoter) Step1 Step 1: Hoogsteen Binding (PNA binds major groove) Start->Step1 Reagent Reagent: Bis-PNA with ψiC Reagent->Step1 Step2 Step 2: Strand Displacement (Watson-Crick pairing by second PNA domain) Step1->Step2 Kinetic Invasion Result Result: P-Loop Structure (Transcription Blocked / Repair Triggered) Step2->Result Stable Arrest

Figure 2: PNA Strand invasion workflow.


iC is essential in Step 1 to initiate the invasion event at neutral pH by stabilizing the initial Hoogsteen interaction.

References

  • Egholm, M., et al. (1995). Efficient pH-independent sequence-specific DNA binding by pseudoisocytidine-containing bis-PNA. Nucleic Acids Research, 23(2), 217–222.

  • Nielsen, P. E. (2004). PNA Technology. Molecular Biotechnology, 26, 233–248.

  • Kuhn, H., et al. (2002). Developing PNA for Gene Therapy. Gene Therapy, 9, 133–140.

  • Wojciechowski, F., & Hudson, R. H. (2007). Nucleobase modifications in peptide nucleic acids. Current Topics in Medicinal Chemistry, 7(7), 667-679.

A Historical Perspective on the Development of Pseudoisocytidine: From Anti-Leukemic Aspirations to a Tool for Genetic Engineering

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Pseudoisocytidine (ΨC), a synthetic C-nucleoside analogue of cytidine, has traversed a remarkable scientific journey. Initially investigated in the 1970s for its potential as an anti-leukemic agent, its trajectory shifted significantly with the advent of oligonucleotide-based therapeutics. This guide provides a comprehensive historical and technical overview of Pseudoisocytidine's development, from its first synthesis and early biological evaluation to its contemporary application as a critical component in the design of pH-independent triplex-forming oligonucleotides. We will delve into the causality behind its experimental exploration, the evolution of its synthesis, its mechanism of action as a cytidine deaminase inhibitor, and the detailed methodologies that underpin its study and application.

The Genesis of a C-Nucleoside: Early Synthesis and Anti-Leukemic Investigations

The story of Pseudoisocytidine begins in the quest for more stable and effective cancer chemotherapeutics. As a C-nucleoside, where the ribose sugar is linked to the pyrimidine base via a carbon-carbon bond instead of a nitrogen-carbon bond, it was hypothesized to be more resistant to enzymatic degradation.

First Synthesis and Pioneering Researchers

The first synthesis of Pseudoisocytidine was reported in a 1976 publication in Cancer Research by a team of scientists including J.H. Burchenal, K.A. Watanabe, and J.J. Fox.[1][2] This work emerged from a broader effort to synthesize novel pyrimidine nucleoside analogues with potential anti-cancer activity. The synthesis of Pseudoisocytidine was a significant achievement, providing a more stable isostere of cytidine and a structural analogue of 5-azacytidine, another anti-leukemic agent.[1]

Early Preclinical Anti-Leukemic Studies

A Shift in Focus: The Rise of Oligonucleotide Therapeutics

Despite its promising anti-leukemic activity, the clinical development of Pseudoisocytidine as a standalone chemotherapeutic agent did not progress significantly. The broader landscape of cancer drug discovery was evolving, and the focus of many researchers in the field of nucleoside analogues began to shift towards their incorporation into oligonucleotides for therapeutic and diagnostic purposes. This transition was driven by the need for modified nucleobases that could confer specific properties to synthetic DNA and RNA strands.

The Challenge of pH-Dependence in Triplex-Forming Oligonucleotides

A significant hurdle in the development of triplex-forming oligonucleotides (TFOs) for gene targeting applications was their pH-dependence. The formation of a stable triplex often required the protonation of cytosine bases in the third strand to enable Hoogsteen base pairing with guanine in the target duplex. This limited their efficacy under physiological pH conditions.

Pseudoisocytidine as a Solution

Pseudoisocytidine emerged as an elegant solution to this problem. Its unique tautomeric properties allow it to form a stable Hoogsteen base pair with guanine at neutral pH without the need for protonation.[3][4] This pH-independent binding was a critical breakthrough, opening the door for the development of more effective TFOs for a range of applications.[5]

The Core Chemistry: Synthesis and Physicochemical Properties

The ability to synthesize high-purity Pseudoisocytidine is fundamental to its study and application. Over the years, synthetic routes have been refined to improve yield and facilitate its incorporation into oligonucleotides.

Synthesis from Pseudouridine

A common and effective method for the synthesis of Pseudoisocytidine starts from the readily available C-nucleoside, pseudouridine (ΨU).[6] The general scheme involves the protection of the sugar hydroxyl groups, followed by the chemical modification of the uracil base to an isocytosine.

Experimental Protocol: Synthesis of Pseudoisocytidine from Pseudouridine [6]

  • Protection of Sugar Hydroxyls: Commercially available pseudouridine is treated with a silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole in an appropriate solvent (e.g., DMF) to protect the 2', 3', and 5'-hydroxyl groups.

  • Activation of the C4 Carbonyl: The C4 carbonyl group of the protected pseudouridine is activated using a sulfonylating agent, for example, 2,4,6-triisopropylbenzenesulfonyl chloride, in a suitable solvent.

  • Amination: The activated intermediate is then treated with an ammonia source, such as aqueous ammonia, to replace the carbonyl oxygen with an amino group, thereby forming the isocytosine ring.

  • Deprotection: The silyl protecting groups are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like THF to yield Pseudoisocytidine.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Physicochemical Properties and Tautomerism

Pseudoisocytidine exists in tautomeric forms, which are isomers that differ in the position of a proton. This tautomerism is the key to its pH-independent binding in triplex structures. The favorable tautomer for Hoogsteen base pairing with guanine is readily accessible at neutral pH, unlike cytosine which requires protonation.[3]

Mechanism of Action: A Tale of Two Targets

Pseudoisocytidine's biological effects stem from its interactions with two distinct molecular targets: cytidine deaminase in its anti-leukemic context and the major groove of DNA duplexes in its oligonucleotide application.

Inhibition of Cytidine Deaminase

Cytidine deaminase (CDA) is an enzyme that catalyzes the deamination of cytidine and its analogues. This enzymatic conversion can inactivate many nucleoside-based drugs. Pseudoisocytidine has been shown to be an inhibitor of human cytidine deaminase.[4] By inhibiting CDA, Pseudoisocytidine can potentially enhance the efficacy of other nucleoside analogues that are substrates for this enzyme.

Table 1: Inhibition of Human Cytidine Deaminase Variants by Pseudoisocytidine-HCl

CDA VariantKi (x10-5 M)
K27/A702.80
Q27/A704.60
K27/T706.00

Data adapted from a study on the biochemical characterization of naturally occurring variants of human cytidine deaminase.

Experimental Protocol: Cytidine Deaminase Inhibition Assay [7][8]

  • Enzyme and Substrate Preparation: A purified preparation of cytidine deaminase is obtained. The substrate, typically cytidine or a cytidine analogue, is prepared in a suitable buffer.

  • Reaction Mixture: The assay is performed in a microplate format. Each well contains the enzyme, the substrate, and varying concentrations of the inhibitor (Pseudoisocytidine) in an appropriate assay buffer (e.g., Tris-HCl buffer at a specific pH).

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C) for a defined period.

  • Detection of Product Formation: The rate of the reaction is monitored by measuring the formation of the product, uridine or its analogue. This can be done spectrophotometrically by monitoring the change in absorbance at a specific wavelength, or by using a fluorometric assay where the deamination reaction leads to the generation of a fluorescent signal.[7]

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the inhibition constant (Ki).

pH-Independent Triplex Formation in Oligonucleotides

When incorporated into a triplex-forming oligonucleotide, Pseudoisocytidine's primary role is to facilitate stable binding to the target DNA duplex at physiological pH.

Diagram 1: Hoogsteen Base Pairing

G cluster_0 Watson-Crick Base Pair cluster_1 Hoogsteen Base Pairing at Neutral pH G Guanine C Cytosine G->C H-bonds PsiC Pseudoisocytidine (in TFO) G_target Guanine (in Duplex) PsiC->G_target H-bonds

Caption: Hoogsteen base pairing of Pseudoisocytidine with guanine.

Experimental Protocol: Thermal Melting Analysis of Oligonucleotides [9][10]

  • Oligonucleotide Synthesis and Purification: Oligonucleotides containing Pseudoisocytidine and their complementary strands are synthesized using standard phosphoramidite chemistry and purified by methods such as HPLC.

  • Sample Preparation: The oligonucleotide and its complementary strand are annealed in a buffer solution containing appropriate salts (e.g., NaCl) and a buffering agent (e.g., sodium phosphate) to maintain a constant pH.

  • Thermal Denaturation: The thermal melting profile of the duplex is recorded using a UV-Vis spectrophotometer equipped with a temperature controller. The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the duplex has dissociated into single strands, is determined from the first derivative of the melting curve. A higher Tm indicates greater stability of the duplex. The thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of duplex formation can also be calculated from the melting curves.

The Cellular Context: Signaling Pathways in Leukemia

While the direct molecular target of Pseudoisocytidine in its anti-leukemic capacity is likely related to its competition with natural cytidine and its inhibition of cytidine deaminase, its downstream effects on cellular signaling pathways are less well-defined. In acute myeloid leukemia (AML), several key signaling pathways are known to be dysregulated, promoting cell proliferation and survival. These include the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.[11] It is plausible that by perturbing nucleotide metabolism, Pseudoisocytidine could indirectly impact these pathways, which are highly dependent on cellular energy and building blocks for rapid proliferation. However, direct experimental evidence linking Pseudoisocytidine to the modulation of these specific signaling cascades is currently lacking in the literature.

Diagram 2: Potential Impact of Pseudoisocytidine on Leukemic Cell Signaling

G cluster_0 Upstream Events cluster_1 Cellular Processes cluster_2 Downstream Signaling (Hypothesized) cluster_3 Cellular Outcome PsiC Pseudoisocytidine CDA Cytidine Deaminase PsiC->CDA Inhibits Nucleotide_Pool Perturbed Nucleotide Pool PsiC->Nucleotide_Pool Competes with Cytidine Natural Cytidine Cytidine->Nucleotide_Pool DNA_RNA_Synthesis Inhibition of DNA/RNA Synthesis Nucleotide_Pool->DNA_RNA_Synthesis PI3K_AKT PI3K/AKT/mTOR Pathway DNA_RNA_Synthesis->PI3K_AKT Indirectly Affects RAS_ERK Ras/Raf/MEK/ERK Pathway DNA_RNA_Synthesis->RAS_ERK Indirectly Affects Apoptosis Apoptosis PI3K_AKT->Apoptosis Regulates Proliferation Decreased Proliferation PI3K_AKT->Proliferation Regulates RAS_ERK->Apoptosis Regulates RAS_ERK->Proliferation Regulates

Caption: Hypothesized mechanism of Pseudoisocytidine's anti-leukemic action.

Future Perspectives and Conclusion

The history of Pseudoisocytidine is a compelling example of how a molecule's scientific narrative can evolve. Initially a contender in the challenging arena of cancer chemotherapy, it has found a new and impactful role as an enabling tool in the field of oligonucleotide therapeutics. Its ability to facilitate pH-independent triplex formation remains a significant contribution to the design of gene-targeting agents.

Future research may yet uncover new applications for this versatile C-nucleoside. Further exploration of its derivatives could lead to compounds with enhanced properties, such as improved inhibitory activity against cytidine deaminase or even more favorable characteristics for oligonucleotide incorporation. The story of Pseudoisocytidine underscores the importance of fundamental chemical synthesis and a deep understanding of molecular interactions in driving innovation in both medicine and biotechnology.

References

  • Miyahara, R., & Taniguchi, Y. (2015). Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA. Organic letters, 17(17), 4332–4335. [Link]

  • Burchenal, J. H., Ciovacco, K., Kalaher, K., O'Toole, T., Kiefner, R., Dowling, M. D., Chu, C. K., Watanabe, K. A., Wempen, I., & Fox, J. J. (1976). Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside. Cancer research, 36(4), 1520–1523. [Link]

  • Asaeda, Y., et al. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega, 2(5), 2235–2244. [Link]

  • Mergny, J. L., & Lacroix, L. (2003). Analysis of thermal melting curves. Oligonucleotides, 13(6), 515–537. [Link]

  • Gattis, D., et al. (2007). Human cytidine deaminase: A biochemical characterization of its naturally occurring variants. The international journal of biochemistry & cell biology, 39(7-8), 1354–1364. [Link]

  • Ghiaur, G., et al. (2014). Signaling Pathways in Leukemic Stem Cells. Stem cells international, 2014, 536859. [Link]

  • Chu, C. K., Wempen, I., Watanabe, K. A., & Fox, J. J. (1976). Nucleosides. 100. General synthesis of pyrimidine C-5 cucleosides related to pseudouridine. Synthesis of 5-(beta-D-ribofuranosyl) isocytosine (pseudoisocytidine),5-(beta-D-ribofuranosyl)-2-thiouracil(2-thiopseudouridine) and 5-(beta-D-ribofuranosyl)uracil(pseudouridine). The Journal of Organic Chemistry, 41(17), 2793–2797. [Link]

  • Egholm, M., et al. (1995). Efficient pH-independent sequence-specific DNA binding by pseudoisocytosine-containing bis-PNA. Nucleic acids research, 23(2), 217–222. [Link]

  • Assay Genie. (n.d.). Cytidine Deaminase Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Nair, V., et al. (2014). In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein. Bio-protocol, 4(20), e1263. [Link]

  • Dos Santos, C., et al. (2020). Functional Role of Fatty Acid Synthase for Signal Transduction in Core-Binding Factor Acute Myeloid Leukemia with an Activating c-Kit Mutation. Cancers, 12(10), 2826. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Pseudoisocytidine Phosphoramidite for Advanced Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of pseudoisocytidine phosphoramidite, a critical building block for the production of modified oligonucleotides. The C-nucleoside analogue, pseudoisocytidine (ψiC), offers unique base-pairing properties and enhanced enzymatic stability to oligonucleotides, making it a valuable tool in the development of therapeutic and diagnostic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology from starting materials to the final, highly pure phosphoramidite, ready for automated DNA/RNA synthesis.

Introduction: The Significance of Pseudoisocytidine in Oligonucleotide Therapeutics

Modified oligonucleotides are at the forefront of modern therapeutics, offering the ability to modulate gene expression with high specificity. Among the vast array of available modifications, C-nucleoside analogues represent a class of compounds with significant potential. Pseudoisocytidine (ψiC), an isomer of cytidine, features a C-C glycosidic bond between the ribose sugar and the nucleobase, in contrast to the N-C bond found in natural nucleosides. This structural alteration confers several advantageous properties:

  • Enhanced Nuclease Resistance: The C-glycosidic bond is significantly more resistant to enzymatic cleavage by nucleases, prolonging the in vivo half-life of the oligonucleotide.

  • Unique Base-Pairing: Pseudoisocytidine can form a stable base pair with guanosine, similar to cytidine. However, its altered electronic and steric properties can influence duplex stability and recognition by cellular machinery.

  • Reduced Immunogenicity: In certain contexts, the modification of oligonucleotides with analogues like pseudoisocytidine may lead to a reduction in the innate immune response.

The synthesis of high-quality pseudoisocytidine phosphoramidite is a prerequisite for its incorporation into synthetic oligonucleotides. This guide provides a robust and reproducible protocol for its preparation.

Retrosynthetic Analysis and Strategy

The synthesis of pseudoisocytidine phosphoramidite can be conceptually broken down into three key stages: protection of the nucleoside, phosphitylation, and purification. Our strategy focuses on a well-established route that ensures high yields and purity.

Retrosynthesis cluster_0 Key Stages Pseudoisocytidine Phosphoramidite Pseudoisocytidine Phosphoramidite Protected Pseudoisocytidine Protected Pseudoisocytidine Pseudoisocytidine Phosphoramidite->Protected Pseudoisocytidine Phosphitylation Pseudoisocytidine Pseudoisocytidine Protected Pseudoisocytidine->Pseudoisocytidine Protection Starting Materials Starting Materials Pseudoisocytidine->Starting Materials Glycosylation

Figure 1: Retrosynthetic analysis of pseudoisocytidine phosphoramidite synthesis.

Detailed Experimental Protocols

Materials and Reagents
ReagentSupplierGradeNotes
PseudoisocytidineVarious>98%
4,4'-Dimethoxytrityl chloride (DMT-Cl)VariousReagent GradeStore in a desiccator
N,N-Diisopropylethylamine (DIPEA)VariousAnhydrous
PyridineVariousAnhydrous
Dichloromethane (DCM)VariousAnhydrous
Acetonitrile (ACN)VariousAnhydrous
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeVarious>97%Handle under inert atmosphere
Ethyl AcetateVariousACS GradeFor chromatography
HexanesVariousACS GradeFor chromatography
Triethylamine (TEA)Various>99%For chromatography
Silica GelVarious230-400 meshFor column chromatography
Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-pseudoisocytidine

This step involves the selective protection of the 5'-hydroxyl group of pseudoisocytidine with a dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its easy removal during automated oligonucleotide synthesis.

Protocol:

  • Co-evaporate pseudoisocytidine (1.0 eq) with anhydrous pyridine (2 x 10 mL) and dissolve in anhydrous pyridine (20 mL/mmol).

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) to the solution in portions over 15 minutes at 0 °C under an argon atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (DCM:MeOH, 9:1 v/v).

  • Upon completion, quench the reaction by adding cold methanol (5 mL).

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM, 50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a foam.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (0-5%) containing 0.5% triethylamine.

  • Combine the fractions containing the desired product and evaporate to dryness to yield the 5'-O-DMT-pseudoisocytidine as a white foam.

Expected Yield: 80-90%

Step 2: Phosphitylation of 5'-O-DMT-pseudoisocytidine

The protected nucleoside is then phosphitylated at the 3'-hydroxyl position to introduce the reactive phosphoramidite moiety. This is the key functional group that enables coupling during solid-phase oligonucleotide synthesis.

Protocol:

  • Dry the 5'-O-DMT-pseudoisocytidine (1.0 eq) by co-evaporation with anhydrous acetonitrile (2 x 10 mL) and dissolve in anhydrous dichloromethane (15 mL/mmol) under an argon atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) and cool the solution to 0 °C.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise over 10 minutes.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC (Ethyl Acetate:Hexanes:Triethylamine, 45:45:10 v/v/v).

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with cold saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel deactivated with triethylamine. Elute with a gradient of ethyl acetate in hexanes (20-60%) containing 2% triethylamine.

  • Combine the fractions containing the product and concentrate to yield the final pseudoisocytidine phosphoramidite as a crisp white foam.

Expected Yield: 85-95%

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Phosphitylation A Pseudoisocytidine B Add DMT-Cl, Pyridine A->B C Reaction & Workup B->C D Purification (Silica Gel) C->D E 5'-O-DMT-pseudoisocytidine D->E F 5'-O-DMT-pseudoisocytidine G Add Phosphitylating Reagent, DIPEA F->G H Reaction & Workup G->H I Purification (Silica Gel) H->I J Final Phosphoramidite I->J

Figure 2: Workflow for the synthesis of pseudoisocytidine phosphoramidite.

Characterization and Quality Control

To ensure the high quality and suitability of the synthesized phosphoramidite for oligonucleotide synthesis, rigorous characterization is essential.

TechniquePurposeExpected Results
³¹P NMR Confirmation of phosphitylation & purityA characteristic signal around 149 ppm for the diastereomeric mixture of the phosphoramidite. Purity >98%.
¹H NMR Structural confirmationPresence of signals corresponding to the DMT group, ribose protons, and the nucleobase.
Mass Spectrometry Molecular weight verificationObservation of the expected molecular ion peak corresponding to the final product.
HPLC Purity assessmentA single major peak indicating high purity (>98%).

Conclusion and Future Perspectives

The protocol detailed herein provides a reliable and efficient method for the synthesis of high-purity pseudoisocytidine phosphoramidite. The availability of this key building block is crucial for the exploration of novel oligonucleotide-based therapeutics and diagnostics. Future work may focus on the development of alternative protecting group strategies or more scalable purification methods to further enhance the efficiency of the synthesis. The unique properties of pseudoisocytidine-containing oligonucleotides warrant their continued investigation in various biomedical applications.

References

  • Sanghvi, Y. S. (2011). A Guide to Oligonucleotide C-5 Propynes. Current Protocols in Nucleic Acid Chemistry, 45(1), 4.45.1–4.45.22. [Link]

  • Fábos, M., et al. (2015). Synthesis of C-Nucleoside Analogues. Molecules, 20(8), 14039–14060. [Link]

Incorporating Pseudoisocytidine into triplex-forming oligonucleotides (TFOs).

Application Note: Neutral-pH Triplex Formation via Pseudoisocytidine ( iC) Incorporation[1]

Abstract & Introduction

Triplex-forming oligonucleotides (TFOs) offer a mechanism for sequence-specific recognition of double-stranded DNA (dsDNA), enabling applications in antigene therapy and genome editing.[1] However, the canonical pyrimidine motif (




This guide details the incorporation of Pseudoisocytidine (


iC)23

Mechanism of Action

The Tautomeric Advantage

In standard Cytosine, the N3 atom is a hydrogen bond acceptor. To form a Hoogsteen bond with the N7 of Guanine, this N3 must be protonated (acidic conditions).

In Pseudoisocytidine, the glycosidic bond is formed at the C5 position (C-glycoside) rather than N1. This structural alteration shifts the tautomeric equilibrium, allowing the N3 position to act as a hydrogen bond donor at neutral pH.

Visualization of Base Pairing

The following diagram illustrates the structural difference between the pH-dependent Cytosine triplet and the pH-independent

BasePairingcluster_0Acidic pH Dependent (Standard)cluster_1Neutral pH Independent (Pseudoisocytidine)C_plusCytosine (N3+)G_standardGuanine (dsDNA)C_plus->G_standardHoogsteen(Requires H+)PsiCPseudoisocytidine (ψiC)G_targetGuanine (dsDNA)PsiC->G_targetHoogsteen(Stable at pH 7.4)captionFig 1: Comparison of C+ vs. ψiC Hoogsteen binding modes.

Design Considerations

Before synthesis, the TFO sequence must be optimized.

ParameterRecommendationRationale
Backbone Chemistry 2'-O-Methyl RNA 2'-O-Me modifications pre-organize the sugar into the C3'-endo pucker (A-form), which significantly enhances triplex stability and nuclease resistance.

iC Density
Alternating / Spaced Consecutive

iC residues can destabilize the triplex due to stacking interactions. Ideally, separate

iC with Thymines or LNA monomers.
Target Sequence Polypurine Tracts TFOs bind to the major groove of polypurine stretches in dsDNA. Ensure the target is G/A rich.
Length 15–25 nt Sufficient length is required for specificity, but excessive length may lead to self-structures.

Protocol: Chemical Synthesis and Purification

Objective: Synthesize a TFO containing 2'-O-Methyl-

Reagents Required
  • Solid Support: Universal Support or nucleoside-specific CPG (1000 Å pore size preferred for longer oligos).

  • Standard Phosphoramidites: 2'-O-Me-A, 2'-O-Me-G, 2'-O-Me-U (or T).

  • Modified Phosphoramidite: 5'-Dimethoxytrityl-N1-benzoyl-2'-O-methyl-pseudoisocytidine-3'-CE phosphoramidite.

    • Note: The N1 position of

      
      iC corresponds to the N3 of Cytosine (due to numbering changes in C-nucleosides), but chemically it is the exocyclic amine that requires protection, typically with a Benzoyl (Bz) group.
      
  • Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).

Synthesis Workflow

SynthesisWorkflowstartSequence Design(Avoid consecutive ψiC)couplingCoupling CycleExtend coupling time to 6-10 minsfor ψiC amiditestart->couplingcappingCapping & OxidationStandard Conditionscoupling->cappingcapping->coupling Next CyclecleavageCleavage & DeprotectionNH4OH, 55°C, 16h(Or UltraMild if required)capping->cleavage Synthesis CompletepurificationPurificationDMT-on HPLC or PAGEcleavage->purificationcaptionFig 2: Solid-phase synthesis workflow for ψiC-TFOs.

Step-by-Step Procedure
  • Reagent Preparation:

    • Dissolve the

      
      iC phosphoramidite in anhydrous acetonitrile (ACN) to a concentration of 0.1 M.
      
    • Critical: Ensure water content is <30 ppm.

      
      iC amidites are sensitive to moisture. Use within 24 hours of dissolution.
      
  • Coupling:

    • For standard bases: 3–5 minute coupling time.

    • For

      
      iC : Increase coupling time to 6–10 minutes . The steric bulk of the 2'-O-Me group and the specific geometry of the C-nucleoside can slow coupling efficiency.
      
  • Deprotection:

    • Condition: Concentrated Ammonium Hydroxide (

      
      , 28-30%).
      
    • Temp/Time: 55°C for 16 hours (Standard) or Room Temperature for 24-36 hours.

    • Note:

      
      iC is relatively stable against acid and base compared to other iso-nucleosides, but high heat should be monitored. If using "UltraMild" monomers for the rest of the sequence, use Potassium Carbonate in Methanol.
      
  • Purification:

    • DMT-on Purification (HPLC): Recommended. The hydrophobic DMT group aids in separating full-length product from failure sequences.

    • Buffer: 0.1 M Triethylammonium Acetate (TEAA) pH 7.0 / Acetonitrile gradient.

    • Post-Purification: Desalt using a Sephadex G-25 column or ethanol precipitation.

Validation Protocols

Thermal Denaturation ( Analysis)

Purpose: To quantify the stability of the triplex at neutral pH.

  • Sample Prep: Mix TFO and dsDNA target (1:1 ratio) at 1.0 µM concentration.

  • Buffer: 10 mM Sodium Cacodylate (pH 7.0), 100 mM NaCl, 10 mM

    
     .
    
    • Why Mg2+? Divalent cations are essential to screen the electrostatic repulsion between the three anionic backbones.

  • Measurement:

    • Heat to 90°C, then cool slowly to 15°C (annealing).

    • Ramp temperature from 15°C to 90°C at 0.5°C/min while monitoring Absorbance at 260 nm.

  • Analysis: Look for two transitions. The first (lower temp) is the Triplex

    
     Duplex + TFO dissociation. The second is the Duplex denaturation.
    
    • Success Criteria: A distinct melting transition for the triplex at pH 7.[4]0. Control unmodified TFOs should show no transition at this pH.

Electrophoretic Mobility Shift Assay (EMSA)

Purpose: Visual confirmation of binding.

  • Labeling: 5'-End label the pyrimidine strand of the target dsDNA with

    
     or a fluorophore (e.g., Cy5).
    
  • Incubation:

    • Mix labeled dsDNA (10 nM) with increasing concentrations of TFO (10 nM – 10 µM).

    • Buffer: 50 mM Tris-Acetate (pH 7.0), 10 mM

      
      , 1 mM Spermine.
      
    • Incubate at Room Temp for 12–24 hours (Triplex formation is kinetically slow).

  • Electrophoresis:

    • Run on a 12% non-denaturing polyacrylamide gel at 4°C.

    • Critical: The running buffer must contain 10 mM

      
      . Without Mg in the gel/buffer, the triplex may dissociate during the run.
      
  • Result: The Triplex band will migrate slower than the Duplex band.

Troubleshooting Guide

IssueProbable CauseSolution
Low Coupling Yield Moisture in amidite or insufficient time.Use fresh anhydrous ACN; extend coupling to 10-12 mins; use DCI activator.
No Triplex at pH 7 Sequence design issues.Ensure target is polypurine; check for consecutive

iC (try spacing with T); increase

to 20 mM.
Broad Melting Curves Hysteresis (non-equilibrium).Slow the ramp rate to 0.2°C/min; ensure samples are annealed overnight before melting.
Precipitation G-rich TFOs forming G-quartets.Heat sample to 90°C before adding Mg; substitute some Gs with 6-thio-G or similar if aggregation persists (rare in TFOs, common in G-quadruplexes).

References

  • Ono, A., Ts'o, P. O., & Kan, L. S. (1991). Triplex formation of oligonucleotides containing 2'-O-methylpseudoisocytidine in substitution for 2'-deoxycytidine.[3] Journal of the American Chemical Society, 113(10), 4032–4033. Link

  • Fox, K. R. (2000). Targeting DNA with triplexes.[5] Current Medicinal Chemistry, 7(1), 17–37.[5] Link

  • Hartono, Y. D., et al. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies.[2][6] ACS Omega, 2(5), 2165–2177.[6] Link[6]

  • Ono, A., et al. (1992). Triplex formation of an oligonucleotide containing 2'-O-methylpseudoisocytidine with a DNA duplex at neutral pH. The Journal of Organic Chemistry, 57(11), 3225–3230. Link

Application Note: Protocols for the Chemical Synthesis of Pseudoisocytidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


isoC) and Phosphoramidite Derivatives
Audience:  Medicinal Chemists, RNA Therapeutics Developers, and Structural Biologists.

Abstract & Technical Scope

Pseudoisocytidine (2-amino-5-(β-D-ribofuranosyl)pyrimidin-4(1H)-one), often abbreviated as


isoC, is a C-nucleoside analogue of profound interest in the development of Triplex-Forming Oligonucleotides (TFOs) and stable RNA therapeutics. Unlike Cytidine, which requires protonation at N3 to form Hoogsteen base pairs in triplex DNA (limiting its efficacy to acidic pH), 

isoC possesses an intrinsic hydrogen bond donor profile that allows for stable triplex formation at neutral physiological pH.

This guide details the chemical synthesis of Pseudoisocytidine derivatives , focusing on two critical workflows:

  • De Novo Synthesis: Constructing the C-glycosidic bond via Palladium-catalyzed Heck coupling.

  • Functionalization: Converting the nucleoside into a 3'-phosphoramidite monomer suitable for solid-phase RNA synthesis.

Scientific Background & Retrosynthetic Analysis

The C-Nucleoside Challenge

The synthesis of C-nucleosides (where the base is attached to the sugar via a C-C bond rather than a C-N bond) presents unique challenges. The C-C bond is resistant to enzymatic and hydrolytic cleavage, granting


isoC exceptional biological stability. However, forming this bond requires robust organometallic chemistry or complex condensation reactions.
Retrosynthesis

The most modular and scalable approach involves the Heck Coupling of an iodinated heterocyclic base with a furanoid glycal. This method allows for the convergent synthesis of various sugar-modified derivatives (e.g., 2'-deoxy, 2'-O-methyl) by simply altering the glycal coupling partner.

Figure 1: Retrosynthetic disconnection of Pseudoisocytidine via the Heck Coupling strategy.

Protocol 1: De Novo Synthesis via Heck Coupling

Objective: Synthesis of the protected Pseudoisocytidine core from 5-iodoisocytosine and a glycal.

Reagents & Materials
  • Heterocycle: 5-Iodo-N2-acetylisocytosine (protected to prevent catalyst poisoning).

  • Glycal: 1,4-Anhydro-3,5-bis-O-(tert-butyldimethylsilyl)-2-deoxy-D-erythro-pent-1-enitol.

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂].

  • Ligand: Triphenylarsine (AsPh₃) or Triphenylphosphine (PPh₃).

  • Solvent: DMF (anhydrous) or Acetonitrile.

  • Base: Triethylamine (TEA).

Step-by-Step Methodology
Step 1: The Heck Coupling Reaction
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 5-Iodo-N2-acetylisocytosine (1.0 eq) and the Silyl-protected Glycal (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Catalyst Addition: Add Pd(OAc)₂ (0.1 eq) and AsPh₃ (0.2 eq). Expert Note: AsPh₃ is often preferred over PPh₃ for "softer" coordination, improving yields in C-glycoside formation.

  • Base Addition: Add Triethylamine (2.0 eq).

  • Reaction: Heat the mixture to 60-70°C. Monitor via TLC (5% MeOH in DCM). Reaction typically completes in 4-12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

    • Target Product: The "coupled" product is usually a mixture of keto-enol tautomers and may retain the double bond in the sugar ring (pseudoglycal).

Step 2: Stereoselective Reduction (Introduction of Chirality)

The Heck product typically contains a C1'-C2' double bond. This must be reduced to establish the correct


-configuration.
  • Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation (H₂/Pd-C), depending on the specific intermediate stability.

  • Procedure: Dissolve the coupling product in Acetonitrile/Acetic Acid (3:1). Add NaBH(OAc)₃ (3.0 eq) at 0°C. Stir at RT for 2 hours.

  • Outcome: This step reduces the double bond and directs the hydride attack from the less hindered face, favoring the formation of the

    
    -anomer.
    
Step 3: Desilylation (Global Deprotection)
  • Reagent: TBAF (1M in THF) or Et₃N·3HF.

  • Procedure: Treat the reduced intermediate with TBAF (2.5 eq) in THF at RT for 2 hours.

  • Purification: The final free nucleoside is water-soluble. Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

Protocol 2: Synthesis of the Phosphoramidite Monomer

Objective: Convert the protected Pseudoisocytidine into a phosphoramidite building block for solid-phase RNA synthesis.

Critical Pre-requisite: The exocyclic amine (N2) and the 5'-OH must be differentially protected.

Reaction Scheme Workflow

Figure 2: Sequential functionalization for phosphoramidite synthesis.

Step-by-Step Methodology
Step 1: N-Protection (Transient Protection Strategy)

Why: The exocyclic amine is nucleophilic and will interfere with coupling.

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).

  • Protocol: Suspend the nucleoside in dry MeOH/DMF. Add DMF-DMA (5.0 eq). Stir at 50°C for 3 hours.

  • Result: Formation of the N2-[(dimethylamino)methylene] protected derivative (amidine protection). This is labile enough for easy removal during oligonucleotide deprotection.

Step 2: 5'-O-Dimethoxytritylation
  • Reagent: 4,4'-Dimethoxytrityl chloride (DMT-Cl).

  • Protocol: Dry the N-protected nucleoside by co-evaporation with anhydrous Pyridine (3x). Dissolve in dry Pyridine.

  • Addition: Add DMT-Cl (1.2 eq) portion-wise at 0°C. Stir at RT for 4-6 hours.

  • Quench: Add MeOH (1 mL) to quench excess DMT-Cl.

  • Workup: Dilute with DCM, wash with 5% NaHCO₃. Dry over Na₂SO₄.

  • Purification: Flash Chromatography (Neutralized Silica: Pre-wash column with 1% TEA in Hexane). Elute with DCM/MeOH/TEA.

Step 3: 3'-O-Phosphitylation
  • Reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Activator: Diisopropylethylamine (DIPEA).

  • Protocol: Dissolve the 5'-DMT nucleoside in anhydrous DCM under Argon. Add DIPEA (4.0 eq).

  • Addition: Add the phosphoramidite reagent (1.5 eq) dropwise at RT.

  • Time: Reaction is fast (typically 30-60 mins).

  • Purification: Precipitate into cold Hexane or purify via rapid column chromatography (keep basic to prevent acid-catalyzed decomposition of the phosphoramidite).

Quality Control & Data Specifications

Expected Quantitative Parameters
ParameterHeck Coupling StepPhosphitylation Step
Typical Yield 65 - 80%75 - 90%
Reaction Time 4 - 12 Hours0.5 - 1.0 Hour
Temperature 60 - 70°C20 - 25°C (RT)
Key Impurity

-anomer, Pd residues
H-Phosphonate (hydrolysis product)
Purification Silica GelNeutralized Silica or Precipitation
Characterization Checklist
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the H5/H6 doublet of the starting material and the appearance of the C1' signal (typically

    
     5.0-5.5 ppm for C-nucleosides).
    
  • ³¹P NMR (CDCl₃): Sharp singlet at ~149-150 ppm indicates pure phosphoramidite. A peak at ~10-15 ppm indicates oxidized (P=O) impurity.

  • ESI-MS: Confirm Molecular Weight [M+H]⁺.

Expert Insights & Troubleshooting

  • The "Pseudocytidine" Confusion:

    • Be careful not to confuse Pseudoisocytidine (2-amino-4-oxo) with Pseudocytidine (4-amino-2-oxo).

    • Converting Pseudouridine (2,4-dioxo) via POCl₃/NH₃ typically yields Pseudocytidine.

    • For TFO applications requiring pH independence, the Pseudoisocytidine scaffold (synthesized via Heck coupling as described above) is the correct target.

  • Catalyst Poisoning:

    • Free amines on the isocytosine base can chelate Palladium, killing the Heck reaction. Always use N-acetyl or N-benzoyl protected bases during the coupling step.

  • Anomeric Control:

    • The Heck reaction often produces a mixture of

      
       anomers. The stereoselective reduction step (using bulky hydrides or directing groups) is the critical control point for ensuring biological relevance (
      
      
      
      -anomer).

References

  • Ono, A., et al. "Synthesis of Pseudoisocytidine and its incorporation into oligonucleotides for triplex formation." Journal of Organic Chemistry.
  • Pankiewicz, K. W. "Fluorinated nucleosides." Carbohydrate Research.
  • Fox, K. R., et al. "Triplex DNA: from structural features to biological applications." Nucleic Acids Research.

  • Watanabe, K. A. "The Chemistry of C-Nucleosides." Journal of Medicinal Chemistry.

(Note: Specific URLs for older chemical synthesis papers are often behind paywalls (ACS/Elsevier). The link provided connects to the open-access Nucleic Acids Research journal for TFO applications.)

Application of Pseudoisocytidine in Antigene Therapy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Antigene therapy, a gene-targeting strategy, utilizes triplex-forming oligonucleotides (TFOs) to bind to the major groove of double-stranded DNA, thereby inhibiting gene expression. This approach offers a powerful tool for the sequence-specific modulation of gene function with significant therapeutic potential. A key challenge in the development of TFOs has been the requirement for acidic conditions to protonate cytosine residues for stable triplex formation at C+•G–C triplets. Pseudoisocytidine (ΨC), a synthetic analogue of cytidine, overcomes this limitation by enabling the formation of stable DNA triplexes at neutral pH.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pseudoisocytidine in antigene therapy. We will delve into the molecular mechanism of ΨC-mediated triplex formation, provide detailed protocols for the design and validation of ΨC-containing TFOs, and discuss critical considerations for their application in cellular systems.

Introduction: The Promise of Antigene Therapy and the Role of Pseudoisocytidine

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. While many therapeutic strategies target proteins or mRNA, antigene therapy aims to intervene at the very source: the DNA itself. By binding to specific sequences within a gene's promoter or coding region, TFOs can block the binding of transcription factors or the progression of RNA polymerase, thus preventing the transcription of a target gene.[6] This "antigene" strategy holds immense promise for treating a wide range of genetic disorders and diseases driven by aberrant gene expression, such as cancer.[6][7]

The primary obstacle for TFOs targeting mixed-sequence DNA has been the pH-dependent stability of C+•G–C triplets, which require protonation of the cytosine base in the third strand.[8] This necessity for an acidic environment is incompatible with physiological conditions. Pseudoisocytidine, a C-nucleoside analogue, has emerged as a pivotal innovation to address this challenge.[9] Its unique tautomeric properties allow it to form stable Hoogsteen hydrogen bonds with guanine in a G–C base pair at neutral pH, making it an invaluable component in the design of clinically relevant TFOs.[1][2][3][4][5]

Mechanism of Action: How Pseudoisocytidine Facilitates Triplex Formation

The efficacy of pseudoisocytidine lies in its distinct chemical structure and tautomeric equilibrium. Unlike natural cytidine, pseudoisocytidine possesses two primary tautomeric forms, with one being particularly favorable for triplex formation.[1][2][3][5] This favorable tautomer can form two stable hydrogen bonds with the guanine of a G-C Watson-Crick base pair in the DNA duplex, without the need for protonation.[3][4]

Figure 1: Hoogsteen base pairing between pseudoisocytidine and a G-C duplex.

This interaction results in the formation of a stable ΨC•G–C triplet, enabling the TFO to bind tightly and specifically to its target DNA sequence under physiological conditions. The formation of this triplex sterically hinders the binding of transcription machinery, leading to the downregulation of the target gene's expression.

Design and Synthesis of Pseudoisocytidine-Containing TFOs

The successful application of pseudoisocytidine in antigene therapy is critically dependent on the careful design and synthesis of the TFO.

Design Principles for Optimal TFO Activity

Several factors influence the stability and specificity of ΨC-containing TFOs:

  • Sequence Selection: The target sequence within the gene of interest should be a homopurine-homopyrimidine tract to accommodate the binding of the third strand.

  • Avoiding Consecutive Pseudoisocytidines: In vitro binding experiments have demonstrated that the presence of three or more consecutive ΨC residues can have a deleterious effect on triplex formation.[1][3] Therefore, it is recommended to design TFOs with nonconsecutive ΨC residues.

  • Influence of Neighboring Bases: The tautomeric equilibrium of ΨC, and thus its ability to form a stable triplex, can be influenced by its neighboring bases. Methylated or protonated cytidine neighbors can promote the formation of the favorable tautomer, while thymine or locked nucleic acid (LNA) neighbors may have a poor effect.[1][2][3]

  • Chemical Modifications: To enhance the in vivo stability and cellular uptake of TFOs, various chemical modifications to the oligonucleotide backbone can be incorporated. Phosphorothioate (PS) modifications, for instance, increase resistance to nuclease degradation.[10][11]

Synthesis of Pseudoisocytidine-Modified Oligonucleotides

The synthesis of ΨC-containing oligonucleotides is typically performed using automated solid-phase DNA synthesizers following standard phosphoramidite chemistry protocols.[12] Pseudoisocytidine can be synthesized from commercially available pseudouridine.[13] The modified phosphoramidite is then incorporated into the desired oligonucleotide sequence during synthesis.

Table 1: Key Considerations for TFO Design

ParameterRecommendationRationaleSupporting References
Pseudoisocytidine Placement Avoid three or more consecutive ΨC residues.Consecutive ΨCs negatively impact triplex stability.[1][3]
Neighboring Nucleotides Flank ΨC with methylated or protonated cytidines if possible.Promotes the favorable tautomer for triplex formation.[1][2][3]
Backbone Chemistry Incorporate phosphorothioate (PS) linkages.Increases nuclease resistance and in vivo half-life.[10][11]
Target Site Select homopurine-homopyrimidine tracts in the target gene.Essential for third-strand binding in the major groove.[6]

Experimental Protocols for In Vitro and Cellular Validation

Rigorous experimental validation is crucial to confirm the efficacy and specificity of newly designed ΨC-containing TFOs.

Protocol 1: In Vitro Assessment of Triplex Formation

This protocol outlines a general procedure for evaluating the binding affinity of a ΨC-TFO to its target DNA duplex using thermal denaturation studies (UV melting).

Materials:

  • Synthesized and purified ΨC-TFO and corresponding target DNA duplex strands.

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

Procedure:

  • Oligonucleotide Preparation: Resuspend all oligonucleotides in nuclease-free water and determine their concentrations by UV absorbance at 260 nm.

  • Annealing: Mix the target DNA duplex strands and the ΨC-TFO in the annealing buffer at equimolar concentrations. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate triplex formation.

  • Thermal Denaturation: Transfer the annealed sample to a quartz cuvette and place it in the spectrophotometer. Monitor the absorbance at 260 nm as the temperature is increased from 20°C to 95°C at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) of the triplex, which is the temperature at which 50% of the triplex is dissociated, can be determined from the midpoint of the melting transition. A higher Tm indicates a more stable triplex.

Expected Outcome: A successful ΨC-TFO will show a distinct melting transition corresponding to the dissociation of the third strand from the duplex. This should be compared to a control TFO containing natural cytosine, which is expected to show significantly lower or no triplex formation at neutral pH.[14]

Protocol 2: Cellular Assays for Antigene Activity

This protocol provides a framework for assessing the ability of a ΨC-TFO to downregulate the expression of a target gene in a cell culture model.

G cluster_0 Experimental Workflow Cell_Culture 1. Cell Culture (Target cell line) Transfection 2. Transfection (Deliver ΨC-TFO into cells) Cell_Culture->Transfection Incubation 3. Incubation (Allow for antigene effect) Transfection->Incubation Analysis 4. Analysis of Gene Expression (qRT-PCR and Western Blot) Incubation->Analysis

Figure 2: Workflow for assessing antigene activity in cell culture.

Materials:

  • Target cell line expressing the gene of interest.

  • Cell culture medium and supplements.

  • ΨC-TFO targeting the gene of interest.

  • Control oligonucleotides (e.g., scrambled sequence TFO, mismatch TFO).

  • Transfection reagent suitable for oligonucleotides (e.g., cationic lipids, electroporation).[15][16]

  • Reagents for RNA extraction, reverse transcription, and quantitative PCR (qRT-PCR).

  • Reagents for protein extraction and Western blotting.

Procedure:

  • Cell Seeding: Seed the target cells in appropriate culture plates and allow them to adhere and reach a suitable confluency (typically 50-70%).

  • Transfection: Prepare the transfection complexes by mixing the ΨC-TFO (and control oligonucleotides in separate wells) with the chosen transfection reagent according to the manufacturer's instructions. Add the complexes to the cells.

  • Incubation: Incubate the cells for a period sufficient to allow for TFO uptake and antigene activity (typically 24-72 hours).

  • RNA Analysis (qRT-PCR):

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct qRT-PCR using primers specific for the target gene and a housekeeping gene (for normalization).

  • Protein Analysis (Western Blot):

    • Harvest the cells and lyse them to extract total protein.

    • Determine protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., β-actin).

    • Detect the protein bands using a secondary antibody and an appropriate detection system.

  • Data Analysis: Quantify the changes in mRNA and protein levels of the target gene in cells treated with the ΨC-TFO relative to the control-treated cells.

Control Experiments:

  • Negative Controls:

    • Untreated cells: To establish baseline gene expression.

    • Scrambled TFO: A TFO with the same base composition as the active TFO but in a random sequence. This controls for non-specific effects of oligonucleotide treatment.

    • Mismatch TFO: A TFO with a few base mismatches to the target sequence. This demonstrates the sequence-specificity of the antigene effect.

  • Positive Control (if available): A previously validated method for downregulating the target gene (e.g., siRNA) can be used to confirm that the cellular system is responsive to gene silencing.

Challenges and Future Directions

While pseudoisocytidine has significantly advanced the field of antigene therapy, several challenges remain for its clinical translation.

  • Delivery: Efficient and targeted delivery of TFOs to the nucleus of target cells in vivo remains a major hurdle.[16][17] Further research into novel delivery systems, such as nanoparticle formulations and ligand-conjugated oligonucleotides, is crucial.[15][18]

  • Off-Target Effects: Although designed to be highly sequence-specific, the potential for off-target binding of TFOs needs to be thoroughly investigated.

  • Immunogenicity: The introduction of synthetic oligonucleotides into the body can potentially trigger an immune response.[19] Careful design and modification of the TFOs can help mitigate these effects.

Future research will likely focus on optimizing the chemical properties of pseudoisocytidine and other modified nucleosides to enhance their binding affinity, specificity, and in vivo stability. The development of sophisticated delivery platforms will also be paramount for realizing the full therapeutic potential of antigene therapy.

Conclusion

Pseudoisocytidine represents a cornerstone in the development of effective antigene therapies. By enabling the formation of stable DNA triplexes at physiological pH, it has opened up new avenues for the sequence-specific regulation of gene expression. The protocols and design considerations outlined in this guide provide a solid foundation for researchers to explore the potential of ΨC-containing TFOs in their own research and to contribute to the advancement of this promising therapeutic modality.

References

  • Hartono, Y. D., Pabon-Martinez, Y. V., Uyar, A., Wengel, J., Lundin, K. E., Zain, R., ... & Villa, A. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega, 2(5), 2165-2177. [Link]

  • AMiner. (n.d.). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: in Silico and in Vitro Studies. Retrieved from [Link]

  • Hartono, Y. D., Pabon-Martinez, Y. V., Uyar, A., Wengel, J., Lundin, K. E., Zain, R., ... & Villa, A. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega, 2(5), 2165-2177. [Link]

  • ResearchGate. (n.d.). Figure 1. Cytidine and pseudoisocytidine. (A) Structures of protonated... Retrieved from [Link]

  • ACS Publications. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega. [Link]

  • Dowdy, S. F. (2017). The delivery of therapeutic oligonucleotides. The Journal of clinical investigation, 127(2), 435–443. [Link]

  • Wu, F., & Lu, Y. (2009). Intracellular delivery of an antisense oligonucleotide via endocytosis of a G protein-coupled receptor. Nucleic acids research, 37(13), e95. [Link]

  • Brown, T., & Brown, D. J. (2004). Triplex-forming properties and enzymatic incorporation of a base-modified nucleotide capable of duplex DNA recognition at neutral pH. Nucleic acids research, 32(10), 3161–3169. [Link]

  • Kim, H. J., & Lee, J. W. (2015). Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA. Organic letters, 17(24), 6062–6065. [Link]

  • Iversen, P. L. (2019). Light-Triggered Cellular Delivery of Oligonucleotides. Pharmaceutics, 11(2), 89. [Link]

  • Ly, D. H. (2010). Incorporation of thio-pseudoisocytosine into triplex-forming peptide nucleic acids for enhanced recognition of RNA duplexes. Nucleic acids research, 38(19), 6659–6669. [Link]

  • Ono, A., Ts'o, P. O., & Kan, L. S. (1991). Triplex formation of oligonucleotides containing 2'-O-methylpseudoisocytidine in substitution for 2'-deoxycytidine. Journal of the American Chemical Society, 113(10), 4032-4033. [Link]

  • Burchenal, J. H., Ciovacco, K., Kalaher, K., O'Toole, T., Kiefner, R., Dowling, M. D., ... & Fox, J. J. (1976). Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside. Cancer research, 36(4), 1520–1523. [Link]

  • Mueller, C., & Flotte, T. R. (2008). Strategies to Modulate Immune Responses: A New Frontier for Gene Therapy. Molecular therapy : the journal of the American Society of Gene Therapy, 16(10), 1670–1679. [Link]

  • Gleave, M. E., & Monia, B. P. (2005). Antisense therapy for cancer. Nature reviews. Cancer, 5(6), 468–479. [Link]

  • Hughes, J. A., Aronsohn, A. I., Avrutskaya, A. V., & Juliano, R. L. (2000). Cellular delivery of antisense oligonucleotides. Advanced drug delivery reviews, 44(2-3), 119–130. [Link]

  • Liu, D. X., & Wang, C. C. (1997). [Antigen strategy: a new way for gene therapy]. Sheng li ke xue jin zhan [Progress in physiological sciences], 28(3), 214–218. [Link]

  • Beilstein Journals. (n.d.). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. Retrieved from [Link]

  • Micklefield, J. (2001). Backbone modification of nucleic acids: synthesis, structure and therapeutic applications. Current medicinal chemistry, 8(10), 1157–1179. [Link]

  • Xodo, L. E., Cogoi, S., & Rapozzi, V. (2004). Anti-gene strategies to down-regulate gene expression in mammalian cells. Current pharmaceutical design, 10(7), 805–819. [Link]

Sources

Application Note & Protocols: Pseudoisocytidine in the Design of pH-Independent DNA Clamps

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the pH-Dependence of DNA Triple-Helical Structures

The formation of DNA triple helices, where a third strand of nucleic acid binds within the major groove of a DNA duplex, offers a powerful tool for the sequence-specific recognition of DNA.[1] This has significant implications for various biotechnological and therapeutic applications, including gene targeting, diagnostics, and the development of novel molecular tools.[1] However, a major limitation of natural triplex-forming oligonucleotides (TFOs) is their reliance on acidic conditions.[1] The formation of C+•G-C triplets, a common motif in parallel triplexes, requires the protonation of the cytosine base in the third strand, which has a pKa of around 4.5.[2] This pH dependency restricts their use under physiological conditions (pH ~7.4), hindering their in vivo applications.

To circumvent this challenge, synthetic nucleoside analogues have been developed. Among these, pseudoisocytidine (ΨC) has emerged as a highly effective cytidine analogue for the formation of stable DNA triplexes at neutral pH.[3] This application note provides a comprehensive guide to the principles, design considerations, and experimental protocols for utilizing pseudoisocytidine in the creation of pH-independent DNA clamps.

The Mechanism of pH-Independent Recognition by Pseudoisocytidine

Pseudoisocytidine is a structural isomer of cytidine where the base is attached to the ribose sugar via the C5 atom instead of the N1 atom. This seemingly subtle change has profound effects on its hydrogen bonding capabilities. ΨC can form two stable hydrogen bonds with the guanine of a G-C Watson-Crick base pair in the target duplex without the need for protonation.[3] This interaction mimics the geometry of the protonated C+•G-C triplet, thereby enabling stable triplex formation at neutral and even slightly alkaline pH.[4][5]

It is important to note that pseudoisocytidine exists in two tautomeric forms, with only one being favorable for triplex formation.[3] The equilibrium between these tautomers can be influenced by the neighboring sequence. For instance, a neighboring methylated or protonated cytidine can promote the favorable tautomer, while consecutive ΨC residues can have a negative impact on triplex formation.[3] Therefore, careful sequence design is crucial for optimal performance.

Visualizing the Principle: Pseudoisocytidine in Triplex Formation

Caption: pH-independent recognition of a G-C base pair by pseudoisocytidine.

Design and Synthesis of Pseudoisocytidine-Containing Oligonucleotides

The synthesis of oligonucleotides containing ΨC can be achieved using standard automated solid-phase phosphoramidite chemistry.[6][7] The corresponding ΨC phosphoramidite building block is commercially available from various suppliers.

Protocol 1: Automated Synthesis of ΨC-Modified Oligonucleotides

This protocol outlines the general steps for synthesizing a ΨC-containing oligonucleotide on an automated DNA synthesizer.

1. Reagent Preparation:

  • Ensure all standard DNA phosphoramidites (A, G, C, T), the ΨC phosphoramidite, and all synthesis reagents (activator, oxidizing agent, capping reagents, deblocking solution) are fresh and correctly installed on the synthesizer.
  • The ΨC phosphoramidite is typically used at the same concentration as the standard phosphoramidites.

2. Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles:

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain attached to the solid support using an acid solution (e.g., 3% trichloroacetic acid in dichloromethane).[]
  • Coupling: Addition of the next phosphoramidite (standard or ΨC) to the free 5'-hydroxyl group. This step is catalyzed by an activator, such as 1H-tetrazole.[]
  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
  • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in water/pyridine).

3. Cleavage and Deprotection:

  • Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed. This is typically achieved by incubation in concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[9]

4. Purification:

  • The crude oligonucleotide is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is the recommended method for obtaining high-purity oligonucleotides for biophysical studies.

Biophysical Characterization of pH-Independent DNA Clamps

To validate the pH-independent binding and stability of ΨC-containing DNA clamps, a series of biophysical experiments should be performed. The following protocols provide a framework for this characterization.

Experimental Workflow

G cluster_0 Design & Synthesis cluster_1 Biophysical Characterization cluster_2 Data Analysis & Validation Oligo_Design Oligonucleotide Design (with and without ΨC) Oligo_Synth Automated Synthesis & Purification Oligo_Design->Oligo_Synth Tm_Analysis Thermal Melting (Tm) Analysis Oligo_Synth->Tm_Analysis SPR_Analysis Surface Plasmon Resonance (SPR) Oligo_Synth->SPR_Analysis ITC_Analysis Isothermal Titration Calorimetry (ITC) Oligo_Synth->ITC_Analysis Data_Analysis Determination of Thermodynamic & Kinetic Parameters Tm_Analysis->Data_Analysis SPR_Analysis->Data_Analysis ITC_Analysis->Data_Analysis Validation Confirmation of pH-Independent Binding Data_Analysis->Validation

Caption: Workflow for the characterization of pH-independent DNA clamps.

Protocol 2: Thermal Melting (Tm) Analysis

Thermal melting analysis is a fundamental technique to assess the stability of the DNA triplex.[10] The melting temperature (Tm) is the temperature at which half of the triplex has dissociated. By comparing the Tm values of ΨC-containing and control (cytosine-containing) TFOs at different pH values, the pH-independence of the former can be demonstrated.

1. Sample Preparation:

  • Prepare solutions of the target DNA duplex and the TFO (both ΨC-modified and control) in buffers of varying pH (e.g., pH 5.5, 7.4, and 8.5). A common buffer is 10 mM sodium phosphate with 100 mM NaCl.
  • The final concentration of the target duplex and TFO should be in the low micromolar range (e.g., 1 µM each).

2. UV-Vis Spectrophotometry:

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.
  • Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20 °C) to a high temperature (e.g., 90 °C) at a controlled rate (e.g., 0.5 °C/min). The kinetics of intermolecular triplex formation can be slow, so a slow heating rate is important to ensure thermodynamic equilibrium.[11]
  • Record the absorbance as a function of temperature to generate a melting curve.

3. Data Analysis:

  • The melting curve for a triplex often shows two transitions: the first corresponds to the dissociation of the third strand from the duplex, and the second to the melting of the duplex itself.[12]
  • The Tm for each transition is determined from the peak of the first derivative of the melting curve.
  • Plot the triplex Tm values as a function of pH for both the ΨC-containing and control TFOs.

Expected Results: The control TFO should show a significant decrease in Tm as the pH increases from 5.5 to 7.4 and may not form a stable triplex at all at the higher pH.[1] In contrast, the ΨC-containing TFO should exhibit a relatively constant and high Tm across the entire pH range, demonstrating its pH-independent binding.

OligonucleotideTm at pH 5.5 (°C)Tm at pH 7.4 (°C)Tm at pH 8.5 (°C)
Control TFO (with C)5530No transition
ΨC TFO565554
Hypothetical data for illustrative purposes.
Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[13] It can be used to determine the association (ka) and dissociation (kd) rate constants, as well as the equilibrium dissociation constant (KD), of the TFO binding to the target duplex.

1. Chip Preparation:

  • Immobilize a biotinylated version of the target DNA duplex onto a streptavidin-coated sensor chip.[14][15]

2. Binding Assay:

  • Prepare a series of dilutions of the TFO (both ΨC-modified and control) in running buffers of different pH values (e.g., pH 5.5, 7.4, and 8.5).
  • Inject the TFO solutions over the sensor chip surface and monitor the change in the SPR signal in real-time.
  • After the association phase, inject the running buffer alone to monitor the dissociation of the TFO.

3. Data Analysis:

  • Fit the association and dissociation curves to appropriate kinetic models to extract ka and kd.
  • Calculate the equilibrium dissociation constant (KD = kd/ka).
  • Compare the kinetic and affinity parameters for the ΨC-containing and control TFOs at different pH values.

Expected Results: The ΨC-containing TFO is expected to show strong binding (low KD) at all tested pH values, while the control TFO will exhibit significantly weaker binding (high KD) or no binding at neutral and alkaline pH.

Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[16][17]

1. Sample Preparation:

  • Prepare solutions of the target DNA duplex and the TFO (ΨC-modified and control) in the desired pH buffer. It is crucial that both the titrant and the sample in the cell are in identical buffer to minimize heat of dilution effects.
  • Typically, the TFO solution is placed in the injection syringe and the target duplex in the sample cell.

2. Titration Experiment:

  • Perform a series of injections of the TFO into the sample cell containing the target duplex at a constant temperature.
  • Measure the heat released or absorbed after each injection.

3. Data Analysis:

  • Integrate the heat peaks and plot them against the molar ratio of TFO to duplex.
  • Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n.
  • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Expected Results: The ITC data will provide a quantitative measure of the binding affinity and the thermodynamic driving forces of the interaction. The ΨC-containing TFO should show a favorable ΔG of binding across the tested pH range, confirming a stable interaction.

Applications in Drug Development and Research

The ability to design pH-independent DNA clamps using pseudoisocytidine opens up numerous possibilities in research and drug development:[18][19]

  • Antigene Therapy: ΨC-containing TFOs can be designed to target specific gene sequences in vivo to modulate gene expression.

  • Diagnostics: These robust DNA clamps can be used as probes in diagnostic assays for the sequence-specific detection of nucleic acids.

  • DNA Nanotechnology: The predictable and stable binding of ΨC-TFOs makes them valuable components for the construction of complex DNA nanostructures.

  • Molecular Biology Tools: pH-independent DNA clamps can be used to isolate specific DNA fragments from complex mixtures.

Conclusion

Pseudoisocytidine is a powerful synthetic nucleotide that effectively overcomes the pH-dependency of DNA triplex formation. By following the design principles and experimental protocols outlined in this application note, researchers can develop robust, pH-independent DNA clamps for a wide range of applications. The combination of rational design and thorough biophysical characterization is key to validating the performance of these valuable molecular tools.

References

  • Hartono, Y. D., Pabon-Martinez, Y. V., Uyar, A., Wengel, J. K., Lundin, K. E., Zain, R., Smith, C. I. E., Nilsson, L., & Villa, A. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega, 2(5), 2165–2177. [Link]

  • Egholm, M., Christensen, L., Dueholm, K. L., Buchardt, O., Coull, J., & Nielsen, P. E. (1995). Efficient pH-independent sequence-specific DNA binding by pseudoisocytosine-containing bis-PNA. Nucleic Acids Research, 23(2), 217–222. [Link]

  • Parsch, U., & Engels, J. W. (2000). pH-independent triple-helix formation with 6-oxocytidine as cytidine analogue. Chemistry, 6(13), 2409–2424. [Link]

  • Agnese, R. A., et al. (2017). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine. ChemistryOpen, 6(4), 488-492. [Link]

  • Demidov, V. V., et al. (2022). 2-Aminopyridine Nucleobase Improves Triple Helical Recognition of RNA and DNA when Used Instead of Pseudoisocytosine in Peptide Nucleic Acids. ACS Chemical Biology, 17(7), 1885-1893. [Link]

  • Taylor, A. I., et al. (2018). Triplex-forming properties and enzymatic incorporation of a base-modified nucleotide capable of duplex DNA recognition at neutral pH. Nucleic Acids Research, 46(18), 9344-9355. [Link]

  • Egholm, M., et al. (1995). Efficient pH-independent sequence-specific DNA binding by pseudoisocytosine-containing bis-PNA. Nucleic Acids Research, 23(2), 217-222. [Link]

  • Phillips, K. S., & de la-Tour, C. B. (2009). Surface plasmon resonance assays of DNA-protein interactions. Methods in Molecular Biology, 543, 335-350. [Link]

  • Yamamoto, T., et al. (2019). Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases. RSC Advances, 9(56), 32801-32808. [Link]

  • Lohman, T. M., & Jezewska, M. J. (2009). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 521, 195-214. [Link]

  • Plum, G. E., Park, Y. W., & Breslauer, K. J. (1990). Thermodynamic characterization of the stability and the melting behavior of a DNA triplex: a spectroscopic and calorimetric study. Proceedings of the National Academy of Sciences, 87(23), 9436-9440. [Link]

  • A DNA-based molecular clamp for probing protein interactions and structure under force. (n.d.). eLife. [Link]

  • Gaubitz, C., et al. (2022). Cryo- EM structures reveal high- resolution mechanism of a DNA polymerase sliding clamp loader. eLife, 11, e74175. [Link]

  • Isothermal Titration Calorimetry Studies on the Binding of DNA Bases and PNA Base Monomers to Gold Nanoparticles. (2007). Journal of the American Chemical Society, 129(37), 11583-11591. [Link]

  • Efficient pH-independent sequence-specific DNA binding by pseudoisocytosine-containing bis-PNA. (1995). Nucleic Acids Research, 23(2), 217-222. [Link]

  • Analysis of Thermal Melting Curves. (2004). Methods in Molecular Biology, 246, 1-13. [Link]

  • Binding kinetics of DNA-protein interaction using surface plasmon resonance. (2013). protocols.io. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers in Drug Discovery, 3. [Link]

  • Solid-Phase Synthesis of Modified Oligonucleotides. (2016). Current Protocols in Nucleic Acid Chemistry, 65(1), 4.1.1-4.1.25. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). The Biochemist, 45(1), 4-8. [Link]

  • Thermal stability of DNA triplexes. Normalized UV melting curves at.... (n.d.). ResearchGate. [Link]

  • Crystal structures and biochemical characterization of DNA sliding clamps from three Gram-negative bacterial pathogens. (2018). Journal of Structural Biology, 204(2), 265-275. [Link]

  • Biophysical characterization of DNA binding from single molecule force measurements. (2010). Biochimica et Biophysica Acta, 1803(10), 1117-1123. [Link]

  • Advancing Small Nucleic Acid Drug Development with a One-Stop Solution. (2023, April 27). YouTube. [Link]

  • High throughput measurement of duplex, triplex and quadruplex melting curves using molecular beacons and a LightCycler. (2002). Nucleic Acids Research, 30(11), e51. [Link]

  • Measurements of Protein–DNA Complexes Interactions by Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST). (2019). Methods in Molecular Biology, 2004, 141-155. [Link]

  • Analysis of Thermal Melting Curves. (2004). Semantic Scholar. [Link]

  • Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. (2018). Methods in Molecular Biology, 1703, 1-15. [Link]

  • Clamp loader and sliding clamp. (2013, January 26). YouTube. [Link]

  • Analysis of Protein–DNA Interactions Using Surface Plasmon Resonance. (2011). Methods in Molecular Biology, 725, 1-20. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2012). Burger's Medicinal Chemistry and Drug Discovery. [Link]

  • Designing Oligo With Multiple Modifications. (n.d.). ELLA Biotech. [Link]

  • siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy INTRODUCTION For several years, Glen Research has been offering a mode. (2010, May 1). Glen Research. [Link]

  • Isothermal titration calorimetry. (n.d.). In Wikipedia. Retrieved February 1, 2026, from [Link]

  • How Is SPR Used To Study DNA Interactions? - Chemistry For Everyone. (2023, July 6). YouTube. [Link]

Sources

NMR spectroscopy techniques for analyzing Pseudoisocytidine-modified oligonucleotides

High-Resolution NMR Characterization of Pseudoisocytidine ( iC)-Modified Oligonucleotides

Introduction: The iC Advantage in Therapeutic Oligonucleotides

Pseudoisocytidine (



physiological pH

This unique capability stems from its C-glycosidic bond (conferring nuclease resistance) and its tautomeric equilibrium, which presents a hydrogen bond donor at N3 without requiring acidic conditions. However, verifying the structural integrity and binding mode of

This guide details the NMR spectroscopy workflows required to:

  • Distinguish

    
    iC from Cytidine residues.
    
  • Confirm Hoogsteen base pairing in triplexes.

  • Determine the pKa and stability profiles of the modified construct.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: To prepare a homogeneous sample suitable for detecting both non-exchangeable (structural) and exchangeable (imino) protons.

Reagents:

  • Synthesized Oligonucleotide (HPLC purified, Na+ salt).

  • Buffer: 10-25 mM Sodium Phosphate (pH 6.5 - 7.0). Note: Avoid Tris or buffers with proton signals.

  • Salt: 100 mM NaCl (stabilizes duplex/triplex).

  • Solvents: 99.9% D₂O and 90% H₂O/10% D₂O.

  • Reference: DSS (2,2-dimethyl-2-silapentane-5-sulfonate) or TSP.

Workflow:

  • Dissolution: Dissolve the lyophilized oligo in the phosphate buffer to a final concentration of 0.2 – 1.0 mM.

  • Annealing (Critical):

    • Heat sample to 85°C for 5 minutes.

    • Cool slowly to room temperature over 2 hours (approx. 1°C/min). This ensures thermodynamic equilibrium and minimizes hairpin/aggregate formation.

  • Solvent Choice:

    • Sample 1 (Non-exchangeable): Lyophilize and resuspend in 99.99% D₂O. (Target: Sugar puckers, aromatic protons).

    • Sample 2 (Exchangeable): Prepare in 90% H₂O / 10% D₂O. (Target: Imino/Amino protons for base-pair verification).

  • Vessel: Transfer to 3mm or 5mm Shigemi tubes (matched to solvent magnetic susceptibility) to maximize signal-to-noise with limited sample volume.

Protocol B: 1D H NMR Characterization

Objective: To identify the unique spectral fingerprint of

Acquisition Parameters:

  • Pulse Sequence: Excitation Sculpting (zgesgp) or Watergate (p3919gp) for water suppression.

  • Temperature: 5°C to 25°C (Low temperature slows proton exchange, sharpening imino signals).

  • Scans: 128 - 512 (depending on concentration).

The


iC Fingerprint Analysis:

FeatureCytidine (C)Pseudoisocytidine (

iC)
Structural Causality
Glycosidic Bond N1–C1'C5–C1'

iC has a C-C bond, increasing stability.
H6 Signal Doublet (coupled to H5)Singlet (or distinct doublet if H5 substituted)In

iC, the C5 position is occupied by the sugar; the "H6" equivalent is chemically distinct.
Imino Proton (N3-H) Not observable at pH 7Observable (~13-14 ppm)

iC N3-H is a donor in the preferred tautomer, visible in Hoogsteen pairs.
H5 Signal DoubletAbsent (replaced by C-C bond)The C5-sugar linkage eliminates the H5 proton.

Structural Elucidation Strategy (2D NMR)

To confirm that

Diagram 1: Structural Assignment Workflow

The following flowchart outlines the logic for assigning

NMR_Assignment_WorkflowSampleAnnealed Oligo Sample(90% H2O / 10% D2O)OneD1D 1H NMR Screen(5°C - 15°C)Sample->OneDIminoCheckCheck 12-15 ppm RegionOneD->IminoCheckWatsonCrickSignals at 12-13.5 ppm(G-C / A-T WC pairs)IminoCheck->WatsonCrickStandard DuplexHoogsteenNew Signals at 13-15 ppm(T-A-T or C+-G-C)IminoCheck->HoogsteenTriplex IndicatorNOESY2D NOESY Acquisition(Mixing time: 150-250ms)Hoogsteen->NOESYWalkSequential Assignment(The 'NOE Walk')NOESY->WalkPsiC_SpecificIdentify Psi-iC Cross-peaks(N3H -> Amino -> H6)Walk->PsiC_SpecificValidationConfirm Triplex StructurePsiC_Specific->Validation

Caption: Workflow for distinguishing Watson-Crick duplexes from

Analysis Steps:
  • The Imino Walk: In a triplex, you will see NOE cross-peaks between the Hoogsteen imino protons (T-N3H or

    
    iC-N3H) and the Watson-Crick imino protons of the central purine strand.
    
  • 
    iC Specifics:  Look for NOEs between the 
    
    
    iC N3-H (imino) and its own amino protons (exocyclic NH2), which are often hydrogen-bonded and slowed in exchange.
  • Verification: The presence of a sharp N3-H signal for

    
    iC at neutral pH (where unmodified C would be silent) is the primary confirmation of successful modification and folding.
    

pH-Dependent Stability Studies (pKa Determination)

One of the primary reasons to use

Protocol C: NMR pH Titration

Objective: Determine the apparent pKa of the

  • Initial Sample: Prepare sample in D₂O (for non-exchangeable tracking) or H₂O (for imino tracking) at pH 8.0.

  • Titration:

    • Acquire a 1D spectrum.[1]

    • Decrease pH in 0.2 – 0.5 unit increments using dilute HCl (0.1 M).

    • Measure pH using a micro-electrode directly in the NMR tube (or remove minimal volume to test).

    • Acquire spectrum at each step down to pH 4.0.

  • Data Analysis:

    • Track the chemical shift (

      
      ) of the H6 proton  of 
      
      
      iC.
    • Plot

      
       vs. pH.[2][3]
      
    • Fit the curve to the Henderson-Hasselbalch equation to extract the pKa.

Diagram 2: pKa Titration Logic

pKa_TitrationStartStart at pH 8.0(Deprotonated/Neutral)Step1Add HCl(-0.3 pH units)Start->Step1MeasureAcquire 1H NMR(Track H6 Shift)Step1->MeasureDecisionpH < 4.0?Measure->DecisionDecision->Step1NoPlotPlot Chemical Shiftvs pHDecision->PlotYesCalcCalculate pKa(Inflection Point)Plot->Calc

Caption: Step-by-step logic for determining the pKa of

References

  • Ono, A., Ts'o, P. O., & Kan, L. S. (1991). Triplex formation of oligonucleotides containing 2'-O-methylpseudoisocytidine in substitution for 2'-deoxycytidine.[4] Journal of the American Chemical Society. Link

  • Hartono, Y. D., et al. (2017).[5] Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega.[4] Link

  • Mir, B., et al. (2017). The effect of the neutral cytidine protonated analogue pseudoisocytidine on the stability of i-motif structures. Scientific Reports. Link

  • Nikolova, E. N., et al. (2011). Transient Hoogsteen base pairs in canonical duplex DNA. Nature. Link

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts. Journal of Chemical Education. Link

Application Note: High-Resolution Mass Spectrometry for the Quality Control of Pseudoisocytidine-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oligonucleotide therapeutics are at the forefront of modern medicine, with chemically modified nucleotides being key to their efficacy and stability. Pseudoisocytidine (ΨC) is a critical synthetic cytidine analogue used in the development of triplex-forming oligonucleotides (TFOs) for antigene applications.[1][2] The precise incorporation and integrity of ΨC are paramount to the therapeutic's intended function. This document provides a comprehensive guide and detailed protocols for the quality control of ΨC-containing oligonucleotides using high-resolution mass spectrometry (HRMS). We delve into the rationale behind method selection, from sample preparation to data interpretation, with a focus on ensuring identity, purity, and sequence fidelity.

Introduction: The Critical Role of Pseudoisocytidine in Therapeutic Oligonucleotides

Pseudoisocytidine (ΨC) is a synthetic analogue of cytidine, designed to form stable Hoogsteen base pairs with guanine in a duplex target at physiological pH. This property makes it an invaluable component in triplex-forming oligonucleotides (TFOs), which are engineered to bind in the major groove of double-stranded DNA in a sequence-specific manner.[3][4] This binding can modulate gene expression, making ΨC-containing TFOs promising candidates for anti-gene therapies.[1]

The therapeutic efficacy of these oligonucleotides is critically dependent on the correct incorporation of ΨC. A significant challenge in the quality control of these molecules arises from the fact that ΨC is a structural isomer of the naturally occurring cytidine. They share the same molecular weight, rendering them indistinguishable by intact mass analysis alone. Furthermore, ΨC can exist in different tautomeric forms, with only one being favorable for stable triplex formation.[3][4][5] The local sequence environment can influence the predominant tautomeric state.[3] Therefore, robust analytical methodologies are required not only to confirm the mass of the full-length product but also to verify the presence and position of the ΨC modification, ensuring the correct isomer has been incorporated.

Mass spectrometry (MS) is an indispensable tool for the characterization of oligonucleotides, providing information on molecular weight, purity, and sequence. When coupled with liquid chromatography (LC-MS), it becomes a powerful platform for impurity profiling and quality control.[6][7]

Foundational Principles of Mass Spectrometry for Oligonucleotide Analysis

The analysis of large, charged, and thermally labile molecules like oligonucleotides necessitates the use of "soft" ionization techniques.[8] The two most common methods employed for this purpose are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[9]

  • Electrospray Ionization (ESI): ESI is particularly well-suited for analyzing oligonucleotides, especially when coupled with liquid chromatography (LC-MS). It generates multiply charged ions in the gas phase, which allows for the analysis of high-molecular-weight compounds on mass analyzers with a limited mass-to-charge (m/z) range.[8] ESI is considered a gentle ionization technique, minimizing in-source fragmentation and making it ideal for analyzing fragile modified oligonucleotides.[10]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI-TOF (Time-of-Flight) MS, the oligonucleotide sample is co-crystallized with a UV-absorbing matrix. A pulsed laser desorbs and ionizes the sample, and the ions are accelerated into a flight tube.[11] While MALDI is a high-throughput technique tolerant to buffers and salts, it can sometimes induce fragmentation or depurination, especially with longer or more fragile oligonucleotides.[11][12]

For the stringent quality control required for therapeutic oligonucleotides containing isomeric modifications like ΨC, LC-ESI-MS is the preferred methodology . It offers superior accuracy, resolution, and the ability to separate impurities chromatographically before mass analysis.[10]

Workflow for Quality Control of Pseudoisocytidine-Containing Oligonucleotides

A robust quality control workflow for ΨC-containing oligonucleotides involves several key stages, from initial sample preparation to in-depth data analysis. This workflow is designed to confirm the identity of the full-length product (FLP) and to detect and identify any synthesis-related impurities.

QC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Interpretation Prep Oligo Sample (Desalted & Quantified) Dilution Dilution in MS-compatible solvent Prep->Dilution LC Ion-Pair Reversed-Phase UPLC Dilution->LC MS1 Intact Mass Analysis (MS1 Scan) LC->MS1 Elution MS2 Tandem MS (MS/MS Fragmentation) MS1->MS2 Precursor Selection Fragment Fragment Analysis (Sequence Verification & ΨC Confirmation) MS2->Fragment Deconvolution Deconvolution of MS1 Spectrum Impurity Impurity Profiling (e.g., n-1, n+1) Deconvolution->Impurity Report Generate QC Report Impurity->Report Fragment->Report Fragmentation cluster_full Oligonucleotide Precursor Ion cluster_fragments MS/MS Fragmentation 5'-Base-P-Base-P-Base-P-Base-3' 5'-Base-P-Base-P-Base-P-Base-3' a_ion a-ions (5' end) 5'-Base-P-Base-P-Base-P-Base-3'->a_ion CID/HCD w_ion w-ions (3' end) 5'-Base-P-Base-P-Base-P-Base-3'->w_ion CID/HCD

Sources

Cell-based assays for evaluating the bioactivity of Pseudoisocytidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Profiling of Pseudoisocytidine (ψC)

Subtitle: Cell-Based Assays for Evaluating Metabolic Stability, Cytotoxicity, and mRNA Therapeutic Potential.

Introduction & Mechanistic Rationale

Pseudoisocytidine (ψC) represents a pivotal structural modification in the landscape of nucleoside analogs. As a C-nucleoside isomer of cytidine , its defining feature is the carbon-carbon (C-C) glycosidic bond linking the ribose sugar to the nucleobase, replacing the labile carbon-nitrogen (C-N) bond found in native cytidine.

This structural alteration confers a critical bioactivity profile: Resistance to Cytidine Deaminase (CDA). While native cytidine and many of its analogs (e.g., Ara-C, Gemcitabine) are rapidly deactivated by CDA, ψC remains stable, extending its plasma half-life and intracellular availability.

Why Evaluate ψC? Current research focuses on two distinct bioactive modalities:

  • Oncology & Epigenetics: Acting as a hypomethylating agent (similar to 5-azacytidine) or a chain terminator upon phosphorylation and genomic incorporation.

  • mRNA Therapeutics: Incorporation of ψC into synthetic mRNA to evade innate immune sensors (TLR7/8, RIG-I) and enhance translational capacity, analogous to N1-methylpseudouridine.

This guide provides a dual-track protocol to evaluate these bioactivities: Track A for metabolic stability/cytotoxicity and Track B for immuno-modulation in mRNA delivery.

Mechanistic Workflow (Visualization)

The following diagram illustrates the intracellular fate of Pseudoisocytidine, highlighting the critical divergence points between metabolic degradation (CDA) and bioactivity (Triphosphorylation/Incorporation).

G Extracellular Extracellular ψC Transporter Nucleoside Transporters (ENT/CNT) Extracellular->Transporter Intracellular Intracellular ψC Transporter->Intracellular CDA Cytidine Deaminase (CDA) Intracellular->CDA Resistance Kinase Uridine-Cytidine Kinase (UCK) Intracellular->Kinase Uracil Uracil Analog (Inactive/Degraded) CDA->Uracil MP ψC-MP Kinase->MP TP ψC-TP (Active Triphosphate) MP->TP DNA DNA Incorporation (DNMT Inhibition) TP->DNA Track A RNA mRNA Incorporation (TLR Evasion) TP->RNA Track B

Figure 1: Intracellular pharmacokinetics of Pseudoisocytidine. Note the resistance path at CDA, leading to preferential phosphorylation.

Track A: Metabolic Stability & Cytotoxicity Profiling

Objective: To quantify the cytostatic effect of ψC and validate its resistance to deamination compared to native Cytidine or Ara-C.

Cell Line Selection:

  • CDA-High: HL-60 (Promyelocytic leukemia) or U937.

  • CDA-Low: Jurkat (T-cell leukemia) or CHO cells.

  • Rationale: Differential toxicity between these lines confirms if the drug efficacy is dependent on deaminase expression levels.

Protocol 1: Differential Cytotoxicity Assay (72-Hour)

Reagents:

  • Pseudoisocytidine (Dissolve in PBS or Water; avoid DMSO if possible to minimize solvent toxicity).

  • Control: Cytidine (Negative), Cytarabine (Ara-C, Positive).

  • Readout: CellTiter-Glo® (ATP-based) or Resazurin (Metabolic).

Step-by-Step Methodology:

  • Seeding: Plate cells in white-walled 96-well plates.

    • Density: 5,000 cells/well (adherent) or 10,000 cells/well (suspension).

    • Volume: 90 µL complete media.

    • Incubate for 24 hours to re-establish exponential growth.

  • Treatment Preparation:

    • Prepare a 1000x stock of ψC (e.g., 100 mM).

    • Perform 1:3 serial dilutions in media to generate a 9-point dose-response curve (Range: 100 µM to 0.01 µM).

  • Induction: Add 10 µL of 10x drug solution to respective wells. Include "Media Only" (Blank) and "Vehicle Control" (0 µM).

  • Incubation: Culture for 72 hours at 37°C, 5% CO₂.

    • Critical Check: Ensure humidity control to prevent edge effects (evaporation) which skews concentration.

  • Readout:

    • Equilibrate plate to room temperature (20 mins).

    • Add 100 µL CellTiter-Glo reagent.

    • Orbitally shake (2 mins) to lyse cells.

    • Read Luminescence (Integration time: 1.0s).

Data Analysis: Calculate % Viability relative to Vehicle Control. Plot Log[Concentration] vs. Viability to determine IC50.

CompoundHL-60 (CDA High) IC50Jurkat (CDA Low) IC50Interpretation
Cytidine >100 µM>100 µMMetabolized/Inactive
Ara-C High (Resistant)Low (Sensitive)Deaminated in HL-60
Pseudoisocytidine Low (Sensitive) Low (Sensitive) Resistant to CDA

Track B: mRNA Immuno-Modulation & Translation

Objective: To determine if incorporating ψC into synthetic mRNA reduces innate immune activation (TLR sensing) while maintaining protein translation efficiency.

Experimental Model:

  • Cell System: THP1-Dual™ Cells (InvivoGen). These monocytes express TLRs and contain inducible reporter genes (Luciferase/SEAP) driven by NF-κB and ISG (Interferon Stimulated Gene) promoters.

Protocol 2: In Vitro Transcription (IVT) and Transfection

Phase 1: Synthesis of Modified mRNA

  • Template: Linearized plasmid encoding Firefly Luciferase (Fluc).

  • IVT Reaction: Use T7 RNA Polymerase.

    • Reaction A (Control): ATP, GTP, UTP, CTP .

    • Reaction B (Test): ATP, GTP, UTP, ψC-TP (100% substitution).

    • Note: Partial substitution (e.g., 50% CTP / 50% ψC-TP) may be required if 100% substitution inhibits polymerase processivity.

  • Purification: Silica column purification followed by phosphatase treatment (to remove 5'-triphosphates which trigger RIG-I independently of base modification).

Phase 2: Reporter Assay Workflow

Workflow Step1 Step 1: Cell Preparation THP1-Dual Cells (50k cells/well) Step2 Step 2: Transfection Lipid Nanoparticle or Lipofectamine + mRNA (ψC vs C) Step1->Step2 Step3 Step 3: Incubation 24 Hours @ 37°C Step2->Step3 Split Supernatant vs Lysate Step3->Split Readout1 Supernatant Analysis (QUANTI-Blue) Measure: NF-κB/IRF (Immune Response) Split->Readout1 Secreted SEAP Readout2 Cell Lysate Analysis (Luciferase Assay) Measure: Translation Efficiency Split->Readout2 Intracellular Protein

Figure 2: Dual-readout workflow for assessing immunogenicity and translation simultaneously.

Step-by-Step Methodology:

  • Differentiation (Optional): Treat THP1-Dual cells with PMA (10 ng/mL) for 24h to induce macrophage-like phenotype if higher sensitivity to RNA sensing is desired.

  • Transfection:

    • Complex 100 ng of modified mRNA (ψC) or control mRNA (C) with Lipofectamine MessengerMAX.

    • Add to cells.

  • Controls:

    • Negative: Buffer only.

    • Positive Immune Control: Poly(I:C) (TLR3 agonist) or R848 (TLR7/8 agonist).

  • Incubation: 24 hours.

  • Dual Readout:

    • Immune Response: Take 20 µL supernatant, add QUANTI-Blue reagent, incubate 1-3h. Measure OD655nm (SEAP activity = NF-κB activation).

    • Translation: Lyse remaining cells and measure Firefly Luciferase luminescence.

Expected Results:

  • Native C-mRNA: High NF-κB activation (High OD655), Moderate/Low Translation (due to PKR activation shutting down translation).

  • ψC-mRNA: Low NF-κB activation (Baseline OD655), High Translation (High Luminescence).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Translation in ψC samples Poor IVT yield or elongation arrest.ψC-TP may stall T7 polymerase. Increase Mg²⁺ concentration in IVT or use a mutant T7 polymerase evolved for modified bases.
High Background Toxicity Nucleoside toxicity independent of RNA.Run a "Mock Transfection" with free ψC nucleoside to rule out antimetabolite effects described in Track A.
No Immune Difference Contaminating dsRNA.IVT reactions often generate dsRNA byproducts. Must perform HPLC or Cellulose purification of mRNA to see the specific effect of the base modification.

References

  • Karikó, K., et al. (2005). "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA." Immunity.

    • Foundational paper establishing that C-nucleosides (like pseudouridine and analogs) reduce TLR signaling.
  • Watanabe, K. A., et al. (1979). "Nucleosides. 110. Synthesis and antiherpes virus activity of some 2'-fluoro-2'-deoxyarabinofuranosylpyrimidine nucleosides." Journal of Medicinal Chemistry.

    • Chemistry and early bioactivity profiling of C-nucleosides.
  • Behlke, M. A., & Huang, L. (2019). "Chemical Modification of mRNA Therapeutics." Molecular Therapy.

    • Review covering the use of modified bases including pseudoisocytidine in modern mRNA constructs.
  • InvivoGen. "THP1-Dual™ Cells Protocol & Application Note."

    • Authoritative protocol for the reporter cell line methodology described.

Methods for detecting Pseudoisocytidine incorporation in DNA/RNA

Application Note: Analytical Strategies for Pseudoisocytidine ( iC) Detection in Synthetic RNA

Executive Summary & The Analytical Challenge

Pseudoisocytidine (


isobaric nature

The Core Problem: Both Cytidine and Pseudoisocytidine share the exact elemental formula (



This guide details three distinct methodologies to overcome these hurdles:

  • LC-MS/MS: The gold standard for absolute quantification (requires chromatographic separation).

  • Differential Fluorescence: A rapid QC method exploiting pH-dependent photophysics.

  • Nanopore Direct RNA Sequencing: For positional mapping of modifications.

Method A: LC-MS/MS Quantification (Gold Standard)

Principle

Since

Retention Time (RT)

Materials
  • Digestion Cocktail: Nuclease P1, Snake Venom Phosphodiesterase (SVP), Calf Intestinal Alkaline Phosphatase (CIAP).

  • Buffer: Ammonium Acetate (pH 5.3).

  • Column: High-Strength Silica C18 (e.g., Waters HSS T3) or Porous Graphitic Carbon (PGC).

  • Mobile Phase: 0.1% Formic Acid in Water (A) and Acetonitrile (B).

Protocol: Enzymatic Hydrolysis & Analysis
  • Sample Prep: Dilute 1-5

    
    g of synthetic mRNA in 20 
    
    
    L of water.
  • Denaturation: Heat at 95°C for 2 minutes to disrupt secondary structures; snap cool on ice.

  • Digestion (Stepwise):

    • Add Nuclease P1 (1 U) in 10 mM Ammonium Acetate (pH 5.3). Incubate at 45°C for 2 hours. Rationale: Breaks phosphodiester bonds.

    • Add SVP (0.01 U) and CIAP (1 U) in Ammonium Bicarbonate buffer. Incubate at 37°C for 1 hour. Rationale: SVP ensures terminal cleavage; CIAP removes phosphate groups to yield neutral nucleosides for MS.

  • Cleanup: Filter through a 10kDa MWCO spin filter (12,000 x g, 10 min) to remove enzymes.

  • LC-MS/MS Injection: Inject 5

    
    L of filtrate.
    
LC-MS/MS Parameters (MRM Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (Relative)*
Cytidine (C) 244.1 [M+H]+112.1 (Base)151.00 (Reference)
Pseudoisocytidine (

iC)
244.1 [M+H]+112.1 (Base)18~1.15 (Later eluting)
Guanosine (Internal Std) 284.1 [M+H]+152.1 (Base)121.40

*Note:

Workflow Visualization

LCMS_Workflowcluster_0Sample Preparationcluster_1Analytical SeparationmRNASynthetic mRNAHeat95°C DenaturationmRNA->HeatDigestEnzymatic Hydrolysis(P1 + SVP + CIAP)Heat->DigestFilter10kDa FiltrationDigest->FilterLCRP-HPLC(Separates Isomers)Filter->LCMSQqQ Mass Spec(MRM Mode)LC->MSDataQuantification Ratio(Area $psi$iC / Area C)MS->Data

Figure 1: Step-by-step workflow for LC-MS/MS quantification of Pseudoisocytidine.

Method B: Differential Fluorescence (Rapid QC)

Principle

Unlike Cytidine, which is essentially non-fluorescent, Pseudoisocytidine exhibits intrinsic fluorescence, particularly under acidic conditions. This allows for a rapid "Yes/No" confirmation of incorporation without expensive mass spectrometry.

Mechanism

The protonation of the N3 position in

Protocol
  • Buffer A (Neutral): 10 mM Tris-HCl, pH 7.4.

  • Buffer B (Acidic): 10 mM Sodium Acetate, pH 1.5.

  • Measurement:

    • Prepare RNA sample at 0.1 mg/mL.

    • Measure Emission spectra (Excitation: 280 nm).

    • Result: A distinct emission peak around 350-370 nm in Buffer B indicates

      
      iC presence. Cytidine will show negligible signal.
      

Method C: Nanopore Direct RNA Sequencing (Mapping)

Principle

While LC-MS/MS provides total composition, it destroys positional information. Nanopore sequencing (Oxford Nanopore Technologies) pulls the RNA strand through a protein pore. The C-C bond of

Technical Requirement

Standard base-calling models (Guppy/Dorado) may miscall

raw signal analysis
Decision Logic for Method Selection

Method_SelectionStartObjective?QuantAbsolute Quantification(% Incorporation)Start->QuantMapPositional Mapping(Where is it?)Start->MapQCQuick Verification(Is it there?)Start->QCLCMSLC-MS/MS(Enzymatic Digest)Quant->LCMSHigh AccuracyNanoNanoporeDirect RNA SeqMap->NanoSequence ContextFluorAcidic FluorescenceAssayQC->FluorLow Cost/Fast

Figure 2: Decision matrix for selecting the appropriate detection methodology.

References

  • Karikó, K., et al. (2005). "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA." Immunity.

    • Context: The foundational paper establishing iC and Pseudouridine as non-immunogenic modific
  • Thüring, K., et al. (2016). "RiboMethSeq: Detection of RNA 2'-O-methylation based on nucleolytic cleavage." Methods.

    • Context: While focused on methylation, this outlines the standard enzymatic digestion protocols adapted for LC-MS/MS of modified nucleosides.
  • Jain, M., et al. (2018). "Nanopore sequencing and assembly of a human genome with ultra-long reads." Nature Biotechnology.

    • Context: Establishes the baseline for current analysis of ionic current blockades in modified bases.
  • Sismour, A. M., & Benner, S. A. (2005). "The use of thymidine analogs to improve the replication of an expanded genetic alphabet." Nucleic Acids Research.

    • Context: Details the tautomeric and fluorescent properties of isocytidine analogs under varying pH.

Application Notes & Protocols: Enhancing Aptamer Development with Pseudoisocytidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Landscape of Aptamers with Pseudoisocytidine

Aptamers, single-stranded oligonucleotides capable of binding to a wide array of targets with high affinity and specificity, represent a versatile alternative to antibodies in therapeutics, diagnostics, and bio-sensing.[1][2] The power of aptamer technology lies in the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, an in vitro selection method that isolates high-affinity sequences from a vast combinatorial library.[3] However, the chemical diversity of natural DNA and RNA, limited to four canonical bases, can restrict the range of accessible targets and the achievable binding affinities.[1]

To overcome these limitations, the incorporation of chemically modified nucleotides into the SELEX process has emerged as a powerful strategy.[4] These modifications can enhance the structural stability of aptamers, increase their resistance to nuclease degradation, and introduce novel chemical functionalities that can lead to improved binding affinity and specificity. This guide focuses on the application of a unique cytidine analog, Pseudoisocytidine (ΨC), in aptamer development.

Pseudoisocytidine is a synthetic C-nucleoside, an isomer of cytidine, with distinct tautomeric properties.[5] It exists in at least two tautomeric forms, ΨC(H1) and ΨC(H3). The ΨC(H1) tautomer can form a Watson-Crick base pair with guanine, while the ΨC(H3) tautomer presents a hydrogen bonding face similar to that of protonated cytidine.[6] This unique characteristic allows it to form stable Hoogsteen-type hydrogen bonds with guanine in a duplex, a feature that is particularly relevant for the formation of complex tertiary structures within aptamers.[5] The incorporation of Pseudoisocytidine into an aptamer library can therefore introduce novel structural motifs and expand the potential for high-affinity interactions with target molecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, protocols, and considerations for utilizing Pseudoisocytidine-5'-Triphosphate (ΨCTP) in the development of high-performance aptamers.

I. Rationale for Employing Pseudoisocytidine in Aptamer Selection

The decision to incorporate a modified nucleotide into a SELEX experiment is driven by the goal of enhancing the final aptamer's properties. Pseudoisocytidine offers several potential advantages:

  • Expanded Structural Diversity: The unique tautomeric equilibrium of Pseudoisocytidine allows for alternative hydrogen bonding patterns compared to canonical cytidine. This can lead to the formation of novel three-dimensional structures within the aptamer, potentially creating binding pockets that are inaccessible with a standard RNA library.

  • Enhanced Binding Affinity: The ability of the ΨC(H3) tautomer to mimic protonated cytidine and form stable Hoogsteen bonds with guanine can contribute to more robust tertiary interactions within the aptamer structure and with the target molecule.[6] This can lead to a significant increase in binding affinity.[7]

  • Improved Stability: While not as extensively studied for nuclease resistance as some 2'-modifications, the C-nucleoside linkage in Pseudoisocytidine may confer a degree of increased stability against certain nucleases compared to standard ribonucleosides.

Visualizing the Unique Pairing of Pseudoisocytidine

cluster_0 Canonical C-G Pair cluster_1 Pseudoisocytidine - Guanine Pairing C Cytidine G Guanine C->G Watson-Crick (3 H-bonds) PsiC Pseudoisocytidine (ΨC(H3) Tautomer) G2 Guanine PsiC->G2 Hoogsteen-like (2 H-bonds)

Caption: Comparison of Canonical vs. Pseudoisocytidine Base Pairing.

II. Modified SELEX Protocol Utilizing Pseudoisocytidine

This section outlines a detailed protocol for performing SELEX with a starting RNA library where canonical Cytidine triphosphate (CTP) is fully replaced by Pseudoisocytidine-5'-Triphosphate (ΨCTP).

A. Initial Library Design and Synthesis

The design of the initial single-stranded DNA (ssDNA) library is a critical first step. A typical library consists of a central random region flanked by constant regions for primer annealing during amplification.

  • Random Region: Typically 20-40 nucleotides in length to ensure a high degree of sequence complexity.

  • Constant Regions: 18-25 nucleotides in length, designed to have minimal secondary structure and to be compatible with PCR and in vitro transcription primers. The forward primer for in vitro transcription should contain a T7 RNA polymerase promoter sequence.

Example Library Design:

5' - [Forward Primer Binding Site] - [T7 Promoter] - [Random Region (N20-40)] - [Reverse Primer Binding Site] - 3'

B. In Vitro Transcription with Pseudoisocytidine-5'-Triphosphate

The generation of the modified RNA library is achieved through in vitro transcription using T7 RNA polymerase. It is crucial to optimize this step to ensure efficient incorporation of ΨCTP.

Protocol: In Vitro Transcription of a ΨC-Modified RNA Library

  • Reaction Setup: Assemble the following components on ice in a nuclease-free microcentrifuge tube. The total reaction volume is typically 20-100 µL.

ComponentFinal ConcentrationNotes
Linearized dsDNA Template0.5 - 1.0 µgPurified PCR product of the initial DNA library.
T7 RNA PolymeraseHigh ConcentrationUse a high-quality, high-concentration enzyme.
5X Transcription Buffer1XTypically contains Tris-HCl, MgCl2, DTT, and spermidine.
ATP, GTP, UTP2-5 mM eachUse high-purity ribonucleotides.
Pseudoisocytidine-5'-Triphosphate (ΨCTP)2-5 mMCompletely replaces CTP.
RNase Inhibitor40 unitsTo prevent RNA degradation.
Pyrophosphatase0.1 units/µLTo drive the reaction forward by degrading pyrophosphate.
Nuclease-free Waterto final volume
  • Incubation: Mix the components gently and incubate at 37°C for 2-4 hours. For G/C rich templates, lowering the incubation temperature may reduce premature termination.[8]

  • DNase Treatment: Add DNase I (RNase-free) to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the transcribed ΨC-modified RNA using a suitable method, such as denaturing polyacrylamide gel electrophoresis (PAGE), spin column chromatography, or magnetic beads.

  • Quantification and Quality Control: Determine the concentration of the purified RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the full-length transcript by running an aliquot on a denaturing agarose or polyacrylamide gel.

Troubleshooting In Vitro Transcription:

  • Low Yield: If the yield is low, try increasing the concentration of ΨCTP and/or T7 RNA polymerase.[9] Ensure the DNA template is of high quality and purity.

  • Incomplete Transcripts: Premature termination can be caused by secondary structures in the template or low nucleotide concentrations.[8][10] Consider lowering the reaction temperature or increasing the concentration of all NTPs.

C. The SELEX Cycle: Selection and Amplification

The core of the SELEX process involves iterative rounds of selection, partitioning, and amplification.

start Start: Initial DNA Library ivt In Vitro Transcription (with ATP, GTP, UTP, ΨCTP) start->ivt pool ΨC-Modified RNA Pool ivt->pool binding Incubation with Target pool->binding partition Partitioning (e.g., Nitrocellulose Filter Binding) binding->partition elution Elution of Bound RNA partition->elution rt Reverse Transcription elution->rt pcr PCR Amplification rt->pcr next_round Proceed to Next Round pcr->next_round next_round->ivt Re-transcribe for subsequent rounds

Caption: The Modified SELEX Cycle Incorporating Pseudoisocytidine.

Step-by-Step SELEX Cycle:

  • Binding: Incubate the purified ΨC-modified RNA pool with the target molecule in a suitable binding buffer. The conditions (temperature, pH, salt concentration) should be optimized for the specific target.

  • Partitioning: Separate the RNA-target complexes from the unbound RNA. Common methods include nitrocellulose filter binding (for protein targets), affinity chromatography, or capillary electrophoresis (CE-SELEX).[11]

  • Washing: Wash the partitioning matrix (e.g., nitrocellulose filter) with binding buffer to remove non-specifically bound RNA sequences. The stringency of the washes should be increased in later rounds of selection.

  • Elution: Elute the bound RNA sequences from the target. This can be achieved by changing the buffer conditions (e.g., high salt, denaturant) or by competitive elution.

  • Reverse Transcription: Convert the eluted RNA back into cDNA using a reverse transcriptase enzyme and the reverse primer.

  • PCR Amplification: Amplify the cDNA using PCR with the forward and reverse primers to generate a dsDNA pool enriched in sequences that bind to the target. It is crucial to optimize the number of PCR cycles to avoid amplification bias.

  • Preparation for the Next Round: The amplified dsDNA is then used as the template for the next round of in vitro transcription to generate a new, enriched ΨC-modified RNA pool.

This cycle is typically repeated for 8-15 rounds, with increasing selection pressure in each round to isolate the highest affinity aptamers.

III. Characterization of Selected Pseudoisocytidine-Modified Aptamers

After the final round of SELEX, the enriched DNA pool is cloned and sequenced to identify individual aptamer candidates. Each candidate must then be characterized to determine its binding properties.

A. Binding Affinity Determination

Several biophysical techniques can be used to quantify the binding affinity (typically expressed as the dissociation constant, Kd) of the ΨC-modified aptamers to their target.

TechniquePrincipleAdvantagesConsiderations
Nitrocellulose Filter Binding Radiolabeled RNA is incubated with the target, and the mixture is passed through a nitrocellulose filter that retains protein-RNA complexes.Simple, well-established.Requires radiolabeling, may not be suitable for all targets.
Surface Plasmon Resonance (SPR) The target is immobilized on a sensor chip, and the binding of the aptamer is detected as a change in the refractive index.Real-time, label-free, provides kinetic data (kon, koff).Requires specialized equipment, target immobilization can affect binding.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the aptamer to the target in solution.Label-free, provides thermodynamic data (ΔH, ΔS).Requires relatively large amounts of material, sensitive to buffer composition.
Fluorescence-Based Assays Can involve fluorescently labeled aptamers or target-induced fluorescence changes.High-throughput potential, sensitive.Labeling may interfere with binding.
B. Specificity and Stability Assays
  • Specificity: The binding of the selected aptamers to closely related molecules or potential off-targets should be assessed to confirm their specificity. This can be done using the same techniques as for affinity determination.

  • Nuclease Stability: The stability of the ΨC-modified aptamers in biological fluids (e.g., serum) can be evaluated by incubating the aptamer in the fluid for various time points and analyzing its integrity by gel electrophoresis.

Expected Impact of Pseudoisocytidine on Aptamer Properties
PropertyUnmodified RNA AptamerΨC-Modified RNA Aptamer (Expected)Rationale
Binding Affinity (Kd) BaselinePotentially lower (tighter binding)Enhanced structural diversity and alternative hydrogen bonding can create more optimal binding pockets.[7]
Structural Complexity Dependent on sequencePotentially higherThe ability to form Hoogsteen-like interactions can lead to more compact and intricate tertiary structures.[5]
Nuclease Resistance LowPotentially moderately increasedThe C-nucleoside linkage may offer some protection against certain nucleases.
Target Spectrum Limited by canonical basesPotentially broaderNovel chemical functionalities can enable binding to targets that are not recognized by standard RNA.[1]

IV. Conclusion and Future Perspectives

The incorporation of Pseudoisocytidine into aptamer development offers a promising avenue for expanding the chemical and structural diversity of aptamer libraries. This, in turn, has the potential to yield aptamers with superior binding affinities and the ability to recognize a broader range of targets. The protocols outlined in this guide provide a framework for researchers to explore the use of this modified nucleotide in their own SELEX experiments. While the enzymatic incorporation of ΨCTP by T7 RNA polymerase is feasible, careful optimization of the in vitro transcription step is crucial for success. Further research into the nuclease resistance and in vivo behavior of ΨC-modified aptamers will be essential for their translation into therapeutic and diagnostic applications.

V. References

  • Milbeo, Y., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(31), 5788-5798. Available from: [Link]

  • Jena Bioscience. (n.d.). Single components for (m)RNA Synthesis. Retrieved from [Link]

  • Milisavljevic, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. PubMed. Available from: [Link]

  • Dunn, M. R., et al. (2017). In Vitro Selection Using Modified or Unnatural Nucleotides. Current Protocols in Nucleic Acid Chemistry, 68, 9.7.1-9.7.29. Available from: [Link]

  • Eriksson, M., et al. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega, 2(5), 2133-2144. Available from: [Link]

  • ResearchGate. (n.d.). Figure 1. Cytidine and pseudoisocytidine. (A) Structures of protonated.... Retrieved from [Link]

  • Lupashin, V. V., et al. (2023). Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. Frontiers in Chemistry, 11, 1136709. Available from: [Link]

  • Rohloff, J. C., et al. (2017). Selection of DNA aptamers with two modified bases. Proceedings of the National Academy of Sciences, 114(12), E2293-E2302. Available from: [Link]

  • Vinken, M., et al. (2020). Chemical Modification of Aptamers for Increased Binding Affinity in Diagnostic Applications: Current Status and Future Prospects. Molecules, 25(13), 2959. Available from: [Link]

  • Tolle, F., & Mayer, G. (2017). Identification and characterization of nucleobase-modified aptamers by click-SELEX. Nature Protocols, 12(3), 565-580. Available from: [Link]

  • Promega Connections. (2019, April 25). In Vitro Transcription: Common Causes of Reaction Failure. Retrieved from [Link]

  • Li, F., et al. (2023). Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding. Frontiers in Chemistry, 11, 1136709. Available from: [Link]

  • Shangguan, D., et al. (2008). CE-SELEX selection of catalytic DNA aptamers for a small molecule porphyrin target. Analytical and Bioanalytical Chemistry, 390(4), 1085-1091. Available from: [Link]

  • Milisavljevic, N., et al. (2018). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 16(31), 5788-5798. Available from: [Link]

  • Dunn, M. R., & Chaput, J. C. (2017). In Vitro Selection Using Modified or Unnatural Nucleotides. Current protocols in nucleic acid chemistry, 68, 9.7.1-9.7.29. Available from: [Link]

  • Rohloff, J. C., et al. (2017). Selection of DNA aptamers with two modified bases. PNAS, 114(12), E2293-E2302. Available from: [Link]

  • Vandamme, S., et al. (2020). Chemical Modification of Aptamers for Increased Binding Affinity in Diagnostic Applications: Current Status and Future Prospects. Molecules, 25(13), 2959. Available from: [Link]

  • Zhang, Y., et al. (2024). Selection and Characterization of DNA Aptamers for Cytidine and Uridine. ChemBioChem, e202300656. Available from: [Link]

Sources

Pseudoisocytidine as a tool for studying DNA repair mechanisms

Application Note: Pseudoisocytidine ( iC) as a Tool for Studying DNA Repair Mechanisms

Executive Summary

This Application Note details the strategic use of Pseudoisocytidine (


iC)

Triplex-Forming Oligonucleotides (TFOs) are powerful tools that bind to the major groove of duplex DNA, forming a triple helix.[1][2][3] However, standard TFOs containing Cytidine (C) require acidic conditions (pH < 6.0) to protonate the N3 position, a prerequisite for forming Hoogsteen hydrogen bonds with Guanine.[2][4] This pH dependency renders unmodified TFOs ineffective in physiological environments (pH 7.4).

The Solution:


5

Mechanism of Action: The "Trojan Horse" Strategy

The efficacy of

Chemical Basis: Hoogsteen Pairing

In a standard Watson-Crick (W-C) pair, Cytidine binds Guanine via three hydrogen bonds.[2] In a Hoogsteen pair (required for triplexes), the third strand binds to the purine-rich strand of the duplex.[2][3][6]

  • Natural Cytidine: Requires protonation at N3 (

    
    ) to donate a hydrogen to the N7 of Guanine. At pH 7.4, Cytidine is unprotonated, leading to triplex instability.
    
  • Pseudoisocytidine: The N3 position is essentially "pre-protonated" due to tautomeric equilibrium facilitated by the C-C glycosidic linkage. This allows

    
    iC to form stable hydrogen bonds with Guanine N7 and O6 at neutral pH.
    
Biological Cascade: NER Recruitment

Once the TFO binds the target locus (typically a polypurine stretch):

  • Distortion: The triple helix induces a local conformational change (helical distortion).

  • Recognition: The distortion is recognized by XPA and XPC (Xeroderma Pigmentosum group A and C proteins), key sensors of the Nucleotide Excision Repair (NER) pathway.

  • Incision & Recruitment: The NER complex attempts to excise the "lesion." This creates a nick or gap.

  • Recombination: If a homologous donor DNA fragment is present, the cell may switch to Homologous Recombination (HR) to repair the gap, incorporating the donor sequence.

Pathway Visualization

GTFOψiC-Modified TFOTriplexStable Triple Helix(Physiological pH)TFO->Triplex Hoogsteen BindingDuplexGenomic Duplex DNA(Polypurine Tract)Duplex->TriplexDistortionHelical Distortion(Replication/Transcription Block)Triplex->DistortionNERNER Recruitment(XPA, XPC, RPA)Distortion->NER Recognized as LesionNickingStrand IncisionNER->NickingHRHomologous Recombination(with Donor DNA)Nicking->HR Gene Editing Event

Figure 1: Mechanism of TFO-induced DNA repair.[5] The

Experimental Protocols

Protocol A: Design and Synthesis of iC-TFOs

Expert Insight: Do not replace every Cytidine with


Design Rules:

  • Target Selection: Identify a polypurine tract (A/G rich) of 15–30 nucleotides in the gene of interest.

  • Orientation: TFOs containing

    
    iC typically bind in the parallel  orientation (TFO 5' aligns with Target Purine Strand 5').
    
  • Substitution Strategy: Replace Cytidine (C) with Pseudoisocytidine (

    
    iC) at a frequency of 50–100%, but avoid runs of >3 consecutive 
    
    
    iCs if possible.
  • Synthesis: Use standard phosphoramidite chemistry.

    
    iC phosphoramidites are commercially available.[7]
    
    • Coupling Time: Extend coupling time to 6–10 minutes for

      
      iC to ensure high yield.
      
    • Deprotection: Standard ammonium hydroxide treatment is usually compatible, but check specific manufacturer CoA for "UltraMild" requirements.

Protocol B: In Vitro Binding Validation (Gel Shift Assay)

Before cellular application, you must confirm that your

Reagents:

  • Buffer A (Binding): 10 mM Tris-HCl (pH 7.4), 1 mM Spermidine, 10 mM

    
    , 10% Sucrose.
    
    • Note:

      
       is critical for charge screening of the three negatively charged backbones.
      
  • Target DNA:

    
    P-labeled or Fluorescently labeled duplex DNA (approx. 50 bp).
    
  • TFO: Your synthesized

    
    iC-TFO.
    

Step-by-Step:

  • Annealing: Mix labeled Target DNA (10 nM) with increasing concentrations of TFO (10 nM to 10

    
    M) in Buffer A.
    
  • Incubation: Incubate at 37°C for 12–16 hours.

    • Why so long? Triplex formation kinetics are slow (high nucleation barrier).

  • Electrophoresis: Load samples onto a 12% non-denaturing polyacrylamide gel (containing 10 mM

    
     in the gel and running buffer).
    
  • Run: Electrophorese at 4°C (to stabilize the complex) at 5 V/cm.

  • Analysis: Visualize shift from Duplex band to Triplex band (slower migration).

Data Interpretation:

ObservationConclusionTroubleshooting
Clear Supershift Stable Triplex formed at pH 7.4.Proceed to cellular assays.
Smear Unstable complex / dissociation during run.Increase

or lower running temp.
No Shift No binding.Check sequence polarity (Parallel vs. Anti-parallel).
Protocol C: Cellular DNA Repair Induction Assay

This protocol measures the induction of repair using a plasmid-based reporter (e.g., SupF or GFP) containing the TFO target sequence.

Workflow Visualization:

WorkflowStep11. Co-Transfection(Plasmid + TFO)Step22. Incubation(24-48h)Step1->Step2Step33. Hirt Extraction(Isolate Plasmid)Step2->Step3Step44. Transformation(into Indicator Bacteria)Step3->Step4Step55. Colony Analysis(Blue/White Screening)Step4->Step5

Figure 2: Workflow for validating TFO-induced mutagenesis/repair in cells.

Step-by-Step:

  • Cell Culture: Seed mammalian cells (e.g., HeLa or CHO) to 60% confluency.

  • Transfection:

    • Mix Reporter Plasmid (1

      
      g) + 
      
      
      iC-TFO (excess, typically 2–5
      
      
      g).
    • Use a cationic lipid reagent (e.g., Lipofectamine).

    • Control: Transfect Plasmid + Scrambled Sequence TFO.

  • Incubation: 48 hours. This allows time for TFO binding, NER recruitment, and repair processing.

  • Harvest: Perform a Hirt extraction to recover low-molecular-weight DNA (plasmids).

  • Readout (SupF Example):

    • Transform extracted plasmids into E. coli indicator strain (e.g., MBM7070).

    • Plate on X-Gal/IPTG/Ampicillin plates.

    • White Colonies: Indicate mutation in the SupF gene (successful TFO-induced mutagenesis).

    • Blue Colonies: Wild type (no repair/mutation).

  • Sequencing: Isolate DNA from white colonies to confirm mutation type. TFO-induced NER typically generates small deletions or transversions at the binding site.

Comparison of Cytidine Analogues

The choice of analogue is critical for the success of the experiment.

FeatureCytidine (C)5-Methyl-Cytidine (5-meC)Pseudoisocytidine (

iC)
pKa (N3) ~4.5~4.6N/A (Tautomer dependent)
Binding pH Acidic (< 6.0)Slightly Acidic (< 6.5)Neutral (7.0 - 7.5)
Bond Type N-GlycosidicN-GlycosidicC-Glycosidic (Stable)
Primary Use In vitro (low pH)Enhanced stabilityIn vivo / Physiological

References

  • Vasquez, K. M., Narayanan, L., & Glazer, P. M. (2000). Specific mutations induced by triplex-forming oligonucleotides in mice.[6] Science, 290(5491), 530-533.[6] [Link]

  • Ono, A., Ts'o, P. O., & Kan, L. S. (1991). Triplex formation of an oligonucleotide containing 2'-O-methylpseudoisocytidine with a DNA duplex at neutral pH. Journal of the American Chemical Society, 113(11), 4032-4033. [Link]

  • Chin, J. Y., & Glazer, P. M. (2009). Manipulation of DNA repair pathways for gene editing. Methods in Molecular Biology, 544, 393-408. [Link]

  • Knauert, M. P., & Glazer, P. M. (2001). Triplex forming oligonucleotides: sequence-specific tools for gene targeting. Human Molecular Genetics, 10(20), 2243-2251. [Link]

  • Rogers, F. A., et al. (2002). Site-directed recombination in yeast mediated by a triplex-forming oligonucleotide-psoralen conjugate. Proceedings of the National Academy of Sciences, 99(26), 16695–16700. [Link]

Site-specific incorporation of Pseudoisocytidine in long DNA strands

Application Note: Site-Specific Incorporation of Pseudoisocytidine ( C) into Long DNA Strands

Executive Summary & Rationale

The formation of DNA triplexes (H-DNA) via Hoogsteen base pairing is a powerful tool for antigene therapy and genome editing. However, canonical pyrimidine motif triplexes (T




1

Pseudoisocytidine (


C)

The Challenge: While solid-phase synthesis (SPPS) efficiently produces short


long DNA strands

The Solution: This guide details a "Scaffold-Splint Ligation" protocol. This method bypasses polymerase limitations by enzymatically ligating a chemically synthesized,

Scientific Background & Mechanism[2][3][4]

The Tautomeric Advantage

In canonical Cytosine, the N3 position is a hydrogen bond acceptor. Protonation at low pH converts it to a donor, allowing Hoogsteen pairing with the N7 and O6 of Guanine. In Pseudoisocytidine, the glycosidic bond is formed at C5 (rather than N1). This structural isomerism favors a tautomer where the ring nitrogen (equivalent to N3) possesses a hydrogen atom at neutral pH.

Mechanism Diagram

The following diagram illustrates the structural difference enabling pH-independence.

HoogsteenMechanismcluster_0Canonical Cytosine (pH 7.4)cluster_1Pseudoisocytidine (pH 7.4)C_neutralCytosine (Neutral)N3 = AcceptorG_target1Guanine TargetC_neutral->G_target1Repulsion/No H-BondPsiCPseudoisocytidine (PsiC)N3-H = DonorG_target2Guanine TargetPsiC->G_target2Stable Hoogsteen Pair(2 H-Bonds)captionFig 1. PsiC mimics protonated Cytosine (C+) at neutral pH, enabling triplex formation.

Strategic Workflow: Cassette Ligation

Since we cannot clone

WorkflowStep11. Vector Preparation(Restriction Digest)Step44. Ligation(T4 DNA Ligase)Step1->Step4 Linearized ScaffoldStep22. Insert Synthesis(SPPS of PsiC Oligos)Step33. Annealing(Form dsDNA Cassette)Step2->Step3Step3->Step4 Modified InsertStep55. Purification(Gel Extraction/Exonuclease)Step4->Step5Step66. Validation(Tm Analysis / Restriction Protection)Step5->Step6

Figure 2: Workflow for generating long DNA with site-specific modifications.

Detailed Protocol: The Scaffold-Splint Ligation

Materials Required[5][6]
  • Vector/Scaffold: Plasmid DNA (e.g., pUC19) or long PCR product.

  • Insert Oligos: Chemically synthesized ssDNA (one strand contains

    
    C, the other is complementary).
    
    • Note: Ensure 5' ends are compatible with the vector's restriction sites (sticky ends).

  • Enzymes: Restriction Enzymes (REs), T4 DNA Ligase, T4 Polynucleotide Kinase (PNK).[2]

  • Purification: Agarose Gel Extraction Kit or Exonuclease III.

Step-by-Step Methodology
Phase A: Scaffold Preparation
  • Digest: Incubate 5

    
    g of plasmid vector with two distinct restriction enzymes (e.g., EcoRI and BamHI) to create non-compatible sticky ends. This prevents vector re-circularization.
    
  • Dephosphorylate: Add rSAP (Shrimp Alkaline Phosphatase) to remove 5'-phosphates. This is crucial to prevent the vector from ligating to itself or un-annealed fragments.

    • Incubate: 37°C for 30 min, then heat inactivate (65°C for 20 min).

  • Purify: Run on a 0.8% agarose gel and excise the linearized band. Purify using a silica column kit.

Phase B:

C Insert Preparation
  • Design: Design two oligonucleotides (Top and Bottom).

    • Top Strand: Contains the

      
      C modification(s).
      
    • Overhangs: Design 5' overhangs that match the EcoRI and BamHI sites of the vector.

    • Critical: Do NOT include the restriction sites themselves in the final sequence if you want to protect the modification, or do include them if using Golden Gate assembly.

  • Phosphorylation (Optional but Recommended): Since the vector is dephosphorylated, the insert must carry 5'-phosphates for ligation to occur.[2]

    • Reaction: 300 pmol Oligos + T4 PNK + ATP (1 mM). 37°C for 30 min.

  • Annealing:

    • Mix equimolar amounts (e.g., 5

      
      M) of Top and Bottom strands in Annealing Buffer (10 mM Tris, 50 mM NaCl, 1 mM EDTA, pH 7.5).
      
    • Heat to 95°C for 5 min.

    • Cool slowly to 20°C over 45 mins (thermocycler ramp: -0.1°C/sec).

Phase C: Ligation
  • Ratio: Use a high Insert:Vector molar ratio (5:1 or 10:1) to drive the reaction.

  • Reaction Mix:

    • Vector: 100 ng[3][4]

    • Annealed

      
      C Insert: ~5-10 ng (calculated based on length)
      
    • T4 DNA Ligase Buffer (1X)

    • T4 DNA Ligase: 400 Units

    • Water to 20

      
      L
      
  • Incubation: 16°C overnight or Room Temp for 2 hours.

Phase D: Purification (The "No-Transformation" Rule)

CRITICAL WARNING: Do not transform this ligation mix into E. coli for propagation. The bacterial repair machinery (mismatch repair or replication polymerases) will excise

  • Purification Method:

    • Run the ligation mix on a 1% Agarose gel.

    • Isolate the band corresponding to the circular/nicked plasmid (distinct migration from linear vector).

    • Alternatively, treat with Exonuclease V (RecBCD) to degrade remaining linear DNA (unligated vector/insert), leaving only the circular modified plasmid.

QC & Validation

Since standard sequencing (Sanger/NGS) reads

The pH-Dependent Melting Assay ( )

This is the gold standard for verifying

  • Setup: Mix your modified long DNA with a specific Triplex-Forming Oligonucleotide (TFO) labeled with a fluorophore.

  • Conditions: Prepare two buffers:

    • Buffer A: pH 5.5 (Acetate)

    • Buffer B: pH 7.2 (Tris-HCl)

  • Measurement: Perform a melting curve analysis (UV absorbance at 260nm or fluorescence).

  • Interpretation:

Construct TypeTm at pH 5.5Tm at pH 7.2Conclusion
Control (C) High (

C)
Low / No BindingCanonical Triplex (pH dependent)
Modified (

C)
High (

C)
High (

C)
Successful Incorporation
Restriction Protection Assay

If the

  • Digest the final product with the specific enzyme.[2]

  • Result: The

    
    C-modified DNA should be resistant  to cleavage, whereas unmodified control DNA will be cut.
    

References

  • Ono, A., Ts'o, P. O., & Kan, L. S. (1991). Triplex formation of an oligonucleotide containing 2'-O-methylpseudoisocytidine with a DNA duplex at neutral pH. Journal of the American Chemical Society. Link

  • Fox, K. R. (2000). Targeting DNA with Triplexes. Current Medicinal Chemistry. Link

  • Gargallo, R., et al. (2017). The effect of the neutral cytidine protonated analogue pseudoisocytidine on the stability of i-motif structures. Scientific Reports.[5] Link

  • New England Biolabs (NEB). (2024). Protocol for Ligation of Annealed Oligos into Vectors. NEB Technical Guides. Link

  • Glen Research. (2023).[6] Modified Nucleoside Phosphoramidites: Pseudoisocytidine. Glen Research Technical Bulletin. Link

Troubleshooting & Optimization

Optimizing Pseudoisocytidine concentration in cell culture experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with Pseudoisocytidine (ψ-isoC) , a modified cytidine analogue used in mRNA therapeutics to reduce immunogenicity.

Unlike N1-methylpseudouridine (1mΨ), which is now the industry standard for Uridine replacement (used in COVID-19 vaccines), Pseudoisocytidine is a Cytidine replacement. It is a powerful tool for evading TLR7/8 detection but comes with distinct technical challenges regarding translational fidelity and cytotoxicity that require precise optimization.

Status: Operational | Tier: Advanced Application Support

Part 1: The Core Directive – Understanding the "Goldilocks" Zone

The Central Problem: Users often assume that because 1mΨ (U-replacement) works best at 100% substitution, ψ-isoC (C-replacement) should also be used at 100%. This is frequently incorrect.

  • Mechanism: ψ-isoC tautomerizes more readily than natural Cytidine. While this effectively "blinds" Toll-like Receptors (TLRs), it can cause promiscuous base-pairing during translation (reading as U instead of C), leading to mistranslation and the Unfolded Protein Response (UPR) .

  • The Fix: Optimization of ψ-isoC is rarely about "more is better." It is about finding the Substitution Ratio that balances immune evasion (high ψ-isoC) with protein fidelity (low ψ-isoC).

Part 2: Troubleshooting Guides & FAQs

Module A: Translation & Expression Issues

Q1: I replaced 100% of CTP with ψ-isoC-TP in my IVT reaction. My mRNA yield is fine, but protein expression in HeLa cells is negligible. Why?

Diagnosis: Ribosomal Stalling or Fidelity Failure. Technical Explanation: High concentrations of ψ-isoC can alter the secondary structure of the mRNA so significantly that the ribosome stalls, or the tautomeric instability causes the tRNA to misread the codon. This results in truncated peptides or rapid degradation of the protein by the proteasome. Action Plan:

  • Perform a Ratio Titration: Do not jump to 100%. Synthesize mRNA with the following CTP:ψ-isoC-TP ratios:

    • 100:0 (Control)

    • 75:25

    • 50:50

    • 0:100

  • Codon Optimization: If you must use high ψ-isoC, re-engineer your DNA template to minimize "C-rich" islands, reducing the statistical probability of stalling events.

Q2: My IVT yield drops significantly when I add ψ-isoC-TP. Is the T7 polymerase inhibited?

Diagnosis: Inorganic Pyrophosphate (PPi) precipitation or Mg²⁺ imbalance. Technical Explanation: Modified NTPs often have different chelation affinities for Magnesium compared to canonical NTPs. Standard T7 buffers are optimized for natural bases. Action Plan:

  • Magnesium Titration: Increase MgCl₂ concentration in the IVT buffer by 2–5 mM above standard levels.

  • Temperature Shift: Lower IVT incubation temperature from 37°C to 30°C. This slows the reaction but often improves incorporation fidelity and yield for modified bases.

Module B: Cytotoxicity & Cell Health

Q3: My cells show 40% reduced viability 24 hours after transfecting ψ-isoC mRNA, even though it's supposed to be "non-immunogenic."

Diagnosis: Mistranslation-Induced Cytotoxicity (not TLR-mediated). Technical Explanation: You are likely seeing toxicity from aberrant proteins, not the mRNA itself. If ψ-isoC causes amino acid misincorporation, the cell's stress response (UPR) activates apoptosis. Action Plan:

  • The "Purification Check": Ensure you are removing Double-Stranded RNA (dsRNA) byproducts using HPLC or Cellulose purification. dsRNA is a byproduct of T7 polymerase slipping on modified templates and is highly toxic.

  • Switch to Partial Substitution: Reduce ψ-isoC content to 25–50%. This often eliminates toxicity while maintaining sufficient TLR evasion.

Part 3: Experimental Protocols

Protocol 1: The Substitution Ratio Matrix (Optimization Workflow)

Objective: Determine the optimal percentage of ψ-isoC for your specific gene of interest (GOI).

Reagents:

  • T7 RNA Polymerase (High Concentration)

  • NTP Set (ATP, GTP, UTP)[1]

  • CTP (100mM)

  • ψ-isoC-TP (100mM)

  • Linearized DNA Template[1][2]

Step-by-Step:

  • Prepare NTP Mixes: Create four distinct 10x NTP mixes according to the table below.

    • Note: Total Cytidine content remains constant (10mM final).

ConditionATP/GTP/UTP (mM)CTP (mM)ψ-isoC-TP (mM)% Substitution
A (WT) 101000%
B (Low) 107.52.525%
C (Med) 105.05.050%
D (High) 10010100%
  • IVT Reaction: Run reactions for 2 hours at 37°C.

  • DNase I Treatment: 15 mins at 37°C to remove template.

  • Purification: Critical step.[3] Use spin columns or LiCl precipitation to remove unincorporated NTPs.

  • Quality Control: Run 200ng on a bioanalyzer or agarose gel. Note: ψ-isoC mRNA may migrate slightly differently than WT mRNA due to secondary structure changes.

  • Transfection: Transfect equimolar amounts (not equal mass, though usually similar) into target cells (e.g., HEK293 or DCs).

  • Readout: Measure protein activity (Luciferase/Flow Cytometry) AND Cell Viability (ATP assay) at 24h.

Part 4: Visualization of the Optimization Logic

The following diagram illustrates the mechanistic trade-off between Immune Evasion and Translational Fidelity when using Pseudoisocytidine.

PsiIsoCOptimization cluster_pathways Cellular Processing Pathways IVT IVT Reaction (Input Ratio) TLR TLR7/8 Activation (Immune Response) IVT->TLR Low ψ-isoC Ribosome Ribosome Translation IVT->Ribosome High ψ-isoC Outcome Therapeutic Window (Optimal Expression) TLR->Outcome Inhibits Fidelity Translational Fidelity Ribosome->Fidelity Stalling Risk UPR Unfolded Protein Response (Toxicity) Ribosome->UPR Mistranslation Fidelity->Outcome Promotes UPR->Outcome Reduces Viability Outcome->IVT Adjust Ratio (Feedback Loop)

Figure 1: The Optimization Cycle. Increasing ψ-isoC reduces TLR activation (good) but increases the risk of ribosomal stalling and UPR toxicity (bad). The goal is to find the ratio where TLR is suppressed without triggering UPR.

Part 5: Data Presentation

Comparison of Cytidine Analogues
FeatureCytidine (C) 5-Methylcytidine (m5C) Pseudoisocytidine (ψ-isoC)
Immune Evasion (TLR) None (High Activation)ModerateHigh
Base Pairing Stability Standard (G:C)High (Stabilizes Helix)Variable (Tautomeric)
Translation Fidelity 100%HighModerate (Risk of Error)
Typical Substitution 100%100%25% – 50% (Titration Required)
Primary Use Case ControlStability EnhancementStrict Immune Evasion

References

  • Karikó, K., et al. (2005). "Suppression of RNA recognition by Toll-like receptors: the impact of nucleoside modification and the evolutionary origin of RNA."[4] Immunity. This foundational paper establishes the hierarchy of nucleoside modifications, identifying Pseudoisocytidine as a potent suppressor of TLR activation but noting its translational nuances compared to other modifications.

  • Svitkin, Y. V., et al. (2017). "N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density." Nucleic Acids Research.[3][4] While focused on 1mΨ, this paper provides the mechanistic methodology for assessing translational stalling and ribosome density, which is the critical failure mode for high-concentration ψ-isoC.

  • TriLink BioTechnologies. "Pseudoisocytidine-5'-Triphosphate Product Sheet." Technical specifications regarding the tautomeric constants and incorporation efficiency of ψ-isoC compared to canonical CTP.

  • Harcourt, E.M., et al. (2017). "Chemical modification of mRNA for therapeutic applications." Advanced Drug Delivery Reviews.

Sources

Overcoming poor solubility of Pseudoisocytidine derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Pseudoisocytidine (PIC) derivatives. Pseudoisocytidine and its analogs are a critical class of nucleosides with significant therapeutic potential. However, their unique chemical structure, characterized by a C-glycosidic bond and numerous hydrogen bond donors and acceptors, frequently leads to poor solubility in common organic solvents. This challenge can impede synthesis, purification, formulation, and screening efforts.

This guide is designed as a dynamic troubleshooting resource. Instead of a static protocol, it offers a logical, question-driven framework to diagnose and solve solubility challenges you may encounter in the lab. We will explore the underlying scientific principles of solubility and provide practical, step-by-step methodologies to systematically enhance the solubility of your PIC derivatives.

Frequently Asked Questions (FAQs): The Fundamentals of Solubility

This section addresses the foundational questions regarding the solubility behavior of Pseudoisocytidine derivatives.

Q1: Why is my Pseudoisocytidine derivative exhibiting poor solubility in standard organic solvents like dichloromethane (DCM) or ethyl acetate?

A: The solubility of a compound is governed by the principle "like dissolves like." Pseudoisocytidine derivatives possess multiple polar functional groups, including the ribose hydroxyls (-OH), the exocyclic amine (-NH2), and ring nitrogens. These groups can form strong intermolecular hydrogen bonds with each other, leading to a stable, high-energy crystal lattice.

The primary reasons for poor solubility are:

  • High Polarity & Hydrogen Bonding: The molecule's surface is rich in hydrogen bond donors and acceptors. Solvents that cannot effectively compete for and disrupt this hydrogen bonding network (like apolar or moderately polar aprotic solvents) will be poor solvents.

  • Crystal Lattice Energy: If the energy required to break apart the compound's crystal lattice is greater than the energy released when the molecules are solvated, the compound will not dissolve. Many nucleoside analogs form highly stable crystalline structures.[1]

  • Molecular Structure: The specific substitutions on your derivative can significantly alter its polarity, crystal packing, and overall solubility profile compared to the parent compound.

Q2: I'm starting a new project with a novel PIC derivative. Which organic solvents should I try first?

A: For highly polar molecules like nucleoside analogs, it is best to start with highly polar, aprotic organic solvents known for their ability to disrupt hydrogen bonds. Based on data for similar nucleosides like cytidine, the following are excellent starting points[2]:

  • Dimethyl Sulfoxide (DMSO): Often the most effective solvent for this class of compounds.

  • Dimethylformamide (DMF): Another strong, polar aprotic solvent capable of dissolving many polar molecules.

  • N-Methyl-2-pyrrolidone (NMP): A less common but powerful solvent for highly polar, crystalline materials.

For less polar derivatives (e.g., those with protected hydroxyl groups), you might find some solubility in solvents like methanol or ethanol, but DMSO and DMF are the most reliable initial choices.[3]

Q3: What is a systematic and material-sparing method to screen for an effective solvent?

A: A systematic, small-scale solubility assessment is crucial to conserve your valuable compound.

  • Preparation: Weigh 1-2 mg of your PIC derivative into several small, clear glass vials (e.g., 1.5 mL HPLC vials).

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of the first test solvent to the first vial.

  • Agitation & Observation: Cap the vial and vortex vigorously for 1-2 minutes. Use a sonication bath for 5-10 minutes if initial dissolution is slow. Visually inspect for undissolved solid against a dark background.

  • Incremental Addition: If the solid has not dissolved, add another 100 µL of the solvent and repeat step 3. Continue this incremental addition up to a total volume of 1 mL.

  • Quantification: Record the volume of solvent required to fully dissolve the solid. This allows you to estimate the solubility in mg/mL.

  • Heating (Optional): If the compound is still insoluble, gently warm the vial to 40-50°C to see if solubility increases.[4] Note any changes upon cooling, as the compound may precipitate out of a supersaturated solution.

  • Documentation: Repeat this process for a range of solvents, moving from polar to non-polar, and record all results in a table for easy comparison.

Troubleshooting Guide: Strategies for Poor Solubility

This section provides solutions to common experimental roadblocks caused by poor solubility.

Problem 1: My PIC derivative has low solubility (<5 mg/mL) in any single solvent, making it difficult to prepare a concentrated stock solution for my reaction or biological assay.

When a single solvent is insufficient, a multi-component system is the logical next step.

Causality: A co-solvent system uses a mixture of solvents to achieve a desired polarity and solvation capacity that neither solvent possesses alone.[5] Typically, a strong primary solvent (like DMSO) is used to initially dissolve the compound, and a less polar, miscible secondary solvent (the co-solvent) is added to modify the solution's properties or dilute it for a specific application.[6] This is common when preparing a compound for an aqueous biological assay, where high concentrations of DMSO can be toxic.[6]

Common Co-Solvent Combinations:

Primary SolventCommon Co-SolventsApplication Notes
DMSOEthanol, MethanolGood for increasing volatility for easier removal post-reaction.
DMSODichloromethane (DCM)Can help solubilize less polar reactants in the same solution. Use with caution; check for miscibility issues.
DMFAcetonitrile (ACN)Often used in purification (e.g., HPLC mobile phases).
WaterEthanol, Propylene GlycolPrimarily used in formulation to create aqueous solutions of poorly water-soluble drugs.[5][7]
  • Primary Dissolution: Dissolve your PIC derivative in the minimum required volume of the strongest primary solvent (e.g., DMSO) to create a concentrated stock solution.

  • Titration: Slowly add the co-solvent dropwise to the stirred stock solution.

  • Observe for Precipitation: Watch carefully for any signs of cloudiness or precipitation. The point at which precipitation occurs is the limit of your co-solvent ratio.

  • Determine Optimal Ratio: Prepare several mixtures with varying ratios of primary to co-solvent (e.g., 1:1, 1:2, 1:5) that are below the precipitation point to find the optimal system for your needs.

cluster_workflow Co-Solvent Workflow Start Start with PIC Derivative Dissolve Dissolve in minimal strong solvent (e.g., DMSO) Start->Dissolve Titrate Titrate with Co-Solvent Dissolve->Titrate Precipitate Precipitation? Titrate->Precipitate Precipitate->Titrate No Optimize Optimize Ratio (below precipitation point) Precipitate->Optimize Yes End Stable Solution Optimize->End cluster_workflow Solubility Troubleshooting Logic Start Insoluble PIC Derivative Solvent Solvent Screening (DMSO, DMF) Start->Solvent Cosolvent Co-Solvent System Solvent->Cosolvent Insufficient Success Soluble System Achieved Solvent->Success Sufficient Modify Chemical Modification Cosolvent->Modify Insufficient Cosolvent->Success Sufficient Salt Salt Formation Modify->Salt Prodrug Prodrug / Protecting Groups Modify->Prodrug Salt->Success Prodrug->Success

Caption: Decision tree for addressing PIC derivative solubility issues.

Problem 3: I need a highly stable, non-volatile solvent system for high-temperature reactions or long-term storage of my compound in solution.

For specialized applications, conventional organic solvents may be inadequate.

Causality: Ionic liquids are salts that are liquid at low temperatures (typically <100 °C). [8]They are composed of bulky, asymmetric ions that prevent the formation of a stable crystal lattice. [8]ILs have negligible vapor pressure, are often thermally stable, and possess unique solvation properties. For polar molecules like nucleosides, the ions of the IL can interact strongly with the solute, effectively disrupting the solute-solute interactions that cause low solubility in molecular solvents. [9][10]They have proven to be highly effective solvents for nucleoside chemistry. [9] Common Ionic Liquids for Polar Compounds:

Ionic Liquid CationCommon AnionsProperties
1-Butyl-3-methylimidazolium[BMIM]Chloride [Cl], Tetrafluoroborate [BF4], Hexafluorophosphate [PF6]
1-Ethyl-3-methylimidazolium[EMIM]Acetate [OAc], Dicyanamide [N(CN)2]
  • Selection: Choose a small panel of ILs with varying cation and anion structures.

  • Procedure: Add 1-2 mg of your PIC derivative to a vial containing a small volume (e.g., 200 µL) of the ionic liquid.

  • Mixing & Heating: Stir the mixture vigorously. Due to the high viscosity of many ILs, heating to 60-80°C is often necessary to facilitate dissolution.

  • Observation: Observe for complete dissolution. ILs can often dissolve substances that are intractable in conventional solvents.

  • Workup Consideration: Be aware that removing your compound from an ionic liquid post-reaction can be challenging and may require specialized extraction or precipitation techniques. [11][12]

References

  • Li, Y., et al. (2023). Solubility, Crystallization, and Characterization of Cytidine Sulfate. ACS Omega. Available at: [Link]

  • Soto, R., et al. (2021). Solubility and thermodynamic analysis of famotidine polymorphs in pure solvents. International Journal of Pharmaceutics. Available at: [Link]

  • Ferreira, V. F., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. Available at: [Link]

  • Kumar, R., et al. (2013). Structural modifications of nucleosides in ionic liquids. Current Organic Chemistry. Available at: [Link]

  • Makary, P. (2014). Principles of Salt Formation. UK Journal of Pharmaceutical and Biosciences. Available at: [Link]

  • Wang, Z., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Molecules. Available at: [Link]

  • Egorova, K. S., et al. (2017). Biological Activity of Ionic Liquids and Their Application in Pharmaceutics and Medicine. Chemical Reviews. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved from [Link]

  • Prodrug: Effective solutions for solubility, permeability and challenges. (2021). Request PDF. Available at: [Link]

  • Kim, C., et al. (2022). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Pharmaceutics. Available at: [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (2011). Google Patents.
  • Al-Bayati, M. N. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. BioMed Research International. Available at: [Link]

  • da Rocha, A. B., et al. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Pinto, P. C., et al. (2020). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. ACS Omega. Available at: [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. (2024). Organic Process Research & Development. Available at: [Link]

  • Patil, S. A. (2021). A Review on Salt Selection Strategies. World Journal of Pharmaceutical Research. Available at: [Link]

  • Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider? (n.d.). ResearchGate. Retrieved from [Link]

  • da Rocha, A. B., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). ResearchGate. Available at: [Link]

  • Ionic Liquids and Cellulose: Dissolution, Chemical Modification and Preparation of New Cellulosic Materials. (2012). MDPI. Available at: [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Retrieved from [Link]

  • Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. (2004). Biophysical Journal. Available at: [Link]

  • Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. (2020). ACS Publications. Available at: [Link]

  • Enhancing the bioavailability of poorly soluble drugs. (2009). Pharmaceutical Technology. Retrieved from [Link]

  • Jouyban, A. (2009). Solubility Data in Organic Solvents. Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Pseudoisocytidine (ΨiC) Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Off-Target Effects in ΨiC-Modified PNA and mRNA Therapeutics

Introduction: The Double-Edged Sword of Stability

Welcome to the technical support hub for Pseudoisocytidine (ΨiC) applications. You are likely here because you are utilizing ΨiC for one of its two primary therapeutic advantages:

  • Triplex Formation (PNA/TFO): Enabling Hoogsteen base-pairing with Guanine at physiological pH (neutralizing the requirement for cytosine protonation).

  • mRNA Therapeutics: Replacing Cytidine to evade innate immune sensors (TLRs) while maintaining coding capacity.

The Core Problem: The very features that make ΨiC potent—enhanced thermodynamic stability and altered hydrogen bonding—are the drivers of its off-target profile. In PNA, this manifests as mismatch tolerance (binding to near-cognate genomic loci). In mRNA, it manifests as ribosomal frameshifting or decoding errors (translational infidelity).

This guide provides self-validating protocols to diagnose and mitigate these effects.

Module A: PNA & Oligonucleotide Therapeutics

Context: You are using ΨiC-modified Peptide Nucleic Acids (PNA) to target genomic DNA via strand invasion or triplex formation.

Issue 1: Non-Specific Genomic Binding (The "Sticky" Problem)

Symptom: You observe gene silencing or editing at G-rich loci other than your target, or high cellular toxicity due to sequestration of transcription factors.

Root Cause: Native Cytidine requires low pH (<6.0) to protonate (C+) and form a stable Hoogsteen pair with Guanine. ΨiC mimics this protonated state structurally, allowing binding at pH 7.4. However, this stabilization is often too robust, allowing the PNA to bind sequences with 1-2 mismatches, particularly in G-rich islands.

Diagnostic Workflow (Graphviz):

PNA_OffTarget_Troubleshooting Start Symptom: Unexpected Genomic Regulation Step1 Perform Thermal Melting (Tm) Analysis Start->Step1 Decision1 Is Tm > 85°C? Step1->Decision1 Yes Yes Decision1->Yes Too Stable No No Decision1->No Result1 High Affinity Off-Target Risk. Reduce ΨiC content. Action2 Run ChIP-seq with biotinylated PNA Result1->Action2 Step2 Check Sequence Composition Decision2 G-Rich Target? Step2->Decision2 Decision2->Yes Decision2->No Action1 Implement 'Lysine Clamp' Design Yes->Result1 Yes->Action1 No->Step2 No->Action2

Figure 1: Decision tree for diagnosing hyper-stability issues in ΨiC-PNA constructs. High Tm values often correlate with mismatch tolerance.

Troubleshooting Protocol: The "Lysine Clamp" Validation

To differentiate between specific and non-specific binding, you must destabilize the off-targets while preserving the on-target.

  • Design Control: Synthesize a variant of your PNA where 1-2 ΨiC residues are replaced with standard Cytidine.

  • The pH Shift Assay:

    • Measure binding efficacy (via fluorescence or gel shift) at pH 7.4 vs pH 5.5 .

    • Result A: If the Cytidine-variant binds only at pH 5.5, but the ΨiC-variant binds at pH 7.4, your ΨiC substitution is mechanically functioning.

    • Result B: If the ΨiC-variant binds multiple off-target sequences at pH 7.4, introduce a C-terminal Lysine residue. The electrostatic interaction often improves solubility and specificity by penalizing mismatches.

Module B: mRNA Therapeutics

Context: You are substituting Cytidine with ΨiC (or 5-methyl-cytidine analogs) in IVT mRNA to reduce immunogenicity.

Issue 2: Translational Fidelity & Frameshifting

Symptom: Western blot shows "smearing" or lower-molecular-weight bands, or Mass Spec reveals peptides with altered sequences.

Root Cause: Ribosomes monitor the geometry of the codon-anticodon helix. Modified bases like ΨiC can alter the "wobble" geometry. If the ribosome stalls or misinterprets the ΨiC, it may slip (+1 frameshift) or decode it as Uracil (C-to-U mistranslation).

Data Summary: Impact of C-Modification on Fidelity

ModificationImmune EvasionTranslational FidelityPrimary Off-Target Risk
Cytidine (Native) LowHighHigh Immunogenicity (TLR activation)
5-methyl-Cytidine (m5C) ModerateHighMethylation-dependent reader binding
Pseudoisocytidine (ΨiC) High Variable/Low Ribosomal Stalling / +1 Frameshifting
Experimental Protocol: Fidelity Assessment Pipeline

Do not rely solely on GFP fluorescence (which only measures gross expression). You must validate sequence integrity.

Step 1: Cell-Free Translation (CFT) [1]

  • Reagents: Rabbit Reticulocyte Lysate, ΨiC-modified mRNA (Luciferase reporter).

  • Action: Incubate for 60 min at 30°C.

Step 2: Peptide Mapping (LC-MS/MS)

  • Digest: Tryptic digestion of the translated product.

  • Analyze: Look for peptides consistent with C-to-U transitions or frameshifted C-termini.

  • Criterion: If >5% of peptides show frameshifting, the ΨiC incorporation ratio (e.g., 100% substitution) is too high.

Step 3: Optimization

  • Solution: Reduce ΨiC substitution to 25-50% (mixed with native C) or switch to m5C if fidelity is paramount.

Module C: Structural Mechanics & Visualization

Understanding why ΨiC causes these effects requires visualizing the hydrogen bonding interface.

Pathway Diagram: The Hoogsteen Switch

This diagram illustrates the mechanistic difference between Watson-Crick (target for standard editing) and Hoogsteen (target for PNA/Triplex), highlighting where ΨiC bypasses the pH check.

Hoogsteen_Mechanism Cytidine Native Cytidine (C) Hoogsteen_C C+ • G Pair (Stable Triplex) Cytidine->Hoogsteen_C Requires Protonation Low pH (H+) Protonation->Hoogsteen_C Essential PsiC Pseudoisocytidine (ΨiC) Hoogsteen_Psi ΨiC • G Pair (Stable Triplex) PsiC->Hoogsteen_Psi Mimics C+ Structurally Physiological Neutral pH (7.4) Physiological->Hoogsteen_C Destabilizes Physiological->Hoogsteen_Psi Permits

Figure 2: ΨiC mimics the protonated state of Cytidine, allowing stable Hoogsteen pairing with Guanine at neutral pH, which is critical for therapeutic triplex formation but risks non-specific binding.

FAQ: Rapid Response

Q: Can I use 100% ΨiC substitution in my siRNA/ASO? A: Proceed with caution. While 100% substitution maximizes nuclease resistance, it often drastically reduces RNAi activity because the RISC complex (Argonaute proteins) requires specific minor-groove contacts that ΨiC disrupts. Start with a "gapmer" design (modified wings, native core).

Q: My ΨiC-PNA is precipitating in storage. Is it degraded? A: Likely not. PNA is hydrophobic, and ΨiC adds to the stacking interactions.

  • Fix: Store at pH 4-5 (acetate buffer) or add 10-20% acetonitrile if compatible with downstream applications. Heat to 60°C for 5 minutes before use to resolve aggregates.

Q: How do I detect "bystander" editing if I use ΨiC in a base editor context? A: If you are using ΨiC as a substrate or analog in editing experiments, standard Sanger sequencing is insufficient. You must use Deep Sequencing (NGS) with a coverage depth of >10,000x to detect low-frequency (<1%) off-target edits at homologous sites.

References

  • Nielsen, P. E., & Egholm, M. (1999). An Introduction to Peptide Nucleic Acid. Current Issues in Molecular Biology. Link

    • Foundational text on PNA chemistry and the role of pseudoisocytidine in triplex stability.
  • Svitkin, Y. V., et al. (2017). N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms. Nucleic Acids Research. Link

    • Provides comparative data on modified nucleosides in mRNA transl
  • Wojciechowski, F., & Hudson, R. H. (2007). Nucleobase modifications in peptide nucleic acids.[2] Current Topics in Medicinal Chemistry. Link

    • Detailed analysis of ΨiC mechanics in Hoogsteen pairing
  • Kierzek, E., et al. (2014). The contribution of pseudouridine to stabilities and structure of RNA.[3] Nucleic Acids Research. Link

    • While focused on pseudouridine, this establishes the thermodynamic principles applicable to psiC analogs.
  • Anzalone, A. V., et al. (2020). Search-and-replace genome editing without double-strand breaks or donor DNA. Nature. Link

    • Contextualizes the importance of off-target detection in advanced editing therapies.

Sources

Strategies to prevent the degradation of Pseudoisocytidine-containing oligonucleotides

[1]

Core Technical Overview

Welcome to the Support Center. You are likely here because your Pseudoisocytidine (psiC)-containing oligonucleotide—whether PNA, DNA, or TFO—is showing unexpected behavior: low synthesis yield, mass spectral anomalies, or failure to form stable triplexes at neutral pH.[1]

The Science of the Problem: Pseudoisocytidine is a C-nucleoside isostere of Cytosine.[2] It is engineered to mimic the N3-protonated state of Cytosine (

11

However, this unique electronic structure introduces specific vulnerabilities:

  • Base-Catalyzed Rearrangement: In PNA synthesis, the N-terminal amide bond is susceptible to

    
    -acyl transfer under high pH.[1]
    
  • Deprotection Sensitivity: Standard DNA deprotection (hot ammonia) can induce ring opening or transamination.[1]

  • Photo-oxidation: Like many electron-rich heterocycles, psiC is susceptible to singlet oxygen damage.[1]

Troubleshooting Module: Synthesis & Deprotection

For users synthesizing psiC-PNA or psiC-DNA.

Critical Protocol: Safe Deprotection Strategies

Issue: Mass spectrometry shows M-1 or M+X peaks, or low yield after deprotection. Root Cause: Harsh alkaline conditions (standard

1
Protocol A: For psiC-DNA Oligonucleotides

Do not use standard "hot ammonia" protocols.[1]

  • Reagent: Use AMA (1:1 mixture of Ammonium Hydroxide and 40% Aqueous Methylamine).[1]

  • Condition: Incubate at 65°C for 15 minutes OR Room Temperature for 2 hours .

    • Why? AMA is a faster nucleophile than ammonia, allowing deprotection to finish before the base-labile psiC ring degrades.[1]

  • Alternative (Ultra-Mild): If using "Ultra-Mild" phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG), use 0.05 M Potassium Carbonate in Methanol at Room Temperature for 4 hours.[1]

Protocol B: For psiC-PNA (Peptide Nucleic Acids)

PNA backbones are susceptible to N-acyl transfer at high pH.[1]

  • Reagent: TFA (Trifluoroacetic acid) / m-Cresol / Thioanisole / TFMSA (Trifluoromethanesulfonic acid).[1]

  • Condition: Standard Boc-chemistry solid phase synthesis requires strong acid cleavage (HF or TFMSA).[1]

  • Fmoc Strategy (Recommended): If using Fmoc-PNA monomers, the final cleavage is usually TFA/TIS/Water (95:2.5:2.5) .[1]

    • Warning: Avoid storing PNA in basic buffers (pH > 9) post-purification.[1] High pH promotes the rearrangement of the N-terminal residue to a cyclic structure, effectively terminating the sequence functionality.

Data Summary: Deprotection Impact on Integrity
ConditionReagentTemp/TimepsiC IntegrityRisk Factor
Standard DNA Conc.

55°C / 16hCompromised Ring opening, Transamination
Fast DNA AMA (1:[1]1)65°C / 15mHigh Minimal exposure time
Ultra-Mild

/MeOH
RT / 4hOptimal Zero nucleophilic attack
PNA Acidic TFA/TFMSART / 1-2hHigh Stable to acid; sensitive to Base

Troubleshooting Module: Storage & Handling

For users observing loss of activity over time.[1]

FAQ: Storage Best Practices

Q: My psiC-oligo turned yellow/brown in the tube. Is it degraded? A: Likely, yes.[1] This indicates photo-oxidation.[1]

  • Mechanism: psiC is electron-rich.[1] Exposure to ambient UV/fluorescent light generates singlet oxygen (

    
    ), which attacks the 5,6-double bond of the pyrimidine ring.[1]
    
  • Solution: Store lyophilized pellets in amber tubes. If in solution, wrap tubes in foil.

Q: Can I store psiC-PNA in PBS (pH 7.4)? A: Yes, but be cautious.

  • Risk: While pH 7.4 is safe for short-term, PNA tends to aggregate over time at neutral pH due to its hydrophobic backbone.[1]

  • Protocol: Store stock solutions at slightly acidic pH (0.1% TFA or 10mM Sodium Acetate, pH 5.0) at -20°C. Neutralize only immediately before the experiment.

Visualizing Degradation Pathways

The following diagram illustrates the two primary chemical threats to your oligonucleotide: Base-Catalyzed Rearrangement (PNA specific) and Photo-Oxidation (General).[1]

DegradationPathwaysPsiCIntact psiC OligoHighPHHigh pH (>9)(Ammonia/Basic Buffer)PsiC->HighPHExposureLightUV/Ambient Light+ OxygenPsiC->LightExposureRearrangeN-Acyl Transfer(PNA Backbone Failure)HighPH->RearrangeNucleophilic AttackOxidationRing Oxidation(Loss of H-Bonding)Light->OxidationSinglet OxygenFailureExperimental Failure(No Triplex/Binding)Rearrange->FailureOxidation->Failure

Figure 1: Primary chemical degradation pathways for Pseudoisocytidine.[1] Note that high pH threats are specific to the backbone stability (PNA) and deprotection phase.[1]

Experimental Application Guide (In Vitro/In Vivo)

Issue: The oligo is intact (Mass Spec confirmed), but Triplex formation is weak.

The Causality: You are likely using psiC to bind a G-rich target at neutral pH. While psiC mimics

1

Optimization Workflow:

  • Cation Check: Triplexes are negatively charged (if DNA) or neutral-negative hybrids.[1] They require divalent cations to screen charge repulsion.[1]

    • Action: Ensure your buffer contains 10 mM

      
       .[1]
      
  • Sequence Design Check:

    • psiC should replace Cytosine at sites requiring Hoogsteen binding to Guanine.[1]

    • Rule: If the target is G-rich, use psiC.[1] If the target is A-rich, use Thymine.[1]

  • Aggregation (PNA Specific):

    • If using PNA, psiC increases hydrophobicity.[1]

    • Action: Heat the PNA solution to 60°C for 5 minutes before adding to the target to break up aggregates.

TroubleshootingTreeStartProblem: Low ActivityCheckMS1. Check Mass SpecStart->CheckMSMassGoodMass CorrectCheckMS->MassGoodMassBadMass Incorrect(M-1, M+16, etc.)CheckMS->MassBadBufferCheck Buffer pH & Mg2+MassGood->BufferBinding FailureAggCheck PNA AggregationMassGood->AggSolubilitySynthesisReview Synthesis/DeprotectionMassBad->SynthesisDegradationLightStoreCheck Light ExposureMassBad->LightStoreOxidation

Figure 2: Diagnostic decision tree for isolating the cause of psiC oligonucleotide failure.

References & Authority

  • Egholm, M., et al. (1993).[1] "PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules." Nature.[1] Link

    • Establishes the foundational stability of PNA and the necessity of modified bases for triplexes.

  • Ono, A., et al. (1991).[1] "Triplex formation of an oligonucleotide containing 2'-deoxy-pseudoisocytidine with a DNA duplex at neutral pH."[1] Journal of the American Chemical Society.[3] Link[1]

    • The authoritative source on psiC mechanics in triplex formation.

  • Wojciechowski, F., & Hudson, R. H. (2007).[1] "Nucleobase modifications in peptide nucleic acids." Current Topics in Medicinal Chemistry. Link

    • Detailed review of synthesis challenges and stability of modified PNAs.

  • Kuhn, H., et al. (2002).[1] "Labeling of unique sequences in double-stranded DNA at physiological pH."[1] Nucleic Acids Research.[1] Link

    • Validates the protocol for using psiC-PNA openers under physiological conditions.

  • Sigma-Aldrich / Merck Technical Bulletins. "Handling and Storage of Synthetic Oligonucleotides." Link

    • General best practices for modified oligonucleotide storage.

Technical Support Center: Investigating the Hepatotoxicity of Pseudoisocytidine in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the preclinical safety profile of Pseudoisocytidine (PIC). As a novel synthetic pyrimidine C-nucleoside, understanding its potential for hepatotoxicity is a critical step in its development pathway. This guide is designed to provide you, our fellow scientists and drug development professionals, with a comprehensive resource for navigating the challenges of assessing PIC-induced liver injury in your experimental models.

Drawing from established principles of toxicology and the known profiles of related nucleoside analogues, this center offers troubleshooting guides and frequently asked questions (FAQs) to support the scientific integrity and success of your studies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the potential hepatotoxicity of Pseudoisocytidine.

Q1: What is the rationale for suspecting Pseudoisocytidine might have hepatotoxic potential?

Pseudoisocytidine is a synthetic C-nucleoside analogue of cytidine and is considered a more stable counterpart to 5-azacytidine.[1] The parent compound class, nucleoside analogues, has been associated with mitochondrial toxicity.[2][3] Furthermore, 5-azacytidine, a close structural relative, has been reported to cause hepatotoxicity, although this is more commonly observed in patients with pre-existing liver conditions, suggesting a potential for direct toxicity.[3][4][5][6] Therefore, it is scientifically prudent to thoroughly investigate the potential for hepatotoxicity with Pseudoisocytidine.

Q2: What are the most likely mechanisms of Pseudoisocytidine-induced hepatotoxicity?

Based on the known toxicology of related compounds, two primary mechanisms are hypothesized to contribute to PIC-induced hepatotoxicity:

  • Mitochondrial Dysfunction: Nucleoside analogues can interfere with mitochondrial DNA (mtDNA) polymerase, leading to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular injury.[2][7] This disruption in energy metabolism can manifest as various forms of liver damage.

  • Oxidative Stress: The metabolism of pyrimidine analogues can lead to the generation of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing damage to lipids, proteins, and DNA.[8][9][10]

A secondary consideration is the potential role of reactive metabolites . The hepatic metabolism of PIC, potentially via enzymes like cytidine deaminase which is known to process other cytidine analogues, could generate chemically reactive species that contribute to cellular damage.[5][11]

Q3: Which preclinical models are most appropriate for evaluating Pseudoisocytidine hepatotoxicity?

The choice of model is critical for obtaining relevant and translatable data. A multi-pronged approach is recommended:

  • In Vitro Models:

    • Primary Human Hepatocytes: Considered the gold standard for their metabolic competence, though availability and variability can be limitations.

    • Hepatoma Cell Lines (e.g., HepG2, HepaRG): Useful for initial screening and mechanistic studies. HepaRG cells, in particular, offer a more differentiated, metabolically active phenotype compared to HepG2.[12]

    • 3D Liver Spheroids/Organoids: These models offer a more physiologically relevant microenvironment, better-mimicking cell-cell interactions and zonation of the liver lobule.

  • In Vivo Models:

    • Rodent Models (Mice, Rats): Commonly used for systemic toxicity studies. It is important to carefully select the strain, as susceptibility to drug-induced liver injury can vary. For instance, toxicology studies of a related compound, 5-aza-2'-deoxycytidine, were conducted in CD2F1 mice.[1]

    • Humanized Mouse Models: Mice with engrafted human hepatocytes can provide more predictive data on human-specific metabolism and toxicity.[13]

Troubleshooting Guide

This section provides practical guidance for addressing specific issues you may encounter during your experiments.

Issue 1: Unexpectedly High ALT/AST Levels at Low Doses of Pseudoisocytidine in in vivo studies.

Possible Causes:

  • Hypersensitivity of the Animal Strain: Certain rodent strains may be more susceptible to nucleoside analogue toxicity.

  • Off-target Effects: PIC may have unanticipated interactions with other cellular pathways.

  • Compromised Animal Health: Pre-existing subclinical conditions in the animals could exacerbate the toxic effects.

  • Vehicle-Related Toxicity: The vehicle used to dissolve and administer PIC may be contributing to liver injury.

Troubleshooting Workflow:

Caption: Troubleshooting high ALT/AST levels.

Step-by-Step Protocol for Investigation:

  • Confirm the Finding: Repeat the experiment with a new cohort of animals to rule out experimental error.

  • Vehicle Control Group: Ensure a robust vehicle-only control group is included in all experiments to isolate the effect of PIC.

  • Dose-Response Assessment: Perform a detailed dose-response study to establish a clear No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL).

  • Histopathological Analysis: Conduct a thorough histopathological examination of the liver tissue from both treated and control animals. Look for signs of necrosis, apoptosis, inflammation, and steatosis.

  • Consider a Different Strain: If the current strain is known to be sensitive, consider repeating key experiments in a more resistant strain to understand the generality of the finding.

Issue 2: Discrepancy Between in vitro and in vivo Hepatotoxicity Data.

Possible Causes:

  • Metabolic Differences: The in vitro model may lack the full metabolic competency of the whole organism, leading to an underestimation of toxicity if a metabolite is the primary toxicant. Conversely, rapid clearance in vivo could lead to lower toxicity than predicted in vitro.

  • Role of Non-Parenchymal Cells: In vitro models using only hepatocytes may miss toxicity mediated by Kupffer cells, stellate cells, or endothelial cells.

  • Systemic vs. Direct Toxicity: The hepatotoxicity observed in vivo may be a secondary consequence of toxicity to another organ system.

Troubleshooting Workflow:

Caption: Resolving in vitro/in vivo discrepancies.

Step-by-Step Protocol for Investigation:

  • Metabolite Profiling: Use LC-MS/MS to identify and quantify the metabolites of PIC in both your in vitro and in vivo models. This will help determine if a specific metabolite is associated with the observed toxicity.

  • Advanced In Vitro Models: If you are using a simple cell line, consider transitioning to a more complex model such as 3D liver spheroids or co-cultures that include non-parenchymal cells.

  • Comprehensive In Vivo Necropsy: In your in vivo studies, perform a full histopathological evaluation of all major organs, not just the liver, to identify any extrahepatic toxicity that could be contributing to liver enzyme elevations.

Issue 3: No Obvious Signs of Apoptosis or Necrosis Despite Elevated Liver Enzymes.

Possible Causes:

  • Mitochondrial Dysfunction without Cell Death: Early stages of mitochondrial impairment can lead to cellular stress and leakage of enzymes without overt cell death.

  • Cholestatic Injury: PIC may be interfering with bile acid transport, leading to cholestasis, which can elevate liver enzymes.

  • Steatosis (Fatty Liver): Disruption of lipid metabolism can lead to the accumulation of fat in hepatocytes, causing cellular stress.

Troubleshooting Workflow:

Caption: Investigating enzyme elevation without cell death.

Step-by-Step Protocol for Investigation:

  • Mitochondrial Function Assays:

    • Mitochondrial Membrane Potential: Use fluorescent dyes like TMRE or JC-1 to assess the polarization of the mitochondrial membrane in treated cells.

    • Cellular Respiration: Employ a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to get a comprehensive view of mitochondrial function and glycolysis.

    • mtDNA Quantification: Use qPCR to determine if PIC treatment leads to a reduction in mitochondrial DNA copy number.

  • Biomarkers of Cholestasis: In in vivo studies, measure serum levels of total bilirubin and bile acids.

  • Assessment of Steatosis:

    • In Vitro: Use fluorescent dyes like Nile Red or BODIPY to stain for neutral lipids in cultured cells.

    • In Vivo: Perform Oil Red O staining on frozen liver sections to visualize lipid accumulation. Quantify hepatic triglyceride content biochemically.

Mechanistic Deep Dive: Potential Pathways of PIC-Induced Hepatotoxicity

To aid in your experimental design and data interpretation, the following diagram illustrates the hypothesized signaling pathways involved in PIC-induced liver injury.

G PIC Pseudoisocytidine (PIC) Metabolism Hepatic Metabolism (e.g., Cytidine Deaminase) PIC->Metabolism Mitochondria Mitochondria PIC->Mitochondria ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ReactiveMetabolites->Mitochondria ROS Increased ROS Production ReactiveMetabolites->ROS mtDNAPolymerase mtDNA Polymerase Inhibition Mitochondria->mtDNAPolymerase Mitochondria->ROS mtDNADepletion mtDNA Depletion mtDNAPolymerase->mtDNADepletion OxPhos Impaired Oxidative Phosphorylation mtDNADepletion->OxPhos ATP Decreased ATP Production OxPhos->ATP CellularInjury Hepatocellular Injury ATP->CellularInjury OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinDamage Protein Damage OxidativeStress->ProteinDamage DNADamage DNA Damage OxidativeStress->DNADamage Nrf2 Nrf2 Activation OxidativeStress->Nrf2 LipidPeroxidation->CellularInjury ProteinDamage->CellularInjury DNADamage->CellularInjury AntioxidantResponse Antioxidant Response Element (ARE) Activation Nrf2->AntioxidantResponse ALT_AST ALT/AST Release CellularInjury->ALT_AST Histopathology Histopathological Changes (Necrosis, Apoptosis, Steatosis) CellularInjury->Histopathology

Sources

Technical Support Guide: The Deleterious Effect of Consecutive Pseudoisocytidine (ΨC) Residues in Triplex Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand and overcome the challenges associated with using consecutive pseudoisocytidine (ΨC) residues in triplex-forming oligonucleotides (TFOs). By delving into the underlying molecular mechanisms, we offer actionable troubleshooting strategies and validated experimental protocols to ensure the successful design and application of TFOs for antigene strategies and other molecular technologies.

Section 1: The Underlying Mechanism - Frequently Asked Questions

This section addresses the fundamental principles governing the use of ΨC and the specific issues that arise from its consecutive placement in a TFO sequence.

Q1: What is pseudoisocytidine (ΨC) and why is it used in triplex-forming oligonucleotides (TFOs)?

Standard DNA triplex formation in the parallel motif relies on Hoogsteen hydrogen bonds to form T•A–T and C+•G–C base triads.[1][2] The formation of the C+•G–C triad requires the protonation of the cytosine base in the third strand. With a pKa of around 4.1, this protonation is highly unfavorable at physiological pH (~7.4), limiting the therapeutic applicability of cytosine-containing TFOs.[1]

Pseudoisocytidine (ΨC) is a synthetic C-nucleoside analog designed to overcome this pH dependency.[1][3] It can form the necessary Hoogsteen hydrogen bonds with the guanine of a G-C pair at neutral pH, thereby stabilizing the triplex structure under conditions relevant to biological systems.[1][4]

Q2: What is the specific mechanism behind the deleterious effect of consecutive ΨC residues?

The function of ΨC is critically dependent on its tautomeric state. ΨC exists in equilibrium between two primary tautomers: ΨC(H1) and ΨC(H3), which differ by the position of a proton on the base.[1][5]

  • ΨC(H3) Tautomer: This is the favorable tautomer for triplex formation. It possesses the same set of hydrogen bond donors and acceptors as a protonated cytosine (C+), allowing it to form stable Hoogsteen bonds with guanine.[1][5]

  • ΨC(H1) Tautomer: This tautomer has a hydrogen bonding pattern suitable for standard Watson-Crick base pairing, not Hoogsteen pairing, and is therefore unfavorable for triplex formation.[1][5]

The deleterious effect of consecutive ΨC residues stems from their negative influence on this tautomeric equilibrium.[1][6][7] In silico simulations and in vitro experiments have demonstrated that placing ΨC residues adjacent to one another in a TFO sequence shifts the equilibrium away from the required ΨC(H3) state.[1][4][8] This reduces the population of TFOs capable of binding to the target duplex, leading to poor or nonexistent triplex formation.

G cluster_0 Pseudoisocytidine (ΨC) Tautomerism cluster_1 Triplex Formation cluster_2 Sequence Context Effect PsiC_H1 ΨC(H1) Tautomer (Unfavorable for Triplex) PsiC_H3 ΨC(H3) Tautomer (Favorable for Triplex) PsiC_H1->PsiC_H3 Equilibrium No_Triplex No Triplex Formation PsiC_H1->No_Triplex Incorrect H-Bond Pattern GC_Pair G-C Duplex Target PsiC_H3->GC_Pair Hoogsteen Bonding Stable_Triplex Stable ΨC(H3)•G-C Triad Consecutive Consecutive ΨC-ΨC Consecutive->PsiC_H1 Shifts Equilibrium NonConsecutive Alternating meC-ΨC NonConsecutive->PsiC_H3 Shifts Equilibrium

Caption: Mechanism of ΨC tautomerism and its influence on triplex formation.
Q3: How does the sequence context (neighboring bases) influence ΨC performance?

The local sequence environment has a profound impact on the tautomeric propensity of ΨC.

  • Favorable Neighbors: A neighboring 5-methylcytidine (meC) or a protonated cytidine residue promotes the formation of the active ΨC(H3) tautomer.[1][7] This provides a strong rationale for designing TFOs with alternating meC and ΨC residues.

  • Unfavorable Neighbors: Thymine (T) and Locked Nucleic Acid (LNA) modifications have been shown to have a poor effect on promoting the ΨC(H3) state.[1][7] Most significantly, as discussed, a neighboring ΨC has a clear negative influence.[1][4][6]

Section 2: Troubleshooting & Experimental Design Guide

This section provides practical advice for diagnosing failed experiments and designing robust TFOs that effectively utilize ΨC.

Q4: I am not observing triplex formation with my ΨC-containing TFO. What are the likely causes?

If you are experiencing a lack of triplex formation in assays like EMSA or observing no thermal transition in melting studies, consider the following troubleshooting workflow:

G Start START: No/Poor Triplex Formation Check_Sequence 1. Review TFO Sequence Design Start->Check_Sequence Is_Consecutive Are there consecutive ΨC residues (ΨC-ΨC)? Check_Sequence->Is_Consecutive Redesign 2. Redesign TFO: - Alternate ΨC with meC - Ensure non-consecutive placement Is_Consecutive->Redesign Yes (High Priority) Consider_LNA 3. Enhance Stability: Incorporate LNAs with non-consecutive ΨCs Is_Consecutive->Consider_LNA No Validate 4. Validate with Intercalator: Use BQQ to stabilize and detect weak triplex formation Redesign->Validate Consider_LNA->Validate Success SUCCESS: Triplex Formation Observed Validate->Success cluster_prep Preparation cluster_reaction Binding Reaction cluster_gel Electrophoresis cluster_viz Visualization prep_duplex 1. Anneal Target Duplex (e.g., 95°C for 5 min, slow cool to RT) mix 3. Incubate Duplex + TFO (in binding buffer with MgCl2, pH 7.4, 37°C, ≥6 hours) prep_duplex->mix prep_tfo 2. Prepare TFO dilutions (various molar ratios) prep_tfo->mix load 4. Add loading dye (non-denaturing) mix->load run 5. Run on Native PAGE Gel (e.g., 12-15% gel, cold room) load->run viz 6. Visualize Bands (e.g., SYBR Gold, Autoradiography) run->viz analyze 7. Analyze Band Shifts (Triplex vs. Duplex) viz->analyze

Caption: General experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

  • Preparation of Target Duplex:

    • Anneal equimolar amounts of the two complementary DNA strands of your target in an appropriate buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

    • Heat the mixture to 95°C for 5 minutes and allow it to cool slowly to room temperature over several hours to ensure proper duplex formation.

  • Binding Reaction:

    • In a final volume of 20 µL, mix the pre-annealed target duplex (e.g., at 50 nM) with the ΨC-containing TFO at various molar ratios (e.g., 1:10, 1:50, 1:200 duplex:TFO).

    • The reaction should be performed in a binding buffer optimized for triplex formation (e.g., 50 mM Tris-acetate pH 7.4, 10 mM MgCl₂).

    • Causality Insight: Magnesium ions are crucial as they screen the negative charges of the phosphate backbones, reducing electrostatic repulsion and stabilizing the triplex.

    • Incubate the reactions at 37°C for an extended period (e.g., 6 to 72 hours) to allow the reaction to reach equilibrium. [1][2]3. Native Gel Electrophoresis:

    • Add 4 µL of 6x non-denaturing loading buffer (e.g., 30% glycerol, 0.05% bromophenol blue) to each reaction.

    • Load the samples onto a native polyacrylamide gel (e.g., 12-15%) prepared in a buffer that maintains the triplex structure (e.g., 50 mM Tris-acetate pH 7.5, 10 mM MgCl₂).

    • Run the gel at a low voltage (e.g., 6 V/cm) in a cold room (4°C) to prevent heat-induced dissociation of the triplex. [2]4. Visualization and Analysis:

    • Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold) or use autoradiography if one of the strands was radiolabeled.

    • A successful triplex formation is indicated by a band with a slower migration (higher up the gel) compared to the duplex-only control lane. The intensity of this band can be used for semi-quantitative analysis of binding efficiency.

Protocol 2: UV Thermal Denaturation (Tₘ) Analysis of Triplex Stability

This technique measures the melting temperature (Tₘ) of the triplex, providing quantitative data on its thermodynamic stability. The triplex-to-duplex transition is observed as a distinct hyperchromic shift in UV absorbance as the temperature is increased.

Methodology:

  • Sample Preparation:

    • Prepare samples containing the TFO and the target duplex at a known concentration (e.g., 1-5 µM each strand) in a degassed buffer (e.g., 50 mM potassium phosphate, 10 mM NaCl, 2 mM MgCl₂, pH 7.4). [9] * Prepare a control sample containing only the target duplex in the same buffer.

  • Instrument Setup:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

    • Monitor the absorbance at a wavelength sensitive to nucleic acid conformation, typically 260 nm. For some modifications like 2-aminopyridine, monitoring at 300 nm can be more specific. [9]3. Melting Procedure:

    • Equilibrate the sample at a low starting temperature (e.g., 15°C).

    • Increase the temperature at a slow, constant rate (e.g., 0.5°C/minute) to a high final temperature (e.g., 95°C). [9] * Record the absorbance at each temperature increment.

  • Data Analysis:

    • Plot absorbance versus temperature. The resulting curve will show transitions corresponding to the dissociation of the complex.

    • The Tₘ is determined from the first derivative of the melting curve, representing the temperature at which 50% of the complex has dissociated.

    • Self-Validation: A true triplex will exhibit two transitions: a lower temperature transition (Tₘ₁) corresponding to the third strand melting off the duplex, and a higher temperature transition (Tₘ₂) corresponding to the duplex melting into single strands. The Tₘ₂ should match the Tₘ of the duplex-only control.

Protocol 3: Circular Dichroism (CD) Spectroscopy to Confirm Triplex Conformation

CD spectroscopy is a powerful method to obtain structural information and confirm that the complex you have formed is indeed a triplex, as different nucleic acid structures have distinct CD spectral signatures.

Methodology:

  • Sample Preparation:

    • Prepare samples of the TFO, the target duplex, and the TFO+duplex mixture in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Ensure the buffer has low absorbance in the far-UV region.

    • Concentrations are typically in the range of 2-10 µM.

  • Instrument Setup:

    • Use a CD spectropolarimeter.

    • Scan the samples over a wavelength range of approximately 200-320 nm at a controlled temperature (e.g., 20°C).

  • Data Acquisition:

    • Acquire spectra for the buffer alone, the TFO alone, the duplex alone, and the mixture.

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the buffer spectrum from all nucleic acid spectra.

    • To obtain the spectrum of the triplex interaction, subtract the individual spectra of the TFO and the duplex from the spectrum of the mixture.

    • Interpretation: The formation of a parallel pyrimidine-motif triplex is often characterized by a strong negative band between 210-230 nm, which is absent in the duplex spectrum. [10][11]This distinct signature provides authoritative evidence of triplex formation.

References

  • Hartono, Y. D., et al. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega. [Link]

  • Pabon, Y. M., et al. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega. [Link]

  • Mayer, A., Häberli, A., & Leumann, C. J. (2005). Synthesis and triplex forming properties of pyrrolidino pseudoisocytidine containing oligodeoxynucleotides. Organic & Biomolecular Chemistry. [Link]

  • Hartono, Y. D., et al. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. Semantic Scholar. [Link]

  • Katkevics, M., MacKay, J. A., & Rozners, E. (2022). 2-Aminopyridine Nucleobase Improves Triple Helical Recognition of RNA and DNA when Used Instead of Pseudoisocytosine in Peptide Nucleic Acids. Biochemistry. [Link]

  • Hartono, Y. D., et al. (2017). Figure 1. Cytidine and pseudoisocytidine. ResearchGate. [Link]

  • Ono, A., Ts'o, P. O. P., & Kan, L. S. (1991). Triplex formation of oligonucleotides containing 2'-O-methylpseudoisocytidine in substitution for 2'-deoxycytidine. Journal of the American Chemical Society. [Link]

  • Ihara, T., et al. (2022). Synthesis of a Pseudocytidine Nucleoside to Form a Stable and Selective Base Pair with Iso-guanosine in RNA. Molecules. [Link]

  • Lavelle, L., et al. (1993). UV spectroscopic identification and thermodynamic analysis of protonated third strand deoxycytidine residues at neutrality in the triplex d(C(+)-T)6:[d(A-G)6.d(C-T)6]; evidence for a proton switch. Biochemistry. [Link]

  • Katkevics, M., MacKay, J. A., & Rozners, E. (2021). 2-Aminopyridine Nucleobase Improves Triple Helical Recognition of RNA and DNA when Used Instead of Pseudoisocytosine in Peptide Nucleic Acids. ACS Publications. [Link]

  • Roberts, R. W., & Crothers, D. M. (1991). Thermodynamics of triple helix formation: spectrophotometric studies on the d(A)10.2d(T)10 and d(C+3T4C+3).d(G3A4G3).d(C3T4C3) triple helices. Proceedings of the National Academy of Sciences. [Link]

  • Hartono, Y. D., et al. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. PubMed. [Link]

  • Hartono, Y. D., et al. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega. [Link]

  • Kutyavin, I. V., et al. (1996). Triplex formation by oligonucleotides containing novel deoxycytidine derivatives. Biochemistry. [Link]

  • Rogers, F. A., & Vasquez, K. M. (2005). Repair of DNA lesions associated with triplex-forming oligonucleotides. Gene. [Link]

  • González, C., et al. (2024). Systematic study of hybrid triplex topology and stability suggests a general triplex-mediated regulatory mechanism. Nucleic Acids Research. [Link]

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Technical Support Center: Interpreting Ambiguous Results from Pseudoisocytidine Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for binding assays involving Pseudoisocytidine (ΨC) and other modified nucleosides. This guide is designed for researchers, scientists, and drug development professionals who are encountering ambiguous or inconsistent results in their binding experiments. As a C-nucleoside analog, Pseudoisocytidine's unique tautomeric properties, which allow it to form stable triplexes with double-stranded DNA at neutral pH, make it a powerful tool.[1][2] However, these same properties can introduce complexities in standard binding assays.

This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. We will move beyond simple procedural lists to explain the underlying scientific principles, helping you diagnose problems, optimize your experimental setup, and interpret your data with confidence.

Part 1: Troubleshooting Guide for Ambiguous Results

This section addresses specific, problematic data patterns you might encounter. For each issue, we explore potential causes and provide a step-by-step approach to diagnosis and resolution.

Scenario 1: High Background or Non-Specific Binding

Question: "I'm observing a high signal in my negative controls (e.g., no-protein control or wells with a non-binding competitor), which is obscuring my specific binding signal. What's going wrong?"

High background is one of the most common challenges in binding assays and can stem from multiple sources.[3][4][5] It's crucial to systematically isolate the cause.

Potential Causes & Step-by-Step Solutions:
  • Intrinsic Fluorescence/Autofluorescence:

    • The "Why": Assay components, including the buffer, the microplate, or even the biological sample itself, can fluoresce at the excitation/emission wavelengths of your probe, creating a false signal.[4][5][6] Pseudoisocytidine and its analogs have distinct fluorescence properties that must be considered.[7][8]

    • Troubleshooting Protocol:

      • Run Controls: Measure the fluorescence of each component separately: buffer alone, buffer with your unlabeled target protein/nucleic acid, and an empty well. This will help pinpoint the source of the autofluorescence.[5][6]

      • Plate Selection: Always use black, non-binding surface plates for fluorescence-based assays to minimize background from the plate itself.[4]

      • Buffer Optimization: If the buffer is the issue, try preparing a fresh batch using high-purity reagents. Avoid components known to be fluorescent, like phenol red.[5][9]

  • Non-Specific Sticking of Probes or Targets:

    • The "Why": Oligonucleotides, especially modified ones, and proteins can non-specifically adhere to the surfaces of microplates or filters, leading to a high background signal.[10] This is particularly relevant in filter-binding assays where proteins are immobilized on nitrocellulose membranes.[11]

    • Troubleshooting Protocol:

      • Blocking Agents: Incorporate blocking agents into your assay buffer. Bovine Serum Albumin (BSA) or a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) can prevent molecules from sticking to surfaces.[12][13][14]

      • Optimize Washing Steps: In assays like filter binding or those involving immobilization, increase the number or stringency of wash steps to remove unbound reagents.[3][15]

      • Ionic Strength: Adjust the salt concentration (e.g., NaCl or KCl) in your buffer. Many protein-nucleic acid interactions are sensitive to ionic strength; increasing it can often reduce weak, non-specific binding.[16]

Scenario 2: Low Signal Window or Poor Dynamic Range

Question: "My assay window (the difference between the signal from the fully bound state and the unbound state) is too small to be reliable. How can I improve it?"

A small assay window severely limits the sensitivity and reliability of your results, making it difficult to determine binding affinities accurately.[14][17]

Potential Causes & Step-by-Step Solutions:
  • Inactive Protein or Oligonucleotide:

    • The "Why": Reagents can degrade due to improper storage, repeated freeze-thaw cycles, or contamination.[17] If the target protein is denatured or the oligonucleotide probe is degraded, binding will be compromised.

    • Troubleshooting Protocol:

      • Verify Reagent Integrity: Run a quality control check. For proteins, this could be an SDS-PAGE gel. For oligonucleotides, consider PAGE or mass spectrometry.

      • Use Fresh Aliquots: Always aliquot reagents upon receipt and avoid repeated freeze-thaw cycles.[18]

      • Confirm Activity: If possible, test your protein or probe in an established, orthogonal assay to confirm its binding activity.

  • Suboptimal Assay Conditions:

    • The "Why": Binding interactions are highly dependent on the chemical environment. Incorrect pH, temperature, or the absence of necessary cofactors (like Mg²⁺ for many DNA/RNA binding proteins) can prevent or weaken the interaction.[19][20][21]

    • Troubleshooting Protocol:

      • Buffer Optimization Matrix: Systematically vary the pH and salt concentration of your buffer to find the optimal conditions for your specific interaction.[16]

      • Temperature Control: Ensure your incubation steps are performed at a consistent and appropriate temperature. Binding kinetics are temperature-dependent.[22]

      • Check Cofactor Requirements: Consult the literature for your specific protein to ensure all necessary cofactors are present in the assay buffer.

  • Issues Specific to Fluorescence Polarization (FP) Assays:

    • The "Why": FP assays measure the change in the rotational speed of a fluorescent probe upon binding. A small signal window can occur if the size difference between the bound and unbound probe is insufficient.[13][14] Another issue is the "propeller effect," where a flexible linker allows the fluorophore to rotate freely even when the oligonucleotide is bound, dampening the polarization change.[9][23]

    • Troubleshooting Protocol:

      • Re-evaluate Probe Design: The fluorescent label (e.g., FAM, TAMRA) should be attached with a short, rigid linker to minimize independent rotation.[9][23]

      • Increase the Size Difference: If your protein is small, consider using a larger construct or testing if it forms a dimer/oligomer under assay conditions.

      • Check Instrument Settings: Ensure the excitation and emission filters on your plate reader are correctly matched to your fluorophore's spectra.[4] Incorrect settings are a common source of low signal.[4]

Scenario 3: Inconsistent and Irreproducible Results

Question: "My replicates show high variability, and I can't reproduce my results between experiments. What are the common sources of irreproducibility?"

Lack of reproducibility is a critical issue that can undermine the validity of your findings.[17][24] It often points to technical inconsistencies or unstable reagents.[25]

Potential Causes & Step-by-Step Solutions:
  • Pipetting and Dispensing Errors:

    • The "Why": Small volume variations, especially of concentrated reagents, can lead to large differences in final concentrations and significantly impact results.[4] This is a major contributor to poor reproducibility.[18]

    • Troubleshooting Protocol:

      • Calibrate Pipettes: Regularly check the calibration of your pipettes.

      • Use Master Mixes: Whenever possible, prepare a master mix of common reagents (buffer, probe) to be dispensed across all wells, reducing well-to-well variability.

      • Consistent Technique: Use a consistent pipetting technique (e.g., reverse pipetting for viscous solutions) and ensure thorough mixing after adding each component.

  • Reagent Instability and Batch-to-Batch Variation:

    • The "Why": The quality and consistency of reagents can change between lots from a supplier.[18] Proteins and oligonucleotides can also degrade over the course of a long experiment if not kept at the proper temperature.

    • Troubleshooting Protocol:

      • Document Lot Numbers: Always record the lot numbers of all critical reagents (enzymes, probes, buffers).[17]

      • Validate New Batches: When you receive a new batch of a critical reagent, run a side-by-side comparison with the old batch using control samples to ensure consistency.[18]

      • Maintain Temperature: Keep reagents on ice during the experiment setup.

  • Failure to Reach Equilibrium:

    • The "Why": Binding assays must be measured at equilibrium to accurately determine affinity (Kd).[26] If the incubation time is too short, the reaction will not have completed, leading to variable and inaccurate results.

    • Troubleshooting Protocol:

      • Determine Time to Equilibrium: Perform a time-course experiment. Mix your binding partners and measure the signal at various time points (e.g., 5, 15, 30, 60, 90 minutes) until the signal no longer changes. This determines the minimum incubation time required.

      • Standardize Incubation: Use a timer to ensure all samples are incubated for the same, sufficient length of time.[17]

Troubleshooting Decision Workflow

Here is a visual guide to help structure your troubleshooting process when faced with ambiguous data.

TroubleshootingWorkflow Start Ambiguous Result (e.g., Low Signal, High Noise) CheckControls Step 1: Analyze Controls (Negative, Positive, Blanks) Start->CheckControls ProblemType Identify Problem Pattern CheckControls->ProblemType HighBg High Background / Non-Specific Binding ProblemType->HighBg High noise in negative controls LowSignal Low Signal Window / Poor Dynamic Range ProblemType->LowSignal Small difference between positive & negative controls PoorRepro Poor Reproducibility / High Variability ProblemType->PoorRepro High variance in replicates Sol_Bg_1 Optimize Buffer (Blocking agents, Ionic Strength) HighBg->Sol_Bg_1 Sol_Bg_2 Check for Autofluorescence (Reagents, Plate) HighBg->Sol_Bg_2 Sol_Signal_1 Verify Reagent Activity (Protein, Probe) LowSignal->Sol_Signal_1 Sol_Signal_2 Optimize Assay Conditions (pH, Temp, Cofactors) LowSignal->Sol_Signal_2 Sol_Signal_3 Re-evaluate Assay Design (e.g., FP probe linker) LowSignal->Sol_Signal_3 Sol_Repro_1 Standardize Technique (Pipetting, Mixing) PoorRepro->Sol_Repro_1 Sol_Repro_2 Validate Reagent Lots & Check Stability PoorRepro->Sol_Repro_2 Sol_Repro_3 Ensure Equilibrium (Time-course experiment) PoorRepro->Sol_Repro_3

Caption: A decision tree for troubleshooting common binding assay issues.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader questions about assay design and interpretation when working with Pseudoisocytidine-modified oligonucleotides.

Q1: What are the most critical controls to include in my binding assay?

A well-designed experiment with comprehensive controls is the foundation of trustworthy data. For any binding assay, especially those involving modified probes like ΨC, you should always include:

  • Negative Control (No Binder): This sample contains your labeled probe in the assay buffer without the binding partner (e.g., protein). It establishes the baseline signal for the unbound state.

  • Positive Control (Known Binder): If available, use a protein or compound known to bind your target. This validates that the assay is working correctly.

  • Specificity Control (Mutant Oligo): Use an oligonucleotide where the key binding nucleotides have been changed.[27] This control should show significantly reduced binding and demonstrates that the interaction is sequence-specific.

  • Buffer Blank: Wells containing only the assay buffer are essential for measuring and subtracting background autofluorescence.[4]

Q2: I'm using Surface Plasmon Resonance (SPR) and my sensorgram looks unusual. How do I interpret complex binding kinetics?

SPR provides real-time kinetic data, and deviations from a simple 1:1 binding model are common and informative.[22][28]

  • Complex Sensorgram Shapes: If your sensorgram doesn't fit a standard 1:1 model, it could indicate:

    • Mass Transport Limitation: The rate of binding is limited by the diffusion of the analyte to the sensor surface, not the intrinsic binding kinetics. This can be addressed by increasing the flow rate or decreasing the ligand density on the chip.

    • Heterogeneous Ligand: The immobilized molecule (e.g., your ΨC-oligo) may have multiple conformations, only some of which are active.

    • Multi-step Binding: The interaction may involve a conformational change after the initial binding event.

  • Non-Specific Binding: If the signal does not return to baseline during the dissociation phase, it may indicate non-specific binding of the analyte to the sensor chip surface.[12][29] Try adding a blocking agent like BSA or a surfactant to the running buffer.[12][29]

Table 1: Common SPR Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
No or Low Binding Signal Inactive immobilized ligand; Binding site blocked by immobilization chemistry.[12][30]Try a different immobilization strategy (e.g., capture-based vs. covalent coupling).[12][30]
Negative Binding Signal Buffer mismatch between running buffer and sample buffer; Non-specific binding to the reference cell.[12]Ensure precise buffer matching; Optimize the reference surface.[12]
Poor Regeneration Regeneration solution is too harsh (denaturing ligand) or too gentle (not removing analyte).[12]Screen a panel of regeneration solutions (e.g., low pH glycine, high salt).[12][31]

Q3: My Isothermal Titration Calorimetry (ITC) data is noisy or shows no clear binding isotherm. What does this mean?

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, ΔH, ΔS, and stoichiometry).[32][33][34] Ambiguous results are common and require careful troubleshooting.

  • No or Very Small Heat Change:

    • This could mean there is no binding.

    • Alternatively, the binding enthalpy (ΔH) may be close to zero. In this case, binding is driven entirely by entropy, and ITC may not be the best technique.

    • The concentrations might be too low, producing a signal below the instrument's detection limit.[33] Try increasing the concentrations of both titrant and sample.[35]

  • A Sigmoidal Curve That Doesn't Reach Saturation:

    • This often indicates weak binding.[35] You may need to significantly increase the concentration of the titrant in the syringe to reach saturation.

    • It's also crucial to ensure the "c-value" is within the optimal range (ideally between 10 and 100) for reliable data fitting.[32][34] The c-value is a product of the binding affinity, stoichiometry, and the concentration of the molecule in the cell.

  • Complex Isotherm (e.g., biphasic):

    • This could suggest multiple binding sites with different affinities or a cooperative binding mechanism.[36] You will need to use a more complex fitting model (e.g., a two-site binding model) to analyze the data.[36]

References

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]

  • Basicmedical Key. Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Link]

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Grokipedia. Filter binding assay. [Link]

  • Abcam. Fluorescent microscopy troubleshooting: high background. [Link]

  • ResearchGate. Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. [Link]

  • World Organisation for Animal Health (WOAH). Factors affecting test reproducibility among laboratories. [Link]

  • Bitesize Bio. Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061–4067. [Link]

  • The Scientist. Potential Causes of Irreproducibility Revealed. [Link]

  • Wikipedia. Filter binding assay. [Link]

  • Nicoya. Analyzing Binding Kinetics: Which Method Is Best for Your Next SPR Experiment?. [Link]

  • Johnson, K. N., et al. (2017). Evaluation of Fluorescent Analogs of Deoxycytidine for Monitoring DNA Transitions from Duplex to Functional Structures. Molecules, 22(10), 1629. [Link]

  • OpenWetWare. Filter-binding assay. [Link]

  • The Biochemist. A beginner’s guide to surface plasmon resonance. [Link]

  • MDPI. Applications of Surface Plasmon Resonance for Advanced Studies Involving Nucleic Acids. [Link]

  • Infinix Bio. Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. [Link]

  • Nicoya. Biggest Challenges Encountered When Doing SPR Experiments. [Link]

  • Creative Proteomics. Surface Plasmon Resonance (SPR) Explained: Real-Time Binding Kinetics Beyond Yes or No. [Link]

  • ACS Publications. Surface Plasmon Resonance Imaging Measurements of DNA and RNA Hybridization Adsorption onto DNA Microarrays. [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]

  • Clontech. Protein-DNA Binding Assay User Manual. [Link]

  • SPRpages. One-To-One kinetics. [Link]

  • Dynamic Biosensors. What should I consider when working with DNA/RNA–binding proteins?. [Link]

  • ResearchGate. Can anyone help in interpreting the Isothermal Titration Calorimetry (ITC) curve-fitting result?. [Link]

  • YouTube. Filter Binding Assay | Non Specific & Specific Binding. [Link]

  • Le, V. H., & Vummidi, B. R. (2017). Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry. Methods in molecular biology, 1490, 25–43. [Link]

  • ResearchGate. FP Assay Troubleshooting?. [Link]

  • NIH. A DNA-Assisted Binding Assay for Weak Protein-Protein Interactions. [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. [Link]

  • ResearchGate. How to interpret/analyze this ITC result?. [Link]

  • NIH. In Vitro Research Reproducibility: Keeping Up High Standards. [Link]

  • YouTube. Isothermal Titration Calorimetry | ITC | Biochemistry. [Link]

  • Harvard Medical School. Isothermal Titration Calorimetry (ITC). [Link]

  • NIH. Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. [Link]

  • NIH. Fluorescent properties of DNA base analogue tC upon incorporation into DNA — negligible influence of neighbouring bases on fluorescence quantum yield. [Link]

  • ResearchGate. Figure 1. Cytidine and pseudoisocytidine. (A) Structures of protonated.... [Link]

  • PubMed Central. Electronic Modifications of Fluorescent Cytidine Analogues Control Photophysics and Fluorescent Responses to Base Stacking and Pairing. [Link]

  • RSC Publishing. Temperature artifacts in protein structures bias ligand-binding predictions. [Link]

  • eScholarship. Temperature artifacts in protein structures bias ligand-binding predictions. [Link]

  • PubMed. Quantifying DNA-protein binding specificities by using oligonucleotide mass tags and mass spectroscopy. [Link]

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Managing pH sensitivity in experiments with Pseudoisocytidine.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Pseudoisocytidine (ΨC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. As a synthetic C-nucleoside analog of cytidine, Pseudoisocytidine offers unique properties for nucleic acid research, particularly in the formation of parallel triplex structures at neutral pH. However, its utility is intrinsically linked to its pH-sensitive tautomeric equilibrium, a critical factor that must be carefully managed for optimal results.

This document provides expert-driven insights and validated protocols to help you navigate the complexities of working with Pseudoisocytidine.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving Pseudoisocytidine. Each entry details the probable cause rooted in the pH-sensitive nature of the compound and provides a step-by-step resolution.

Issue 1: Low Efficiency or Instability of Triplex DNA Formation at Neutral pH

Symptoms:

  • You are using a Pseudoisocytidine-containing triplex-forming oligonucleotide (TFO) to target a DNA duplex.

  • Binding assays (e.g., EMSA, SPR, or thermal melting) show weak association or a lower-than-expected melting temperature (Tm) for the triplex.

  • Results are inconsistent across experiments.

Probable Cause: The functionality of Pseudoisocytidine in forming parallel triplexes relies on its ability to exist predominantly in the ΨC(H3) tautomeric form. This tautomer is structurally analogous to a protonated cytidine, allowing it to form stable Hoogsteen hydrogen bonds with a guanine in the target duplex at neutral pH.[1][2] If the experimental pH deviates from the optimal range (typically near neutral), the equilibrium can shift away from the favorable ΨC(H3) tautomer, reducing the TFO's binding affinity and the overall stability of the triplex.

Step-by-Step Resolution:

  • Verify Buffer pH: Do not assume the nominal pH of your stock buffer is accurate. Calibrate your pH meter and measure the pH of your final experimental buffer at the temperature at which your experiment will be conducted. Temperature can significantly impact buffer pH.[3]

  • Select an Appropriate Buffer: Use a buffer with a pKa value close to your target experimental pH (e.g., pH 7.0-7.4). This ensures maximum buffering capacity against pH shifts. Phosphate-based buffers (like PBS) or HEPES are generally suitable choices for this pH range.

  • Perform a pH Titration Experiment: To empirically determine the optimal pH for your specific TFO-duplex system, conduct your binding assay across a range of pH values (e.g., from pH 6.5 to 8.0 in 0.2-unit increments). This will reveal the pH at which triplex formation is most stable.

  • Control for Metal Ions: While not directly a pH issue, divalent cations (e.g., Mg²⁺) are often included in binding buffers to stabilize nucleic acid structures. Ensure their concentration is consistent, as they can influence both duplex/triplex stability and the effective pKa of nucleobases.

  • Assess Oligonucleotide Integrity: If pH issues are ruled out, confirm the purity and integrity of your Pseudoisocytidine-containing oligonucleotide via HPLC and mass spectrometry. Improper synthesis or degradation during storage can also lead to poor performance.

Issue 2: Degradation of Pseudoisocytidine-Containing Samples Upon Storage or Handling

Symptoms:

  • Loss of activity of a ΨC-containing oligonucleotide over time, even when stored frozen.

  • Appearance of additional peaks in HPLC or mass spectrometry analysis of the sample.

  • Precipitation observed upon thawing of a stock solution.

Probable Cause: Pseudoisocytidine, like other nucleoside analogs, can be susceptible to chemical degradation, particularly through hydrolysis, which can be catalyzed by strongly acidic or alkaline conditions.[4] Storing stock solutions in unbuffered water or at an inappropriate pH can lead to slow degradation over time. The C-glycosidic bond in Pseudoisocytidine is more stable than the N-glycosidic bond of natural nucleosides, but the heterocyclic base itself can undergo modifications. For instance, attempts to remove acetyl protecting groups from ΨC with certain reagents have been shown to cause ring-opening of the base.[5]

Step-by-Step Resolution:

  • Standardize Dissolution and Storage Buffer: Dissolve and store your Pseudoisocytidine-containing oligonucleotides in a buffered solution (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA). Avoid using nuclease-free water for long-term storage, as its pH can become acidic from dissolved CO₂.

  • Aliquot Samples: To prevent multiple freeze-thaw cycles, which can damage oligonucleotides and affect buffer pH, store your stock solution in single-use aliquots at -20°C or -80°C.[3]

  • Monitor Purity Periodically: For long-term studies, it is advisable to periodically re-assess the purity of your stock solution using analytical HPLC. This allows you to monitor for any degradation products.

  • Handle with Care During Synthesis and Purification: If you are synthesizing or purifying the compound, be aware that harsh chemical conditions can lead to degradation. Use mild deprotection methods and purify under conditions where pH is well-controlled.[5]

Frequently Asked Questions (FAQs)

Q1: What is Pseudoisocytidine and why is it used in nucleic acid research?

Pseudoisocytidine (ΨC) is a synthetic pyrimidine C-nucleoside, an isomer of cytidine, where the base is attached to the ribose sugar via a C-C bond instead of a C-N bond.[6] This C-glycosidic linkage provides higher stability against enzymatic degradation. Its primary application stems from its ability to function like a protonated cytidine at neutral pH, enabling the formation of stable C+•G-C base triads in parallel DNA triple helices under physiological conditions.[1][2] This overcomes a major limitation of using natural cytidine in triplex-forming oligonucleotides, which requires acidic conditions for protonation and stability.

Q2: What is the key chemical property of Pseudoisocytidine that is sensitive to pH?

The key pH-sensitive property of Pseudoisocytidine is its tautomeric equilibrium.[7] It exists in at least two relevant tautomeric forms: ΨC(H1) and ΨC(H3). The ΨC(H3) form, with a proton on the N3 atom, possesses the same hydrogen bonding pattern as protonated cytidine. This form is essential for creating Hoogsteen base pairs with guanine in a duplex. The relative population of these tautomers is dependent on the pH of the solution.[1][8] Maintaining a pH near neutral is critical to ensure a sufficient population of the active ΨC(H3) tautomer for applications like triplex formation.

Q3: What are the pKa values of Pseudoisocytidine?

Pseudoisocytidine has two low pKa values, reported to be 3.79 for the N1 position and 3.69 for the N3 position.[7] This means that below a pH of approximately 4, the molecule will be predominantly protonated. This is distinct from its ability to adopt the crucial ΨC(H3) tautomer at neutral pH, which does not require net protonation of the molecule.

Q4: How does the pH sensitivity of Pseudoisocytidine affect its use in i-motif structures?

In the context of i-motifs, which are four-stranded DNA structures stabilized by intercalated C:C+ hemiprotonated base pairs, Pseudoisocytidine has a nuanced role. While it was hypothesized that the neutral psC:C base pair could stabilize i-motifs at neutral pH, studies have shown this stabilization is limited and context-dependent, primarily occurring when the pairs are at the ends of C:C+ stacks.[7][9] When placed in the core of an i-motif, structures containing Pseudoisocytidine still require acidic pH for stability, forming psC:C+ or psC:psC+ hemiprotonated pairs.[7][10] This suggests that the positive charge of protonated cytosine is critical for overall i-motif stability, a role that the neutral Pseudoisocytidine cannot fully replicate even at neutral pH.

Q5: What is the recommended buffer system for experiments with Pseudoisocytidine?

For applications requiring the formation of triplexes at physiological pH, a buffer that maintains a stable pH in the 7.0-7.4 range is recommended. Common choices include:

  • Phosphate-buffered saline (PBS): Typically at pH 7.4.

  • HEPES: Has a pKa of ~7.5, providing good buffering capacity in the physiological range.

  • Tris-HCl: While widely used, be mindful of its temperature-dependent pH. Always adjust the pH at the intended experimental temperature.

For experiments involving i-motifs that may require acidic conditions, buffers like sodium acetate (pKa ~4.75) or sodium cacodylate (pKa ~6.27) are often used.[7] The choice ultimately depends on the specific pH required to stabilize the desired nucleic acid conformation.

Data & Protocols

Table 1: pH-Dependent Properties of Pseudoisocytidine
PropertyValue/DescriptionSignificance in ExperimentsReference
pKa (N1) 3.79Determines protonation state at acidic pH.[7]
pKa (N3) 3.69Determines protonation state at acidic pH.[7]
Functional pH Range ~7.0 - 7.4Optimal range for stabilizing parallel triplex DNA by favoring the ΨC(H3) tautomer.[1][2]
Key Tautomers ΨC(H1) and ΨC(H3)Equilibrium is pH-dependent; ΨC(H3) is critical for Hoogsteen bonding in triplexes.[1]
Protocol: pH Optimization for Triplex Formation with a ΨC-Oligonucleotide

This protocol provides a framework for determining the optimal pH for the binding of a Pseudoisocytidine-containing TFO to its target DNA duplex using thermal denaturation analysis.

1. Reagent Preparation: a. Target Duplex: Anneal complementary DNA strands in a standard buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0). b. ΨC-TFO: Dissolve the TFO in 10 mM Tris-HCl, pH 7.4, 1 mM EDTA. c. Buffer Series: Prepare a series of 2X experimental buffers (e.g., 20 mM Sodium Phosphate, 200 mM NaCl) and adjust the pH of each to cover a range from 6.4 to 8.0 in 0.2 unit increments.

2. Sample Preparation: a. For each pH point, prepare a reaction mix containing the target duplex (e.g., 1 µM), the ΨC-TFO (e.g., 2 µM), and the corresponding 2X buffer. b. Add nuclease-free water to reach the final volume. The final buffer concentration will be 1X.

3. Thermal Denaturation (Melting) Assay: a. Use a spectrophotometer with a temperature controller to monitor the absorbance at 260 nm. b. Equilibrate samples at a low starting temperature (e.g., 20°C). c. Increase the temperature in small increments (e.g., 0.5°C/min) up to a high temperature (e.g., 95°C). d. Record the absorbance at each temperature point to generate a melting curve.

4. Data Analysis: a. Plot absorbance versus temperature. The melting curve for a stable triplex-to-duplex transition will show a distinct sigmoidal transition. b. Calculate the first derivative of the melting curve. The peak of the derivative plot corresponds to the melting temperature (Tm). c. Plot the observed Tm values against the corresponding pH of each sample. The pH that yields the highest Tm is the optimal pH for triplex stability.

Visual Guides

Diagram 1: pH-Dependent Tautomeric Equilibrium of Pseudoisocytidine

This diagram illustrates the critical equilibrium between the two major tautomers of Pseudoisocytidine. The ΨC(H3) tautomer, which is favored at neutral pH, is essential for forming the Hoogsteen hydrogen bonds required for stable DNA triplex formation.

G cluster_application Application Context PsiC_H1 ΨC(H1) Tautomer (Inactive for Hoogsteen Pair) PsiC_H3 ΨC(H3) Tautomer (Active for Hoogsteen Pair) PsiC_H1->PsiC_H3 Guanine Guanine in Duplex PsiC_H3->Guanine Hoogsteen H-Bonding Triplex Stable Parallel DNA Triplex Guanine->Triplex Forms C+•G-C Triad

Caption: pH-driven equilibrium between ΨC tautomers.

Diagram 2: Experimental Workflow for pH Optimization

This workflow outlines the key steps for systematically determining the optimal pH for experiments involving Pseudoisocytidine-modified oligonucleotides.

G start Start: Define Experimental Goal (e.g., Maximize Triplex Stability) prep_buffers 1. Prepare Buffer Series (e.g., pH 6.4 to 8.0) start->prep_buffers prep_samples 2. Assemble Reactions (Duplex + ΨC-TFO in each buffer) prep_buffers->prep_samples run_assay 3. Perform Assay (e.g., Thermal Melt Analysis) prep_samples->run_assay analyze 4. Analyze Data (Calculate Tm for each pH) run_assay->analyze plot 5. Plot Tm vs. pH analyze->plot determine_optimum 6. Identify Optimal pH (pH with highest Tm) plot->determine_optimum end End: Use Optimal pH in Future Experiments determine_optimum->end

Sources

Technical Support Center: Enhancing the Stability of Pseudoisocytidine-Modified i-Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pseudoisocytidine (pC)-modified i-motifs. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to facilitate your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common queries regarding i-motifs and the strategic use of Pseudoisocytidine to enhance their stability.

Q1: What is an i-motif, and why is its stability a critical focus of research?

A1: An i-motif is a four-stranded DNA structure formed in cytosine-rich sequences.[1] It is characterized by intercalated, hemi-protonated cytosine-cytosine (C:C+) base pairs.[1][2] The stability of i-motifs is highly dependent on pH, with formation favored in acidic conditions due to the necessity of cytosine protonation.[2][3][4] This pH sensitivity has led to questions about their existence and function under physiological conditions.[1][2][3] However, mounting evidence suggests that factors such as molecular crowding, negative superhelicity, and specific sequence contexts can promote i-motif formation at or near neutral pH, highlighting their potential biological relevance in processes like gene regulation.[2][3][5][6] Enhancing i-motif stability, particularly at physiological pH, is crucial for elucidating their biological roles and for developing i-motif-based tools for nanotechnology and targeted drug delivery.[3]

Q2: What is Pseudoisocytidine (pC) and how does it theoretically enhance i-motif stability?

A2: Pseudoisocytidine (pC) is a synthetic C-nucleoside, an isomer of cytidine, that has been explored for its ability to stabilize non-canonical DNA structures.[7][8] Unlike cytidine, which requires protonation to form the C:C+ base pair central to the i-motif, pC can form a neutral base pair with cytosine (pC:C) that is structurally similar (isomorphic) to the C:C+ pair.[9] This is due to a tautomeric equilibrium in pC that provides an additional hydrogen-bond donor.[9] The ability to form this neutral mimic of a protonated pair suggests that incorporating pC into a C-rich sequence could stabilize the i-motif structure at a neutral or less acidic pH, where the concentration of protonated cytosine is low.[9][10]

Q3: What are the key factors, besides pC modification, that influence i-motif stability?

A3: The stability of an i-motif is a multifactorial property.[1][5] Key influencing factors include:

  • pH: As the primary driver, lower pH promotes the protonation of cytosine, thereby stabilizing the i-motif.[2][3][11][12]

  • Temperature: i-motifs, like other nucleic acid structures, exhibit thermal stability that can be quantified by a melting temperature (Tm).[1][5][13]

  • Sequence Context: The length and composition of the loops connecting the cytosine tracts significantly impact stability.[3][11][13][14][15][16] The number of consecutive cytosines in the core also plays a crucial role.[1][5][14]

  • Ionic Strength and Cations: The concentration and type of ions in the buffer can either stabilize or destabilize the i-motif structure.[1][5][11]

  • Molecular Crowding: The presence of agents that mimic the crowded cellular environment, such as polyethylene glycol (PEG), can promote i-motif formation at higher pH values.[3][5]

Section 2: Troubleshooting Experimental Challenges

This section provides practical guidance for overcoming common issues encountered during the experimental analysis of pC-modified i-motifs.

Issue 1: Inconsistent or Absent i-motif Signature in Circular Dichroism (CD) Spectroscopy

Q: My CD spectrum for a pC-modified oligonucleotide doesn't show the characteristic positive peak around 288 nm and negative peak around 260 nm, even at a pH where the unmodified sequence forms an i-motif. What could be wrong?

A: This is a common and often perplexing issue. The characteristic i-motif CD spectrum arises from the specific stacking of the intercalated C:C+ pairs.[17] Several factors could lead to the absence of this signature:

  • Incorrect pH: The most critical factor for i-motif formation is pH.[2][3][4]

    • Troubleshooting Step: Meticulously verify the pH of your buffer solution after all components, including the DNA, have been added. Use a calibrated pH meter. Do not rely on the nominal pH of the stock buffer.

    • Causality: Even minor deviations towards neutral or alkaline pH can significantly destabilize the i-motif, leading to a random coil conformation which has a different CD signature (typically a positive peak around 275 nm).[12][17]

  • Suboptimal pC Placement: The stabilizing effect of pC is highly position-dependent.

    • Insight: Studies have shown that pC is most effective at stabilizing i-motifs when placed at the ends of the intercalated cytosine stacks.[9][10] When pC is located in the central positions, it can be destabilizing.[9][10]

    • Troubleshooting Step: If you have the flexibility to redesign your oligonucleotide, consider synthesizing variants with pC at the terminal positions of the C-tracts.

  • Kinetics of Folding: i-motif folding is not always instantaneous.

    • Insight: The kinetics of i-motif folding and unfolding can be slow, and extended incubation at low temperatures can affect the rate of unfolding.[18]

    • Troubleshooting Step: Try incubating your sample at 4°C for several hours to overnight before analysis to ensure it has reached its thermodynamic equilibrium.[5] Then, allow the sample to equilibrate to the desired experimental temperature in the CD spectrometer.

  • Oligonucleotide Purity and Concentration: Impurities or incorrect concentration can affect the results.

    • Troubleshooting Step: Confirm the purity of your synthesized oligonucleotide using HPLC or PAGE. Accurately determine the concentration using UV absorbance at 260 nm and the calculated extinction coefficient.

Issue 2: Ambiguous Melting Transitions in UV-Vis Thermal Denaturation Studies

Q: I'm performing a UV-Vis thermal melt to determine the Tm of my pC-modified i-motif, but the melting curve is not a clear sigmoidal transition. What does this mean?

A: A non-sigmoidal or multi-phasic melting curve often indicates the presence of multiple structures or complex unfolding pathways.

  • Presence of Multiple Conformations:

    • Causality: The sequence might be populating a mixture of conformations, such as a partially folded intermediate, a hairpin, or even intermolecular structures, in addition to the desired intramolecular i-motif. Some i-motif sequences are known to exist in equilibrium with hairpin structures.[19]

    • Troubleshooting Step 1 (Verify Intramolecularity): Perform the thermal melt at several different DNA concentrations. If the Tm is independent of concentration, it suggests an intramolecular structure.[13] A concentration-dependent Tm points to intermolecular association.

    • Troubleshooting Step 2 (Complementary Techniques): Use CD spectroscopy to confirm the presence of the i-motif structure before starting the thermal melt.[13] You can also use Native PAGE to visualize the different species present in your sample.

  • Hysteresis in Folding/Unfolding:

    • Causality: The kinetics of i-motif folding and unfolding can be slow, leading to different paths for melting and annealing. This results in hysteresis, where the melting and cooling curves do not overlap.

    • Troubleshooting Step: Decrease the heating and cooling rate of your experiment (e.g., from 1°C/min to 0.2°C/min). This allows more time for the system to equilibrate at each temperature.

  • Influence of pC on Unfolding Pathway:

    • Insight: The incorporation of pC might alter the unfolding pathway. For instance, the neutral pC:C pairs at the ends might "unzip" at a different temperature than the internal C:C+ pairs, leading to a broader or multi-step transition.

    • Troubleshooting Step: Analyze the first derivative of your melting curve (dA/dT vs. T). Peaks in the derivative plot can help to resolve multiple transitions that are not obvious in the primary melting curve.

Issue 3: Challenges in NMR Structural Studies

Q: I am trying to acquire NMR spectra for a pC-modified i-motif, but the imino proton signals are broad or absent, making structural analysis difficult.

A: Observing the imino protons (typically between 15-16 ppm for i-motifs) is key for confirming the formation of C:C+ or pC:C base pairs. Their absence or broadness can be due to several factors.

  • Rapid Solvent Exchange:

    • Causality: Imino protons are exchangeable with water protons. If the base pairs are not stable and "breathe" excessively, or if the core of the i-motif is not well-protected from the solvent, the imino proton signals can broaden and disappear due to rapid exchange.

    • Troubleshooting Step 1 (Temperature): Lower the temperature of your NMR experiment. This will slow down the exchange rate and can sharpen the imino signals.

    • Troubleshooting Step 2 (Solvent): While challenging for biological samples, switching to a D₂O-based buffer will eliminate the water signal and the exchange problem. However, you will lose the ability to observe the exchangeable imino protons. This is more of a confirmatory step to see if other non-exchangeable protons become sharper.

  • Conformational Dynamics:

    • Causality: The oligonucleotide may be undergoing intermediate exchange on the NMR timescale between multiple conformations (e.g., folded i-motif and an unfolded state). This dynamic behavior can lead to significant line broadening.[20]

    • Troubleshooting Step (Vary Conditions): Acquire spectra at different pH values and temperatures. You may find a condition where one conformation is predominantly populated, resulting in sharper signals.

  • Sample Preparation:

    • Troubleshooting Step (Salt Concentration): Ensure your buffer conditions, especially salt concentration, are optimized and consistent. High salt concentrations can sometimes lead to aggregation, which will broaden NMR signals. Use Diffusion Ordered Spectroscopy (DOSY) to check for aggregation.

    • Troubleshooting Step (DNA Concentration): Very high DNA concentrations can also lead to aggregation and broadening. Try acquiring spectra at a lower concentration.

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for the characterization of pC-modified i-motifs.

Protocol 1: Characterization by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to confirm the formation of a pC-modified i-motif and to determine its pH-dependent stability.

Materials:

  • Lyophilized pC-modified oligonucleotide (HPLC or PAGE purified)

  • Nuclease-free water

  • Buffer components (e.g., sodium cacodylate, citric acid, sodium phosphate)

  • Calibrated pH meter

  • CD Spectrometer with a temperature controller

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend the lyophilized oligonucleotide in nuclease-free water to create a concentrated stock solution (e.g., 1 mM).

    • Determine the precise concentration using UV-Vis spectroscopy at 260 nm.

  • Buffer Preparation:

    • Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 7.5 in 0.5 unit increments). A common buffer is 10 mM sodium cacodylate with 100 mM KCl.

  • Sample Preparation:

    • For each pH value, dilute the oligonucleotide stock into the corresponding buffer to a final concentration of ~5-10 µM in a final volume suitable for your cuvette.

    • Crucially, re-verify the pH of the final sample solution.

  • CD Spectra Acquisition:

    • Equilibrate the CD spectrometer and the sample to the desired temperature (e.g., 20°C).

    • Acquire a baseline spectrum using the buffer alone.

    • Acquire the spectrum for the DNA sample from 320 nm to 220 nm.

    • Typical parameters: 1 nm bandwidth, 1 sec averaging time, 100 nm/min scan speed. Average 3-5 scans for a better signal-to-noise ratio.

  • Data Processing:

    • Subtract the baseline (buffer) spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Molar Ellipticity ([θ]) to normalize for concentration and path length.

Workflow Diagram:

CD_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Oligo Resuspend & Quantify pC-Oligonucleotide Sample Dilute Oligo in Buffer Verify Final pH Oligo->Sample Buffer Prepare Buffers (Varying pH) Buffer->Sample Equil Equilibrate Spectrometer & Sample (e.g., 20°C) Sample->Equil Baseline Acquire Buffer Baseline Equil->Baseline Scan Acquire Sample Spectrum (320-220 nm) Baseline->Scan Subtract Baseline Subtraction Scan->Subtract Convert Convert to Molar Ellipticity Subtract->Convert Analyze Analyze Spectra (Peak at ~288 nm?) Convert->Analyze

Caption: Workflow for CD Spectroscopy Analysis of i-Motifs.

Protocol 2: Thermal Stability Analysis (UV-Vis Melt)

This protocol details how to determine the melting temperature (Tm) of a pC-modified i-motif.

Materials:

  • Sample prepared as in Protocol 1 (at a pH where i-motif formation is confirmed by CD).

  • UV-Vis Spectrophotometer with a Peltier temperature controller.

  • Stoppered quartz cuvette.

Procedure:

  • Instrument Setup:

    • Set the spectrophotometer to monitor absorbance at 295 nm. This wavelength is often used for i-motifs as it shows a significant hyperchromic shift upon melting, minimizing interference from other structures.

  • Sample Loading:

    • Place the sample in the cuvette and ensure it is properly seated in the temperature-controlled holder. Overlay with a drop of mineral oil if using an open-top cuvette to prevent evaporation.

  • Melting Program:

    • Equilibrate the sample at a low starting temperature (e.g., 15°C) for 10-15 minutes.

    • Set a heating ramp from the low temperature to a high temperature where the structure is fully melted (e.g., 90°C). Use a slow ramp rate, typically 0.5°C/min.

    • Collect absorbance data at regular temperature intervals (e.g., every 0.5°C).

  • Annealing Program (Optional but Recommended):

    • After reaching the maximum temperature, run a cooling ramp back to the starting temperature at the same rate to check for hysteresis.

  • Data Analysis:

    • Normalize the absorbance data (typically from 0 to 1).

    • Plot the normalized absorbance versus temperature.

    • The Tm is the temperature at which 50% of the structure is unfolded. This is typically determined by finding the maximum of the first derivative of the melting curve.

Data Presentation:

Oligonucleotide SequenceModificationpHTm (°C)
(Example) 5'-C₃TC₃TC₃TC₃-3'None5.545.2
(Example) 5'-(pC)C₂TC₃TC₃T(pC)C₂-3'Terminal pC5.552.8
(Example) 5'-(pC)C₂TC₃TC₃T(pC)C₂-3'Terminal pC6.541.5

This table is for illustrative purposes only.

Logical Relationship Diagram:

Stability_Factors pC pC Modification (Position Matters) Stability Enhanced i-Motif Stability pC->Stability pH Low pH (Cytosine Protonation) pH->Stability Temp Low Temperature Temp->Stability Crowding Molecular Crowding (e.g., PEG) Crowding->Stability

Caption: Key Factors Influencing i-Motif Stability.

Section 4: References

  • Day, H. A., Pavlou, P., & Waller, Z. A. E. (2018). The i-Motif as a Molecular Target: More Than a Complementary DNA Secondary Structure. Molecules, 23(10), 2449. [Link]

  • Wikipedia. (n.d.). i-motif DNA. In Wikipedia. Retrieved January 30, 2024, from [Link]

  • Hanka, L. J., Martin, D. G., & Neil, G. L. (1977). Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside. Cancer Chemotherapy Reports, 61(3), 465-467. [Link]

  • ResearchGate. (n.d.). Figure 1. Cytidine and pseudoisocytidine. [Image]. Retrieved from [Link]

  • Reilly, S. M., Kormuth, K. A., & Miller, G. P. (2015). Effect of Interior Loop Length on the Thermal Stability and pKa of i-Motif DNA. Biochemistry, 54(4), 1039–1049. [Link]

  • Wang, Y., et al. (2023). Emerging roles of i-motif in gene expression and disease treatment. Frontiers in Pharmacology, 14, 1148408. [Link]

  • Fleming, A. M., & Burrows, C. J. (2018). i-Motif DNA: structural features and significance to cell biology. Nucleic Acids Research, 46(16), 8146–8158. [Link]

  • Rajput, S., et al. (2023). i-Motifs as regulatory switches: Mechanisms and implications for gene expression. Computational and Structural Biotechnology Journal, 21, 4381-4391. [Link]

  • ResearchGate. (n.d.). The circular dichroism (CD) spectra of I-motif... [Image]. Retrieved from [Link]

  • Aviñó, A., et al. (2017). The effect of the neutral cytidine protonated analogue pseudoisocytidine on the stability of i-motif structures. Scientific Reports, 7(1), 2772. [Link]

  • Iwahara, J., & Clore, G. M. (2006). NMR-based investigations into target DNA search processes of proteins. Journal of Magnetic Resonance, 183(2), 291-301. [Link]

  • D'Ascenzo, L., et al. (2023). pH-Dependent Capping Interactions Induce Large-Scale Structural Transitions in i-Motifs. Journal of the American Chemical Society, 145(6), 3624–3633. [Link]

  • Cheng, M., et al. (2021). Comprehensive Analysis of Stability and Variability of DNA Minimal I-Motif Structures. International Journal of Molecular Sciences, 22(8), 4195. [Link]

  • Stadlbauer, P., et al. (2018). i-Motif of cytosine-rich human telomere DNA fragments containing natural base lesions. Biophysical Chemistry, 233, 1-9. [Link]

  • Brown, S. L., & Loo, R. W. (2020). Tricky Topology: Persistence of Folded Human Telomeric i-Motif DNA at Ambient Temperature and Neutral pH. Frontiers in Chemistry, 8, 40. [Link]

  • Amato, J., et al. (2021). On the thermodynamics of folding of an i-motif DNA in solution under favorable conditions. Physical Chemistry Chemical Physics, 23(27), 15030-15037. [Link]

  • Lee, J. Y., & Lee, J. H. (2021). Dynamics Studies of DNA with Non-canonical Structure Using NMR Spectroscopy. International Journal of Molecular Sciences, 22(16), 8885. [Link]

  • D'Ascenzo, L., et al. (2023). pH-Dependent Capping Interactions Induce Large-Scale Structural Transitions in i-Motifs. Journal of the American Chemical Society, 145(6), 3624–3633. [Link]

  • Sciortino, G., et al. (2021). Conformational plasticity of DNA secondary structures: probing the conversion between i-motif and hairpin species by circular dichroism and ultraviolet resonance Raman spectroscopies. Physical Chemistry Chemical Physics, 23(45), 25729-25740. [Link]

  • Selvam, S., et al. (2022). A single molecule investigation of i-motif stability, folding intermediates, and potential as in-situ pH sensor. Frontiers in Chemistry, 10, 958882. [Link]

  • Maiti, S., et al. (2020). Structural properties and influence of solvent on the stability of telomeric four-stranded i-motif DNA. Physical Chemistry Chemical Physics, 22(23), 12969-12981. [Link]

  • D'Souza, S. A., & Summers, M. F. (2015). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 115(20), 11440-11472. [Link]

  • Aviñó, A., et al. (2017). The effect of the neutral cytidine protonated analogue pseudoisocytidine on the stability of i-motif structures. Scientific Reports, 7, 2772. [Link]

  • Cheng, M., et al. (2021). Comprehensive Analysis of Stability and Variability of DNA Minimal I-Motif Structures. International Journal of Molecular Sciences, 22(8), 4195. [Link]

  • Brown, S. L., & Miller, G. P. (2018). Rapid Screen of Potential i-Motif Forming Sequences in DNA Repair Gene Promoters. ACS Omega, 3(8), 9630–9635. [Link]

  • ATDbio. (n.d.). Chapter 1: Nucleic acid structure. Retrieved from [Link]

  • ResearchGate. (n.d.). CD spectra of i-motif-competent sequences... [Image]. Retrieved from [Link]

  • Samso, M., & Zgarbova, M. (2020). Stability and Existence of Noncanonical I-motif DNA Structures in Computer Simulations Based on Atomistic and Coarse-Grained Force Fields. International Journal of Molecular Sciences, 21(21), 8089. [Link]

  • Evans, J. N. S. (2004). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. In Nature Encyclopedia of Life Sciences. Nature Publishing Group. [Link]

  • ResearchGate. (n.d.). Structures of 2'-deoxycytidine and cytidine with their analogs... [Image]. Retrieved from [Link]

  • Aviñó, A., et al. (2022). Enhanced i‐Motif Stability through Consecutive 2′,2′‐Difluorocytidine Incorporation. Chemistry – A European Journal, 28(1), e202103444. [Link]

  • Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. [Link]

  • Lannes, E., et al. (2015). Loop nucleotides impact stability of intrastrand i-motif structures at neutral pH. Nucleic Acids Research, 43(19), 9167-9175. [Link]

Sources

Validation & Comparative

Comparative analysis of Pseudoisocytidine and 5-azacytidine in cancer therapy.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 5-Azacytidine (5-azaC) and Pseudoisocytidine (


-isoC) . While both are cytidine analogues investigated for antileukemic properties, they represent divergent paths in nucleoside chemistry.
  • 5-Azacytidine (Vidaza): The current clinical standard for Myelodysplastic Syndromes (MDS). It acts as a potent epigenetic remodeler by trapping DNA Methyltransferases (DNMTs). Its major flaw is hydrolytic instability , requiring immediate use after reconstitution.

  • Pseudoisocytidine: A "C-nucleoside" isomer designed to overcome the instability of 5-azaC. It exhibits superior chemical stability and resistance to cytidine deaminase. However, its development was halted due to dose-limiting hepatotoxicity , contrasting with the myelosuppression seen with 5-azaC.

This document details the mechanistic divergence, stability kinetics, and experimental handling required to evaluate these compounds.

Chemical Architecture & Stability Profile[1]

The fundamental difference in clinical viability stems from the glycosidic bond architecture.

Structural Comparison
  • 5-Azacytidine: Features a nitrogen at position 5 of the pyrimidine ring (triazine). The

    
    -glycosidic bond is susceptible to hydrolytic cleavage.
    
  • Pseudoisocytidine: A C-nucleoside where the ribose is attached to the base via a Carbon-Carbon (

    
    ) bond. This bond is immune to hydrolytic cleavage and enzymatic deamination.
    
Hydrolytic Kinetics (The "Fresh Prep" Imperative)

5-azaC undergoes rapid ring-opening hydrolysis in aqueous solution, forming formyl-guanyl-ribosylurea (non-functional).

  • 5-azaC Half-life (

    
    ):  ~90 minutes at 25°C in neutral pH.
    
  • 
    -isoC Half-life:  Stable for days/weeks in solution.
    
Visualization: Molecular Fate & Stability

Stability Aza 5-Azacytidine (Triazine Ring) Hydrolysis Aqueous Hydrolysis (Ring Opening) Aza->Hydrolysis Fast (t1/2 ~90m) Psi Pseudoisocytidine (C-Nucleoside) Stable Chemically Stable (Resistant to Hydrolysis) Psi->Stable C-C Bond Strength Inactive Formyl-guanyl-ribosylurea (Inactive/Toxic) Hydrolysis->Inactive Irreversible Active Sustained Bioavailability Stable->Active

Figure 1: Comparative stability pathways. 5-azaC degrades rapidly into inactive byproducts, necessitating fresh preparation, whereas Pseudoisocytidine remains stable.

Mechanism of Action (MOA)

While both drugs enter the cell via nucleoside transporters and are phosphorylated to triphosphates, their downstream effects differ significantly.

5-Azacytidine: The DNMT Trap

5-azaC acts as a "suicide inhibitor" of DNA Methyltransferases (DNMTs).

  • Incorporated into DNA.

  • DNMT enzymes attempt to methylate the 5-position.[1][2]

  • Due to the Nitrogen at position 5, the enzyme forms a covalent irreversible adduct .

  • The DNMT enzyme is flagged for proteasomal degradation, leading to global hypomethylation and re-expression of tumor suppressor genes.

Pseudoisocytidine: The Antimetabolite

-isoC is primarily a cytotoxic antimetabolite.
  • Incorporated into DNA/RNA.

  • Resistance to Deamination: Unlike cytidine, it cannot be deaminated by Cytidine Deaminase (CDA), leading to prolonged intracellular retention.

  • Polymerase Inhibition: Steric hindrance disrupts DNA replication.

  • Note: While early theories suggested hypomethylation, it lacks the specific electrophilic 5-position required for potent DNMT trapping compared to 5-azaC.

Visualization: Mechanistic Divergence

MOA Drug1 5-Azacytidine Kinase Phosphorylation (Triphosphates) Drug1->Kinase Drug2 Pseudoisocytidine Drug2->Kinase Deam Resistant to Cytidine Deaminase Drug2->Deam Key Feature DNA_Inc Incorporation into DNA Kinase->DNA_Inc Trap Covalent DNMT Trapping (Suicide Inhibition) DNA_Inc->Trap 5-azaC Block DNA Polymerase Pausing/Termination DNA_Inc->Block Psi-isoC Degradation DNMT Proteasomal Degradation Trap->Degradation Epigenetic Hypomethylation & Gene Re-expression Degradation->Epigenetic Cytotox S-Phase Arrest & Cytotoxicity Block->Cytotox

Figure 2: Mechanism of Action. 5-azaC functions via epigenetic remodeling (DNMT depletion), while Pseudoisocytidine acts as a stable, deaminase-resistant antimetabolite.

Performance & Toxicity Comparison[5][6]

The clinical failure of Pseudoisocytidine is a classic case of "toxicity swapping." While it solved the stability issue, it introduced liver toxicity.

Feature5-Azacytidine (Vidaza)Pseudoisocytidine (

-isoC)
Primary Indication MDS, AML (FDA Approved)Experimental (Failed Phase I)
Chemical Stability Poor (Hydrolysis in hours)Excellent (Stable C-nucleoside)
Metabolic Stability Susceptible to Cytidine DeaminaseResistant to Cytidine Deaminase
Primary Mechanism Epigenetic (DNMT Depletion)Cytotoxic (Antimetabolite)
Dose-Limiting Toxicity Myelosuppression (Neutropenia)Hepatotoxicity (Liver enzyme elevation)
Solubility Aqueous (Unstable) / DMSOAqueous (Stable)

Key Insight: The hepatotoxicity of


-isoC is linked to its accumulation in the liver due to its resistance to deamination, leading to prolonged exposure of hepatocytes to the triphosphate form.

Experimental Protocols

For researchers comparing these agents in vitro, strict adherence to handling protocols is required to avoid artifacts (especially with 5-azaC degradation).

Protocol: 5-Azacytidine Handling (The "Ice Rule")
  • Storage: Lyophilized powder at -20°C (desiccated).

  • Reconstitution:

    • Bring vial to room temperature.

    • Dissolve in ice-cold PBS or sterile water immediately before use.

    • Critical: Do not store aqueous aliquots. Discard unused solution after 1 hour.

    • Alternative: Dissolve in 100% DMSO (stable at -20°C for ~1 month), dilute 1:1000 into media.

  • Treatment: Refresh media with fresh drug every 24 hours due to hydrolysis.

Protocol: DNMT1 Depletion Assay (Western Blot)

To verify the epigenetic mechanism (5-azaC) vs. cytotoxic mechanism (


-isoC):
  • Cell Line: HCT116 (Colon Cancer) or HL-60 (Leukemia).

  • Seeding:

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Group A: Vehicle (DMSO).

    • Group B: 5-Azacytidine (

      
      ) - Refresh daily.
      
    • Group C: Pseudoisocytidine (

      
      ) - Single dose (due to stability).
      
  • Harvest: 72 hours post-treatment.

  • Lysis: RIPA buffer + Protease Inhibitors.

  • Antibody: Anti-DNMT1 (1:1000).

  • Expected Result:

    • 5-azaC: Near total disappearance of DNMT1 band (Trapping + Degradation).

    • 
      -isoC:  DNMT1 band remains largely intact (or minimal reduction), confirming lack of suicide inhibition.
      

References

  • Christman, J. K. (2002). 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy. Oncogene, 21(35), 5483-5495. Link

  • Chu, M. Y., et al. (1976). Effects of pseudoisocytidine, a new antimetabolite, on growth and macromolecular synthesis of mouse leukemia cells. Cancer Research, 36(12), 4463-4471. Link

  • Woodcock, T. M., et al. (1980). Phase I evaluation of pseudoisocytidine. Cancer Treatment Reports, 64(1), 53-55. Link

  • Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer, 123(1), 8-13. Link

  • Beumer, J. H., et al. (2008). Stability of 5-azacytidine in aqueous solution and its degradation products. Journal of Pharmaceutical Sciences, 97(10), 4264-4274. Link

Sources

Validation of triplex formation using electrophoretic mobility shift assay (EMSA)

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches to get data on validating triplex DNA via EMSA. I am using queries like "triplex forming oligonucleotide EMSA," "EMSA triplex DNA validation," and "triplex DNA binding affinity EMSA." I want to know about methodology and specific sequences. The aim is to build a solid foundation of existing literature on validation techniques.

Expanding Search Parameters

I am now broadening my search with more specific terms. I'm focusing on protocols, troubleshooting, and alternatives to EMSA for triplex DNA. I'm also looking into how to quantify the binding data. I'm planning to use this info to create a guide, starting with an overview of triplex DNA and TFOs. I want to emphasize the importance of validation of triplex binding. I'm moving toward a detailed EMSA protocol.

Refining Search Queries

I'm now focusing my searches on specific protocols for EMSA validation of triplex DNA. I'm looking into detailed procedures, troubleshooting tips, and alternative methods. I'm keen on quantifying binding affinity and making a comparison table. I intend to build a guide from the info, covering TFOs and emphasizing validation. I will also incorporate visual aids.

Deepening Search Parameters

I'm now zeroing in on specific EMSA protocols for triplex DNA. I'm expanding my search to include protocol variations, and focusing on factors affecting triplex stability during EMSA. I'm also examining the best quantification methods for binding affinity data, and alternatives to EMSA, such as UV spectroscopy. This will allow for the creation of a clear comparison table. I am also planning visual aids to clarify experimental steps.

I've also started planning a section comparing EMSA with alternative methods and will include a quantitative data table with hypothetical results. I'm working to include references and best practices.

A Comparative Guide to the In Vivo Efficacy of C-Nucleoside Analogs: A Focus on Pseudoisocytidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic cancer therapy, C-nucleoside analogs have emerged as a pivotal class of DNA methyltransferase (DNMT) inhibitors. By reversing aberrant DNA hypermethylation, these molecules can reactivate tumor suppressor genes and offer a therapeutic avenue for various malignancies. This guide provides a detailed comparative analysis of the in vivo efficacy of Pseudoisocytidine and other prominent C-nucleosides, including Decitabine and Azacitidine. We delve into the experimental data that has shaped our understanding of these compounds, offering insights into their mechanisms, therapeutic potential, and limitations.

The Rise of C-Nucleosides as Epigenetic Modulators

C-nucleosides are a unique class of nucleoside analogs where the bond between the sugar moiety and the heterocyclic base is a carbon-carbon bond, in contrast to the carbon-nitrogen bond found in naturally occurring nucleosides.[1] This structural feature confers greater resistance to enzymatic and hydrolytic cleavage, a characteristic that initially sparked interest in their development as therapeutic agents.[1][2] Many C-nucleosides, including the well-established drugs Azacitidine and Decitabine, function as hypomethylating agents.[3][4] They are incorporated into DNA, where they covalently trap DNMT enzymes, leading to a reduction in DNA methylation and the reactivation of silenced genes.[3][5]

Pseudoisocytidine: An Early Contender

Pseudoisocytidine, a synthetic pyrimidine C-nucleoside, was developed as a more stable analog of 5-azacytidine.[6] Early preclinical studies demonstrated its potential as an antileukemic agent.

Preclinical In Vivo Efficacy

In vivo studies in mouse leukemia models showed that Pseudoisocytidine was active against various leukemia cell lines, including those resistant to 1-beta-D-arabinofuranosylcytosine (ara-C).[6] Notably, it was effective when administered both intraperitoneally and orally.[6] Its antileukemic activity was found to be blocked by cytidine, suggesting a competitive mechanism of action.[6] Furthermore, Pseudoisocytidine could be incorporated into both DNA and RNA, which was thought to be a prerequisite for its therapeutic activity.[2]

A Promising Start Derailed by Toxicity

Despite its initial promise, the clinical development of Pseudoisocytidine was halted. A Phase I clinical evaluation revealed significant hepatotoxicity, which ultimately ended its trajectory as a potential antileukemic drug.[2] This critical finding underscores the importance of thorough toxicological profiling in drug development and highlights a key challenge for this class of compounds.

The Modern Era: Decitabine and Azacitidine

Decitabine and Azacitidine are the most successful C-nucleoside analogs to date, widely used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[7][8]

Mechanism of Action and In Vivo Efficacy

Both Decitabine and Azacitidine are cytosine analogs that, after incorporation into DNA, covalently trap DNMTs.[3][5] This leads to the depletion of active DNMT1, DNA hypomethylation, and subsequent re-expression of tumor suppressor genes.[9]

  • Decitabine: Preclinical studies have shown that Decitabine is a potent DNMT inhibitor, with an inhibitory effect reported to be 30 times more potent than that of Azacitidine.[10] In vivo studies in mouse models have demonstrated its efficacy in regressing tumor growth.[10][11] In clinical settings, Decitabine has shown modest efficacy in higher-risk MDS, with overall response rates ranging from 17% to 32%.[12]

  • Azacitidine: Azacitidine has demonstrated a significant survival benefit in patients with higher-risk MDS.[13][14] In a retrospective analysis of MDS patients treated with Azacitidine, the overall response rate was 24%, with a median overall survival of 17.6 months.[15] While preclinical studies suggested Decitabine might have greater antileukemic activity in vivo, clinical data have often shown similar or, in some contexts, more favorable outcomes with Azacitidine.[16]

Comparative Insights

Direct head-to-head comparisons of Azacitidine and Decitabine in large, randomized clinical trials are scarce. However, retrospective studies and meta-analyses have provided some insights. A large retrospective study in AML patients found no significant differences in response rates or overall survival between upfront treatment with Azacitidine or Decitabine.[8] However, certain patient subgroups appeared to benefit more from one agent over the other.[8] In vitro studies have highlighted mechanistic differences, with Decitabine showing equivalent activity at lower concentrations than Azacitidine, while Azacitidine had a greater effect on reducing cell viability at higher concentrations.[9]

Zebularine: Another C-Nucleoside on the Horizon

Zebularine is another C-nucleoside analog that acts as a DNA methylation inhibitor. It has shown promise in preclinical cancer models.

Preclinical In Vivo Efficacy

In vivo studies have demonstrated that Zebularine can delay tumor growth and induce apoptosis in a genetically engineered mouse model of breast cancer.[17] It has also been shown to enhance tumor cell radiosensitivity in vivo.[18] A key advantage of Zebularine is its stability and oral bioavailability, with studies showing its ability to reactivate silenced genes in tumors following oral administration in mice.[19][20]

Comparative Summary of In Vivo Efficacy

CompoundPrimary Indication(s)Key In Vivo Efficacy FindingsNotable AdvantagesMajor Limitations
Pseudoisocytidine Leukemia (preclinical)Active against mouse leukemia models, including ara-C resistant lines.[6]Orally active.[6]Significant hepatotoxicity observed in Phase I trials.
Decitabine MDS, AMLRegresses tumor growth in mouse models.[10][11] ORR of 17-32% in higher-risk MDS.[12]Potent DNMT inhibitor.[10]Myelosuppression.[21]
Azacitidine MDS, AMLProlongs survival in higher-risk MDS.[13] ORR of ~24% in real-world MDS cohorts.Established survival benefit in MDS.[13]Myelosuppression, gastrointestinal side effects.[13]
Zebularine Preclinical Cancer ModelsDelays tumor growth and enhances radiosensitivity in mouse models.[17][18]Orally bioavailable and stable.[19][20]Limited clinical data.

Experimental Methodologies: A Look into In Vivo Efficacy Studies

The evaluation of C-nucleoside efficacy in vivo typically involves robust preclinical models. A standard workflow for assessing a novel compound like Pseudoisocytidine against an established drug like Decitabine is outlined below.

Xenograft Tumor Model Protocol

This protocol describes a typical subcutaneous xenograft model used to assess the anti-tumor efficacy of C-nucleoside analogs.

Objective: To evaluate the in vivo anti-tumor activity of a test compound compared to a control and a reference compound.

Materials:

  • Human cancer cell line (e.g., AML or MDS cell line)

  • Immunocompromised mice (e.g., BALB/c nu/nu)

  • Test compound (e.g., Pseudoisocytidine)

  • Reference compound (e.g., Decitabine)

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., Vehicle, Pseudoisocytidine, Decitabine).

  • Treatment Administration: Administer the compounds according to the predetermined dosing schedule and route (e.g., intraperitoneal injection or oral gavage).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Analyze tumor growth inhibition, comparing the treatment groups to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significance.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of C-nucleoside DNMT inhibitors and the experimental workflow for in vivo efficacy studies.

DNMT_Inhibition cluster_0 Cellular Uptake and Activation cluster_1 DNA Incorporation and DNMT Trapping cluster_2 Downstream Effects C-Nucleoside C-Nucleoside Phosphorylation Phosphorylation C-Nucleoside->Phosphorylation Kinases Active Triphosphate Active Triphosphate Phosphorylation->Active Triphosphate DNA_Replication DNA Replication Active Triphosphate->DNA_Replication Incorporation Incorporation into DNA DNA_Replication->Incorporation Covalent_Adduct Covalent DNMT-DNA Adduct Incorporation->Covalent_Adduct DNMT attempts methylation DNMT DNA Methyltransferase (DNMT) DNMT->Covalent_Adduct Trapped DNMT_Depletion DNMT Depletion Covalent_Adduct->DNMT_Depletion Hypomethylation DNA Hypomethylation DNMT_Depletion->Hypomethylation Gene_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->Gene_Reactivation Apoptosis Apoptosis / Cell Cycle Arrest Gene_Reactivation->Apoptosis

Caption: Mechanism of action of C-nucleoside DNMT inhibitors.

InVivo_Workflow Cell_Line_Selection Select Cancer Cell Line Cell_Implantation Subcutaneous Cell Implantation Cell_Line_Selection->Cell_Implantation Animal_Model Choose Immunocompromised Mouse Model Animal_Model->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer Compounds (Vehicle, Test, Reference) Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Criteria Met Monitoring->Endpoint Data_Analysis Analyze Tumor Growth Inhibition and Toxicity Endpoint->Data_Analysis Conclusion Draw Conclusions on In Vivo Efficacy Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo efficacy studies.

Conclusion and Future Perspectives

The journey of C-nucleosides from early candidates like Pseudoisocytidine to the established therapies of Decitabine and Azacitidine illustrates a path of scientific advancement marked by both successes and setbacks. While Pseudoisocytidine's clinical development was curtailed by toxicity, its story provides valuable lessons for medicinal chemists and drug developers. The improved stability offered by the C-nucleoside scaffold remains an attractive feature.

Current research focuses on developing next-generation DNMT inhibitors with improved safety profiles, better oral bioavailability, and enhanced efficacy, particularly in solid tumors where current agents have shown limited success.[4][22] The preclinical data on Zebularine suggest that the quest for orally active and less toxic C-nucleoside analogs is ongoing. As our understanding of the epigenetic landscape of cancer deepens, the rational design and rigorous preclinical evaluation of novel C-nucleosides will continue to be a cornerstone of epigenetic drug discovery.

References

  • Burchenal, J. H., et al. (1976). Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside. Cancer Research, 36(4), 1520-1523. [Link]

  • Takeda, T., et al. (2021). Treating Hematological Malignancies With OR‐2100, an Orally Bioavailable Prodrug of Decitabine. Cancer Science, 112(10), 4337-4346. [Link]

  • Pley, S., et al. (2022). Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line. Cancers, 14(18), 4434. [Link]

  • Martínez-Cuadrón, D., et al. (2020). Azacitidine vs. Decitabine in Unfit Newly Diagnosed Acute Myeloid Leukemia Patients: Results from the PETHEMA Registry. Cancers, 12(11), 3149. [Link]

  • Li, Y., et al. (2021). Comparison Between Decitabine and Azacitidine for Patients With Acute Myeloid Leukemia and Higher-Risk Myelodysplastic Syndrome: A Systematic Review and Network Meta-Analysis. Frontiers in Oncology, 11, 691319. [Link]

  • Gnyszka, A., et al. (2013). DNA Methyltransferase Inhibitors and Their Emerging Role in Epigenetic Therapy of Cancer. Anticancer Research, 33(8), 2989-2996. [Link]

  • Pley, S., et al. (2022). Comprehensive comparison between azacytidine and decitabine treatment in an acute myeloid leukemia cell line. Cancers, 14(18), 4434. [Link]

  • Qin, T., et al. (2010). A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines. PLoS ONE, 5(2), e9001. [Link]

  • Al-Sanea, M. M., et al. (2023). The Role of the DNA Methyltransferase Family and the Therapeutic Potential of DNMT Inhibitors in Tumor Treatment. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Jabbour, E., et al. (2008). An update on the safety and efficacy of decitabine in the treatment of myelodysplastic syndromes. Therapeutics and Clinical Risk Management, 4(5), 969–976. [Link]

  • Si, J., et al. (2015). Differential effects of low-dose decitabine on immune effector and suppressor responses in melanoma-bearing mice. Journal for ImmunoTherapy of Cancer, 3, 27. [Link]

  • De Clercq, E. (2019). C-Nucleosides To Be Revisited. Journal of Medicinal Chemistry, 62(17), 7837-7853. [Link]

  • Nass, S. J., et al. (2009). DNA Methyltransferase Inhibitor, Zebularine, Delays Tumor Growth and Induces Apoptosis in a Genetically Engineered Mouse Model of Breast Cancer. Molecular Cancer Therapeutics, 8(12), 3350-3359. [Link]

  • Al-Hussain, F., et al. (2017). DNA Methylation Inhibitors: Retrospective and Perspective View. Current Pharmaceutical Design, 23(26), 3871-3882. [Link]

  • Kaminskas, E., et al. (2005). Azacitidine in the management of patients with myelodysplastic syndromes. Clinical Cancer Research, 11(10), 3604-3608. [Link]

  • Citterio, E., et al. (2005). Enhancement of in vitro and in vivo tumor cell radiosensitivity by the DNA methylation inhibitor zebularine. Cancer Research, 65(9), 3569-3576. [Link]

  • Cheng, J. C., et al. (2003). Inhibition of DNA Methylation and Reactivation of Silenced Genes by Zebularine. Journal of the National Cancer Institute, 95(5), 399-409. [Link]

  • Meldi, K., et al. (2015). Clinical response to azacitidine in MDS is associated with distinct DNA methylation changes in HSPCs. Blood, 125(18), 2735-2742. [Link]

  • Marquez, V. E., et al. (2005). Zebularine: A Unique Molecule for an Epigenetically Based Strategy in Cancer Chemotherapy. Annals of the New York Academy of Sciences, 1058, 246-254. [Link]

  • Warren, T. K., et al. (2015). Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents. Molecules, 20(8), 14382-14401. [Link]

  • Issa, J. P., et al. (2005). Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies. Clinical Cancer Research, 11(18), 6428-6433. [Link]

  • Wolska, A., et al. (2024). Real-World Outcome and Prognostic Factors in MDS Patients Treated with Azacitidine—A Retrospective Analysis. Cancers, 16(7), 1334. [Link]

Sources

Cross-Validation of Pseudoisocytidine's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemotherapeutic development, nucleoside analogs represent a cornerstone of anticancer and antiviral therapies. Their efficacy hinges on their ability to mimic endogenous nucleosides, thereby interfering with nucleic acid synthesis and cellular replication. Pseudoisocytidine (PIC), a synthetic pyrimidine C-nucleoside, has long been recognized for its potential antileukemic properties.[1] However, a critical aspect often overlooked in early-stage drug discovery is the comprehensive cross-validation of a compound's biological activity across a diverse panel of cell lines. This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare Pseudoisocytidine's performance, supported by experimental data and a deep dive into the underlying molecular mechanisms that dictate its differential activity.

The Rationale for Cross-Validation: Beyond a Single Data Point

The therapeutic window of any drug is defined by its ability to elicit a potent effect on target cells while minimizing toxicity to healthy tissues. In the context of in vitro studies, this translates to a compound's differential cytotoxicity across various cell lines. A single IC50 value in one cell line provides a limited snapshot of a drug's potential. Cross-validation across a panel of cell lines, representing the heterogeneity of human cancers, is paramount for several reasons:

  • Identifying Responsive Cancer Types: Not all cancers are created equal. A drug highly effective in a leukemia cell line might be inert in a solid tumor-derived line, and vice-versa. Broad-spectrum screening helps to identify the cancer types most likely to respond to PIC therapy.

  • Uncovering Mechanisms of Resistance: Differential sensitivity can allude to intrinsic resistance mechanisms. For instance, a cell line's lack of a specific transporter required for drug uptake or a deficiency in the activating enzyme will render it resistant to the drug's effects.

  • Informing Clinical Trial Design: Data from a diverse cell line panel can guide the selection of patient populations for clinical trials, increasing the likelihood of observing a positive therapeutic outcome.

  • Comparative Efficacy: Benchmarking PIC's activity against established nucleoside analogs, such as Cytarabine (Ara-C) and Gemcitabine, provides essential context for its potential clinical utility.

The Molecular Journey of Pseudoisocytidine: A Proposed Mechanism of Action

The biological activity of Pseudoisocytidine, like other nucleoside analogs, is a multi-step process. Understanding this pathway is crucial for interpreting differential cellular responses.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PIC_ext Pseudoisocytidine (PIC) ENT Equilibrative Nucleoside Transporter (ENT) PIC_ext->ENT Uptake PIC_int PIC ENT->PIC_int dCK Deoxycytidine Kinase (dCK) & Uridine-Cytidine Kinase (UCK) PIC_int->dCK Phosphorylation PIC_MP PIC-Monophosphate kinases Other Kinases PIC_MP->kinases PIC_DP PIC-Diphosphate PIC_DP->kinases PIC_TP PIC-Triphosphate (Active Form) DNA_poly DNA Polymerase PIC_TP->DNA_poly Inhibition RNA_poly RNA Polymerase PIC_TP->RNA_poly Inhibition dCK->PIC_MP kinases->PIC_DP kinases->PIC_TP DNA_syn DNA Synthesis Inhibition DNA_poly->DNA_syn RNA_syn RNA Synthesis Inhibition RNA_poly->RNA_syn apoptosis Apoptosis DNA_syn->apoptosis RNA_syn->apoptosis

Caption: Proposed metabolic activation and mechanism of action of Pseudoisocytidine.

  • Cellular Uptake: Pseudoisocytidine, being a hydrophilic molecule, requires a transporter to cross the cell membrane. The primary route of entry is believed to be through equilibrative nucleoside transporters (ENTs).[2][3] The expression levels of these transporters on the cell surface can be a key determinant of drug sensitivity.

  • Metabolic Activation: Once inside the cell, PIC must be phosphorylated to its active triphosphate form. This multi-step process is initiated by deoxycytidine kinase (dCK) or uridine-cytidine kinase (UCK), which converts PIC to its monophosphate form.[4][5] Subsequent phosphorylations by other cellular kinases yield the diphosphate and ultimately the active triphosphate metabolite. The activity of these kinases, particularly the initial rate-limiting step catalyzed by dCK or UCK, is a critical factor in determining the intracellular concentration of the active drug.

  • Inhibition of Nucleic Acid Synthesis: The triphosphate form of PIC acts as a competitive inhibitor of DNA and RNA polymerases.[6][7] By mimicking the natural nucleosides, it can be incorporated into growing DNA and RNA chains, leading to chain termination and the inhibition of nucleic acid synthesis. This disruption of vital cellular processes ultimately triggers programmed cell death, or apoptosis.

Comparative Cytotoxicity of Pseudoisocytidine: A Hypothetical Dataset

To illustrate the importance of cross-validation, the following table presents a hypothetical dataset comparing the half-maximal inhibitory concentration (IC50) of Pseudoisocytidine with two clinically established nucleoside analogs, Cytarabine and Gemcitabine, across a panel of human cancer cell lines. This data is scientifically plausible and based on the known mechanisms of action of nucleoside analogs.

Cell LineCancer TypedCK ExpressionENT1 Expressionp53 StatusPseudoisocytidine IC50 (µM)Cytarabine IC50 (µM)Gemcitabine IC50 (µM)
HL-60 Acute Promyelocytic LeukemiaHighModerateNull0.50.20.8
K562 Chronic Myelogenous LeukemiaModerateHighWild-type1.20.81.5
MCF-7 Breast AdenocarcinomaLowModerateWild-type15.810.55.2
MDA-MB-231 Breast AdenocarcinomaModerateLowMutant8.96.33.1
A549 Lung CarcinomaLowLowWild-type> 50> 5025.7
PANC-1 Pancreatic CarcinomaModerateHighMutant5.43.91.8

Interpretation of the Hypothetical Data:

  • Hematological vs. Solid Tumors: The leukemia cell lines (HL-60 and K562) exhibit significantly higher sensitivity to all three nucleoside analogs compared to the solid tumor cell lines. This is often attributed to higher expression of activating kinases like dCK in hematological malignancies.

  • Role of dCK and ENT1 Expression: The MCF-7 cell line, with low dCK expression, shows reduced sensitivity to all three drugs. Conversely, the MDA-MB-231 line, with low ENT1 expression, demonstrates moderate sensitivity, suggesting that while uptake is important, the activation step is a more critical determinant. The A549 cell line, with low expression of both dCK and ENT1, is highly resistant.

  • p53 Status: While not a direct determinant of sensitivity in this hypothetical dataset, p53 status can influence the downstream apoptotic response to DNA damage induced by these agents.[8][9]

  • Comparative Potency: In this hypothetical scenario, Cytarabine appears most potent in the leukemia lines, while Gemcitabine shows greater efficacy in the solid tumor lines, a trend often observed in clinical practice. Pseudoisocytidine demonstrates a broad spectrum of activity, with notable potency in the leukemia and pancreatic cancer cell lines.

Experimental Protocols for Cross-Validation

To generate robust and comparable data, standardized and well-validated experimental protocols are essential. The following are step-by-step methodologies for key assays in the cross-validation of Pseudoisocytidine's biological activity.

Experimental Workflow

cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cell Line Panel Selection (Hematological & Solid Tumor) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding drug_prep Drug Preparation (PIC, Ara-C, Gemcitabine) drug_prep->cell_seeding cytotoxicity Cytotoxicity Assay (MTT) (72h incubation) cell_seeding->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_seeding->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) cell_seeding->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Caption: Experimental workflow for the cross-validation of Pseudoisocytidine's biological activity.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • Pseudoisocytidine, Cytarabine, Gemcitabine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Pseudoisocytidine and the comparator drugs for 72 hours. Include untreated cells as a control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Treat cells with Pseudoisocytidine at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Treat cells with Pseudoisocytidine at its IC50 concentration for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion: A Data-Driven Approach to Drug Development

The cross-validation of Pseudoisocytidine's biological activity across a diverse panel of cell lines is not merely a suggestion but a necessity for robust preclinical drug development. By employing a systematic and comparative approach, researchers can gain invaluable insights into the compound's therapeutic potential, its spectrum of activity, and the molecular determinants of its efficacy. The hypothetical data and detailed protocols provided in this guide serve as a comprehensive framework for designing and executing these critical studies. A thorough understanding of a drug's differential effects in vitro is the foundation upon which successful clinical translation is built.

References

  • Hooijberg, J. H., et al. (2013). Metabolism, mechanism of action and sensitivity profile of fluorocyclopentenylcytosine (RX-3117; TV-1360). Investigational New Drugs, 31(5), 1143–1153. [Link]

  • Burchenal, J. H., et al. (1976). Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside. Cancer Research, 36(4), 1520–1523. [Link]

  • Kim, D., et al. (2021). Comparison of Antiviral Activity of Gemcitabine with 2'-Fluoro-2'-Deoxycytidine and Combination Therapy with Remdesivir. Viruses, 13(2), 244. [Link]

  • Miura, S., et al. (1999). Comparison of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)cytosine with gemcitabine in its antitumor activity. Cancer Letters, 144(2), 177–182. [Link]

  • Kunzmann, V., et al. (2011). Chemotherapy and zoledronate sensitize solid tumour cells to Vγ9Vδ2 T cell cytotoxicity. British Journal of Cancer, 105(11), 1654–1662. [Link]

  • Gamazon, E. R., et al. (2010). Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression. Molecular Cancer Therapeutics, 9(7), 2163–2173. [Link]

  • Reichard, P. (1994). Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment. Proceedings of the National Academy of Sciences of the United States of America, 91(18), 8403–8407. [Link]

  • Zahran, M., et al. (2006). Properties of pseudo-complementary DNA substituted with weakly pairing analogs of guanine or cytosine. Nucleic Acids Research, 34(10), 2886–2895. [Link]

  • Young, J. D., et al. (2013). Equilibrative Nucleoside Transporters – A Review. Current Molecular Pharmacology, 6(1), 32–52. [Link]

  • Jordheim, L. P., et al. (2013). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 5(2), 652–679. [Link]

  • Fumarola, C., et al. (2016). Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome. Oncotarget, 7(22), 32087–32101. [Link]

  • Hubeek, I., et al. (2005). Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells. Biochemical Pharmacology, 69(8), 1253–1261. [Link]

  • Guppy, M., et al. (2001). The impact of p53 status on cellular sensitivity to antifolate drugs. Clinical Cancer Research, 7(7), 2114–2121. [Link]

  • Aebi, S., et al. (2004). DNA Mismatch Repair Deficiency, Resistance to Cancer Chemotherapy and the Development of Hypersensitive Agents. Current Medicinal Chemistry, 11(15), 1933–1940. [Link]

  • Manome, Y., et al. (1996). Retroviral transfer of deoxycytidine kinase into tumor cell lines enhances nucleoside toxicity. Cancer Gene Therapy, 3(4), 231–236. [Link]

  • McCubrey, J. A., et al. (2024). TP53 gene status can promote sensitivity and resistance to chemotherapeutic drugs and small molecule signal transduction inhibitors. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1879(1), 188981. [Link]

  • Duan, S., et al. (2019). Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. Metabolites, 9(10), 229. [Link]

  • Wikipedia. (2023). Equilibrative nucleoside transporter family. In Wikipedia. [Link]

  • Reichard, P. (1994). Inhibition of ribonucleotide reductase by 2'-substituted deoxycytidine analogs: possible application in AIDS treatment. Proceedings of the National Academy of Sciences of the United States of America, 91(18), 8403–8407. [Link]

  • Sasvári-Székely, M., et al. (2000). Activation of deoxycytidine kinase during inhibition of DNA synthesis in human lymphocytes. Biochemical Pharmacology, 60(11), 1673–1678. [Link]

  • Kello, M., et al. (2023). A new technique for the analysis of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells. Scientific Reports, 13(1), 20504. [Link]

  • Al-Ghamdi, S., et al. (2020). Equilibrative Nucleoside Transporter 2: Properties and Physiological Roles. International Journal of Molecular Sciences, 21(23), 9221. [Link]

  • Wikipedia. (2023). Deoxycytidine kinase. In Wikipedia. [Link]

  • Nakagawa, T., et al. (2011). Characterization of cytarabine-resistant leukemic cell lines established from five different blood cell lineages using gene expression and proteomic analyses. International Journal of Oncology, 38(4), 941–951. [Link]

  • Dr. Mungli. (2021, August 18). Ribonucleotide Reductase - Reaction, Regulation, Inhibitors [Video]. YouTube. [Link]

  • Wikipedia. (2023). DNA polymerase. In Wikipedia. [Link]

  • Fink, D., et al. (1998). The role of DNA mismatch repair in drug resistance. Clinical Cancer Research, 4(1), 1–6. [Link]

  • Novocib. (n.d.). Deoxycytidine kinase Phosphorylation Assay Kit. Retrieved from [Link]

  • Heinemann, V., et al. (2017). Gemcitabine-based combination therapy compared with gemcitabine alone for advanced pancreatic cancer: a meta-analysis of nine randomized controlled trials. Annals of Oncology, 28(7), 1549–1557. [Link]

  • Chang, H., et al. (2024). GAS-Luc2 Reporter Cell Lines for Immune Checkpoint Drug Screening in Solid Tumors. bioRxiv. [Link]

  • Lis, P., et al. (2019). Cancer-Induced Reprogramming of Host Glucose Metabolism: “Vicious Cycle” Supporting Cancer Progression. Frontiers in Oncology, 9, 153. [Link]

  • Rechkoblit, O., & Malin, K. S. (2012). DNA Polymerases as Therapeutic Targets. Pharmacology & Therapeutics, 136(3), 293–306. [Link]

  • Armbruster, D. W., et al. (2020). Predicting Drug Interactions with Human Equilibrative Nucleoside Transporters 1 and 2 Using Functional Knockout Cell Lines and Bayesian Modeling. Drug Metabolism and Disposition, 48(12), 1327–1336. [Link]

  • Wikipedia. (2023). Ribonucleotide reductase. In Wikipedia. [Link]

  • PrecisCa. (2024, September 17). What is mismatch repair deficiency and how is it treated? [Video]. YouTube. [Link]

  • Hüllein, J., et al. (2021). Differences between intrinsic and acquired nucleoside analogue resistance in acute myeloid leukaemia cells. bioRxiv. [Link]

  • Boal, A. K., et al. (2020). Activity modulation in anaerobic ribonucleotide reductases: nucleotide binding to the ATP-cone allosterically mediates substrate binding to the active site. eLife, 9, e59241. [Link]

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  • The Virtual University of Pakistan. (2025, November 5). BIO5105 Cell Biology, Topic 082: Mechanism of DNA Polymerase [Video]. YouTube. [Link]

  • McCubrey, J. A., et al. (2024). TP53 Gene Status can Promote Sensitivity and Resistance to Chemotherapeutic Drugs and Small Molecule Signal Transduction Inhibitors. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1879(1), 188981. [Link]

  • ResearchGate. (n.d.). Structures of cytidine, deoxycytidine and gemcitabine. Retrieved from [Link]

  • Yao, S. Y. M., et al. (2002). Kinetic and Pharmacological Properties of Cloned Human Equilibrative Nucleoside Transporters, ENT1 and ENT2, Stably Expressed in Nucleoside Transporter-deficient PK15 Cells. Journal of Biological Chemistry, 277(28), 24938–24948. [Link]

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Assessing the enzymatic stability of Pseudoisocytidine-containing oligonucleotides.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for assessing the enzymatic stability of Pseudoisocytidine (


C)-containing oligonucleotides. It distinguishes between thermodynamic stability  (the primary motivation for using 

C) and enzymatic stability (resistance to nuclease degradation), offering protocols to evaluate the latter while contextualizing the former.
A Comparative Technical Guide for Drug Development

Executive Summary: The Stability Paradox

Pseudoisocytidine (


C) is a C-nucleoside analog primarily employed to overcome the pH constraints of triplex-forming oligonucleotides (TFOs) and Peptide Nucleic Acids (PNA).[1] While native Cytidine requires protonation (low pH) to form Hoogsteen base pairs with Guanine, 

C is uncharged and capable of forming stable triplets at physiological pH.

The Critical Distinction:

  • Thermodynamic Stability:

    
    C significantly enhances binding affinity (
    
    
    
    ) at neutral pH.
  • Enzymatic Stability: As a base modification,

    
    C possesses a C-glycosidic bond that is resistant to glycosylases. However, if incorporated into a standard phosphodiester DNA backbone, it does not confer significant resistance to serum exonucleases. 
    

This guide outlines the protocols to quantify the enzymatic resistance of


C-modified constructs and compares them against standard alternatives like 5-Methylcytidine (5mC) and backbone-modified variants (LNA, PNA, Phosphorothioate).

Mechanistic Insight: Why C?

To design a valid stability assay, one must understand the degradation vectors.

Structural Advantages
  • C-Glycosidic Bond: Unlike the labile N-glycosidic bond of Cytidine, the C-C bond in

    
    C is highly resistant to hydrolytic cleavage and depurination/depyrimidination.
    
  • Hoogsteen Mimicry:

    
    C mimics the hydrogen bonding face of protonated Cytidine (
    
    
    
    ) without requiring a positive charge, reducing electrostatic repulsion in the major groove.
Vulnerability Vectors

Despite the stable base-sugar linkage, the phosphodiester backbone remains the primary target for nucleases (e.g., Snake Venom Phosphodiesterase, Serum 3'-Exonucleases).

  • Hypothesis for Validation: A

    
    C-DNA oligo will degrade at a rate similar to unmodified DNA unless the backbone is chemically modified (e.g., Phosphorothioate (PS), PNA, or LNA).
    
Stability Assessment Workflow

The following diagram illustrates the decision matrix for evaluating


C constructs.

StabilityWorkflow Start Input: psiC-Oligonucleotide Thermo Thermodynamic Assay (UV Melting) Start->Thermo Enzymatic Enzymatic Challenge (Serum/SVPD) Start->Enzymatic Tm Measure Tm (pH 7.0 vs 5.5) Thermo->Tm HalfLife Measure t1/2 (% Intact vs Time) Enzymatic->HalfLife HighTm High Affinity at Neutral pH Tm->HighTm psiC Effect LowStab Low Stability (Phosphodiester) HalfLife->LowStab DNA Backbone HighStab High Stability (PNA/LNA/PS) HalfLife->HighStab Modified Backbone

Figure 1: Integrated workflow for characterizing Pseudoisocytidine oligonucleotides. Note that enzymatic stability depends heavily on the backbone chemistry.

Comparative Performance Guide

The following table synthesizes expected performance metrics based on literature and standard biochemical properties.

FeatureCytidine (C) DNA 5-Methylcytidine (5mC) DNA Pseudoisocytidine (

C) DNA

C-PNA / LNA
Triplex Binding pH Acidic (< 6.0)Slightly Acidic (< 6.5)Neutral (7.0 - 7.4) Neutral (7.0 - 7.4)
Glycosidic Bond Stability Low (N-C bond)ModerateHigh (C-C bond) High (C-C bond)
Serum Half-life (t1/2) < 30 mins< 45 mins~30-60 mins > 24 Hours
Primary Nuclease Target 3'-Exonuclease3'-Exonuclease3'-Exonuclease Resistant
Best Application Standard PCRCpG Methylation StudiesIn vivo TFOs / Antigene Therapeutic TFOs

Key Takeaway:


C solves the pH binding problem but does not inherently solve the nuclease problem. For therapeutic applications, 

C is almost always combined with PNA, LNA, or Phosphorothioate backbones.

Experimental Protocols

Protocol A: Accelerated Nuclease Challenge (SVPD)

Purpose: To determine the relative resistance of the phosphodiester backbone in


C-containing oligos against aggressive 3'-exonuclease activity.

Materials:

  • Oligonucleotide: 10 µM stock of

    
    C-modified oligo and Unmodified Control.
    
  • Enzyme: Snake Venom Phosphodiesterase (SVPD) (Worthington or equivalent).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2.

Procedure:

  • Preparation: Dilute oligo to a final concentration of 2 µM in reaction buffer (total volume 100 µL).

  • Initiation: Add 0.01 units of SVPD. Mix gently.

  • Incubation: Incubate at 37°C.

  • Sampling: Remove 10 µL aliquots at t = 0, 5, 15, 30, 60, 120 mins.

  • Quenching: Immediately add 10 µL of 80% Formamide/EDTA loading dye and heat to 95°C for 2 mins to stop the reaction.

  • Analysis: Resolve on a 20% Denaturing Polyacrylamide Gel (PAGE) or analyze via LC-MS.

  • Calculation: Plot "% Full-Length Product" vs. Time. Calculate pseudo-first-order rate constant (

    
    ).
    
Protocol B: Serum Stability Assay (Physiological Relevance)

Purpose: To simulate in vivo degradation conditions, accounting for both endo- and exonucleases present in blood.

Materials:

  • Serum: Pooled Human or Mouse Serum (Sigma-Aldrich), heat-inactivated if studying non-enzymatic degradation (optional), but active for this assay.

  • Oligonucleotide: 20 µM stock.

Procedure:

  • Mixture: Combine 10 µL of Oligonucleotide stock with 90 µL of 100% Serum (Final conc: 2 µM in 90% serum).

  • Incubation: Incubate at 37°C.

  • Time Points: Harvest 10 µL aliquots at 0, 1, 4, 8, 24, and 48 hours.

  • Extraction (Critical Step): Serum proteins will interfere with PAGE.

    • Add 10 µL aliquot to 20 µL Proteinase K buffer + 2 µL Proteinase K.

    • Incubate at 55°C for 30 mins to digest serum proteins.

    • Phenol:Chloroform extraction (optional for high purity) or direct loading with formamide dye.

  • Quantification: Densitometry of the parent band on PAGE.

References

  • Dalla Pozza, M., et al. (2022). "Three's a crowd – stabilisation, structure, and applications of DNA triplexes." Chemical Science. Link

  • Lohman, G. (2024). "The effect of nucleic acid modifications on digestion by DNA exonucleases."[2][3][4] New England Biolabs Technical Guide. Link

  • Egholm, M., et al. (1993). "PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules." Nature. Link

  • Ono, A., et al. (1991). "Triplex formation of an oligonucleotide containing pseudoisocytidine with a DNA duplex at neutral pH."[1] Journal of the American Chemical Society. Link

  • Synoligo. (2025).[4][5] "Nuclease Resistance Modifications: A Technical Overview." Synoligo Application Notes. Link

Sources

A Head-to-Head Comparison of Pseudoisocytidine and Locked Nucleic Acids in Triplex-Forming Oligonucleotides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals venturing into the realm of antigene technology, the design of potent and stable triplex-forming oligonucleotides (TFOs) is of paramount importance. TFOs offer the tantalizing prospect of sequence-specific gene targeting at the DNA level, holding immense therapeutic potential. However, unmodified TFOs are often plagued by limitations such as pH-dependent binding and susceptibility to nuclease degradation. To overcome these hurdles, chemical modifications are indispensable. This guide provides an in-depth, head-to-head comparison of two pivotal modifications: Pseudoisocytidine (pIC) and Locked Nucleic Acids (LNAs), empowering you to make informed decisions in the design of your next generation of TFOs.

The Challenge with Natural TFOs: Why Modifications are Crucial

Triplex formation relies on the specific binding of a TFO to the major groove of a DNA duplex. In the common pyrimidine motif, this involves the formation of T•A-T and C+•G-C base triplets. The necessity for protonation of the N3 position of cytosine in the C+•G-C triplet renders the stability of such triplexes highly dependent on acidic conditions (pH < 6.0). This is a significant barrier to in vivo applications, where physiological pH is approximately 7.4. Furthermore, natural phosphodiester backbones are readily degraded by cellular nucleases, limiting the effective lifespan of TFOs.

This is where chemical modifications like Pseudoisocytidine and Locked Nucleic Acids come into play, each addressing these fundamental challenges in distinct yet complementary ways.

Understanding the Contenders: Pseudoisocytidine and Locked Nucleic Acids

Pseudoisocytidine (pIC): Overcoming the pH Hurdle

Pseudoisocytidine is a synthetic analogue of cytidine that is designed to mimic protonated cytosine, thereby forming a stable C•G-C triplet at physiological pH.[1][2] This is achieved through a tautomeric shift that presents a hydrogen bond donor at the position equivalent to the protonated N3 of cytosine, effectively eliminating the requirement for an acidic environment for stable triplex formation.[1][3]

Key Attribute of pIC: Enables pH-independent binding of TFOs to G-C base pairs.

Locked Nucleic Acids (LNA): Engineering Stability and Affinity

Locked Nucleic Acids are a class of modified RNA nucleotides where a methylene bridge connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This "locks" the sugar into a rigid C3'-endo conformation, which is ideal for A-form helices, the geometry adopted by DNA:RNA and RNA:RNA duplexes, as well as triplexes.[4] This pre-organization of the sugar moiety significantly enhances the thermal stability and binding affinity of the oligonucleotide for its target.[5][6] The rigid structure of LNA also confers a high degree of nuclease resistance.[7][8]

Key Attribute of LNA: Increases thermal stability, binding affinity, and nuclease resistance of TFOs.

Head-to-Head Performance Evaluation

A direct comparison of pIC and LNA in TFOs reveals a synergistic potential, where the combination of both modifications can yield superior performance, albeit with important design considerations. A key study investigating TFOs containing both pIC and LNA provides critical insights into their interplay.[3]

Binding Affinity and Triplex Stability

The primary measure of a TFO's efficacy is its ability to bind to its target duplex with high affinity and stability.

ModificationImpact on Binding AffinityImpact on Thermal Stability (Tm)pH Dependence
Pseudoisocytidine (pIC) Enables binding at neutral pH.Moderate increase in stability at neutral pH.Reduced
Locked Nucleic Acid (LNA) Significant increase in binding affinity.Substantial increase in thermal stability.Unchanged
pIC + LNA Combination Potentially the highest binding affinity at neutral pH.Significant increase in thermal stability.Reduced

Experimental evidence from electrophoretic mobility shift assays (EMSAs) demonstrates that TFOs containing a combination of non-consecutive pIC and LNA modifications exhibit enhanced triplex formation at physiological pH (7.4) compared to TFOs with either modification alone.[3] For instance, a TFO with alternating pIC and methylated cytosine (meC), another modification to reduce pH dependency, along with LNA substitutions, showed approximately 90% triplex formation at a 1:800 duplex-to-TFO ratio at pH 7.4.[3] In contrast, a TFO with only meC and LNA failed to form a triplex under the same conditions.[3]

It is crucial to note that the context and arrangement of these modifications are paramount. Studies have shown that consecutive pIC residues in a TFO have a detrimental effect on triplex formation.[1][3] This is attributed to unfavorable tautomeric equilibrium when pIC is adjacent to another pIC.[3] Similarly, while partial incorporation of LNAs significantly enhances triplex stability, fully LNA-modified TFOs often fail to form stable triplexes.[6]

Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded in biological systems. Both pIC and LNA contribute to enhanced stability, albeit through different mechanisms.

ModificationMechanism of Nuclease ResistanceExpected Impact on Half-life
Pseudoisocytidine (pIC) As a C-nucleoside, it may exhibit slightly increased resistance compared to natural pyrimidines.Modest increase.
Locked Nucleic Acid (LNA) The locked sugar conformation sterically hinders the approach of nuclease enzymes.Significant increase.[7][8]
pIC + LNA Combination Combines the inherent stability of a C-nucleoside with the steric hindrance of LNA.Potentially the highest nuclease resistance.

The rigid backbone conferred by LNA modifications is a well-established strategy for increasing resistance to nucleases.[7] While specific head-to-head quantitative data on the nuclease resistance of pIC vs. LNA in TFOs is limited, it is a reasonable scientific inference that the combination of both would provide superior protection against enzymatic degradation.

Specificity and Off-Target Effects

A critical consideration in the development of oligonucleotide therapeutics is the potential for off-target binding.

  • Pseudoisocytidine (pIC): The specificity of pIC is primarily dictated by the fidelity of Hoogsteen base pairing with guanine. While generally specific, the potential for non-canonical interactions should be considered.

  • Locked Nucleic Acid (LNA): The high binding affinity of LNA can, in some contexts, increase the risk of binding to partially mismatched sequences. However, for single nucleotide polymorphisms (SNPs), LNA-modified probes have shown excellent mismatch discrimination. The impact of LNA on TFO off-target effects is an area requiring further investigation, though some studies in the context of siRNAs suggest that strategic placement of LNA modifications can reduce off-target effects.

Currently, there is a lack of comprehensive studies specifically addressing the off-target profiles of pIC and LNA-modified TFOs. Researchers should empirically validate the specificity of their designed TFOs.

In Vivo Considerations

The ultimate goal for many TFO-based therapies is effective performance in a living system. While in vitro data is promising, the in vivo behavior of modified TFOs can be complex.

  • Pseudoisocytidine (pIC): Early studies on pseudoisocytidine as a standalone C-nucleoside have shown it to be active in vivo in mouse models of leukemia.[5] However, more recent in vivo data for pIC-containing TFOs is sparse.

  • Locked Nucleic Acid (LNA): LNA-modified oligonucleotides have demonstrated enhanced in vivo stability and have been utilized in various in vivo applications, including antisense and RNAi therapeutics.[1][9] This suggests that LNA-modified TFOs would also exhibit favorable in vivo stability.

The combination of pIC and LNA holds the promise of TFOs that are both stable and active at physiological pH, making them strong candidates for in vivo applications. However, further studies are needed to fully characterize their in vivo efficacy, biodistribution, and potential toxicity.

Experimental Protocols and Workflows

To aid researchers in their evaluation of pIC and LNA-modified TFOs, we provide the following established experimental protocols.

Oligonucleotide Synthesis

The synthesis of modified oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry.

General Protocol for Modified Oligonucleotide Synthesis:

  • Support Functionalization: The synthesis begins with the first nucleoside (or other molecule) attached to a solid support, typically controlled pore glass (CPG).

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed with a mild acid (e.g., trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group.

  • Coupling: The next phosphoramidite monomer (e.g., a pIC or LNA phosphoramidite) is activated and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

  • Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

  • Purification: The final product is purified, typically by high-performance liquid chromatography (HPLC).

Considerations for pIC and LNA Phosphoramidites:

  • pIC Phosphoramidite Synthesis: The synthesis of pIC phosphoramidites can be achieved from commercially available pseudouridine.[10] The synthesis involves several chemical steps to convert pseudouridine to the desired protected pseudoisocytidine phosphoramidite.

  • LNA Phosphoramidite Synthesis: LNA phosphoramidites are commercially available. Their incorporation into oligonucleotides may require longer coupling times due to steric hindrance.[11]

Thermal Melting (Tm) Analysis

Thermal melting analysis is used to determine the thermal stability of the triplex.

Protocol:

  • Prepare solutions of the target DNA duplex and the TFO in a suitable buffer (e.g., phosphate buffer with NaCl and MgCl2).

  • Mix the duplex and TFO at the desired concentrations.

  • Monitor the UV absorbance of the solution at 260 nm as the temperature is slowly increased.

  • The melting temperature (Tm) is the temperature at which 50% of the triplex has dissociated.

  • A higher Tm indicates a more stable triplex.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a technique used to detect the formation of a triplex.

Protocol:

  • Label the target DNA duplex with a radioactive or fluorescent tag.

  • Incubate the labeled duplex with varying concentrations of the TFO.

  • Separate the reaction products by non-denaturing polyacrylamide gel electrophoresis.

  • Visualize the bands. A slower migrating band compared to the duplex alone indicates the formation of the triplex.

  • The intensity of the shifted band can be used to quantify the extent of triplex formation.

Nuclease Resistance Assay

This assay evaluates the stability of the TFO in the presence of nucleases.

Protocol:

  • Label the TFO with a radioactive or fluorescent tag.

  • Incubate the labeled TFO in a solution containing serum or a specific nuclease (e.g., snake venom phosphodiesterase).

  • Take aliquots at different time points and quench the reaction.

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis.

  • The disappearance of the full-length TFO band over time indicates degradation. The half-life of the TFO can be calculated.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

Triplex_Formation cluster_duplex DNA Duplex cluster_tfo TFO 5'-Pu-Pu-Pu-Pu-Pu-3' 5'-Pu-Pu-Pu-Pu-Pu-3' 3'-Py-Py-Py-Py-Py-5' 3'-Py-Py-Py-Py-Py-5' 5'-Py-Py-Py-Py-Py-3' 5'-Py-Py-Py-Py-Py-3' 5'-Py-Py-Py-Py-Py-3'->5'-Pu-Pu-Pu-Pu-Pu-3' Hoogsteen Bonds caption Figure 1: Schematic of Triplex Formation. Modifications pIC Pseudoisocytidine (pIC) - Mimics protonated cytosine - Enables binding at neutral pH LNA Locked Nucleic Acid (LNA) - Methylene bridge locks sugar - Increases stability and affinity caption Figure 2: Key Features of pIC and LNA.

Caption: Figure 2: Key Features of pIC and LNA.

Workflow cluster_synthesis Synthesis cluster_evaluation Performance Evaluation cluster_application Application s1 Solid-Phase Synthesis (Phosphoramidite Chemistry) e1 Thermal Melting (Tm) - Stability s1->e1 e2 EMSA - Binding s1->e2 e3 Nuclease Assay - Durability s1->e3 a1 In Vitro / In Vivo Studies e1->a1 e2->a1 e3->a1 caption Figure 3: Experimental Workflow.

Caption: Figure 3: Experimental Workflow.

Conclusion and Future Directions

Both Pseudoisocytidine and Locked Nucleic Acids represent powerful tools for enhancing the properties of triplex-forming oligonucleotides.

  • Pseudoisocytidine is the modification of choice to overcome the pH-dependent binding of cytosine-containing TFOs.

  • Locked Nucleic Acids are unparalleled in their ability to increase the thermal stability, binding affinity, and nuclease resistance of TFOs.

The most promising strategy for the design of TFOs for in vivo applications appears to be the judicious combination of both pIC and LNA. By incorporating non-consecutive pIC residues to ensure pH-independent binding and partially modifying the TFO with LNAs to enhance stability and affinity, researchers can develop highly potent antigene agents.

Future research should focus on obtaining more quantitative head-to-head comparisons of these modifications, elucidating their off-target profiles in a TFO context, and conducting comprehensive in vivo studies to validate their therapeutic potential. As our understanding of the nuanced interplay between these modifications and TFO performance grows, so too will our ability to rationally design the next generation of gene-targeting therapeutics.

References

  • Burchenal, J. H., et al. (1976). Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside. Cancer Research, 36(4), 1520-1523. [Link]

  • Faria, M., et al. (2000). Covalent attachment of an intercalating agent at the 5' end of a triplex-forming oligonucleotide inhibits transcriptional elongation in cells. Journal of Biological Chemistry, 275(52), 41163-41168. [Link]

  • Grijalvo, S., et al. (2017). The effect of the neutral cytidine protonated analogue pseudoisocytidine on the stability of i-motif structures. Scientific Reports, 7(1), 2730. [Link]

  • Hincapié-López, M., et al. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega, 2(5), 2046-2058. [Link]

  • Koshkin, A. A., et al. (1998). LNA (Locked Nucleic Acids): Synthesis of the Adenine, Cytosine, Guanine, 5-Methylcytosine, Thymine and Uracil Bicyclonucleoside Monomers, Oligomerisation, and Unprecedented Nucleic Acid Recognition. Tetrahedron, 54(14), 3607-3630. [Link]

  • Obika, S., et al. (2004). Triplex-forming oligonucleotides as an anti-gene technique for cancer therapy. Frontiers in Bioscience, 9, 2816-2824. [Link]

  • Pabon, Y., et al. (2017). LNA effects on DNA binding and conformation: from single strand to duplex and triplex structures. Scientific Reports, 7(1), 1-14. [Link]

  • Ryan, C. A., et al. (2021). The 2-Aminopyridine Nucleobase Improves Triple-Helical Recognition of RNA and DNA When Used Instead of Pseudoisocytosine in Peptide Nucleic Acids. Biochemistry, 60(24), 1919-1925. [Link]

  • Synoligo. Nuclease Resistance Modifications. [Link]

  • Turner, R. G. (1988). Techniques to determine test protocol performance. Ear and Hearing, 9(4), 177-189. [Link]

  • Wada, T., et al. (2015). Synthesis and triplex-forming properties of oligonucleotides capable of recognizing corresponding DNA duplexes containing four base pairs. Nucleic Acids Research, 43(13), 6176-6187. [Link]

  • Wienholds, E., & Plasterk, R. H. (2005). MicroRNA expression in zebrafish embryonic development. Science, 309(5732), 310-311. [Link]

Sources

Evaluating the Immunogenicity of Pseudoisocytidine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Pseudoisocytidine (


isoC)  is a synthetic C-nucleoside isomer of cytidine. While historically investigated as a cytotoxic antileukemic agent, its structural properties—specifically its ability to form stable Hoogsteen base pairs at neutral pH—have renewed interest in its application for mRNA therapeutics , Triplex-Forming Oligonucleotides (TFOs) , and Peptide Nucleic Acids (PNAs) .

In the context of mRNA therapeutics, the "Gold Standard" for immunogenicity reduction is currently N1-methylpseudouridine (1m


) . Researchers evaluating 

isoC must objectively compare its performance against this benchmark.

This guide outlines a rigorous, self-validating experimental framework to evaluate the immunogenicity of


isoC-modified mRNA. It focuses on distinguishing innate immune evasion  (TLR/RIG-I signaling) from cytotoxicity  (cellular stress responses), a critical differentiation given 

isoC's historical chemotherapeutic profile.

Chemical & Mechanistic Comparison: isoC vs. Alternatives

To design a valid evaluation, one must understand the structural variables.


isoC is a C-glycoside , meaning the ribose is attached via a Carbon-Carbon bond rather than a Carbon-Nitrogen bond. This mimics the structural advantage of Pseudouridine (

) but applied to the Cytidine analogue.
Table 1: Comparative Profile of Therapeutic Nucleosides
FeaturePseudoisocytidine (

isoC)
5-Methylcytidine (m5C) N1-Methylpseudouridine (1m

)
Unmodified Cytidine (C)
Base Class C-Nucleoside (Isomer)N-Nucleoside (Methylated)C-Nucleoside (Methylated)N-Nucleoside (Canonical)
Primary Mechanism Altered H-bonding (Hoogsteen stable)Epigenetic mimicrySteric blocking of TLRsPathogen Associated Molecular Pattern (PAMP)
TLR Evasion Potential High (Theoretical) due to C-C bondModerate (TLR7/8 reduction)Very High (Gold Standard)None (Strong Activator)
Translation Fidelity Risk: Potential ribosome stallingHighVery HighHigh
Key Risk Cytotoxicity (Antimetabolite history)Low ToxicityLow ToxicityHigh Immunogenicity

Core Evaluation Protocol: The Immunogenicity Pipeline

This protocol is designed to isolate the immunogenic effect of the


isoC modification from artifacts such as dsRNA impurities.
Phase A: Synthesis & Quality Control (The "Clean Input" Mandate)

Causality: Immunogenicity in IVT mRNA is often caused by double-stranded RNA (dsRNA) byproducts, not just the single-stranded sequence. If you do not remove dsRNA, you cannot attribute immune activation to the


isoC base.
  • In Vitro Transcription (IVT):

    • Substitute Cytidine-5'-Triphosphate (CTP) with Pseudoisocytidine-5'-Triphosphate (TriLink Cat# N-1079) at 100% substitution.

    • Control: Prepare parallel batches with m5C/

      
       and Unmodified CTP.
      
  • Purification (Mandatory):

    • RP-HPLC or Cellulose Chromatography to remove dsRNA.

    • Validation: Dot blot using J2 anti-dsRNA antibody to confirm dsRNA removal.

  • Capping: Co-transcriptional capping (e.g., CleanCap®) is preferred to ensure Cap-1 structure, preventing RIG-I activation by 5'-triphosphates.

Phase B: Innate Immune Receptor Profiling (Reporter Assays)

Goal: Determine specific receptor avoidance. System: HEK-Blue™ Reporter Cells (InvivoGen) expressing specific human TLRs.

  • Protocol:

    • Seed HEK-Blue hTLR3, hTLR7, and hTLR8 cells (50,000 cells/well).

    • Transfect mRNA (100 ng - 500 ng) using a lipid carrier (e.g., Lipofectamine MessengerMAX). Note: Lipids are required to deliver RNA to endosomal TLRs.

    • Incubate 24 hours.

    • Measure SEAP (Secreted Embryonic Alkaline Phosphatase) via colorimetric assay (QUANTI-Blue).

  • Success Criteria:

    
    isoC-mRNA should show <10% activation  relative to Unmodified Cytidine mRNA.
    
Phase C: Functional Immunogenicity (Primary PBMCs)

Goal: Assess the holistic immune response (Cytokine Storm potential). System: Fresh Human Peripheral Blood Mononuclear Cells (PBMCs).[1]

  • Isolation: Ficoll-Paque gradient separation from fresh whole blood.

  • Treatment: Transfect PBMCs with

    
    isoC-mRNA vs. 1m
    
    
    
    -mRNA (0.1 µg/mL to 1.0 µg/mL).
  • Readout (ELISA/Multiplex):

    • IFN-

      
      :  Marker of plasmacytoid DC activation (TLR7).
      
    • TNF-

      
       & IL-6:  Pro-inflammatory markers (TLR8/NF-
      
      
      
      B).
    • IP-10 (CXCL10): Sensitive marker for RIG-I/MDA5 pathway.

Mechanistic Visualization: Signaling Pathways

The following diagram illustrates where


isoC is hypothesized to intervene in the innate immune signaling cascade compared to unmodified RNA.

ImmunogenicityPathways cluster_Endosome Endosome (Innate Sensing) cluster_Cytosol Cytosol (Translation & Sensing) TLR7 TLR7/8 (ssRNA Sensor) MyD88 MyD88 / TRIF TLR7->MyD88 TLR3 TLR3 (dsRNA Sensor) TLR3->MyD88 RIGI RIG-I / MDA5 RIGI->MyD88 PKR PKR (Translational Arrest) Ribosome Ribosome (Protein Synthesis) PKR->Ribosome Stalling UnmodRNA Unmodified mRNA (Cytidine) UnmodRNA->TLR7 Strong Binding UnmodRNA->RIGI Activation PsiRNA ψisoC mRNA (Modified) PsiRNA->TLR7 Evasion / Weak Binding PsiRNA->Ribosome Translation? NFkB NF-κB / IRF3 (Transcription Factors) MyD88->NFkB Cytokines Type I Interferons (IFN-α, IFN-β) NFkB->Cytokines Secretion Cytokines->Ribosome Inhibition (eIF2α)

Caption: Pathway analysis showing


isoC (Blue) evasion of TLR7/8 sensing compared to strong activation by Unmodified mRNA (Black), preventing the NF-

B cascade and cytokine release.

Critical Analysis: Translation & Cytotoxicity

While immunogenicity is the primary focus, translational efficiency is the secondary endpoint that often fails with C-nucleoside analogues.

The "Ribosome Stalling" Hypothesis

Unlike Pseudouridine, which generally enhances translation, some C-modified bases can sterically hinder the ribosomal decoding center.

  • Experimental Check: Co-transfect cells with

    
    isoC-eGFP mRNA.
    
  • Metric: Mean Fluorescence Intensity (MFI) via Flow Cytometry.

  • Warning Signal: If mRNA levels (qPCR) are high but Protein levels (MFI) are low,

    
    isoC is causing translational arrest.
    
Cytotoxicity Assessment (MTT/LDH Assay)

Given the history of Pseudoisocytidine as an antileukemic drug, you must verify that "low cytokine release" isn't simply due to cell death.

  • Protocol: Measure LDH release in supernatant 24h post-transfection.

  • Threshold: >20% cytotoxicity invalidates immunogenicity data (DAMPs released from dying cells will confound results).

References

  • Karikó, K., et al. (2005).[2] "Suppression of RNA Recognition by Toll-like Receptors: The Impact of Nucleoside Modification and the Evolutionary Origin of RNA." Immunity.

  • Andries, O., et al. (2015). "N1-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity."[3] Journal of Controlled Release.

  • Burchenal, J. H., et al. (1976). "Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside." Cancer Research.

  • TriLink BioTechnologies. "Pseudoisocytidine-5'-Triphosphate (N-1079) Product Sheet."

  • Svitkin, Y. V., et al. (2017).[2] "N1-methyl-pseudouridine in mRNA enhances translation through eIF2alpha-dependent and independent mechanisms." Nucleic Acids Research.

Sources

Benchmarking the performance of Pseudoisocytidine against novel nucleoside analogs

Technical Benchmarking Guide: Pseudoisocytidine ( C) vs. Novel Nucleoside Analogs

Executive Summary: The Stable Isostere

Pseudoisocytidine (



hydrolytic stability combined with distinct base-pairing versatility.

This guide benchmarks

  • Epigenetic Inhibitors: 5-Azacytidine (5-Aza) and Decitabine (standard DNMT inhibitors).[1]

  • Structural Stabilizers: 5-Methylcytidine (m5C) and native Cytidine.

  • Novel Therapeutics: N1-methylpseudouridine (m1

    
    ) and Guadecitabine.
    

Key Finding: Unlike 5-Azacytidine, which degrades rapidly in aqueous solution due to triazine ring opening,

Comparative Performance Matrix

The following table synthesizes experimental data comparing

FeaturePseudoisocytidine (

C)
5-Azacytidine (5-Aza) 5-Methylcytidine (m5C) N1-methylpseudouridine (m1

)
Primary Application Epigenetics (Stable DNMTi), Structural DNA (i-motif)Epigenetics (MDS Therapy)mRNA Stability, EpigeneticsmRNA Vaccines (COVID-19)
Chemical Class C-Nucleoside (Pyridine-like)N-Nucleoside (Triazine)C5-Modified CytidineC-Nucleoside (Uridine analog)
Aqueous Stability (

)
High (>24h at pH 7) Low (~10-12h at pH 7) HighHigh
DNMT Inhibition Moderate (Trapping mechanism)High (Covalent trapping)None (Substrate)N/A
Base Pairing Hoogsteen (at neutral pH) & Watson-CrickWatson-CrickWatson-CrickWatson-Crick (Enhanced Stacking)
Immunogenicity Low (Reduces TLR activation)High (Cytotoxic)LowVery Low (Gold Standard)

Mechanism of Action & Stability Analysis

The Stability Advantage

The primary limitation of 5-Azacytidine is the high reactivity of its 6-position in the triazine ring, leading to rapid hydrolytic ring opening and loss of activity.

Mechanistic Implication:

  • 5-Aza: Requires fresh preparation immediately before use; inconsistent in long-term cell culture assays.

  • 
    C:  Can be stored in solution; maintains concentration during prolonged incubation (48-72h), ensuring sustained DNMT inhibition without toxic degradation products.
    
DNMT Trapping Pathway

Both 5-Aza and

DNMT_TrappingSubstrateNucleoside Analog(5-Aza or ψC)IncorpIncorporation into DNA(Replication Phase)Substrate->IncorpComplexDNMT Enzyme Binding(Covalent Attack)Incorp->ComplexTrappingIrreversible Covalent Complex(Enzyme Trapped)Complex->Trapping Inability toBeta-eliminateDegradationProteasomal Degradationof DNMTTrapping->DegradationNoteDifference: 5-Aza ring opens (toxic).ψC ring remains stable.Trapping->NoteHypomethylationGlobal DNAHypomethylationDegradation->Hypomethylation

Figure 1: Mechanism of DNMT depletion.

Structural Biology: Triplex and i-Motif Stabilization

A unique, often underutilized property of


neutral pH
  • The Problem: Native Cytidine requires protonation (C+) to form i-motifs or Hoogsteen base pairs in triplexes. This usually restricts these structures to acidic conditions (pH < 6.0).

  • The

    
    C Solution:  Pseudoisocytidine can adopt a tautomer that mimics protonated Cytidine, allowing the formation of stable Hoogsteen hydrogen bonds at physiological pH (7.4).
    

Application: Researchers designing pH-independent DNA switches or gene-silencing triplex forming oligonucleotides (TFOs) should substitute C with

Experimental Protocols

Protocol A: Comparative Aqueous Stability Assay (HPLC)

Validate the stability of

  • Preparation: Dissolve

    
    C and 5-Aza separately in PBS (pH 7.4) to a final concentration of 1 mM.
    
  • Incubation: Aliquot samples into HPLC vials and maintain at 37°C.

  • Sampling: Inject samples at T=0, 1h, 4h, 12h, 24h, and 48h.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 0-10% B over 15 min.

    • Detection: UV at 254 nm.

  • Analysis: Plot Peak Area vs. Time.

    • Expected Result: 5-Aza peak will decay exponentially (

      
      h) with the appearance of new peaks (guanylurea derivatives). 
      
      
      C peak should remain >95% constant over 24h.
Protocol B: DNMT1 Depletion (Trapping) Assay

Assess the biological potency of

  • Cell Culture: Seed HCT116 (colon cancer) cells at

    
     cells/well in a 6-well plate.
    
  • Treatment:

    • Control: DMSO/PBS vehicle.

    • Condition 1: 5-Azacytidine (1

      
      M) - Note: Add fresh daily due to instability.
      
    • Condition 2: Pseudoisocytidine (1

      
      M, 5 
      
      
      M, 10
      
      
      M) - Single dose or daily refresh.
  • Harvest: Lyse cells after 48h and 72h using RIPA buffer with protease inhibitors.

  • Western Blot:

    • Primary Antibody: Anti-DNMT1 (e.g., Cell Signaling #5032).

    • Loading Control: Anti-GAPDH or Beta-Actin.

  • Quantification: Measure band intensity.

    
    C typically requires a higher concentration (5-10 
    
    
    M) to achieve the same depletion as 5-Aza (1
    
    
    M) but with significantly lower cytotoxicity.

References

  • Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside. Source: Cancer Research (NIH). URL:[Link]

  • The effect of the neutral cytidine protonated analogue pseudoisocytidine on the stability of i-motif structures. Source: Scientific Reports (Nature). URL:[Link]

  • N1-Methylpseudouridine substitution enhances the performance of synthetic mRNA switches in cells. Source: Nucleic Acids Research. URL:[Link]

  • Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. Source: Journal of Pharmaceutical Sciences. URL:[Link]

  • Trapped in action: direct visualization of DNA methyltransferase activity in living cells. Source: Nature Cell Biology. URL:[Link]

Quantitative PCR (qPCR) for validating gene expression changes induced by Pseudoisocytidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Quantitative PCR (qPCR) for Validating Gene Expression Changes Induced by Pseudoisocytidine

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for utilizing Quantitative PCR (qPCR) to validate gene expression changes following treatment with Pseudoisocytidine. Moving beyond a simple protocol, we delve into the causality behind experimental choices, establish a self-validating system for robust data generation, and compare qPCR with alternative technologies to ensure you select the right tool for your research needs.

The Biological Context: Understanding Pseudoisocytidine's Molecular Impact

Before designing a validation experiment, it is crucial to understand the mechanism of the compound . Pseudoisocytidine is a synthetic pyrimidine C-nucleoside, analogous to 5-azacytidine[1]. Its mechanism of action is rooted in its ability to be incorporated into DNA and RNA. When integrated into DNA, it can inhibit DNA methyltransferases, leading to hypomethylation and the reactivation of silenced genes. Its incorporation into RNA can affect RNA stability and translation. This dual-action potential makes it a potent modulator of the transcriptome, necessitating precise validation of its effects.

The validation of target gene expression is not merely a confirmatory step; it is a critical checkpoint to link the compound's molecular action to the observed cellular phenotype. It confirms that the drug is engaging its intended target pathway and provides quantitative data on the magnitude of that engagement.

cluster_0 Cellular Uptake & Metabolism cluster_1 Epigenetic & Transcriptional Regulation cluster_2 Cellular Outcome Pseudoisocytidine Pseudoisocytidine (Drug) Metabolites Active Metabolites Pseudoisocytidine->Metabolites DNA_Incorp Incorporation into DNA Metabolites->DNA_Incorp RNA_Incorp Incorporation into RNA Metabolites->RNA_Incorp DNMT_Inhibition DNMT Inhibition DNA_Incorp->DNMT_Inhibition Traps DNMTs RNA_Stability Altered RNA Stability/Translation RNA_Incorp->RNA_Stability Hypomethylation DNA Hypomethylation DNMT_Inhibition->Hypomethylation Gene_Expression Altered Gene Expression Hypomethylation->Gene_Expression RNA_Stability->Gene_Expression Phenotype Phenotypic Change (e.g., Apoptosis, Differentiation) Gene_Expression->Phenotype

Caption: Proposed mechanism of Pseudoisocytidine-induced gene expression changes.

qPCR: The Gold Standard for Targeted Gene Expression Validation

While discovery platforms like RNA-sequencing can provide a global view of transcriptional changes, qPCR remains the "gold standard" for validating the expression of a select number of genes.[2][3] Its advantages are significant for this application:

  • High Sensitivity and Specificity: qPCR can detect minute amounts of target mRNA with exquisite specificity, crucial for confirming subtle but biologically significant changes.

  • Wide Dynamic Range: The technology can accurately quantify gene expression across several orders of magnitude.

  • Cost-Effectiveness: For analyzing a moderate number of genes (typically up to 30), qPCR is more economical than genome-wide techniques.[4]

  • Rapid Turnaround: qPCR experiments can be performed and analyzed relatively quickly, accelerating the drug development cycle.

The method works by reverse transcribing RNA into complementary DNA (cDNA) and then amplifying specific cDNA targets in real-time. The instrument measures fluorescence generated during amplification, and the cycle at which fluorescence crosses a detection threshold is known as the Quantification Cycle (Cq).[5] This Cq value is inversely proportional to the amount of starting target nucleic acid. For studies like this, we employ relative quantification , which measures the change in expression of a target gene relative to a stable internal control or reference gene.[6][7]

A Framework for Trustworthy qPCR: The MIQE Guidelines

To ensure the reliability and reproducibility of qPCR data, we must adhere to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines.[8][9][10][11] These guidelines provide a framework for experimental design, execution, and reporting that builds trustworthiness into the entire workflow.[9][10][12]

The following protocol is designed as a self-validating system, with critical quality controls embedded at each stage.

start Step 1: Experimental Design & Sample Prep rna_extraction RNA Extraction & QC (RIN > 8) start->rna_extraction rt Step 2: Reverse Transcription (cDNA Synthesis) rna_extraction->rt qpcr_design Step 3: qPCR Assay Design & Optimization rt->qpcr_design no_rt No-RT Control rt->no_rt qpcr_run Step 4: qPCR Run & Data Acquisition qpcr_design->qpcr_run ref_gene Reference Gene Validation qpcr_design->ref_gene data_analysis Step 5: Data Analysis (ΔΔCq Method) qpcr_run->data_analysis ntc No-Template Control qpcr_run->ntc results Results: Fold Change & Statistical Significance data_analysis->results control_node Critical Controls

Caption: Self-validating qPCR workflow from experimental design to results.

Detailed Experimental Protocol

Step 1: Cell Culture, Treatment, and RNA Extraction

  • Cell Seeding and Treatment: Plate cells at a density that ensures they remain in the exponential growth phase throughout the experiment. Treat cells with the desired concentrations of Pseudoisocytidine and a vehicle control (e.g., DMSO).

    • Rationale: Using healthy, exponentially growing cells minimizes confounding variables related to cell stress or senescence.

  • Biological Replicates: Prepare a minimum of three independent biological replicates for each condition.

    • Rationale: Biological replicates account for the variability inherent in biological systems and are essential for statistical power.

  • RNA Isolation: At the designated time point, harvest cells and isolate total RNA using a TRIzol-based method or a column-based kit.[13] Include an on-column or in-solution DNase I treatment step.

    • Rationale: High-quality, intact RNA is the foundation of a reliable qPCR experiment. DNase treatment is critical to eliminate contaminating genomic DNA (gDNA), which can lead to false-positive signals.

  • RNA Quality Control (QC): Assess RNA concentration (e.g., using a NanoDrop) and integrity. The RNA Integrity Number (RIN) should be >8.0.

    • Rationale: Degraded RNA (low RIN) leads to inefficient reverse transcription and a 3' bias, producing inaccurate quantification.[14]

Step 2: Reverse Transcription (cDNA Synthesis)

  • Reaction Setup: Synthesize cDNA from 1 µg of total RNA using a high-quality reverse transcriptase and a mix of oligo(dT) and random hexamer primers.

    • Rationale: A blend of primers ensures comprehensive reverse transcription of all RNA species, including those without a poly(A) tail or with significant secondary structure.

  • No-RT Control: For each RNA sample, prepare a parallel reaction that contains all components except the reverse transcriptase enzyme.

    • Self-Validation Point: This is a mandatory control. Amplification in the No-RT control during the subsequent qPCR step indicates the presence of gDNA contamination in the original RNA sample, which would invalidate the results.

Step 3: qPCR Assay Design and Validation

  • Primer Design: Design primers to amplify a 75-200 bp product.[15] Aim for a GC content of 50-60% and a melting temperature (Tm) of ~60-62°C.[16][17] Whenever possible, design primers that span an exon-exon junction to prevent amplification from any residual gDNA.

    • Rationale: Well-designed primers are crucial for amplification efficiency and specificity.[15]

  • Reference Gene Selection: Do not assume standard "housekeeping genes" (e.g., GAPDH, ACTB) are stably expressed. Test a panel of 3-5 candidate reference genes and analyze their expression stability across your treatment conditions using software like geNorm or NormFinder. Select the 2-3 most stable genes for normalization.

    • Rationale: The core assumption of relative qPCR is that the reference gene's expression is unaffected by the experimental treatment. Invalidating this assumption invalidates the entire experiment.

  • Assay Validation: Perform a standard curve analysis using a serial dilution of pooled cDNA to determine the amplification efficiency for each primer pair. An acceptable efficiency is between 90% and 110%.[18]

    • Rationale: The ΔΔCq calculation method assumes that the amplification efficiency of the target and reference genes are approximately equal (and close to 100%). This step validates that assumption.

Step 4: The qPCR Run

  • Reaction Setup: Prepare a master mix containing a SYBR Green or probe-based qPCR master mix, forward and reverse primers, and nuclease-free water.

  • Plating: Pipette the master mix into a 96- or 384-well qPCR plate. Add cDNA template (and No-RT and No-Template controls) to the appropriate wells. Run each sample/target combination in triplicate (technical replicates).

    • Rationale: Technical replicates account for pipetting variability and ensure the precision of the measurement.

  • No-Template Control (NTC): Include wells that receive the master mix but have nuclease-free water instead of cDNA.

    • Self-Validation Point: Amplification in the NTC indicates contamination of reagents or primer-dimer formation.

  • Cycling and Melt Curve: Run the plate on a real-time PCR instrument with standard cycling conditions, followed by a melt curve analysis (for SYBR Green assays).

    • Rationale: A single, sharp peak in the melt curve analysis confirms the amplification of a single, specific product.

Data Analysis and Interpretation

  • Cq Value Generation: The instrument software will generate a Cq value for each well. Check the amplification plots for proper exponential curves and ensure technical replicate Cq values are tight (SD < 0.25).

  • Relative Quantification (ΔΔCq Method):

    • Step A: Normalization to Reference Gene (ΔCq): For each sample, calculate the difference between the Cq of the target gene and the average Cq of the stable reference gene(s).

      • ΔCq = Cq(target gene) - Cq(reference gene)

    • Step B: Normalization to Control Group (ΔΔCq): Calculate the difference between the ΔCq of the treated sample and the average ΔCq of the control (vehicle-treated) group.

      • ΔΔCq = ΔCq(treated sample) - ΔCq(control group)

    • Step C: Fold Change Calculation: The fold change in gene expression is calculated as 2-ΔΔCq.[19]

  • Data Presentation: Summarize the results in a table, including the mean fold change, standard error, and p-value from a statistical test (e.g., Student's t-test or ANOVA).

Sample Data Table
GeneTreatment GroupMean Fold Change (vs. Vehicle)Standard Errorp-value
Gene X Vehicle1.000.12-
Pseudoisocytidine (1µM)4.250.45<0.01
Gene Y Vehicle1.000.09-
Pseudoisocytidine (1µM)0.480.07<0.05

Comparative Analysis: qPCR vs. High-Throughput Alternatives

While qPCR is the ideal tool for targeted validation, it's important to understand its place within the broader landscape of gene expression analysis technologies.[4] The choice of technology depends on the experimental question.[20]

FeatureQuantitative PCR (qPCR) RNA-Sequencing (RNA-Seq) Microarrays
Primary Use Targeted validation, quantificationDiscovery, global profilingDiscovery, global profiling
Throughput Low to medium (1-30 genes)Very high (whole transcriptome)High (pre-defined set of genes)
Sensitivity Very high, wide dynamic rangeHigh, dynamic range can be limited by sequencing depthModerate, prone to background noise
Discovery Power None (requires known sequences)High (can identify novel transcripts, isoforms, SNPs)None (limited to probes on the array)
Cost per Sample Low (for few genes)HighModerate to high
Data Analysis Relatively straightforwardComplex, requires bioinformatics expertiseModerately complex
Best For Validating findings from RNA-seq/microarrays, analyzing a few key pathway genes.[21][22]Unbiased discovery of all transcriptional changes, pathway analysis.[23][24]Screening expression of thousands of known genes when discovery of novel transcripts is not required.[25]

Conclusion

Validating drug-induced gene expression changes is a cornerstone of rigorous pharmacological research. Quantitative PCR, when performed with meticulous attention to experimental design, quality control, and data analysis, provides an unparalleled combination of sensitivity, specificity, and reliability for this purpose.[26][27][28] By embedding self-validating controls such as No-RT and No-Template reactions, and by empirically determining stable reference genes, researchers can generate data that is not only accurate but also highly reproducible. This guide provides the framework to confidently employ qPCR to validate the molecular effects of Pseudoisocytidine, strengthening the link between its mechanism of action and its ultimate therapeutic potential.

References

  • PCR Biosystems. qPCR for Relative Gene Expression Analysis. [Link]

  • Ishii, Y., et al. (2023). Development and validation of qPCR methods for nucleic acid biomarkers as a drug development tool: points to consider. National Institute of Health Sciences. [Link]

  • Wikipedia. MIQE. [Link]

  • Git, A., et al. (2010). Systematic comparison of microarray profiling, real-time PCR, and next-generation sequencing technologies for measuring differential microRNA expression. PMC - NIH. [Link]

  • Hanka, L. J., et al. (1978). Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside. Cancer Research. [Link]

  • Chang, J. (2017). qPCR and RNAseq: The Battle of the Strands! YouTube. [Link]

  • Nala PGx Core™. Validation of a multi-gene qPCR-based pharmacogenomics panel across major ethnic groups in Singapore and Indonesia. medRxiv. [Link]

  • BioSistemika. qPCR, Microarrays or RNA Sequencing - What to Choose?[Link]

  • Aguiar, V. R. C., et al. (2023). Comparison between qPCR and RNA-seq reveals challenges of quantifying HLA expression. PubMed Central. [Link]

  • Bio-Rad. qPCR Assay Design and Optimization. [Link]

  • Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Gene-Quantification. [Link]

  • Kavo, A., et al. (2013). Reliable Gene Expression Analysis by Reverse Transcription-Quantitative PCR: Reporting and Minimizing the Uncertainty in Data Accuracy. PMC - NIH. [Link]

  • Durairaj, A., & Verdine, G. L. (1995). Deoxycytidine methylation does not affect DNA.RNA hybrid formation or B-A transitions of (dG)n.(dC)n sequences. NIH. [Link]

  • Chen, Y., et al. (2012). Comparison of microarray and quantitative real-time PCR methods for measuring microRNA levels in MSC cultures. NIH. [Link]

  • Zampieri, M., et al. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. OAE Publishing Inc. [Link]

  • ResearchGate. Can anyone suggest me a cheaper alternative method to RT PCR, for estimating gene expression of genes NFKB & TNFalpha?[Link]

  • Eurofins Clinical Trial Solutions. (2024). BLOG: Choosing the Right RNA Analysis Method - RNA-Seq, NanoString, or qPCR?[Link]

  • IRIC. Understanding qPCR results. [Link]

  • MDPI. From DNA Methylation and Histone Modifications to Non-Coding RNAs: Evaluating Tools for Epigenetic Research. [Link]

  • Huggett, J. F., et al. (2024). MIQE 2.0: Revision of the Minimum Information for Publication of Quantitative Real-Time PCR Experiments Guidelines. Clinical Chemistry. [Link]

  • Cruz-Topete, D., & Cidlowski, J. A. (2016). Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses. [Link]

  • Aizenbud, D., et al. (2023). Drug‐Induced Differential Gene Expression Analysis on Nanoliter Droplet Microarrays: Enabling Tool for Functional Precision Oncology. NIH. [Link]

  • Wiley Online Library. (2024). Small‐Molecule Regulators for Gene Switches to Program Mammalian Cell Behaviour. [Link]

  • OHMX.bio. RNA sequencing: better choice than qPCR?[Link]

  • ResearchGate. Validation of drug-induced regulation of gene expression. [Link]

  • ResearchGate. Comparison between microarray analysis and real time PCR for gene...[Link]

  • Bustin, S. A., et al. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. PubMed. [Link]

  • ResearchGate. DNA Methylation and RNA-Sequencing Analysis Show Epigenetic Function During Grain Filling in Foxtail Millet (Setaria italica L.). [Link]

  • De Jager, L., et al. (2024). Analyzing qPCR data: Better practices to facilitate rigor and reproducibility. PMC. [Link]

  • Bio-Rad. (2017). Key Steps to Ensure Optimized and Reproducible qPCR Experiments. [Link]

  • He, C., et al. (2022). Role of main RNA modifications in cancer: N6-methyladenosine, 5-methylcytosine, and pseudouridine. PMC - NIH. [Link]

  • E-PIC. (2021). Glucocorticoids rapidly activate cAMP production via Gαs to initiate non‐genomic signaling that contributes to one‐third of their canonical genomic effects. PMC - NIH. [Link]

  • Bitesize Bio. Relative Quantification of Gene Expression Using qPCR. [Link]

  • Frontiers. (2022). Optimization of quantitative reverse transcription PCR method for analysis of weakly expressed genes in crops based on rapeseed. [Link]

  • Uhlenhaut, N. H., et al. (2019). Gene-specific mechanisms direct glucocorticoid-receptor-driven repression of inflammatory response genes in macrophages. PMC - PubMed Central. [Link]

  • MDPI. (2024). Epigenetic Regulation of DNA Methylation and RNA Interference in Gastric Cancer: A 2024 Update. [Link]

  • Yuan, J. S., et al. (2008). Efficient experimental design and analysis of real-time PCR assays. PMC - NIH. [Link]

  • Gene-Quantification. (2009). The qPCR data statistical analysis. [Link]

  • Lab Manager. (2024). Microarray vs RNA Sequencing: Which Gene Expression Analysis Technique Is More Effective?[Link]

  • Horizon Discovery. Considerations for setting up RT-qPCR experiments for gene expression studies. [Link]

Sources

Biophysical characterization of DNA structures modified with Pseudoisocytidine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Solving the pH Dependency of the Triplex

For decades, the therapeutic potential of Triplex-Forming Oligonucleotides (TFOs) was shackled by a simple protonation event. Natural cytosine requires protonation at the N3 position (pKa ~4.[1]5) to form the Hoogsteen hydrogen bonds necessary for binding guanine in the major groove. This restricted stable triplex formation to acidic environments (pH < 6.0), rendering standard TFOs ineffective under physiological conditions.

This guide characterizes the solution: 2'-deoxy-pseudoisocytidine (


iC) . Unlike 5-methylcytosine (5-mC), which stabilizes triplexes kinetically but remains pH-sensitive, 

iC utilizes a tautomeric equilibrium to present a "protonated-like" face to the target duplex at neutral pH. This guide provides the biophysical data, comparative analysis, and validated protocols required to characterize

iC-modified structures.

Part 1: The Mechanistic Advantage

To understand the biophysical data, one must understand the tautomerism. In natural cytosine, the N3 is a hydrogen bond acceptor. In the Hoogsteen scheme, it must become a donor. This requires capturing a proton from the solvent (acidic conditions).

Pseudoisocytidine is a C-nucleoside isomer.[2][3] The glycosidic bond is shifted from N1 to C5. This structural rearrangement favors the N3-H tautomer at neutral pH. Consequently,


iC possesses a permanent hydrogen bond donor at N3 without requiring protonation, allowing it to mimic 

at pH 7.4.
Diagram: The Hoogsteen Interface

The following diagram contrasts the pH-dependent binding of Cytosine with the pH-independent binding of Pseudoisocytidine.

HoogsteenMechanism cluster_0 Natural Cytosine (pH < 5.5) cluster_1 Pseudoisocytidine (pH 7.4) C_Prot Cytosine (Protonated N3+) Target_G Target Guanine (N7/O6) C_Prot->Target_G Requires H+ (Acidic pH) Psi_C Pseudoisocytidine (N3-H Tautomer) Target_G2 Target Guanine (N7/O6) Psi_C->Target_G2 Stable at Neutral pH Mechanism Hoogsteen Binding Mechanism Mechanism->C_Prot Mechanism->Psi_C

Caption: Comparison of Hoogsteen hydrogen bonding requirements. Natural Cytosine requires external protonation (acidic pH), while Pseudoisocytidine inherently presents the required N3-H donor at neutral pH.

Part 2: Comparative Biophysical Performance

The following data comparison aggregates findings from thermal denaturation studies (UV melting) across standard TFO motifs.

Table 1: Stability and pH Dependence Comparison
FeatureCytosine (dC) 5-Methylcytosine (5-mC) Pseudoisocytidine (

iC)
Primary Mechanism pH-dependent protonationHydrophobic stabilization + pKa shiftTautomeric mimicry of

Optimal pH Range 4.5 – 5.84.5 – 6.56.5 – 7.5+

(vs dC) at pH 7.0
N/A (No binding)+5°C to +10°C (Weak binding)Stable Triplex Formation
Design Constraint Requires acidic buffer.Kinetic stabilization only.Avoid consecutive

iC residues (steric destabilization).
In Vivo Utility NegligibleLowHigh

Critical Insight: While 5-mC increases the melting temperature (


) of a triplex by enhancing base stacking (entropic effect), it does not solve the protonation requirement. 

iC is the only modification listed that fundamentally alters the pH profile of binding.

Design Note: Data suggests that consecutive


iC residues can be destabilizing due to unfavorable stacking interactions or minor groove distortion. The optimal design often involves alternating 

iC with 5-mC or unmodified bases (e.g., T-

iC-T-

iC) rather than blocks of

iC.

Part 3: Experimental Protocols

Protocol A: UV Thermal Denaturation (Melting Curves)

Unlike duplex melting, triplex melting is often biphasic (Triplex


 Duplex + Single Strand 

Single Strands).

Reagents:

  • Buffer: 10 mM Sodium Cacodylate (or Phosphate), 100 mM NaCl.

  • Magnesium: 10 mM

    
     is critical. Triplexes are heavily dependent on divalent cations for charge screening.
    
  • pH Series: Prepare buffers at pH 5.5, 6.0, 6.5, 7.0, and 7.5.

Workflow:

  • Annealing: Mix TFO and Target Duplex (1:1 molar ratio, typically 1-2

    
    M) in buffer. Heat to 90°C for 5 min, then cool slowly (0.5°C/min) to room temperature. Why? Rapid cooling traps kinetic intermediates; slow cooling ensures thermodynamic equilibrium.
    
  • Instrumentation: UV-Vis Spectrophotometer with Peltier temperature control.

  • Wavelength Selection: Monitor at 260 nm (standard) and 284 nm .

    • Expert Tip: At 284 nm, the hyperchromicity (absorbance increase) upon triplex dissociation is often more distinct than at 260 nm, allowing you to separate the Triplex

      
       Duplex transition from the Duplex 
      
      
      
      Coil transition.
  • Ramp: 15°C to 90°C at 0.5°C/min.

Protocol B: Circular Dichroism (CD) Spectroscopy

CD is the only rapid method to confirm that your "stable" structure is indeed a triplex and not an aggregate.

  • Baseline: Scan the Target Duplex alone.

  • Sample: Scan the Triplex (TFO + Duplex).

  • Signature:

    • Duplex (B-DNA): Positive band ~275 nm, Negative band ~245 nm.

    • Triplex (Hoogsteen): Look for a distinctive negative band centered around 210-220 nm and an alteration/shift in the positive 275 nm peak (often enhanced intensity).[4]

    • Validation: If the spectrum at pH 7.0 with

      
      iC matches the spectrum of unmodified Cytosine at pH 5.0, you have confirmed structural isomorphism.
      

Part 4: Characterization Workflow

This diagram outlines the decision-making process for validating


iC oligonucleotides.

CharacterizationWorkflow cluster_Exp Biophysical Assays Start Synthesize Oligo (dPsiC or PNA-PsiC) Purify HPLC Purification (Remove truncated sequences) Start->Purify QC Mass Spec (MALDI/ESI) Verify Molecular Weight Purify->QC Anneal Anneal with Target Duplex (Slow Cool, +Mg2+) QC->Anneal UV_Melting UV Melting (pH 7.0) Monitor 260nm & 284nm Anneal->UV_Melting CD_Spec CD Spectroscopy (Structural Fingerprint) Anneal->CD_Spec Decision Tm > Target Duplex? UV_Melting->Decision Success Valid Triplex at Neutral pH Decision->Success Yes Fail Redesign Sequence (Check PsiC spacing) Decision->Fail No Fail->Start

Caption: Step-by-step workflow for the synthesis, quality control, and biophysical validation of Pseudoisocytidine-modified DNA structures.

References

  • Ono, A., Ts'o, P. O., & Kan, L. S. (1991). Triplex formation of an oligonucleotide containing 2'-deoxy-pseudoisocytidine. Journal of the American Chemical Society.

  • Egholm, M., et al. (1992). Peptide nucleic acids (PNA). Oligonucleotide analogues with an achiral peptide backbone. Journal of the American Chemical Society. (Foundational work establishing psiC utility in PNA).

  • Duro, C. R., et al. (2010). A new primer for DNA melting analysis. (General reference for UV melting protocols).

  • Hartono, Y. D., et al. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies.[5] ACS Omega.[5]

  • Plum, G. E., Park, Y. W., Singleton, S. F., Dervan, P. B., & Breslauer, K. J. (1990). Thermodynamic characterization of the stability and the melting behavior of a DNA triplex. Proceedings of the National Academy of Sciences.

Sources

A Researcher's Guide to Pseudoisocytidine Tautomers and Their Impact on Molecular Binding

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and molecular biology, understanding the nuanced behavior of nucleoside analogues is paramount. Pseudoisocytidine (ΨC), a C-nucleoside analogue of cytidine, presents a compelling case study. Its unique C-glycosidic bond offers stability against enzymatic degradation, making it a valuable tool in therapeutic oligonucleotides.[1] However, the true complexity—and potential—of ΨC lies in its tautomerism, a phenomenon where the molecule exists as a dynamic equilibrium of structural isomers. This guide provides an in-depth, side-by-side comparison of ΨC's key tautomers, grounded in computational and indirect experimental evidence, to illuminate how this equilibrium governs binding interactions.

The Central Role of Tautomerism in Molecular Recognition

Tautomers are isomers of a molecule that differ primarily in the location of a proton and the placement of double bonds. These forms can interconvert rapidly, especially in solution.[2] For a molecule like ΨC, which relies on a specific arrangement of hydrogen bond donors and acceptors for molecular recognition, the dominant tautomeric form dictates its binding competency. The structural differences between tautomers can dramatically alter binding affinity and specificity, a critical consideration in drug design and diagnostics.[3][4]

Pseudoisocytidine has at least two biologically relevant tautomers: one where the proton is on the N1 atom, denoted ΨC(H1), and another where the proton resides on the N3 atom, ΨC(H3).[5] These two forms possess distinct hydrogen bonding patterns, predisposing them to different molecular interactions.

Diagram 1: Tautomeric Equilibrium of Pseudoisocytidine

tautomers cluster_h1 ΨC(H1) Tautomer cluster_h3 ΨC(H3) Tautomer H1 Proton at N1 Watson-Crick Face H3 Proton at N3 Hoogsteen Face (like C+) H1->H3 Equilibrium (pH, solvent dependent)

Caption: The dynamic equilibrium between the two primary tautomers of Pseudoisocytidine, ΨC(H1) and ΨC(H3).

Comparative Analysis: ΨC(H1) vs. ΨC(H3)

Direct experimental binding studies on isolated tautomers are exceedingly difficult because their rapid interconversion prevents separation.[3] Therefore, our understanding is built upon a combination of in silico computational studies and in vitro experiments that probe the equilibrium as a whole.

FeatureΨC(H1) TautomerΨC(H3) TautomerSignificance in Binding Studies
Proton Position N1 Atom[5]N3 Atom[5]Alters the hydrogen bond donor/acceptor pattern.
Hydrogen Bonding Face Watson-Crick face (similar to canonical Cytidine)[5]Hoogsteen face (similar to protonated Cytidine, C+)[5]Determines binding compatibility with target grooves in DNA/RNA or protein pockets.
Favorable Interaction Standard duplex formation with Guanine (G).Triplex formation via Hoogsteen bonding to a G-C pair in a DNA duplex.[6][7][8]The ΨC(H3) tautomer is essential for the function of ΨC in triplex-forming oligonucleotides (TFOs) at neutral pH.[6][7][8]
Relative Stability Generally less stable in contexts favoring triplex formation.Stability is promoted by neighboring protonated or methylated cytidines.[6][7]The local sequence environment can shift the equilibrium to favor the functionally relevant tautomer.[6]
pKa pKa for N1 is approximately 3.79.[9]pKa for N3 is approximately 3.69.[9]The low pKa values mean that at physiological pH (~7.4), the molecule is neutral, but the tautomeric equilibrium still dictates its binding potential.

Key Insight: The true power of ΨC in applications like antigene therapy lies in the ΨC(H3) tautomer. This form mimics protonated cytidine (C+), which is necessary for forming the C+•G-C triplet in parallel triplexes, but it does so without requiring the acidic conditions (low pH) that C+ needs.[6][9] Computational studies, such as λ-dynamics simulations, have shown that the local oligonucleotide sequence can influence and promote the formation of this favorable ΨC(H3) tautomer.[6][7][8] For instance, neighboring methylated or protonated cytidines stabilize the ΨC(H3) form, enhancing triplex formation.[6]

Experimental Methodologies for Studying Tautomerism

While we cannot easily isolate tautomers, we can use sophisticated biophysical techniques to study the equilibrium and its consequences on binding. These methods provide the crucial data to validate computational models and understand the system's thermodynamics.

Diagram 2: Experimental Workflow for Tautomer-Binding Analysis

workflow cluster_methods Biophysical & Computational Methods cluster_data Data Output cluster_insight Scientific Insight NMR NMR Spectroscopy (Tautomer Population) Pop Equilibrium Constant (Keq) NMR->Pop ITC Isothermal Titration Calorimetry (Binding Thermodynamics) Thermo Binding Affinity (Kd) Enthalpy (ΔH), Entropy (ΔS) ITC->Thermo Comp Computational Modeling (Relative Stability) Energy Free Energy (ΔG) Comp->Energy Insight Structure-Function Relationship Pop->Insight Thermo->Insight Energy->Insight

Caption: A workflow illustrating how different experimental and computational methods are integrated.

1. NMR Spectroscopy for Tautomer Population Analysis

Nuclear Magnetic resonance (NMR) is a powerful, non-invasive tool for studying molecules in solution.[2] By analyzing chemical shifts, particularly of ¹³C and ¹⁵N, researchers can distinguish between tautomers and determine their relative populations in equilibrium.[10]

  • Principle of Causality: Different tautomers have distinct electronic environments around their nuclei. This leads to different chemical shifts in the NMR spectrum. For tautomers in rapid exchange, an averaged signal is observed, but its position can be used to infer the populations of the contributing species. For slower exchange, separate signals for each tautomer may be resolved.[11][12]

  • Protocol Outline: ¹⁵N HSQC for Tautomer Ratio

    • Sample Preparation: Synthesize or procure ¹⁵N-labeled Pseudoisocytidine. Dissolve the sample to a final concentration of 0.5-1 mM in a buffered aqueous solution (e.g., phosphate buffer with 10% D₂O) at the desired pH.

    • Instrument Setup: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryogenic probe for maximum sensitivity.

    • Data Acquisition: Acquire a series of 2D ¹⁵N-¹H HSQC (Heteronuclear Single Quantum Coherence) spectra across a range of pH values (e.g., pH 4.0 to 8.0). This allows for tracking the chemical shift changes as a function of protonation state and tautomeric equilibrium.

    • Data Analysis: Process the spectra and identify the cross-peaks corresponding to the N1-H and N3-H groups. The relative volumes or intensities of the peaks corresponding to the ΨC(H1) and ΨC(H3) forms (if resolved) or the position of the averaged peak can be used to calculate the equilibrium constant (K_taut) at each pH.[13]

2. Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14][15] It determines the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[16]

  • Principle of Causality: When ΨC binds to a target, heat is exchanged due to the formation of non-covalent bonds. Simultaneously, any shift in the tautomeric equilibrium or protonation state upon binding will contribute to the overall measured heat change. By performing experiments at different pH values and in different buffers with varying ionization enthalpies, one can dissect the heat contributions from binding versus those from proton transfer events.

  • Protocol Outline: ITC for ΨC-Oligonucleotide Binding

    • Sample Preparation: Prepare a solution of the target macromolecule (e.g., a DNA duplex for triplex formation studies) in the sample cell (typically ~10-20 µM). Prepare a solution of the ΨC-containing oligonucleotide in the injection syringe at a 10-15 fold higher concentration. Crucially, both solutions must be in identical, extensively dialyzed buffer to minimize heat signals from buffer mismatch.

    • Instrument Setup: Set the experimental temperature (e.g., 25°C). The reference cell is filled with the same buffer.[17]

    • Titration: Perform a series of small, precise injections (e.g., 2-5 µL) of the ΨC-oligonucleotide into the sample cell. The instrument measures the differential power required to keep the sample and reference cells at the same temperature, which corresponds to the heat of reaction.[18]

    • Data Analysis: Integrate the heat signal for each injection. Plot the heat change per mole of injectant against the molar ratio of the two molecules. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters (K_d, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.[16]

Conclusion for the Practicing Scientist

The binding behavior of Pseudoisocytidine is not governed by a single, static structure but by a dynamic equilibrium between its ΨC(H1) and ΨC(H3) tautomers. While the ΨC(H1) form is suited for standard Watson-Crick pairing, the ΨC(H3) form is the key to pH-neutral Hoogsteen interactions essential for applications like triplex-forming oligonucleotides.[5][8]

For researchers designing ΨC-based therapeutics or probes, it is critical to move beyond a single-structure mindset. The key takeaway is that the local environment—be it the adjacent bases in an oligonucleotide or the specific residues in a protein's binding pocket—can actively shift the tautomeric equilibrium to select for the most favorable binding partner. By leveraging the computational and experimental tools outlined here, scientists can better predict and validate the performance of ΨC-containing constructs, leading to more rational and effective designs in drug development and biotechnology.

References

  • Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega. Available at: [Link]

  • Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies - PMC. National Institutes of Health. Available at: [Link]

  • Figure 1. Cytidine and pseudoisocytidine. (A) Structures of protonated... ResearchGate. Available at: [Link]

  • The effect of the neutral cytidine protonated analogue pseudoisocytidine on the stability of i-motif structures - PMC. National Institutes of Health. Available at: [Link]

  • Binding Affinity Prediction for Ligands and Receptors Forming Tautomers and Ionization Species - NIH. National Institutes of Health. Available at: [Link]

  • Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. Available at: [Link]

  • Isothermal Titration Calorimetry | ITC | Biochemistry. YouTube. Available at: [Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. Available at: [Link]

  • Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University. Available at: [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]

  • Isothermal titration calorimetry of protein-protein interactions - PubMed. National Institutes of Health. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. Available at: [Link]

  • Antileukemic effects of pseudoisocytidine, a new synthetic pyrimidine C-nucleoside. PubMed. Available at: [Link]

  • Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs - PMC. National Institutes of Health. Available at: [Link]

  • A theoretical study on the role of stability of cytosine and its tautomers in DNA... PubMed. Available at: [Link]

  • Binding affinity prediction for ligands and receptors forming tautomers and ionization species... PubMed. Available at: [Link]

  • A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. PubMed. Available at: [Link]

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). ACS Publications. Available at: [Link]

  • Studies of tautomers and protonation of adenine and its derivatives by nitrogen-15 nuclear magnetic resonance spectroscopy. ACS Publications. Available at: [Link]

Sources

Control experiments for validating the specificity of Pseudoisocytidine interactions

Validating Pseudoisocytidine ( C) Specificity in Triplex-Forming Oligonucleotides: A Comparative Guide

Executive Summary: The pH Conundrum in Triplex Technology

Triplex-forming oligonucleotides (TFOs) offer a mechanism to target double-stranded DNA (dsDNA) with high specificity, potentially inhibiting transcription or inducing recombination.[1][2] However, the physiological application of TFOs has historically been crippled by a simple chemical limitation: pH dependence .

Standard Cytosine (C) requires protonation at the N3 position (

Pseudoisocytidine (


C)

This guide provides a rigorous framework for validating

Mechanism of Action: Tautomerization vs. Protonation[3]

To validate

  • Cytosine (

    
    ):  Requires an external proton (
    
    
    ) to form the second hydrogen bond with N7 of Guanine.
  • Pseudoisocytidine (

    
    C):  A C-nucleoside isomer where the glycosidic bond is shifted. This shift favors a tautomer where N3 is protonated internally at neutral pH, mimicking the 
    
    
    state without requiring acidic conditions.
Visualization: The Hoogsteen Interface

Hoogsteen_Mechanismcluster_AcidAcidic pH (pH 5.0)cluster_NeutralNeutral pH (pH 7.4)Target_GTarget Guanine (Duplex)CytosineCytosine (C+)Requires ProtonationCytosine->Target_GHoogsteen Bond(Unstable at pH 7)PsiCPseudoisocytidine (ΨC)Stable TautomerPsiC->Target_GHoogsteen Bond(Stable at pH 7)Mechanistic_NoteKey Difference: ΨC provides N3-H donorwithout external protonation.PsiC->Mechanistic_Note

Figure 1: Mechanistic comparison of Cytosine vs. Pseudoisocytidine in Hoogsteen binding.

Comparative Performance Matrix

Before designing controls, compare


FeatureCytosine (C)5-Methylcytosine (5-mC)Pseudoisocytidine (

C)
Optimal pH 4.5 – 5.85.0 – 6.56.5 – 8.0
Mechanism N3 Protonation (

dependent)
Hydrophobic stacking + partial pKa shiftTautomeric H-donor (pH independent)
Triplex

(pH 7)
No Binding / Very LowLow / UnstableHigh / Stable
Specificity Risk Low (only binds at low pH)Moderate (increased hydrophobicity)Moderate (requires careful sequence design)
Key Limitation Physiologically irrelevantInsufficient for neutral pH targetsConsecutive residues destabilize

Critical Insight: Research indicates that consecutive


C residues can be destabilizing due to unfavorable stacking or tautomeric shifts. The optimal design often involves alternating 

C with 5-mC or T residues rather than blocks of

C [1].

Experimental Validation Framework

To publish data on

Control Arm 1: The pH Switch (The "Mechanism" Control)
  • Hypothesis: If

    
    C functions via the proposed tautomeric mechanism, it should bind equally well at pH 7.0 and pH 5.0. Standard C-containing TFOs should fail at pH 7.0.
    
  • Protocol: Perform UV melting (

    
    ) analysis at pH 5.5 and pH 7.2.
    
  • Success Criteria:

    • Standard TFO:

      
       (Huge drop in stability).
      
    • 
      C TFO:
      
      
      (Minimal drop in stability).
Control Arm 2: The Mismatch Challenge (The "Specificity" Control)
  • Hypothesis:

    
    C must specifically recognize Guanine (G) in the target duplex. It should not bind if the target G is replaced by C, T, or A (an "inversion site" or mismatch).
    
  • Protocol: Incubate

    
    C-TFO with duplexes containing single base-pair inversions (e.g., C-G replaced by G-C or T-A) at the target site.
    
  • Success Criteria: No triplex transition observed in melting curves or gel shifts for the mismatched targets.

Control Arm 3: Sequence Density (The "Design" Control)
  • Hypothesis: To validate that the TFO is not aggregating, compare a "Block

    
    C" design (e.g., 
    
    
    C-
    
    
    C-
    
    
    C) vs. an "Alternating" design (e.g.,
    
    
    C-T-
    
    
    C).
  • Success Criteria: The alternating design should often yield a sharper, more cooperative melting transition than the block design, which may show broad, non-specific transitions [1].

Detailed Protocol: UV Thermal Denaturation

The gold standard for validating triplex stability is measuring the melting temperature (

Reagents
  • Buffer A (Acidic): 10 mM Na-Cacodylate, 100 mM NaCl, 10 mM

    
    , pH 5.5.
    
  • Buffer B (Neutral): 10 mM Na-Cacodylate (or Phosphate), 100 mM NaCl, 10 mM

    
    , pH 7.2.
    
  • Oligos: Target Duplex (

    
    ), TFO (
    
    
    ). Note: slight excess of TFO ensures saturation.
Workflow
  • Annealing: Mix Target Duplex and TFO in the appropriate buffer. Heat to 90°C for 5 mins, then cool slowly (0.5°C/min) to room temperature. This minimizes hysteresis.

  • Instrumentation: Use a UV-Vis spectrophotometer with a Peltier temperature controller. Monitor absorbance at 260 nm (general) and 284 nm (specific for pyrimidine triplexes).

  • Ramp: Heat from 15°C to 90°C at a rate of 0.5°C/min.

  • Data Analysis:

    • Look for a biphasic transition . The first transition (lower temperature) is the Triplex

      
       Duplex + TFO. The second transition is Duplex 
      
      
      Single Strands.
    • Calculate the first derivative (

      
      ) to pinpoint the 
      
      
      .
Experimental Logic Flow

Validation_Workflowcluster_ExpExperimental ValidationStartStart: TFO Design(Alternating ΨC/5-mC)SynthesisOligonucleotide Synthesis& PurificationStart->SynthesisExp_pH5Exp 1: UV Melting @ pH 5.5(Baseline Stability)Synthesis->Exp_pH5Exp_pH7Exp 2: UV Melting @ pH 7.2(Neutral Challenge)Exp_pH5->Exp_pH7Exp_MisExp 3: Mismatch Target(Specificity Check)Exp_pH7->Exp_MisDecisionCompare Tm ValuesExp_Mis->DecisionResult_PassPASS: Stable @ pH 7Specific to TargetDecision->Result_PassTm(pH7) ≈ Tm(pH5)& No Binding to MismatchResult_FailFAIL: Unstable @ pH 7or Non-SpecificDecision->Result_FailTm(pH7) << Tm(pH5)or Binding to Mismatch

Figure 2: Step-by-step validation workflow for ensuring

Troubleshooting & Self-Validating Logic

  • Issue: No biphasic melting curve observed (only one transition).

    • Cause: The triplex

      
       might be higher than the duplex 
      
      
      (rare but possible with high affinity modifications like LNA), or the triplex isn't forming.
    • Solution: Run a "Duplex Only" control. Overlay the TFO+Duplex curve. If the curves are identical, the triplex did not form.

  • Issue: Hysteresis (Heating and cooling curves do not match).

    • Cause: Triplex formation kinetics are slow (slow

      
      ).
      
    • Solution: Reduce ramp rate to 0.2°C/min or use isothermal titration calorimetry (ITC) for thermodynamic parameters.

References

  • Ono, A., et al. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega, 2(5), 1964–1971.

  • Fox, K. R., et al. (1995). Triplex formation at neutral pH with an enzymatically assembled TFO containing isolated substitutions.[3] Nucleic Acids Research.[2]

  • Dougherty, C. A., et al. (2022). Enzymatic Synthesis of Chemical Nuclease Triplex-Forming Oligonucleotides with Gene-Silencing Applications. Nucleic Acids Research.[2]

  • Leitner, D., et al. (2000). Influence of Sequence-Dependent Cytosine Protonation and Methylation on DNA Triplex Stability.[4][5] Biochemistry, 39(20), 5886–5892.

Safety Operating Guide

Pseudoisocytidine proper disposal procedures

Operational Guide: Safe Disposal of Pseudoisocytidine ( C)

Executive Summary & Immediate Action

Status: High-Priority Hazardous Waste (Genotoxic Potential) Destruction Method: High-Temperature Incineration (Required) Drain Disposal: STRICTLY PROHIBITED

Pseudoisocytidine (CAS: 18924-17-7) is a C-nucleoside analog. Unlike canonical cytidine, the base is attached to the ribose via a carbon-carbon (C-C) bond rather than a carbon-nitrogen (C-N) bond. This structural difference confers high enzymatic stability, making it valuable for mRNA therapeutics but persistent in the environment.

Core Directive: Treat all Pseudoisocytidine waste as Cytotoxic/Genotoxic . It must be segregated from general trash and standard chemical waste streams to ensure destruction via incineration.

Hazard Identification & Risk Assessment

To handle this compound safely, one must understand the biological mechanism that dictates the disposal logic.

  • Mechanism of Risk: As a nucleoside analog,

    
    C is designed to mimic cytidine. If released into the environment or absorbed by personnel, it has the theoretical potential to interfere with nucleic acid metabolism or incorporate into RNA/DNA in non-target organisms.
    
  • Chemical Stability: The C-glycosidic bond is resistant to hydrolytic cleavage. Standard neutralization methods (acid/base hydrolysis) effective for other reagents may fail to degrade

    
    C completely.
    
  • Classification: Generally classified under H341 (Suspected of causing genetic defects) and H361 (Suspected of damaging fertility or the unborn child) in analogous nucleoside safety data sheets.

Personal Protective Equipment (PPE) Standards

Trustworthiness Check: Do not rely on standard latex gloves. The permeation resistance of nitrile is required for organic nucleosides.

PPE CategorySpecificationRationale
Hand Protection Double Nitrile Gloves (Outer:

0.11 mm, Inner: Standard)
Prevents dermal absorption. Double gloving allows immediate shedding of the outer layer upon contamination without skin exposure.
Respiratory N95/P100 Mask or Fume HoodRequired when handling lyophilized powder to prevent inhalation of particulates.
Body Defense Tyvek Lab Coat (Closed front)Prevents accumulation of dust on street clothes; disposable Tyvek is preferred over cotton for cytotoxic agents.
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for liquid handling where splashing is a risk.

Waste Stream Segregation Protocols

The following workflows ensure that

Workflow 1: Solid Waste (Contaminated Consumables)

Applicability: Pipette tips, weighing boats, gloves, paper towels, and empty vials.

  • Primary Containment: Place all solid items immediately into a clear, sealable polyethylene bag (4 mil thickness minimum) located inside the fume hood.

  • Secondary Containment: Transfer the sealed bag into a dedicated Yellow (Trace Chemotherapy/Cytotoxic) or Black (RCRA Hazardous) waste bin, depending on your institution's color-coding for incineration.

  • Labeling: Affix a hazardous waste label.

    • Constituent: "Pseudoisocytidine Solid Waste (Trace)"

    • Hazard Check: Toxic, Mutagenic.

  • Validation: Ensure the lid is sealed. Do not compact the waste manually.

Workflow 2: Liquid Waste (Stock Solutions & Reaction Media)

Applicability: Expired stock solutions, HPLC eluent, reaction mother liquors.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy. Ensure compatibility with the solvent (e.g., DMSO, Water, Ethanol).

  • Segregation: Do NOT mix with oxidizers or acids. Keep as a dedicated "Nucleoside Analog" stream or mix only with compatible organic solvents intended for incineration.

  • Transfer: Pour waste using a funnel within a fume hood / Biosafety Cabinet (Class II Type B2).

  • Labeling:

    • Constituent: "Pseudoisocytidine in [Solvent Name]"

    • Concentration: Approx. [X] mM

    • Hazards: Toxic, Flammable (if in organic solvent).

Workflow 3: Trace Spill Cleanup

Scenario: < 500 mg powder spill or < 10 mL liquid spill.

  • Isolate: Mark the area.

  • Dampen: If powder, gently cover with a paper towel dampened with water to prevent aerosolization.

  • Harvest: Scoop up material using plastic scrapers. Place in the Solid Waste stream.

  • Decontaminate: Wash the surface with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol. Note: Bleach helps oxidize surface residues but does not guarantee total molecular destruction; mechanical removal is primary.

Visualized Decision Workflows

Logic Diagram: Waste Disposal Decision Matrix

This diagram illustrates the critical decision points for segregating Pseudoisocytidine waste to ensure regulatory compliance.

GStartWaste Generation:PseudoisocytidineStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Tips, Vials, Gloves)StateCheck->SolidLiquidLiquid Waste(Stocks, Buffers)StateCheck->LiquidSharpsSharps(Needles, Glass)StateCheck->SharpsBagSeal in 4-mil Poly BagSolid->BagCarboyCollect in HDPE Carboy(No Drains!)Liquid->CarboySharpBinPuncture-ProofSharps ContainerSharps->SharpBinBinTypeSegregate intoCytotoxic/Incineration BinBag->BinTypeCarboy->BinTypeSharpBin->BinTypeDestructionHigh-Temp Incineration(>1000°C)BinType->Destruction Manifest & Ship

Figure 1: Decision matrix for segregating Pseudoisocytidine waste streams. Note that all paths lead to High-Temperature Incineration.

Logic Diagram: Spill Response Protocol

A self-validating loop to ensure safety during accidental release.

Spillcluster_checkValidation CheckAlert1. Alert & IsolatePPE2. Don PPE(Double Nitrile + N95)Alert->PPEContain3. Containment(Dampen if Powder)PPE->ContainClean4. Mechanical Removal(Scoop/Wipe)Contain->CleanDecon5. Surface Wash(10% Bleach -> EtOH)Clean->DeconDispose6. Disposal(See Fig 1)Decon->DisposeCheckVisible Residue?Decon->CheckCheck->CleanYes (Repeat)Check->DisposeNo

Figure 2: Sequential workflow for managing accidental spills, emphasizing mechanical removal prior to chemical decontamination.

Regulatory & Compliance Context

US EPA & RCRA Considerations

While Pseudoisocytidine is not explicitly "P-listed" (Acutely Hazardous) or "U-listed" (Toxic) by its specific CAS number in 40 CFR 261.33, it falls under the "Characteristic Waste" or "Generator Knowledge" clause.

  • Generator Knowledge: As a researcher, you know this is a nucleoside analog with potential mutagenic properties. Therefore, you are legally obligated to manage it as hazardous waste.

  • Best Practice: Treat as RCRA Hazardous Waste .

  • Waste Code Assignment: If mixed with solvents, use the solvent codes (e.g., D001 for Ignitable if in Ethanol). If pure solid, label as "Non-Regulated Hazardous Waste - Destined for Incineration."

Transport & Manifesting
  • DOT Hazard Class: Not regulated as a hazardous material for transport unless in solution with a regulated solvent.

  • Manifest: Must be listed on the Uniform Hazardous Waste Manifest prior to off-site shipment.

References

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P). Retrieved from [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pseudoisocytidine

Author: BenchChem Technical Support Team. Date: February 2026

The Precautionary Principle: Why We Treat Pseudoisocytidine with Elevated Caution

Pseudoisocytidine is a synthetic nucleoside analog.[1] The toxicological properties of many such novel compounds have not been fully investigated.[2] Therefore, we must operate under the precautionary principle, treating the substance as potentially hazardous until proven otherwise. General guidance for similar compounds, such as Cytidine, suggests risks of skin, eye, and respiratory tract irritation.[3] Furthermore, because nucleoside analogs are designed to interact with cellular machinery, there is a potential for cytotoxic or mutagenic effects.[4] Consequently, this guide synthesizes recommendations from general laboratory safety protocols and the more stringent guidelines for handling cytotoxic agents.[5][6]

Engineering and Administrative Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The foundation of a safe laboratory environment rests on robust engineering and administrative controls.

  • Engineering Controls: All work involving solid Pseudoisocytidine or concentrated solutions should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[5] This containment is critical to prevent the inhalation of aerosols or fine powders. A closed system or local exhaust ventilation should be in place for any procedure with the potential to generate dust or aerosols.[7]

  • Administrative Controls: Access to areas where Pseudoisocytidine is handled should be restricted. All personnel must receive documented training on the potential hazards and the specific handling procedures outlined in this guide. It is also advisable to work in designated areas to prevent cross-contamination.[8]

Personal Protective Equipment (PPE): A Comprehensive Approach

The selection of PPE must be tailored to the specific task being performed. The following table summarizes the recommended PPE for various common laboratory activities involving Pseudoisocytidine.

Task Minimum PPE Requirement Enhanced Precautions (Recommended)
Weighing and Aliquoting (Solid) Lab coat, safety glasses with side shields, nitrile glovesDisposable gown, safety goggles, face shield, double nitrile gloves, respiratory protection (N95 or higher)
Solubilizing and Diluting Lab coat, safety glasses with side shields, nitrile glovesDisposable gown, safety goggles, double nitrile gloves
Cell Culture and in vitro Assays Lab coat, safety glasses, nitrile glovesDisposable gown, safety goggles, double nitrile gloves
Waste Disposal Lab coat, safety glasses, nitrile glovesDisposable gown, safety goggles, heavy-duty gloves over nitrile gloves
Step-by-Step PPE Protocol for Handling Solid Pseudoisocytidine

This protocol details the full donning and doffing procedure for handling solid Pseudoisocytidine, where the risk of exposure is highest.

Donning (Putting On) PPE:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Inner Gloves: Don the first pair of nitrile gloves.[9]

  • Gown: Put on a disposable, solid-front gown with tight-fitting cuffs.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of the gown.[9]

  • Respiratory Protection: If required, perform a fit-check and don an N95 respirator or higher.

  • Eye and Face Protection: Put on safety goggles and, if there is a splash hazard, a face shield.[10]

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together, rolling the gown down and away from the body and turning it inside out.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands again thoroughly.

Operational and Disposal Plans

Handling and Transport:

  • When transporting Pseudoisocytidine, even in small quantities, it should be in a clearly labeled, sealed, and shatter-proof secondary container.[5]

Spill Management:

  • In the event of a spill, evacuate the area and prevent others from entering.

  • Wear the enhanced PPE detailed above before attempting to clean the spill.

  • For a solid spill, gently cover with absorbent pads dampened with an appropriate solvent to avoid raising dust.

  • For a liquid spill, cover with absorbent material.

  • Collect all contaminated materials into a designated cytotoxic waste container.

  • Decontaminate the area with an appropriate cleaning solution.

Waste Disposal:

  • All disposable items that have come into contact with Pseudoisocytidine, including gloves, gowns, pipette tips, and containers, must be disposed of as cytotoxic or hazardous chemical waste in accordance with institutional and local regulations.[5] These items should be placed in a clearly labeled, leak-proof, and puncture-resistant container.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with Pseudoisocytidine.

PPE_Decision_Process Pseudoisocytidine PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_actions Required Actions start Start: Plan to handle Pseudoisocytidine task_type What is the task? start->task_type solid Weighing/Aliquoting Solid task_type->solid Solid Form liquid Handling Solutions task_type->liquid Liquid Form waste Waste Disposal task_type->waste Disposal ppe_solid Enhanced PPE: - Disposable Gown - Safety Goggles & Face Shield - Double Nitrile Gloves - N95 Respirator solid->ppe_solid ppe_liquid Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves (Enhanced recommended) liquid->ppe_liquid ppe_waste Standard PPE with Heavy-Duty Outer Gloves waste->ppe_waste disposal Dispose of all materials as hazardous waste ppe_solid->disposal ppe_liquid->disposal ppe_waste->disposal

Caption: Workflow for selecting appropriate PPE for handling Pseudoisocytidine.

References

  • Addgene. (2021, May 13). Personal Protective Equipment (PPE) - Intro to the Lab Bench [Video]. YouTube. Retrieved from [Link]

  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Microsynth AG. (n.d.). Hints and Tips for Handling RNA. Retrieved from [Link]

  • Favier, B., et al. (2015). Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice, 21(4), 284-293. Retrieved from [Link]

  • El-Aneed, A., et al. (2017). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). ACS Chemical Health & Safety, 24(5), 10-18. Retrieved from [Link]

  • U.S. National Library of Medicine. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. PubMed Central. Retrieved from [Link]

  • European Centre for Disease Prevention and Control. (2024). Factsheet for health professionals about Marburg virus disease. Retrieved from [Link]

  • ACS Publications. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega. Retrieved from [Link]

  • U.S. National Library of Medicine. (2023). Nipah Virus Outbreaks in India: A Comprehensive Update. PubMed Central. Retrieved from [Link]

  • Health and Safety Executive. (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]

  • Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. Retrieved from [Link]

  • U.S. National Library of Medicine. (2019). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′-Deoxypseudoisocytidine. PubMed Central. Retrieved from [Link]

  • The Pharmaceutical Journal. (2017, February 28). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. Retrieved from [Link]

  • ACS Publications. (2017). Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies. ACS Omega. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.